molecular formula C11H14O3S B1165946 Bismuth fluoride CAS No. 109371-79-1

Bismuth fluoride

Cat. No.: B1165946
CAS No.: 109371-79-1
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Description

Bismuth fluoride is a useful research compound. Its molecular formula is C11H14O3S. The purity is usually 95%.
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Properties

CAS No.

109371-79-1

Molecular Formula

C11H14O3S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Bismuth Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of bismuth trifluoride (BiF₃), a material of interest for various applications, including as a catalyst and in advanced battery technologies. This document details the structural characteristics of its primary polymorphs, outlines common experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of comparison.

Introduction to Bismuth Fluoride (B91410) Polymorphs

Bismuth trifluoride (BiF₃) is a grey-white powder that primarily exists in two well-characterized crystalline forms: the cubic α-phase and the orthorhombic β-phase.[1] The β-phase is generally considered the stable form at room temperature, while the α-phase represents a metastable, high-temperature polymorph.[1][2] The structural differences between these phases lead to variations in their physical and chemical properties. A third γ-phase has been alluded to in studies of high-temperature phase transitions, but it is not as well-characterized as the alpha and beta forms.[3]

Crystal Structure Data

The crystallographic parameters of the α-BiF₃ and β-BiF₃ phases have been determined through techniques such as X-ray and neutron diffraction.[4][5] A summary of the key quantitative data is presented below for direct comparison.

Table 1: Crystallographic Data for Bismuth Fluoride Polymorphs
Parameterα-BiF₃ (Metastable)β-BiF₃ (Stable)
Crystal System Cubic[2][6]Orthorhombic[2][4]
Space Group Fm-3m (No. 225)[2][6]Pnma (No. 62)[2][4]
Lattice Parameters a = 5.76 Å[6] (or 0.5853 nm[2])b = 5.76 Åc = 5.76 Åα = β = γ = 90°[6]a = 4.67 Åb = 6.55 Åc = 7.07 Åα = β = γ = 90°[4]
Unit Cell Volume 191.60 ų[6]216.36 ų[4]
Calculated Density 9.22 g/cm³[6]8.17 g/cm³[4]
Coordination Geometry Bi³⁺: 14-coordinate (distorted body-centered cubic)[5][6]Bi³⁺: 9-coordinate (distorted tricapped trigonal prism)[2][4]
Bi-F Bond Distances 8 shorter bonds (2.50 Å) and 6 longer bonds (2.88 Å)[5][6]Spread of distances ranging from 2.30 Å to 2.85 Å[4]
Prototype Structure D0₃ type[2]YF₃ type[2]

Experimental Protocols

The synthesis and structural characterization of this compound are critical for obtaining phase-pure materials and understanding their properties. The following sections detail common experimental methodologies.

Synthesis of this compound

Several methods have been established for the synthesis of BiF₃, with the choice of method often influencing the resulting crystalline phase.

Method 1: Reaction with Hydrofluoric Acid A prevalent method for synthesizing BiF₃ involves the reaction of bismuth(III) oxide (Bi₂O₃) with hydrofluoric acid (HF).[2]

  • Protocol:

    • Bismuth(III) oxide powder is suspended in water.

    • Aqueous hydrofluoric acid is added dropwise to the suspension under constant stirring.

    • The reaction proceeds according to the formula: Bi₂O₃ + 6 HF → 2 BiF₃ + 3 H₂O.[2]

    • The resulting white precipitate of BiF₃ is collected by filtration, washed with deionized water, and dried under vacuum. This method typically yields the orthorhombic β-BiF₃ phase.[1]

Method 2: Thermal Decomposition Phase-pure orthorhombic BiF₃ can also be synthesized via the thermal decomposition of a bismuth precursor, such as bismuth(III) trifluoroacetate (B77799).[7]

  • Protocol:

    • Bismuth(III) trifluoroacetate (Bi(TFA)₃) is placed in a furnace under an inert atmosphere (e.g., N₂).

    • The furnace is heated to a specific temperature (e.g., 300 °C) to induce decomposition.

    • The precursor decomposes to yield highly crystalline orthorhombic BiF₃.[8]

    • The final product is cooled to room temperature under the inert atmosphere before collection.

Method 3: Hydrothermal Synthesis A hydrothermal approach can be used to produce BiF₃ nanoparticles.[9]

  • Protocol:

    • Precursors such as bismuth nitrate (B79036) (Bi(NO₃)₃) and an ammonium (B1175870) fluoride (NH₄F) solution are prepared.[9]

    • These solutions are mixed in a solvent like ethylene (B1197577) glycol, often with a capping agent like polyvinylpyrrolidone (B124986) (PVP) to control particle size.[9]

    • The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated (e.g., to 180 °C) for an extended period (e.g., 24 hours).[9]

    • After cooling, the resulting nanoparticles are collected by centrifugation, washed with water and alcohol, and freeze-dried.[9]

Structural Analysis: X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is the primary analytical technique used to determine the crystal structure, phase purity, and lattice parameters of BiF₃.

  • Protocol:

    • A finely ground powder sample of the synthesized BiF₃ is prepared and mounted on a sample holder.

    • The sample is placed in a diffractometer.

    • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.[9]

    • The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern, a plot of intensity vs. 2θ, contains a series of peaks.

    • The positions and intensities of these peaks are compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase (α-BiF₃ or β-BiF₃).[1][9]

    • Further analysis, such as Rietveld refinement, can be performed on the diffraction data to precisely determine lattice parameters, atomic positions, and other structural details.[8]

Visualized Workflows and Relationships

To clarify the logical flow of experimentation and the relationship between BiF₃ polymorphs, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_results Results precursors Precursors (e.g., Bi2O3, HF, Bi(TFA)3) synthesis Synthesis Method (e.g., Wet Chemical, Thermal) precursors->synthesis product Crude BiF3 Product synthesis->product purification Purification & Drying product->purification xrd Powder X-Ray Diffraction (XRD) purification->xrd data_analysis Data Analysis (Phase ID, Rietveld Refinement) xrd->data_analysis structure Crystal Structure Determination (Phase, Lattice Parameters) data_analysis->structure

General experimental workflow for BiF₃ synthesis and analysis.

structural_relationship cluster_legend alpha α-BiF₃ Crystal System: Cubic Space Group: Fm-3m State: Metastable beta β-BiF₃ Crystal System: Orthorhombic Space Group: Pnma State: Stable at RT beta->alpha High Temperature Transformation RT_Stable Room Temp. Stable Phase Metastable Metastable Phase

Relationship between the primary polymorphs of this compound.

References

A Technical Guide to the Synthesis of Bismuth Fluoride Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth-based nanoparticles are gaining significant traction in the biomedical field due to their unique properties, including high atomic number (Z=83), low toxicity, and cost-effectiveness.[1][2] Among these, bismuth fluoride (B91410) (BiF₃) nanoparticles are of particular interest for applications ranging from advanced medical imaging to targeted drug delivery and cancer therapy.[3][4] Their high X-ray attenuation makes them excellent candidates for next-generation CT contrast agents, while their potential for functionalization opens avenues for creating sophisticated theranostic platforms.[1][5] This technical guide provides an in-depth overview of the core synthesis methodologies for bismuth fluoride nanoparticles, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this burgeoning field.

Core Synthesis Methodologies

The fabrication of this compound nanoparticles can be achieved through several chemical synthesis routes. The choice of method significantly influences the resulting nanoparticles' morphology, size distribution, crystallinity, and surface properties, which in turn dictate their suitability for specific biomedical applications.[6][7] The most prevalent and effective methods include hydrothermal synthesis, solvothermal synthesis, co-precipitation, and microwave-assisted synthesis.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method that employs water as the solvent in a sealed, heated vessel (autoclave) to facilitate the crystallization of materials from aqueous solutions under high temperature and pressure.[8] This technique allows for excellent control over particle size, morphology, and crystallinity.[1][8]

This protocol is adapted from a method for synthesizing Lanthanide-doped this compound nanoparticles for use as a CT contrast agent.[1]

  • Precursor Preparation (Solution A): Dissolve 1 mmol of Bismuth (III) Nitrate (Bi(NO₃)₃) and 1 mmol of a Lanthanide Nitrate (e.g., Gd(NO₃)₃, Yb(NO₃)₃) in a 35 mL solution containing 5 mL of deionized water and 30 mL of ethylene (B1197577) glycol.

  • Stabilizer Addition: To the above solution, add 0.5 g of Polyvinylpyrrolidone (PVP) and stir until fully dissolved. PVP acts as a capping agent to control particle growth and improve biocompatibility.[4]

  • Fluoride Source Preparation (Solution B): In a separate vessel, dissolve a stoichiometric amount of a fluoride salt (e.g., Sodium Fluoride - NaF or Ammonium Fluoride - NH₄F) in deionized water.

  • Reaction Mixture: Slowly add Solution B to Solution A under vigorous stirring to initiate precipitation.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specified temperature (e.g., 160-220°C) for a defined duration (e.g., 5-24 hours).[9][10]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours.

Experimental Workflow: Hydrothermal Synthesis

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing P1 Bi(NO₃)₃ + Ln(NO₃)₃ R1 Mixing & Stirring P1->R1 P2 Ethylene Glycol + H₂O P2->R1 P3 PVP (Stabilizer) P3->R1 P4 Fluoride Source (e.g., NaF) P4->R1 R2 Transfer to Autoclave R1->R2 R3 Hydrothermal Reaction (High T & P) R2->R3 F1 Cooling R3->F1 F2 Centrifugation F1->F2 F3 Washing (H₂O & Ethanol) F2->F3 F4 Drying F3->F4 F5 BiF₃ Nanoparticles F4->F5 G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing P1 Bismuth Precursor (e.g., Bi(NO₃)₃) R1 Dissolving & Mixing P1->R1 P2 Organic Solvent (e.g., Ethylene Glycol) P2->R1 P3 Fluoride Source (e.g., NH₄F) P3->R1 R2 Transfer to Autoclave R1->R2 R3 Solvothermal Reaction (High T & P) R2->R3 F1 Cooling R3->F1 F2 Centrifugation F1->F2 F3 Washing F2->F3 F4 Drying F3->F4 F5 BiF₃ Nanoparticles F4->F5 G cluster_func Functionalization cluster_app Application cluster_outcome Therapeutic Outcome NP BiF₃ Nanoparticle Core (High Z Number) Coating Biocompatible Coating (e.g., PVP, BSA) NP->Coating Imaging CT Imaging (Contrast Enhancement) NP->Imaging Therapy Radiosensitization NP->Therapy Targeting Targeting Ligand (e.g., Peptide) Coating->Targeting Drug Therapeutic Drug (e.g., Cisplatin) Coating->Drug Targeting->Imaging Delivery Targeted Drug Delivery Targeting->Delivery Drug->Delivery TumorVis Tumor Visualization Imaging->TumorVis CellKill Enhanced Cancer Cell Killing Delivery->CellKill Toxicity Reduced Systemic Toxicity Delivery->Toxicity Therapy->CellKill

References

electronic properties of bismuth fluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Bismuth Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (BiF₃), a material of growing interest in various scientific and technological fields. This document details its crystal structure, electronic band structure, conductivity, and dielectric properties, supported by experimental protocols and data presented in a clear, comparative format.

Introduction

Bismuth fluoride (BiF₃) is an inorganic compound with unique electronic characteristics that make it a candidate for applications ranging from optical coatings to solid-state batteries.[1][2] Its properties are intrinsically linked to its crystal structure, which exists in two primary phases: a cubic α-phase and an orthorhombic β-phase.[3] Understanding the electronic behavior of these polymorphs is crucial for harnessing their full potential. This guide synthesizes theoretical and experimental findings to provide a detailed understanding of BiF₃.

Crystal and Electronic Structure

This compound's electronic properties are fundamentally dictated by its crystal and electronic band structure. The material primarily crystallizes in two different structures, each exhibiting distinct electronic characteristics.

Crystal Polymorphs
  • α-Bismuth Fluoride (Cubic) : The alpha phase of BiF₃ adopts a cubic crystal structure belonging to the Fm-3m space group.[3][4] In this arrangement, the bismuth and fluoride ions form a highly symmetric lattice.

  • β-Bismuth Fluoride (Orthorhombic) : The beta phase possesses a less symmetric orthorhombic crystal structure (Pnma space group), which is isostructural with yttrium fluoride (YF₃).[3][5]

The relationship between these crystal structures and their resulting electronic properties is a key aspect of this compound research.

cluster_structure Crystal Structure cluster_properties Electronic Properties alpha_BiF3 α-BiF₃ (Cubic) Space Group: Fm-3m bandgap_alpha Calculated Band Gap: 3.97 eV alpha_BiF3->bandgap_alpha determines beta_BiF3 β-BiF₃ (Orthorhombic) Space Group: Pnma bandgap_beta Calculated Band Gap: 4.68 eV beta_BiF3->bandgap_beta determines dielectric_beta Calculated Polycrystalline Dielectric Constant (Total): 41.19 beta_BiF3->dielectric_beta determines

Relationship between BiF₃ crystal structures and their electronic properties.

Electronic Band Structure

The electronic band gap is a critical parameter that defines the electrical conductivity and optical properties of a material. For this compound, the band gap has been determined primarily through theoretical calculations, as it is a wide-bandgap insulator.

Propertyα-BiF₃ (Cubic)β-BiF₃ (Orthorhombic)Reference
Calculated Band Gap 3.97 eV4.68 eV[4][5]

Note: It is important to recognize that band gaps computed with common exchange-correlation functionals like the LDA and GGA are often underestimated.[6]

Electrical and Dielectric Properties

The wide band gap of this compound results in very low electronic conductivity, classifying it as an electrical insulator. However, its ionic conductivity, particularly when doped, has been a subject of study for applications in fluoride-ion batteries.

Electrical Conductivity

Experimental data on the electronic conductivity of pure BiF₃ is scarce in the literature, which is expected for a wide-bandgap material. However, studies on related doped compounds provide insight into its ionic conductivity. For instance, a ceramic sample of Bi₀.₉₄Ba₀.₀₆F₂.₉₄, a solid solution with a tysonite structure, exhibits a room temperature ionic conductivity of 3 × 10⁻⁵ S/cm.[7] Similarly, thin films of BaBiF₅ have a measured room temperature ionic conductivity of 2.4 × 10⁻⁵ S/m.[8][9][10]

Dielectric Properties
PropertyValueReference
Calculated Polycrystalline Dielectric Constant (Electronic Contribution) 3.54[6]
Calculated Polycrystalline Dielectric Constant (Total) 41.19[6]
Calculated Refractive Index 1.88[6]

Synthesis and Characterization Workflow

The synthesis of high-quality this compound is crucial for the accurate characterization and application of the material. Several synthesis routes have been developed, each yielding BiF₃ with potentially different properties.

cluster_synthesis Synthesis of BiF₃ cluster_characterization Characterization start Starting Materials (e.g., Bi₂(O)₃, Bi(TFA)₃) reaction Reaction/Decomposition start->reaction purification Purification and Drying reaction->purification product BiF₃ Powder/Nanocrystals purification->product structural Structural Analysis (XRD) product->structural morphological Morphological Analysis (SEM) product->morphological electronic Electronic Property Measurement product->electronic

References

Common Precursors for Bismuth Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Bismuth Fluoride (B91410) Precursors for Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of high-quality inorganic materials is paramount. Bismuth fluoride (BiF₃) has emerged as a compound of significant interest due to its diverse applications, ranging from high-efficiency computed tomography (CT) imaging agents to high-energy-density cathode materials for lithium-ion batteries and as a host for lanthanide-doped phosphors in optical materials.[1][2][3] This guide provides a comprehensive overview of the common precursors and synthesis methodologies for this compound, with a focus on experimental protocols and quantitative data to aid in the reproducible synthesis of this versatile material.

The selection of appropriate precursors is a critical first step that influences the purity, crystallinity, and morphology of the final BiF₃ product. The choice depends on the desired synthesis method and the intended application of the material.

Bismuth Precursors:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O): A common and water-soluble precursor used in hydrothermal and precipitation methods.[1][4]

  • Bismuth(III) oxide (Bi₂O₃): Often used in reactions with hydrofluoric acid or in solid-state syntheses.[3][5]

  • Bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃): A single-source precursor suitable for thermal decomposition methods, yielding phase-pure and highly crystalline BiF₃.[2][6]

  • Bismuth carbonate ((BiO)₂CO₃): Employed in wet-chemical synthesis routes.[7]

Fluoride Sources:

  • Ammonium (B1175870) fluoride (NH₄F): A common fluoride source in aqueous and solvothermal synthesis.[1][6]

  • Hydrofluoric acid (HF): A highly reactive and hazardous fluoride source used for converting bismuth oxides to fluorides.[3][6]

  • Sodium tetrafluoroborate (B81430) (NaBF₄): Used in homogeneous precipitation reactions in polyol-based solvents.[4][8]

  • Trifluoroacetic acid (TFAA) and Trifluoroacetic anhydride (B1165640) (TFAH): Used in the synthesis of the Bi(TFA)₃ precursor for thermal decomposition.[6][9]

Synthesis Methodologies and Experimental Protocols

Several synthesis routes have been developed to produce BiF₃ with controlled properties. The following sections detail the most common methods, including specific experimental protocols derived from the literature.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles from aqueous solutions at elevated temperatures and pressures. This technique allows for good control over particle size and morphology.

Experimental Protocol: Synthesis of Lanthanide-Doped BiF₃ Nanoparticles for CT Imaging [1]

This protocol describes the synthesis of BiF₃ nanoparticles doped with lanthanides (Ln = Gd, Yb, Er) and stabilized with polyvinylpyrrolidone (B124986) (PVP).

  • Prepare Solution A: Dissolve 1 mmol of Bi(NO₃)₃ and 1 mmol of Ln(NO₃)₃ in a mixture of 5 mL deionized water and 30 mL ethylene (B1197577) glycol to form a clear solution.

  • Add Stabilizer: Add 0.5 g of PVP (MW = 10,000) to Solution A and stir at room temperature for 10 minutes.

  • Prepare Solution B: Dissolve 20 mmol of NH₄F in 10 mL of deionized water.

  • Mix Solutions: Pour Solution B into Solution A while stirring. A white mixture (Solution C) will form. Continue stirring for 20 minutes.

  • Hydrothermal Reaction: Transfer Solution C into a 50 mL Teflon-lined stainless-steel autoclave and heat at 180 °C for 24 hours.

  • Product Recovery: After the autoclave cools to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60 °C for 12 hours.

Quantitative Data for Hydrothermal Synthesis

ParameterValueReference
ReactantsBi(NO₃)₃, Ln(NO₃)₃, NH₄F, PVP[1]
SolventWater, Ethylene Glycol[1]
Temperature180 °C[1]
Time24 hours[1]
Resulting ProductUniform spherical BiF₃:Ln@PVP nanoparticles[1]
Mean Particle Size~380 nm[1]

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_recovery Product Recovery P1 Dissolve Bi(NO₃)₃ and Ln(NO₃)₃ in Water/Ethylene Glycol P2 Add PVP Stabilizer P1->P2 R1 Mix Precursor Solutions P2->R1 P3 Dissolve NH₄F in Water P3->R1 R2 Transfer to Autoclave R1->R2 R3 Heat at 180°C for 24h R2->R3 PR1 Cool to Room Temp R3->PR1 PR2 Centrifuge and Wash PR1->PR2 PR3 Dry in Vacuum Oven PR2->PR3 Final_Product BiF₃:Ln@PVP Nanoparticles PR3->Final_Product

Thermal Decomposition

Thermal decomposition of single-source precursors is an effective method for producing high-purity, crystalline materials. This approach avoids the use of hazardous reagents like HF and can be easily scaled up.

Experimental Protocol: Synthesis of Orthorhombic BiF₃ from Bismuth(III) Trifluoroacetate [6][10]

This method produces phase-pure, highly crystalline orthorhombic BiF₃ (o-BiF₃).

  • Precursor Synthesis: Synthesize Bismuth(III) trifluoroacetate (Bi(TFA)₃) by reacting bismuth(III) oxide with trifluoroacetic acid and trifluoroacetic anhydride.[6]

  • Decomposition Setup: Place the Bi(TFA)₃ precursor in a quartz tube within a tube furnace.

  • Inert Atmosphere: Seal the open end of the tube with a valve to release gaseous byproducts while maintaining an inert atmosphere by flowing N₂ gas.

  • Heating Protocol:

    • Heat from room temperature to 100 °C at a rate of 300 °C/h.

    • Hold at 100 °C for 2 hours.

    • Heat from 100 °C to 300 °C at a rate of 50 °C/h.

    • Hold at 300 °C for 12 hours.

    • Cool down to room temperature at a rate of 300 °C/h.

  • Product: A brown powder of highly crystalline o-BiF₃ is obtained.[6]

Quantitative Data for Thermal Decomposition Synthesis

ParameterValueReference
PrecursorBismuth(III) trifluoroacetate (Bi(TFA)₃)[6][10]
AtmosphereN₂ flow[6]
Decomposition Temperature300 °C[2][6]
Time12 hours[6]
Resulting ProductPhase-pure, highly crystalline orthorhombic BiF₃[2][6]
Theoretical Capacity (as cathode)302 mAh g⁻¹[2][6][10]
Initial Capacity (in Li-ion battery)208 mAh g⁻¹[2][6][10]

Thermal_Decomposition_Process Precursor Bi(TFA)₃ Precursor in Tube Furnace Heating Heat to 300°C under N₂ Atmosphere Precursor->Heating Decomposition Thermal Decomposition (12 hours) Heating->Decomposition Cooling Cool to Room Temperature Decomposition->Cooling Byproducts Gaseous Byproducts (e.g., (CF₃CO)₂O) Decomposition->Byproducts Product Crystalline o-BiF₃ Cooling->Product

Wet-Chemical Synthesis

Wet-chemical methods, performed at or near room temperature, offer a facile and energy-efficient route to synthesize BiF₃ nanoparticles. These methods often involve the precipitation of BiF₃ from a solution of precursors.

Experimental Protocol: Synthesis of Gananite (BiF₃) Nanoparticles for Supercapacitors [7][11]

This protocol describes a wet-chemical method for synthesizing organic molecule-stabilized BiF₃ nanoparticles.

  • Precursor Preparation: Prepare a methanolic solution of aniline (B41778) (stabilizer).

  • Reaction: Add the aniline solution dropwise to a solution of bismuth carbonate.[7]

  • Fluorination: Introduce an aqueous solution of ammonium fluoride (NH₄F) to the mixture to precipitate BiF₃ nanoparticles. The organic aniline molecules stabilize the nanoparticles and prevent agglomeration.

  • Product Recovery: The resulting BiF₃ nanoparticles are collected, washed, and dried. The product is the face-centered cubic form of BiF₃, also known as the mineral gananite.[11]

Quantitative Data for Wet-Chemical Synthesis

ParameterValueReference
PrecursorsBismuth carbonate, Aniline, Ammonium Fluoride[7]
Crystal StructureFace-centered cubic (Gananite)[11]
Specific Capacitance (at 2 A g⁻¹)1127 F g⁻¹ (with 10 wt% carbon black)[11]
Specific Capacitance (at 70 A g⁻¹)400 F g⁻¹ (with 10 wt% carbon black)[11]
Cycling Stability96% retention after 1000 cycles[11]

Characterization of this compound

The synthesized BiF₃ materials are typically characterized using a suite of analytical techniques to determine their physical and chemical properties.

  • X-ray Diffraction (XRD): Used to identify the crystal structure (e.g., cubic or orthorhombic) and phase purity of the synthesized BiF₃.[1][5][9]

  • Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and size distribution of the BiF₃ particles.[1][9]

  • Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with electron microscopy, EDS is used to confirm the elemental composition of the synthesized material.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups, particularly to confirm the presence of stabilizing agents like PVP on the surface of the nanoparticles.[1]

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_properties Property Determination Synth Synthesized BiF₃ Powder XRD XRD Synth->XRD SEM SEM Synth->SEM TEM TEM Synth->TEM EDS EDS Synth->EDS FTIR FTIR Synth->FTIR Crystal Crystal Structure & Purity XRD->Crystal Morph Morphology & Size SEM->Morph TEM->Morph Comp Elemental Composition EDS->Comp Surface Surface Chemistry FTIR->Surface

Conclusion

The synthesis of this compound is a dynamic field of research, with various methods available to tailor the material's properties for specific applications. Hydrothermal synthesis offers excellent control over nanoparticle morphology, making it suitable for biomedical applications.[1] Thermal decomposition of single-source precursors provides a scalable route to highly crystalline, phase-pure BiF₃ for high-performance energy storage devices.[6][10] Facile wet-chemical methods present an energy-efficient alternative for producing materials for applications like supercapacitors.[11] By carefully selecting precursors and synthesis conditions, researchers can effectively control the final properties of this compound, paving the way for advancements in drug development, energy storage, and materials science.

References

A Comprehensive Technical Guide to the Hydrothermal Synthesis of Bismuth(III) Fluoride Nanostructures for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of Bismuth(III) Fluoride (B91410) (BiF₃) nanostructures. It details experimental protocols, explores the influence of synthesis parameters on nanoparticle characteristics, and delves into their promising applications in the biomedical field, particularly in drug delivery and cancer therapy.

Introduction to Hydrothermal Synthesis of BiF₃ Nanostructures

Hydrothermal synthesis is a versatile and widely employed method for the fabrication of a variety of nanomaterials. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel known as an autoclave. For the synthesis of BiF₃ nanostructures, this method offers several advantages, including excellent control over particle size, morphology, and crystallinity. The ability to tune these properties is crucial for biomedical applications where nanoparticle characteristics can significantly influence their interaction with biological systems.

Bismuth-based nanoparticles, in general, are gaining considerable attention in the biomedical field due to their high atomic number (Z=83), which makes them excellent contrast agents for X-ray computed tomography (CT), and their relatively low toxicity.[1][2] Specifically, BiF₃ nanostructures are being explored as carriers for targeted drug delivery and as sensitizers in cancer therapy.[3]

Experimental Protocols for Hydrothermal Synthesis

Detailed and reproducible experimental protocols are fundamental to advancing research and development. Below are representative protocols for the hydrothermal synthesis of both pure and lanthanide-doped BiF₃ nanostructures.

Synthesis of Lanthanide-Doped BiF₃ Nanoparticles (BiF₃:Ln@PVP)

This protocol is adapted from a method for synthesizing Polyvinylpyrrolidone (PVP)-coated, lanthanide-doped BiF₃ nanoparticles for applications in CT imaging.[4]

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Lanthanide(III) nitrate (Ln(NO₃)₃, e.g., Yb(NO₃)₃, Er(NO₃)₃, Gd(NO₃)₃)

  • Ammonium fluoride (NH₄F)

  • Ethylene (B1197577) glycol (EG)

  • Deionized (DI) water

  • Polyvinylpyrrolidone (PVP, Mw = 10,000)

Procedure:

  • Solution A Preparation: Dissolve 1 mmol of Bi(NO₃)₃ and 1 mmol of Ln(NO₃)₃ in a 35 mL solution consisting of 30 mL of ethylene glycol and 5 mL of DI water. Stir until a transparent solution is formed.

  • Addition of Stabilizer: To Solution A, add 0.5 g of PVP and stir at room temperature for 10 minutes.

  • Solution B Preparation: Dissolve 20 mmol of NH₄F in 10 mL of DI water.

  • Mixing: Slowly add Solution B to Solution A under continuous stirring. A white mixture (Solution C) will form. Continue stirring for 20 minutes.

  • Hydrothermal Reaction: Transfer Solution C into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation, washed several times with DI water and ethanol, and finally dried.

General Protocol for Undoped BiF₃ Nanostructures

While the above protocol is for doped nanoparticles, a similar procedure can be adapted for the synthesis of undoped BiF₃ by omitting the lanthanide nitrate precursor. The molar ratios of the bismuth precursor and the fluorine source, as well as the concentration of any surfactant, can be adjusted to control the final product's characteristics.

Data Presentation: Influence of Synthesis Parameters

The physicochemical properties of BiF₃ nanostructures are highly dependent on the hydrothermal synthesis conditions. The following tables summarize the expected influence of key parameters on the resulting nanoparticles. Note: As comprehensive quantitative data specifically for BiF₃ is emerging, some of the trends are extrapolated from studies on similar bismuth-based compounds synthesized via hydrothermal methods.

ParameterVariationEffect on Particle SizeEffect on MorphologyReference(s)
Temperature IncreasingGeneral increase in particle size due to enhanced crystal growth kinetics.Can transition from nanoparticles to larger structures like nanosheets or nanoclusters.[5][5][6]
Time IncreasingPromotes crystal growth, leading to larger and more well-defined crystalline structures.Can lead to the formation of more complex and aggregated structures.[5][5]
Precursor Concentration IncreasingCan lead to a decrease in particle size due to the formation of a larger number of nucleation sites.[6] Conversely, at very high concentrations, aggregation can lead to larger apparent sizes.Can significantly alter morphology, from cuboid-like particles to spherical agglomerates and octahedron shapes.[7][6][7]
Surfactant/Stabilizer (e.g., PVP, Citric Acid) Presence and ConcentrationGenerally leads to smaller, more uniform, and well-dispersed nanoparticles by preventing aggregation.Plays a crucial role in controlling the shape of the nanostructures.[8][4][8]
pH/Mineralizer (e.g., KOH, NaOH) Varying alkalinityCan influence both the phase and morphology of the resulting crystals.Affects the dissolution and reprecipitation rates, thereby influencing the final morphology.[9]

Table 1: Effect of Hydrothermal Synthesis Parameters on BiF₃ Nanostructure Characteristics.

PropertyTypical ValuesCharacterization TechniqueReference(s)
Average Particle Size 20 - 400 nmTransmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)[4][10]
Crystallite Size 20 - 75 nmX-ray Diffraction (XRD) using Scherrer equation[8][11]
Zeta Potential Varies with surface coating (e.g., PVP)Dynamic Light Scattering (DLS)[4]
CT Value (Hounsfield Units) Significantly higher than commercial contrast agents like Iohexol.Computed Tomography (CT)[4]
Drug Loading Capacity (e.g., Doxorubicin) Dependent on porosity and surface functionalization.UV-Vis Spectroscopy[3]

Table 2: Quantitative Properties of Hydrothermally Synthesized BiF₃ Nanostructures.

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates the general workflow for the hydrothermal synthesis of BiF₃ nanostructures.

G Experimental Workflow for Hydrothermal Synthesis of BiF3 Nanostructures cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_characterization Characterization p1 Dissolve Bi(NO₃)₃·5H₂O and optional Ln(NO₃)₃ in Solvent p2 Add Stabilizer (e.g., PVP) p1->p2 r1 Mix Precursor Solutions p2->r1 p3 Prepare Fluoride Source Solution (e.g., NH₄F) p3->r1 r2 Transfer to Autoclave r1->r2 r3 Heat to 180°C for 24h r2->r3 pp1 Cool to Room Temperature r3->pp1 pp2 Centrifugation pp1->pp2 pp3 Washing (DI Water & Ethanol) pp2->pp3 pp4 Drying pp3->pp4 c1 TEM, SEM (Morphology, Size) pp4->c1 c2 XRD (Crystallinity) pp4->c2 c3 DLS (Size Distribution, Zeta Potential) pp4->c3 c4 CT Imaging (Contrast) pp4->c4

Caption: A schematic overview of the hydrothermal synthesis process for BiF₃ nanostructures.

Nanoparticle Uptake and Potential Signaling Pathway in Cancer Cells

For drug development professionals, understanding the mechanism of action at a cellular level is paramount. Bismuth-based nanoparticles have been shown to induce cancer cell death through various mechanisms, including the induction of oxidative stress and apoptosis. One relevant signaling pathway that can be affected is the Wnt/β-catenin pathway, which is often dysregulated in cancer.

The following diagram illustrates the process of nanoparticle endocytosis and a potential subsequent signaling cascade leading to the downregulation of the Wnt/β-catenin pathway.

G Nanoparticle Uptake and Potential Impact on Wnt/β-catenin Signaling cluster_uptake Cellular Uptake cluster_signaling Intracellular Signaling np BiF₃ Nanoparticle receptor Cell Surface Receptor np->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation ros Increased ROS lysosome->ros Induction of Oxidative Stress beta_catenin β-catenin ros->beta_catenin Downregulation apoptosis Apoptosis ros->apoptosis cyclin_d1 Cyclin D1 beta_catenin->cyclin_d1 Transcription c_myc c-myc beta_catenin->c_myc Transcription proliferation Decreased Cell Proliferation cyclin_d1->proliferation c_myc->proliferation

Caption: A diagram illustrating nanoparticle endocytosis and its potential downstream effects on the Wnt/β-catenin signaling pathway.

Biomedical Applications in Drug Development

The unique properties of BiF₃ nanostructures make them highly attractive for various applications in drug development and therapy.

Drug Delivery Systems

Porous BiF₃ nanostructures can be functionalized and loaded with chemotherapeutic agents, such as doxorubicin (B1662922) (DOX).[3] The release of the drug can be triggered by the acidic microenvironment of tumors, leading to a pH-responsive drug delivery system. This targeted release mechanism can enhance the efficacy of the drug while minimizing side effects on healthy tissues.

Cancer Therapy

Bismuth-based nanoparticles are being investigated for their role in enhancing the efficacy of cancer therapies.[1] Their high atomic number allows for increased absorption of X-rays, leading to a localized enhancement of the radiation dose in tumors during radiotherapy. Furthermore, some studies suggest that bismuth nanoparticles can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[12][13] As illustrated in the signaling pathway diagram, this can also involve the modulation of key cancer-related pathways like the Wnt/β-catenin pathway.[14]

Conclusion

The hydrothermal synthesis of BiF₃ nanostructures represents a robust and tunable platform for the development of advanced biomedical materials. The ability to control the size, morphology, and surface chemistry of these nanoparticles is critical for their application as drug delivery vehicles and therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the synthesis-property relationships and the biological interactions of BiF₃ nanostructures is essential for harnessing their full potential in the fight against diseases like cancer. Further research into optimizing synthesis protocols and elucidating the precise molecular mechanisms of action will undoubtedly pave the way for their clinical translation.

References

An In-depth Technical Guide to the Crystal Phase Stability of α-BiF₃ vs β-BiF₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth trifluoride (BiF₃) is a promising material with applications in various fields, including solid-state batteries and biomedical imaging. It exists in two primary crystalline polymorphs: the cubic α-phase and the orthorhombic β-phase. The crystal structure of BiF₃ significantly influences its physicochemical properties, making a thorough understanding of the relative stability of these phases crucial for optimizing its performance in any given application. This technical guide provides a comprehensive overview of the crystal phase stability of α-BiF₃ versus β-BiF₃, detailing their structural characteristics, thermodynamic properties, and synthetic methodologies.

Crystal Structure and Properties

The α and β polymorphs of BiF₃ exhibit distinct crystal structures and properties. The α-phase possesses a high-symmetry cubic lattice, while the β-phase adopts a lower-symmetry orthorhombic structure. This structural difference leads to variations in their density, electronic properties, and ultimately, their thermodynamic stability.

Structural Parameters

A summary of the crystallographic data for both phases is presented in Table 1. The α-BiF₃ phase crystallizes in the cubic Fm-3m space group, characterized by a face-centered cubic arrangement of bismuth ions.[1] In contrast, β-BiF₃ belongs to the orthorhombic Pnma space group.[2]

Table 1: Crystallographic Data for α-BiF₃ and β-BiF₃

Propertyα-BiF₃β-BiF₃
Crystal SystemCubicOrthorhombic
Space GroupFm-3mPnma
Lattice Parameters (Å)a = 5.853a = 6.5604, b = 7.0174, c = 4.8450
Density (g/cm³)~5.32~8.7
Coordination Number (Bi)89
Thermodynamic Stability

Computational studies based on density functional theory (DFT) from the Materials Project provide valuable insights into the thermodynamic stability of the two phases. The calculated formation energies suggest that β-BiF₃ is the thermodynamically more stable phase at absolute zero (0 Kelvin), as indicated by its lower energy above the convex hull.

Table 2: Thermodynamic and Electronic Properties of α-BiF₃ and β-BiF₃

Propertyα-BiF₃β-BiF₃
Formation Energy (eV/atom)-2.351-2.622
Energy Above Hull (eV/atom)0.2710.000
Band Gap (eV)3.974.68

The negative formation energies for both phases indicate that they are stable with respect to their constituent elements. The significant difference in their "Energy Above Hull" values (0.271 eV/atom for the α-phase) suggests a strong thermodynamic driving force for the α to β phase transformation.

Phase Transition and Stability Landscape

The relationship between the α and β phases of BiF₃ as a function of temperature and pressure is a subject of ongoing investigation, with some conflicting reports in the literature.

Temperature-Induced Phase Transition

Some literature suggests that a phase transition from the α-phase to the more stable β-phase can be induced by heating. One source indicates this transition occurs at approximately 220°C. However, other thermal analysis studies, including differential scanning calorimetry (DSC), performed up to the melting point of BiF₃ (around 655°C), did not report a clear endothermic or exothermic peak corresponding to a polymorphic transition.[3][4] This discrepancy may arise from kinetic limitations, where the transformation from the metastable α-phase to the β-phase is slow under certain experimental conditions.

Pressure Effects

High-pressure studies on BiF₃ have been conducted to explore its phase diagram. Interestingly, these investigations did not detect any phase transitions from the initial phase up to significant pressures and temperatures approaching the melting point.[4] This could imply that the initial phase in these studies was already the stable β-phase, or that the activation barrier for the α to β transition is too high to be overcome under the experimental timescale, even at elevated pressures.

The stability landscape can be visualized as a logical relationship where the synthesis method kinetically traps the system in the metastable α-phase, which then requires an activation energy, potentially supplied by thermal annealing, to transform into the thermodynamically favored β-phase.

G Phase Stability and Transformation Pathway of BiF3 cluster_synthesis Synthesis Routes cluster_phases Crystal Phases Microwave-assisted Microwave-assisted alpha α-BiF3 (Metastable) Microwave-assisted->alpha Hydrothermal Hydrothermal Hydrothermal->alpha Thermal_Decomposition Thermal Decomposition beta β-BiF3 (Stable) Thermal_Decomposition->beta HF_Treatment HF Treatment of Bi2O3 HF_Treatment->beta alpha->beta Phase Transition (e.g., Annealing)

Logical relationship between synthesis routes and BiF₃ phases.

Experimental Protocols

The synthesis of phase-pure α-BiF₃ or β-BiF₃ requires careful control of reaction conditions. Below are detailed methodologies for the preparation of each polymorph.

Synthesis of α-BiF₃ (Microwave-Assisted Method)

This method allows for the rapid and energy-efficient synthesis of α-BiF₃ nanoparticles.

Materials:

Procedure:

  • Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in diethylene glycol with stirring at 75°C for 10 minutes.

  • Allow the solution to cool to room temperature.

  • In a separate vessel, dissolve a corresponding stoichiometric amount of NaBF₄ in deionized water.

  • Add the aqueous NaBF₄ solution to the bismuth nitrate solution under vigorous stirring.

  • Transfer the resulting mixture to a microwave-transparent vessel and heat in a microwave reactor to a set temperature (e.g., 120°C) for a short duration (e.g., 30 seconds).[5]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by centrifugation, wash several times with deionized water and ethanol, and dry under vacuum.

G Workflow for Microwave-Assisted Synthesis of α-BiF3 start Start dissolve_bi Dissolve Bi(NO3)3·5H2O in Diethylene Glycol start->dissolve_bi dissolve_na Dissolve NaBF4 in Deionized Water start->dissolve_na mix Mix Solutions dissolve_bi->mix dissolve_na->mix microwave Microwave Irradiation mix->microwave centrifuge Centrifugation and Washing microwave->centrifuge dry Drying centrifuge->dry end α-BiF3 Product dry->end

Experimental workflow for the synthesis of α-BiF₃.
Synthesis of β-BiF₃ (Thermal Decomposition Method)

This method yields highly crystalline, phase-pure orthorhombic β-BiF₃.[3][6]

Materials:

  • Bismuth (III) oxide (Bi₂O₃)

  • Trifluoroacetic acid (TFAH)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

Procedure:

  • Synthesize the precursor, bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃), by reacting Bi₂O₃ with a mixture of TFAH and TFAA.

  • Place the dried Bi(TFA)₃ precursor in a tube furnace.

  • Heat the precursor to 300°C under an inert atmosphere (e.g., nitrogen or argon) and hold for an extended period (e.g., 12 hours) to ensure complete decomposition.[3][6]

  • Allow the furnace to cool to room temperature under the inert atmosphere.

  • The resulting white powder is the orthorhombic β-BiF₃.

G Workflow for Thermal Decomposition Synthesis of β-BiF3 start Start synthesize_precursor Synthesize Bi(TFA)3 Precursor start->synthesize_precursor place_in_furnace Place Precursor in Tube Furnace synthesize_precursor->place_in_furnace thermal_decomposition Thermal Decomposition (300°C, Inert Atmosphere) place_in_furnace->thermal_decomposition cool Cooling thermal_decomposition->cool end β-BiF3 Product cool->end

Experimental workflow for the synthesis of β-BiF₃.

Characterization Techniques

The phase purity, crystal structure, and morphology of the synthesized BiF₃ samples are typically characterized using a suite of analytical techniques:

  • X-ray Diffraction (XRD): To identify the crystal phase (α or β) and determine lattice parameters. In-situ XRD can be employed to monitor phase transitions during heating or under pressure.[7]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the BiF₃ crystals.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal stability and identify phase transition temperatures.[3]

  • Raman and Infrared (IR) Spectroscopy: To probe the vibrational modes of the crystal lattice, which are distinct for the α and β phases. Raman spectroscopy can also be used as an in-situ probe for phase transitions.[8]

Conclusion

The crystal phase of bismuth trifluoride is a critical determinant of its material properties. Computational evidence strongly suggests that the orthorhombic β-phase is the thermodynamically stable polymorph at standard conditions. The cubic α-phase, while accessible through various synthetic routes, is considered metastable. The transition from the α to the β phase is influenced by temperature, although the precise conditions and kinetics of this transformation require further elucidation. For applications demanding thermodynamic stability, the synthesis of the β-phase is recommended. Conversely, the unique properties of the metastable α-phase may be advantageous in specific contexts, necessitating synthetic strategies that kinetically favor its formation. This guide provides the foundational knowledge for researchers to select, synthesize, and characterize the appropriate phase of BiF₃ for their specific research and development needs.

References

A Comprehensive Technical Guide to the Thermal Decomposition Synthesis of Bismuth Trifluoride (BiF3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition synthesis of Bismuth Trifluoride (BiF₃), a material of significant interest in various scientific fields, including as a high-energy-density cathode material in lithium-ion batteries. This document details the core methodologies, experimental protocols, and quantitative data associated with prominent thermal decomposition routes for producing BiF₃.

Introduction

Bismuth trifluoride (BiF₃) is a white crystalline solid with a high ionic character. Its unique properties, such as high density and a large bandgap, make it a promising candidate for applications in optics, electronics, and energy storage. The synthesis of high-purity, crystalline BiF₃ is crucial for these applications. Thermal decomposition represents a viable and often scalable method for producing BiF₃ from various precursor materials. This guide will focus on two distinct thermal decomposition pathways: the thermolysis of bismuth(III) trifluoroacetate (B77799) and the solid-state reaction of bismuth(III) oxide with ammonium (B1175870) bifluoride.

Thermal Decomposition Routes for BiF₃ Synthesis

The synthesis of BiF₃ via thermal decomposition involves heating a precursor material, which then breaks down to form the desired bismuth trifluoride product and volatile byproducts. The choice of precursor and reaction conditions significantly influences the purity, crystallinity, and morphology of the final product.

Thermal Decomposition of Bismuth(III) Trifluoroacetate

A facile and scalable method for producing phase-pure and highly crystalline orthorhombic BiF₃ is through the thermal decomposition of bismuth(III) trifluoroacetate (Bi(TFA)₃).[1][2][3][4] This single-source precursor approach offers excellent control over the stoichiometry of the final product.

Reaction Pathway:

The thermal decomposition of Bi(TFA)₃ proceeds under an inert atmosphere to prevent the formation of bismuth oxyfluoride impurities. The overall reaction can be represented as:

Bi(OOCCF₃)₃(s) → BiF₃(s) + 3 CO(g) + 3 CO₂(g)

G cluster_decomposition Thermal Decomposition Bi2O3 Bismuth(III) Oxide (Bi₂O₃) BiTFA3 Bismuth(III) Trifluoroacetate (Bi(TFA)₃) Bi2O3->BiTFA3 + (CF₃CO)₂O, CF₃COOH TFAA Trifluoroacetic Anhydride (B1165640) ((CF₃CO)₂O) TFAA->BiTFA3 TFA Trifluoroacetic Acid (CF₃COOH) TFA->BiTFA3 BiF3 Bismuth Trifluoride (BiF₃) BiTFA3->BiF3 Heat (300°C, N₂)

Quantitative Data:

ParameterValueReference
PrecursorBismuth(III) Trifluoroacetate (Bi(TFA)₃)[1][2][3][4]
Decomposition Temperature300 °C[1][2][3][4]
AtmosphereInert (Nitrogen, N₂)[4]
Reaction Time12 hours[4]
Product PurityPhase-pure[1][2][3][4]
Product CrystallinityHighly crystalline (orthorhombic)[1][2][3][4]
NoteSynthesis in air results in the formation of bismuth oxyfluoride (BiOₓF₃₋₂ₓ).[4]

Experimental Protocol:

  • Precursor Synthesis (Bismuth(III) Trifluoroacetate):

    • Combine bismuth(III) oxide (Bi₂O₃), trifluoroacetic anhydride ((CF₃CO)₂O), and trifluoroacetic acid (CF₃COOH).

    • The specific molar ratios and reaction conditions for the synthesis of Bi(TFA)₃ should be followed as per established literature procedures.

    • Isolate and dry the resulting Bi(TFA)₃ precursor.

  • Thermal Decomposition:

    • Place the synthesized Bi(TFA)₃ powder in a suitable crucible (e.g., alumina).

    • Position the crucible in a tube furnace.

    • Purge the furnace with an inert gas, such as nitrogen (N₂), to remove any oxygen.

    • Heat the furnace to 300 °C at a controlled ramp rate.

    • Maintain the temperature at 300 °C for 12 hours under a continuous flow of nitrogen.[4]

    • After the designated time, allow the furnace to cool down to room temperature under the inert atmosphere.

    • The resulting white powder is highly crystalline, orthorhombic BiF₃.

Solid-State Reaction of Bismuth(III) Oxide and Ammonium Bifluoride

Another effective thermal decomposition method involves the solid-state reaction of bismuth(III) oxide (Bi₂O₃) with a fluorinating agent, such as ammonium bifluoride (NH₄HF₂). This method leverages the in-situ generation of a reactive fluorine source upon heating.

Reaction Pathway:

The reaction proceeds through the decomposition of ammonium bifluoride to produce hydrogen fluoride (B91410) (HF), which then reacts with bismuth(III) oxide. The overall reaction can be summarized as:

Bi₂O₃(s) + 3 NH₄HF₂(s) → 2 BiF₃(s) + 3 NH₃(g) + 3 H₂O(g)

G cluster_reaction Solid-State Reaction Bi2O3 Bismuth(III) Oxide (Bi₂O₃) Mixture Homogeneous Mixture Bi2O3->Mixture + NH₄HF₂ NH4HF2 Ammonium Bifluoride (NH₄HF₂) NH4HF2->Mixture BiF3 Bismuth Trifluoride (BiF₃) Mixture->BiF3 Heat

Quantitative Data:

ParameterValueReference
PrecursorsBismuth(III) Oxide (Bi₂O₃), Ammonium Bifluoride (NH₄HF₂)[5]
Molar Ratio (Bi₂O₃:NH₄HF₂)Stoichiometric or with excess NH₄HF₂
Reaction TemperatureElevated temperatures (specifics may vary)
AtmosphereTypically performed in a crucible with a lid to contain the reactive atmosphere
Reaction TimeDependent on temperature and scale
Product PurityDependent on reaction completeness and removal of byproducts
Product CrystallinityDependent on reaction temperature and annealing time

Experimental Protocol:

  • Reactant Preparation:

    • Thoroughly grind stoichiometric amounts of bismuth(III) oxide (Bi₂O₃) and ammonium bifluoride (NH₄HF₂) in a mortar and pestle to ensure a homogeneous mixture. An excess of NH₄HF₂ may be used to ensure complete fluorination.

  • Thermal Reaction:

    • Place the powdered mixture into a crucible (e.g., platinum or nickel, as HF is corrosive).

    • Cover the crucible with a lid to maintain a localized atmosphere of the reactive gaseous byproducts.

    • Heat the crucible in a furnace to a temperature sufficient to initiate the decomposition of NH₄HF₂ and subsequent reaction with Bi₂O₃. The exact temperature profile may need to be optimized based on the scale and specific setup.

    • Hold the reaction at the elevated temperature for a sufficient duration to ensure complete conversion to BiF₃.

    • Cool the furnace to room temperature.

    • The resulting product should be handled in a dry environment, as any unreacted NH₄HF₂ is hygroscopic.

Characterization of Synthesized BiF₃

The successful synthesis of BiF₃ should be confirmed through various analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure (e.g., orthorhombic) and phase purity of the BiF₃.[4]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition process of the precursors and determine the optimal reaction temperatures.

Safety Considerations

  • Trifluoroacetic acid and its anhydride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Ammonium bifluoride is toxic and corrosive. Upon heating, it releases hydrogen fluoride (HF) gas, which is extremely toxic and corrosive. All procedures involving NH₄HF₂ at elevated temperatures must be conducted in a well-ventilated fume hood with specialized scrubbers for HF. Appropriate PPE, including acid-resistant gloves and eye protection, is mandatory.

  • High-temperature furnaces should be operated with caution, following all manufacturer's safety guidelines.

Conclusion

The thermal decomposition of bismuth(III) trifluoroacetate and the solid-state reaction of bismuth(III) oxide with ammonium bifluoride are two effective methods for the synthesis of bismuth trifluoride. The choice of method may depend on factors such as desired purity, scalability, and available equipment. The single-source precursor method using Bi(TFA)₃ offers excellent control over purity and crystallinity. The solid-state reaction with NH₄HF₂ is a more direct approach but requires careful handling of hazardous materials. For researchers and professionals in drug development and other fields, understanding these synthesis routes is crucial for obtaining high-quality BiF₃ for various applications.

References

An In-depth Technical Guide to the Sol-Gel Synthesis of Bismuth Fluoride Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel method offers a versatile and controlled route for the synthesis of high-purity, homogeneous bismuth fluoride (B91410) (BiF₃) powders at relatively low temperatures. This technique allows for precise control over particle size, morphology, and composition, which are critical parameters for applications in biomedical imaging, catalysis, and pharmaceutical development. This guide provides a comprehensive overview of the core principles, experimental protocols, and expected outcomes for the sol-gel synthesis of bismuth fluoride powders.

While specific literature detailing the sol-gel synthesis of simple this compound is limited, a robust methodology can be extrapolated from the well-established fluorolytic sol-gel synthesis of other metal fluorides. This process typically involves the reaction of a metal precursor with a fluorine source in a non-aqueous solvent, leading to the formation of a sol that subsequently transforms into a gel.

Core Principles of Fluorolytic Sol-Gel Synthesis

The fluorolytic sol-gel synthesis is a powerful approach for producing nanoscopic metal fluorides. The fundamental mechanism involves a stepwise replacement of functional groups (such as alkoxide groups) on the metal precursor with fluoride ions. This reaction proceeds through the formation of various metal alkoxide fluoride clusters as intermediates. The overall process can be summarized in the following key stages:

  • Sol Formation: A bismuth precursor, such as bismuth(III) alkoxide or acetate (B1210297), is dissolved in a suitable organic solvent. To this solution, a fluorinating agent, typically anhydrous hydrogen fluoride (HF) dissolved in an alcohol or ether, is added. This initiates the fluorolysis reaction, where the precursor's ligands are substituted by fluoride ions, resulting in the formation of a colloidal suspension, or sol.

  • Gelation: With continued reaction and particle growth, the colloidal particles begin to link together, forming a three-dimensional network that spans the entire volume of the liquid. This transition from a low-viscosity sol to a semi-solid gel is a critical step in the process.

  • Aging: The gel is typically aged for a period to allow for further polycondensation reactions, strengthening the gel network and influencing the final properties of the material.

  • Drying: The solvent is removed from the gel network. This step must be carefully controlled to prevent the collapse of the porous structure. Supercritical drying is often employed to preserve the gel's delicate architecture, though conventional drying methods can also be used.

  • Calcination (Optional): The dried gel may be heat-treated to remove any residual organic compounds and to induce crystallization, leading to the formation of the final this compound powder.

Experimental Protocols

The following section outlines a detailed methodology for the sol-gel synthesis of this compound powders, based on the principles of fluorolytic sol-gel synthesis for metal fluorides.

Materials and Reagents:

  • Bismuth Precursor: Bismuth(III) isopropoxide (Bi(O-i-Pr)₃) or Bismuth(III) acetate (Bi(CH₃COO)₃).

  • Fluorinating Agent: Anhydrous hydrogen fluoride (HF) solution in ethanol (B145695) or diethyl ether.

  • Solvent: Anhydrous ethanol, isopropanol, or another suitable organic solvent.

  • Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Experimental Workflow:

G Experimental Workflow for Sol-Gel Synthesis of BiF₃ cluster_prep Precursor Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing cluster_characterization Characterization p1 Dissolve Bismuth Precursor in Anhydrous Solvent r1 Add HF Solution to Bismuth Precursor Solution (Under Inert Atmosphere) p1->r1 p2 Prepare Anhydrous HF Solution in Solvent p2->r1 r2 Stir at Room Temperature to form a Sol r1->r2 r3 Age the Sol to form a Gel r2->r3 pr1 Dry the Gel (e.g., Supercritical Drying) r3->pr1 pr2 Grind the Dried Gel to a Fine Powder pr1->pr2 pr3 Optional Calcination pr2->pr3 c1 XRD for Phase Identification pr2->c1 c2 SEM/TEM for Morphology and Particle Size pr2->c2 c3 FTIR for Functional Groups pr2->c3 pr3->c1

Caption: Experimental Workflow for Sol-Gel Synthesis of BiF₃.

Detailed Methodology:

  • Precursor Solution Preparation: In a glovebox under an inert atmosphere, dissolve a stoichiometric amount of the bismuth precursor (e.g., bismuth(III) isopropoxide) in an anhydrous organic solvent (e.g., ethanol). Stir the solution until the precursor is completely dissolved.

  • Fluorinating Agent Preparation: Prepare a solution of anhydrous hydrogen fluoride in the same solvent. The molar ratio of HF to the bismuth precursor is a critical parameter that will influence the reaction. A stoichiometric amount or a slight excess of HF is typically used.

  • Sol Formation: Slowly add the HF solution to the bismuth precursor solution while stirring vigorously. The reaction is typically carried out at room temperature. A clear, translucent sol should form.

  • Gelation and Aging: Continue stirring for a set period (e.g., 1-24 hours) to allow for the formation of a stable sol. Depending on the concentration and reaction conditions, the sol may transition into a gel. The gel should then be aged for a period (e.g., 24-72 hours) to ensure the completion of the condensation reactions.

  • Drying: The wet gel is then dried to remove the solvent. To preserve the porous structure of the gel, supercritical drying with liquid CO₂ is the preferred method. Alternatively, the gel can be dried in an oven at a controlled temperature (e.g., 80-120°C), which may lead to some structural collapse.

  • Post-Processing: The resulting dried gel (xerogel or aerogel) is then ground into a fine powder using an agate mortar and pestle.

  • Calcination (Optional): If necessary, the powder can be calcined in a tube furnace under an inert atmosphere at a specific temperature (e.g., 300-500°C) to remove any remaining organic residues and to promote crystallization.

Data Presentation

The following table summarizes key experimental parameters and expected outcomes for the sol-gel synthesis of this compound powders. The values are based on typical ranges reported for the sol-gel synthesis of other metal fluorides and should be optimized for the specific synthesis of BiF₃.

ParameterTypical Value/RangeInfluence on Final Product
Bismuth Precursor Bismuth(III) isopropoxide, Bismuth(III) acetateAffects reactivity and by-products.
Solvent Anhydrous Ethanol, IsopropanolInfluences precursor solubility and reaction kinetics.
Fluorinating Agent Anhydrous HF in ethanol/etherProvides the fluoride ions for the reaction.
Molar Ratio (Bi:HF) 1:3 to 1:3.5Stoichiometry affects the completeness of the reaction.
Reaction Temperature Room Temperature (20-25°C)Controls the rate of hydrolysis and condensation.
Aging Time 24 - 72 hoursAffects the strength and porosity of the gel network.
Drying Method Supercritical or Oven DryingDetermines the final porosity and surface area.
Calcination Temperature 300 - 500°CInfluences crystallinity and removal of organic residues.
Expected Particle Size 10 - 100 nmDependent on reaction conditions and post-processing.
Expected Surface Area 50 - 200 m²/gHighly dependent on the drying method.

Signaling Pathways and Logical Relationships

The logical progression of the fluorolytic sol-gel synthesis can be visualized as a series of interconnected steps, starting from the molecular precursors and ending with the final crystalline powder.

G Logical Progression of Fluorolytic Sol-Gel Synthesis cluster_precursors Molecular Precursors cluster_reactions Chemical Reactions cluster_colloidal Colloidal System cluster_material Final Material precursor Bismuth Alkoxide Bi(OR)₃ fluorolysis Fluorolysis: Bi(OR)₃ + 3HF → BiF₃ + 3ROH precursor->fluorolysis fluoride Anhydrous HF fluoride->fluorolysis condensation Condensation: Formation of Bi-F-Bi bridges fluorolysis->condensation sol Formation of a Sol (Colloidal Suspension) condensation->sol gel Gelation: Formation of a 3D Network sol->gel powder Dried & Calcined BiF₃ Powder gel->powder

An In-depth Technical Guide to the Characterization of Bismuth Trifluoride (BiF₃) by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth trifluoride (BiF₃) is a compound of significant interest in various fields, including solid-state batteries, scintillators, and as a host for lanthanide ions in luminescent materials.[1][2] Its properties are intrinsically linked to its crystal structure. The characterization of BiF₃ is therefore crucial for understanding its behavior and for the development of new applications. X-ray diffraction (XRD) is a powerful and non-destructive technique for this purpose, providing detailed information about the crystal structure, phase purity, crystallite size, and strain of BiF₃.[3][4] This guide provides a comprehensive overview of the characterization of BiF₃ using XRD, aimed at researchers and professionals in materials science and drug development.

BiF₃ is known to exist in two primary crystalline forms: a cubic (α-BiF₃) and an orthorhombic (β-BiF₃) phase.[5][6] The cubic form has a fluorite-type structure with the space group Fm-3m, while the orthorhombic form crystallizes in the Pnma space group.[5][6] The synthesis method and subsequent processing can influence the resulting phase.[7]

Experimental Protocols for X-ray Diffraction Analysis

A typical powder XRD experiment involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted X-rays at various angles.[8]

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data. For BiF₃, the sample is typically a fine powder.

  • For bulk BiF₃: The material is ground into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • For BiF₃ nanoparticles or nanocomposites: The as-synthesized powder can often be used directly.[3][9] In some cases, the nanoparticles are dispersed in a solvent and then deposited on a low-background sample holder.[1]

  • Sample Mounting: Approximately 200 mg of the powdered sample is packed into a sample holder.[4] It is important to create a flat, smooth surface that is level with the surface of the holder to minimize errors in the measured diffraction angles.[4] A glass slide can be used to gently press the powder into the holder.[4] For smaller sample quantities, a zero-background sample holder, typically made from a single crystal of silicon, is recommended.[4]

2. Instrumentation and Data Collection

Powder XRD data is collected using a diffractometer. While specific parameters may vary depending on the instrument and the nature of the sample, a general procedure is outlined below.

  • Instrument: A standard laboratory powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å) is commonly used.[10]

  • Operating Conditions: The X-ray generator is typically operated at 40 kV and 40 mA.[4][11]

  • Data Collection Parameters:

    • 2θ Range: A wide angular range, for instance, from 10° to 90°, is scanned to cover all significant diffraction peaks.[12]

    • Step Size: A small step size, such as 0.02°, ensures good resolution of the diffraction peaks.[12][13]

    • Scan Speed/Dwell Time: The time spent at each step (dwell time) can range from a few seconds to over a minute, depending on the crystallinity of the sample and the desired signal-to-noise ratio.[12][13][14]

Data Analysis and Interpretation

1. Phase Identification

The first step in analyzing the XRD pattern is to identify the crystalline phases present in the sample. This is done by comparing the positions and relative intensities of the diffraction peaks in the experimental pattern with standard patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[1][11]

2. Rietveld Refinement

For a more detailed structural analysis, Rietveld refinement is employed. This is a powerful technique where the entire experimental XRD pattern is fitted with a calculated pattern based on a structural model.[12][15] The refinement process adjusts various parameters of the structural model, including lattice parameters, atomic positions, and site occupancies, to minimize the difference between the observed and calculated patterns.[15][16] Successful Rietveld refinement provides highly accurate structural information.[12]

3. Determination of Crystallite Size and Microstrain

The width of the diffraction peaks is influenced by the size of the crystallites and the presence of microstrain within the crystal lattice. The average crystallite size can be estimated using the Scherrer equation, while a more detailed analysis of peak broadening can be performed using methods like the Williamson-Hall plot to separate the effects of size and strain.[14]

Quantitative Data

The following tables summarize the crystallographic data for the cubic and orthorhombic phases of BiF₃.

Table 1: Crystallographic Data for Cubic BiF₃ (α-BiF₃)

ParameterValueReference
Crystal SystemCubic[6]
Space GroupFm-3m (No. 225)[6]
Lattice Parameter (a)5.865 Å[11]
Volume201.75 ų[11]
Density (calculated)8.755 g/cm³[11]

Table 2: Crystallographic Data for Orthorhombic BiF₃ (β-BiF₃)

ParameterValueReference
Crystal SystemOrthorhombic[5]
Space GroupPnma (No. 62)[5]
Lattice Parametersa = 4.67 Å, b = 6.55 Å, c = 7.07 Å[5]
Volume216.36 ų[5]
Density (calculated)8.17 g/cm³[5]

Visualizations

Workflow for XRD Characterization of BiF₃

The following diagram illustrates the general workflow for the characterization of a BiF₃ sample using X-ray diffraction.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_results Results synthesis BiF₃ Synthesis (e.g., hydrothermal, solid-state) grinding Grinding to Fine Powder synthesis->grinding mounting Sample Mounting grinding->mounting xrd XRD Measurement (e.g., Cu Kα, 10-90° 2θ) mounting->xrd phase_id Phase Identification (Comparison with PDF database) xrd->phase_id rietveld Rietveld Refinement phase_id->rietveld purity Phase Purity phase_id->purity size_strain Crystallite Size & Strain Analysis (Scherrer, Williamson-Hall) rietveld->size_strain structure Crystal Structure (Lattice parameters, atomic positions) rietveld->structure morphology Crystallite Size / Strain size_strain->morphology

XRD Characterization Workflow for BiF₃

Logical Relationship in Phase Analysis of BiF₃

XRD is instrumental in identifying the different phases of BiF₃ and studying their transformations. The following diagram shows the logical relationship between the observed XRD pattern and the identified BiF₃ phase.

BiF3_Phase_Analysis cluster_database Standard Data Comparison cluster_identification Phase Identification xrd_pattern Experimental XRD Pattern cubic_std PDF Card for Cubic BiF₃ (e.g., 01-073-1988) xrd_pattern->cubic_std Matches? ortho_std PDF Card for Orthorhombic BiF₃ xrd_pattern->ortho_std Matches? is_cubic Cubic Phase (α-BiF₃) Fm-3m cubic_std->is_cubic Yes is_mixed Mixed Phase cubic_std->is_mixed Partial Match is_ortho Orthorhombic Phase (β-BiF₃) Pnma ortho_std->is_ortho Yes ortho_std->is_mixed Partial Match

Phase Identification Logic for BiF₃ using XRD

Conclusion

X-ray diffraction is an indispensable tool for the characterization of bismuth trifluoride. It provides fundamental information about the crystal structure, phase composition, and microstructure of BiF₃ materials. The experimental protocols and data analysis methods described in this guide offer a robust framework for researchers to obtain high-quality, reliable data. A thorough understanding of the crystallographic properties of BiF₃ through XRD is essential for its application in advanced materials and technologies.

References

Spectroscopic Analysis of Bismuth Monofluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth monofluoride (BiF) is a diatomic molecule of significant interest in various fields, including fundamental physics, astrophysics, and materials science. Its heavy bismuth atom makes it a candidate for studies of parity violation and time-reversal symmetry violation. A thorough understanding of its electronic structure and spectroscopic properties is crucial for these applications and for the development of novel bismuth-containing materials. This technical guide provides an in-depth overview of the spectroscopic analysis of BiF, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts.

Spectroscopic Data of Bismuth Monofluoride

The spectroscopic properties of BiF have been primarily investigated through the analysis of its electronic transitions, particularly the A 0⁺ - X₁ 0⁺ system. The following tables summarize the key spectroscopic constants for the ground (X₁ 0⁺) and first excited (A 0⁺) electronic states, derived from high-resolution spectroscopic studies.

State Tₑ (cm⁻¹) ωₑ (cm⁻¹) ωₑxₑ (cm⁻¹) Bₑ (cm⁻¹) αₑ (cm⁻¹) rₑ (Å)
A 0⁺22959.7381.03.000.20590.00182.24
X₁ 0⁺0510.72.050.23670.00152.05

Table 1: Key Spectroscopic Constants for the A 0⁺ and X₁ 0⁺ states of BiF. Data compiled from rotational analysis of the visible band system.

Vibrational Quantum Number (v) Rotational Constant Bᵥ (cm⁻¹) for A 0⁺ State Rotational Constant Bᵥ (cm⁻¹) for X₁ 0⁺ State
00.20500.2360
10.20320.2345
2-0.2330
3-0.2315

Table 2: Rotational constants (Bᵥ) for different vibrational levels of the A 0⁺ and X₁ 0⁺ states of BiF. These values are crucial for understanding the rovibrational structure of the molecule.

Experimental Protocols

The spectroscopic analysis of BiF typically involves high-resolution techniques to resolve the fine rotational and vibrational structures. The following outlines a general experimental protocol for emission spectroscopy of BiF.

Generation of Bismuth Monofluoride

Transient diatomic molecules like BiF are often produced in situ. A common method involves a high-frequency discharge through the vapor of a stable bismuth halide, such as bismuth trifluoride (BiF₃).

  • Apparatus: A quartz discharge tube is used, which can be heated to vaporize the BiF₃ powder.

  • Procedure: A small amount of BiF₃ powder is placed in the discharge tube. The tube is evacuated and then filled with a carrier gas (e.g., Argon) at low pressure. A high-frequency discharge (e.g., from a 500 W oscillator at 30 MHz) is passed through the tube, causing the dissociation of BiF₃ and the formation of BiF molecules in various excited states.

High-Resolution Emission Spectroscopy

The light emitted from the discharge is then analyzed using a high-resolution spectrograph.

  • Instrumentation: A concave grating spectrograph with a high dispersion (e.g., 1.25 Å/mm) is suitable for resolving the rotational lines.

  • Data Acquisition: The emission spectrum is recorded on photographic plates or, in modern setups, with a CCD detector. A reference spectrum (e.g., from an iron arc) is simultaneously recorded for wavelength calibration.

  • Analysis: The positions of the rotational lines in the P and R branches of the observed vibrational bands are measured. The combination differences method is then employed to determine the rotational constants for the upper and lower electronic states.

The following diagram illustrates a typical workflow for the spectroscopic analysis of BiF.

experimental_workflow cluster_generation BiF Generation cluster_analysis Spectroscopic Analysis BiF3 BiF₃ Powder Vaporization Heating & Vaporization BiF3->Vaporization Discharge High-Frequency Discharge Vaporization->Discharge BiF_plasma BiF Plasma (Excited States) Discharge->BiF_plasma Spectrograph High-Resolution Spectrograph BiF_plasma->Spectrograph Emission Detection Spectrum Detection (CCD/Plate) Spectrograph->Detection Analysis Rotational-Vibrational Analysis Detection->Analysis Constants Spectroscopic Constants Analysis->Constants

A simplified workflow for the generation and spectroscopic analysis of BiF.

Visualization of Key Concepts

Potential Energy Curves

The electronic states of a diatomic molecule are represented by potential energy curves, which plot the potential energy as a function of the internuclear distance. The following diagram shows a schematic representation of the potential energy curves for the ground (X₁ 0⁺) and first excited (A 0⁺) states of BiF, based on the spectroscopic data.

potential_energy_curves Potential Energy Curves of BiF cluster_X cluster_A E_axis Potential Energy (E) origin origin origin->E_axis r_axis r_axis origin->r_axis X_min rₑ'' X_diss Bi(²D) + F(²P) X_v0 v''=0 X_v1 v''=1 A_min rₑ' A_diss Bi(⁴S) + F(²P) A_v0 v'=0 A_v1 v'=1 arrow transition transition arrow->transition p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 p7->p8 pa1->pa2 pa2->pa3 pa3->pa4 pa4->pa5 pa5->pa6 pa6->pa7 pa7->pa8

Schematic potential energy curves for the X₁ 0⁺ and A 0⁺ states of BiF.
Rovibrational Transitions

The interaction between electronic, vibrational, and rotational energy levels gives rise to the fine structure observed in molecular spectra. The following diagram illustrates the energy level transitions that form the P and R branches in a rovibrational spectrum.

rovibrational_transitions g3 J''=3 g2 J''=2 e2 J'=2 g3->e2 P(3) g1 J''=1 e3 J'=3 g2->e3 R(2) e1 J'=1 g2->e1 P(2) g0 J''=0 g1->e2 R(1) e0 J'=0 g1->e0 P(1) g0->e1 R(0) e4 J'=4

Rovibrational transitions forming the P and R branches.

Conclusion

The spectroscopic analysis of bismuth monofluoride provides fundamental insights into its molecular structure and dynamics. The data and methodologies presented in this guide serve as a valuable resource for researchers working with BiF and other heavy-metal diatomic molecules. Further high-resolution studies, particularly using modern techniques such as laser-induced fluorescence and Fourier-transform spectroscopy, will continue to refine our understanding of this important molecule and pave the way for its application in advanced scientific investigations.

theoretical modeling of bismuth fluoride properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the theoretical modeling of Bismuth Monofluoride (BiF) properties is detailed below, intended for researchers, scientists, and professionals in drug development. This document outlines the sophisticated computational methods required to accurately describe the electronic structure and spectroscopic properties of this heavy-element diatomic molecule.

Introduction to Bismuth Monofluoride

Bismuth monofluoride (BiF) is a diatomic molecule containing a very heavy element, which makes its theoretical description challenging. The significant number of electrons and the high nuclear charge of bismuth (Z=83) necessitate the inclusion of relativistic effects in any accurate quantum chemical calculation. These effects, particularly spin-orbit coupling, profoundly influence the molecule's electronic structure and spectroscopic properties. Understanding these properties is crucial for fundamental chemical physics and may inform the use of bismuth compounds in various applications, including materials science and potentially as probes in biological systems, an area of interest for drug development professionals exploring novel imaging or therapeutic agents.

Theoretical modeling provides a powerful tool to compute the properties of molecules like BiF, offering insights that can be difficult to obtain experimentally. High-level ab initio calculations can predict potential energy curves, spectroscopic constants, and transition properties for various electronic states, guiding and complementing experimental studies.

Theoretical Methodologies

The accurate theoretical modeling of BiF requires a multi-faceted approach that goes beyond standard quantum chemistry methods. The core requirements include a robust treatment of electron correlation and, critically, relativistic effects.

Relativistic Effects

For heavy elements like bismuth, the velocities of core electrons are a significant fraction of the speed of light. This leads to relativistic effects that alter the electronic structure.[1] These effects are broadly categorized as scalar relativistic effects and spin-orbit coupling.

  • Scalar Relativistic Effects: These account for the relativistic mass-velocity correction and the Darwin term, which lead to a contraction of s and p orbitals and an expansion of d and f orbitals.[2]

  • Spin-Orbit Coupling (SOC): This interaction between the electron's spin and its orbital angular momentum is particularly strong in heavy atoms and leads to the splitting of electronic states.[3] For BiF, SOC is essential for a correct description of the electronic energy levels and their ordering.

These effects are incorporated into calculations using specialized Hamiltonians, such as the Dirac-Coulomb-Breit Hamiltonian or effective core potentials (ECPs) that are generated to include relativistic effects implicitly.

Ab Initio Calculation Workflow

Ab initio ("from first principles") methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants.[4] For a molecule like BiF, where multiple electronic states are close in energy (quasi-degenerate), single-reference methods like Hartree-Fock or standard Density Functional Theory (DFT) are often inadequate. Multireference methods are required to capture the complex electronic structure.[5][6]

The typical workflow for such a calculation is as follows:

  • Basis Set Selection: A set of mathematical functions (basis set) is chosen to represent the atomic orbitals of Bi and F. For bismuth, a relativistic ECP is commonly used to replace the core electrons, reducing computational cost while retaining accuracy.

  • Initial Wavefunction Guess: A preliminary calculation, often at the Hartree-Fock level, is performed to obtain an initial set of molecular orbitals.

  • Active Space Selection (CASSCF): A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed.[7] This method defines an "active space" of key orbitals and electrons and solves the electronic Schrödinger equation exactly within that space, providing a good description of static correlation.

  • Dynamic Correlation (MRCI): To account for the remaining electron correlation (dynamic correlation), a Multi-Reference Configuration Interaction (MRCI) calculation is performed.[8] MRCI uses the CASSCF wavefunction as a reference and includes excitations from this reference to generate a highly accurate wavefunction and energies.[7]

  • Property Calculation: From the calculated energies at various internuclear distances, potential energy curves (PECs) are constructed. Spectroscopic constants are then derived by fitting these curves to a rovibrational energy expression.[9]

Data Presentation: Spectroscopic Constants

The following table summarizes representative theoretical spectroscopic constants for the ground and several low-lying excited electronic states of BiF, as would be derived from high-level ab initio calculations. These constants include the electronic term energy (Te), equilibrium internuclear distance (Re), harmonic vibrational frequency (ωe), and dissociation energy (De).

Electronic StateTe (cm-1)Re (Å)ωe (cm-1)De (eV)
X 1Σ+02.055103.50
a 3Σ+150002.204001.20
A 3Π220002.154500.80
B 1Π280002.124700.50

Note: The data in this table are representative values based on typical results from relativistic MRCI calculations and are intended for illustrative purposes.

Visualizations

Computational Workflow Diagram

The following diagram illustrates the logical workflow for the ab initio calculation of spectroscopic properties for a molecule like BiF.

G Computational Workflow for BiF Properties cluster_setup 1. Setup cluster_calc 2. SCF & Active Space cluster_correlation 3. High-Level Correlation cluster_analysis 4. Analysis & Results A Define Molecular Geometry (Bi, F nuclei positions) B Select Basis Set & Relativistic ECP for Bi A->B C Hartree-Fock (SCF) Calculation for Initial Orbitals B->C D Define Active Space (CASSCF Calculation) C->D E Multireference Configuration Interaction (MRCI) Calculation D->E F Calculate Energy at multiple internuclear distances E->F Iterate for each distance G Construct Potential Energy Curve (PEC) F->G H Derive Spectroscopic Constants (Re, ωe, etc.) G->H

Caption: Workflow for ab initio calculation of BiF properties.

Potential Energy Curve and Spectroscopic Constants

This diagram illustrates the relationship between a calculated potential energy curve (PEC) and the key spectroscopic constants derived from it.

Caption: Relationship between PEC and spectroscopic constants.

References

An In-depth Technical Guide to the Chemical Compatibility of Bismuth Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of bismuth fluoride (B91410) (BiF₃), a compound of increasing interest in various scientific and pharmaceutical applications. Given the reactive nature of fluoride compounds, a thorough understanding of BiF₃'s interactions with common laboratory and manufacturing materials is crucial for ensuring experimental integrity, safety, and process reliability. This document summarizes known compatibility data, provides detailed experimental protocols for in-house testing, and visualizes key relationships to aid in material selection and handling.

Overview of Bismuth Fluoride Properties

Bismuth (III) fluoride is a gray-white, crystalline powder. It is notable for its insolubility in water and ethanol, with slight solubility in acetonitrile (B52724) and hydrogen fluoride.[1][2][3] A key characteristic of BiF₃ is its sensitivity to moisture, and it is known to react dangerously with glass.[4] This reactivity underscores the importance of careful material selection for storage and handling.

Chemical Compatibility Data

The following tables summarize the known and inferred chemical compatibility of this compound with a range of common laboratory and industrial materials. The data is compiled from material safety data sheets, scientific literature, and analogous data for similar fluoride compounds. It is critical to note that direct, quantitative compatibility data for BiF₃ is limited in publicly available literature. Therefore, the information provided should be used as a guideline, and in-house testing under specific operational conditions is strongly recommended.

Table 1: Compatibility with Common Solvents

SolventChemical FormulaCompatibility RatingNotes
WaterH₂ONot Recommended Insoluble, but reacts with moisture.[4][5]
EthanolC₂H₅OHNot Recommended Insoluble.[1] Potential for reaction with trace water.
AcetonitrileCH₃CNGood Slightly soluble.[1] Suitable for some applications.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOModerate Used in the synthesis of some bismuth coordination polymers.[6][7]
Hydrofluoric AcidHFGood Slightly soluble.[1] Use with appropriate safety precautions.

Table 2: Compatibility with Metals and Alloys

MaterialGrade/AlloyCompatibility RatingNotes
Stainless Steel304, 316Moderate Risk of pitting corrosion, especially in the presence of moisture. Fluoride films may form, inhibiting further reaction.
Nickel AlloysMonel, InconelGood Generally offer good resistance to fluoride compounds. Recommended for handling pure fluorine under pressure.
Aluminum-Poor to Moderate Can form a passivating fluoride layer, but susceptibility to corrosion varies with conditions.
Glass-Not Recommended Reacts dangerously with glass.[4]

Table 3: Compatibility with Polymers and Elastomers

MaterialCommon Trade NamesCompatibility RatingNotes
PolytetrafluoroethyleneTeflon®Excellent Highly resistant to reactive fluoride compounds.
Perfluoroalkoxy AlkaneTeflon-PFA®Excellent Similar to PTFE, with excellent chemical resistance.[8]
Polyvinylidene FluorideKynar®Excellent Strong, abrasion-resistant fluoropolymer.[9]
PolypropylenePPGood Good general chemical resistance, but testing is recommended.
Polyethylene (HDPE, LDPE)PEGood Good general chemical resistance, but testing is recommended.
FluoroelastomerViton®Excellent Broad chemical compatibility.
PerfluoroelastomerKalrez®Excellent Generally resistant to anhydrous hydrogen fluoride.[10]
SiliconeVMQModerate Potential for swelling and degradation. Testing is essential.

Experimental Protocols for Compatibility Testing

For researchers and drug development professionals who need to quantify the compatibility of a specific material with this compound, the following experimental protocols, adapted from ASTM standards, are recommended.[11]

Protocol 1: Gravimetric Analysis of Material Compatibility (for Solids)

This protocol is a modified version of ASTM G1 standards for evaluating the corrosion of metals and can be adapted for polymers and elastomers.

Objective: To determine the change in mass of a material after exposure to this compound.

Materials:

  • Test specimens of the material of interest with known surface area and initial weight.

  • This compound powder.

  • Inert, dry atmosphere (e.g., glovebox with nitrogen or argon).

  • Analytical balance (accurate to 0.1 mg).

  • Desiccator.

Procedure:

  • Clean test specimens according to standard procedures for the specific material to remove any surface contaminants.

  • Dry the specimens in a desiccator and weigh them accurately to determine the initial mass (m_initial).

  • In an inert and dry atmosphere, place the test specimens in direct contact with this compound powder. Ensure uniform contact over the surface.

  • Seal the container and store it under the desired experimental conditions (e.g., temperature, duration).

  • After the exposure period, carefully remove the specimens from the this compound.

  • Clean the specimens to remove any adhering powder. This may involve gentle brushing or rinsing with a non-reactive solvent in which BiF₃ is insoluble (e.g., anhydrous acetone), followed by rapid drying.

  • Dry the specimens in a desiccator to a constant weight and record the final mass (m_final).

  • Calculate the mass change (Δm = m_final - m_initial) and the corrosion/degradation rate.

Protocol 2: Assessment of Changes in Material Properties

This protocol is based on principles from ASTM D543 for evaluating the resistance of plastics to chemical reagents.[11]

Objective: To determine the change in physical and mechanical properties of a material after exposure to this compound.

Materials:

  • Standardized test specimens (e.g., tensile bars) of the material of interest.

  • This compound powder.

  • Inert, dry atmosphere.

  • Instrumentation for measuring relevant properties (e.g., tensile tester, durometer for hardness).

Procedure:

  • Prepare a set of control and test specimens.

  • Measure the initial properties of interest (e.g., tensile strength, elongation at break, hardness) on the control specimens.

  • Expose the test specimens to this compound as described in Protocol 1.

  • After the exposure period, clean and dry the test specimens.

  • Measure the same physical and mechanical properties on the exposed specimens.

  • Compare the results of the control and exposed specimens to determine the percentage change in properties.

  • Visual inspection for any changes in color, surface texture, or evidence of cracking should also be documented.

Visualizations

Experimental Workflow for Material Compatibility Testing

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure Analysis cluster_analysis Data Analysis prep_specimens Prepare & Clean Test Specimens initial_measure Initial Measurement (Mass, Dimensions, Mechanical Properties) prep_specimens->initial_measure expose_bif3 Expose Specimens to BiF₃ in Controlled Environment initial_measure->expose_bif3 clean_specimens Clean & Dry Exposed Specimens expose_bif3->clean_specimens final_measure Final Measurement (Mass, Dimensions, Mechanical Properties) clean_specimens->final_measure visual_inspect Visual Inspection clean_specimens->visual_inspect compare_data Compare Pre- and Post- Exposure Data final_measure->compare_data visual_inspect->compare_data determine_comp Determine Compatibility compare_data->determine_comp

Caption: Workflow for assessing material compatibility with BiF₃.

Signaling Pathway for Bismuth-Mediated Aryl Fluorination

While not a direct compatibility study, understanding the reactivity of bismuth in catalytic cycles, such as the Bi(III)/Bi(V) redox cycle for fluorination, provides insight into its potential interactions.

bismuth_catalysis Bi_III Bi(III) Catalyst Bi_V_intermediate Bi(V) Intermediate Bi_III->Bi_V_intermediate Oxidative Addition Bi_V_intermediate->Bi_III Reductive Elimination Aryl_Fluoride Aryl Fluoride Product Bi_V_intermediate->Aryl_Fluoride Aryl_Boronic_Ester Aryl Boronic Ester Aryl_Boronic_Ester->Bi_V_intermediate Transmetalation Fluorinating_Agent Electrophilic Fluorinating Agent Fluorinating_Agent->Bi_V_intermediate KF_Activator KF Activator KF_Activator->Aryl_Boronic_Ester

Caption: Simplified Bi(III)/Bi(V) catalytic cycle for aryl fluorination.[12]

Conclusion and Recommendations

The chemical compatibility of this compound is a critical consideration for its safe and effective use in research and drug development. Due to its reactivity with moisture and certain common laboratory materials like glass, careful selection of compatible materials is paramount. Fluoropolymers such as PTFE and PFA, along with certain nickel alloys, generally offer the best resistance.

Given the limited availability of specific quantitative data, the experimental protocols provided in this guide are essential for validating material compatibility under specific process conditions. By following these guidelines and conducting thorough in-house testing, researchers and drug development professionals can mitigate risks and ensure the reliability of their work with this compound.

References

An In-depth Technical Guide to the Physical Properties of Bismuth Fluoride Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth fluoride (B91410) (BiF₃) thin films are emerging materials with significant potential in various scientific and technological fields. Their unique optical and structural properties make them suitable for applications ranging from optical coatings to potential use in specialized electronic devices. This technical guide provides a comprehensive overview of the core physical properties of BiF₃ thin films, detailing their synthesis, characterization, and key performance metrics. The information is tailored for researchers, scientists, and drug development professionals who may encounter or utilize such materials in their work.

Data Presentation: Physical Properties of Bismuth Fluoride (BiF₃) Thin Films

The following table summarizes the key physical properties of BiF₃ thin films based on available literature. It is important to note that these values can be significantly influenced by the deposition method and process parameters.

PropertyValueMeasurement Conditions/Notes
Structural Properties
Crystal StructureOrthorhombic (β-phase, YF₃ type)[1], Cubic (α-phase)[1]Thin films are often polycrystalline.[1]
Optical Properties
Transmission Range2600 Å – 20 μm[1][2]For a ~1 μm thick film.[1][2]
Optical Band Gap (Eg)~5.1 eVEstimated from the point of zero transmission.[1]
Refractive Index (n)~1.74At the sodium D line. The accuracy of this value for thin films is noted to be no better than 10% due to variations in film homogeneity.[1]
Electrical Properties
Electrical ResistivityHighThis compound is an ionic compound and is expected to have high electrical resistivity, characteristic of a dielectric material. Specific values for thin films are not readily available in the literature.
Dielectric ConstantNot availableSpecific values for BiF₃ thin films are not readily available in the literature.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of thin films. This section outlines the methodologies for key experiments related to BiF₃ thin films.

Thin Film Deposition

a) Thermal Evaporation

Thermal evaporation is a common physical vapor deposition (PVD) technique used to deposit BiF₃ thin films.[1][2]

  • Objective: To deposit a thin film of BiF₃ onto a substrate by heating this compound powder in a high vacuum environment.

  • Apparatus: High vacuum thermal evaporation system, Knudsen cell with a graphite (B72142) crucible, substrate holder, and a quartz crystal microbalance (QCM) for thickness monitoring.

  • Materials: High-purity BiF₃ powder, substrates (e.g., polished single-crystal KCl, glass slides).

  • Procedure:

    • Clean the substrates using a standard cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).

    • Mount the cleaned substrates onto the substrate holder in the vacuum chamber.

    • Load the BiF₃ powder into the graphite crucible of the Knudsen cell.

    • Evacuate the chamber to a base pressure in the range of 10⁻⁶ Torr.

    • Heat the Knudsen cell to a temperature sufficient to achieve a stable deposition rate. For BiF₃, a deposition rate of approximately 60 Å/min has been reported.[1]

    • Monitor the film thickness in real-time using the QCM.

    • Once the desired thickness is achieved, close the shutter and allow the system to cool down before venting the chamber.

b) RF Magnetron Sputtering

RF magnetron sputtering is another PVD technique that can be used to deposit BiF₃ thin films, often providing better adhesion and film density compared to thermal evaporation.[1][2]

  • Objective: To deposit a BiF₃ thin film by bombarding a bismuth target with energetic ions from a plasma in a reactive gas environment.

  • Apparatus: RF magnetron sputtering system, bismuth (Bi) target, substrate holder with heating capabilities, gas flow controllers for argon (Ar) and a fluorine-containing gas (e.g., CF₄).

  • Materials: High-purity bismuth target, substrates, argon gas, and a reactive fluorine gas.

  • Procedure:

    • Clean and mount the substrates in the sputtering chamber.

    • Evacuate the chamber to a high vacuum base pressure.

    • Introduce argon gas and the reactive fluorine gas into the chamber, maintaining a specific pressure and gas flow ratio.

    • Apply RF power to the bismuth target to ignite and sustain a plasma.

    • The argon ions in the plasma bombard the bismuth target, sputtering Bi atoms.

    • These Bi atoms react with the fluorine species from the reactive gas to form BiF₃, which then deposits on the substrate.

    • Control the film thickness by adjusting the deposition time and power.

    • After deposition, cool the substrates in a controlled manner before removal from the chamber.

Characterization Techniques

a) X-Ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the deposited BiF₃ thin films.[3][4][5]

  • Objective: To identify the crystallographic phases and preferred orientation of the BiF₃ thin film.

  • Apparatus: X-ray diffractometer with a thin film attachment (e.g., grazing incidence setup).

  • Procedure:

    • Mount the BiF₃ thin film sample on the diffractometer stage.

    • Perform a 2θ-ω scan (coupled scan) over a desired angular range (e.g., 20° to 80°) to identify the crystal phases present.

    • To enhance the signal from the thin film and reduce the substrate contribution, a grazing incidence XRD (GIXRD) measurement can be performed at a fixed low angle of incidence (e.g., 1-2°).

    • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for BiF₃ from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

b) UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the optical properties of the thin films, such as transmittance, absorbance, and the optical band gap.[6][7][8]

  • Objective: To measure the optical transmittance and calculate the band gap of the BiF₃ thin film.

  • Apparatus: Double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Place a blank substrate (identical to the one used for deposition) in the reference beam path of the spectrophotometer.

    • Place the BiF₃ thin film sample in the sample beam path.

    • Record the transmittance spectrum over a suitable wavelength range (e.g., 200-1100 nm).

    • The absorption coefficient (α) can be calculated from the transmittance data.

    • To determine the band gap (Eg), a Tauc plot is constructed by plotting (αhν)² versus photon energy (hν) for a direct band gap material.

    • The band gap is then estimated by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)² = 0).

c) Four-Point Probe Measurement

The four-point probe technique is a standard method for measuring the sheet resistance and electrical resistivity of thin films.[9][10][11][12][13]

  • Objective: To measure the electrical resistivity of the BiF₃ thin film.

  • Apparatus: Four-point probe setup with a current source and a voltmeter.

  • Procedure:

    • Place the BiF₃ thin film sample on the measurement stage.

    • Gently lower the four co-linear probes onto the surface of the film.

    • Apply a constant current (I) through the two outer probes.

    • Measure the voltage (V) across the two inner probes.

    • The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * (V/I) for a thin film on an insulating substrate.

    • The electrical resistivity (ρ) can then be calculated by multiplying the sheet resistance by the film thickness (t): ρ = Rs * t.

    • It is important to note that for high resistivity materials like BiF₃, specialized equipment with high input impedance voltmeters may be necessary to obtain accurate measurements.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the deposition and characterization of BiF₃ thin films, as well as the logical relationships between deposition parameters and resulting film properties.

experimental_workflow cluster_deposition Thin Film Deposition cluster_characterization Film Characterization cluster_analysis Data Analysis start Start substrate_prep Substrate Cleaning start->substrate_prep deposition Deposition (Thermal Evaporation or Sputtering) substrate_prep->deposition cooling Controlled Cooling deposition->cooling end_deposition Film Obtained cooling->end_deposition xrd XRD Analysis (Structural Properties) end_deposition->xrd uv_vis UV-Vis Spectroscopy (Optical Properties) end_deposition->uv_vis four_point Four-Point Probe (Electrical Properties) end_deposition->four_point sem SEM/AFM (Morphology) end_deposition->sem structural_data Crystal Structure, Phase Purity xrd->structural_data optical_data Transmittance, Band Gap, Refractive Index uv_vis->optical_data electrical_data Resistivity four_point->electrical_data morphological_data Surface Topography, Grain Size sem->morphological_data

Fig. 1: General experimental workflow for BiF₃ thin film synthesis and characterization.

deposition_property_relationship cluster_params Deposition Parameters cluster_props Resulting Film Properties deposition_method Deposition Method (Thermal Evaporation vs. Sputtering) crystallinity Crystallinity & Phase deposition_method->crystallinity morphology Morphology & Grain Size deposition_method->morphology adhesion Adhesion deposition_method->adhesion substrate_temp Substrate Temperature substrate_temp->crystallinity substrate_temp->morphology deposition_rate Deposition Rate / Power deposition_rate->crystallinity deposition_rate->morphology pressure Chamber Pressure pressure->crystallinity pressure->morphology gas_flow Gas Flow Rates (Sputtering) gas_flow->crystallinity optical Optical Properties (Band Gap, Refractive Index) crystallinity->optical electrical Electrical Properties (Resistivity) crystallinity->electrical morphology->optical morphology->electrical

Fig. 2: Relationship between deposition parameters and physical properties of thin films.

References

Methodological & Application

Application Notes and Protocols for the Electrochemical Performance of Bismuth Trifluoride (BiF3) in Fluoride-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electrochemical performance of bismuth trifluoride (BiF3) as a cathode material for fluoride-ion batteries (FIBs). It includes detailed experimental protocols for the synthesis of BiF3, electrode preparation, and battery assembly, along with a summary of key performance metrics. The information is intended to guide researchers in the evaluation and development of BiF3-based energy storage systems.

Introduction to BiF3 in Fluoride-Ion Batteries

Fluoride-ion batteries (FIBs) are a promising next-generation energy storage technology due to their high theoretical energy density, which can be attributed to the high electronegativity of fluorine.[1] Bismuth trifluoride (BiF3) has emerged as a compelling conversion-type cathode material for FIBs owing to its high theoretical specific capacity of 302 mAh g⁻¹ based on a three-electron transfer process (Bi³⁺ + 3F⁻ ↔ Bi + 3F⁻).[2][3] The general working principle of a FIB with a BiF3 cathode involves the transport of fluoride (B91410) ions between the anode and the cathode. During discharge, the anode is oxidized, releasing electrons to the external circuit and fluoride ions to the electrolyte. At the cathode, BiF3 is reduced to metallic bismuth, consuming electrons and fluoride ions.[1]

Despite its potential, the practical application of BiF3 in FIBs is currently hindered by challenges such as poor cycling stability and limited rate capability.[4] These issues are often associated with unfavorable kinetics, interfacial degradation, and large volume changes during the conversion reaction.[5][4] Research efforts are focused on overcoming these limitations through various strategies, including the use of advanced electrolytes, nanostructuring of electrode materials, and optimization of cell design parameters like stack pressure.[4]

Quantitative Electrochemical Performance Data

The following tables summarize the key electrochemical performance metrics of BiF3 in fluoride-ion batteries as reported in the literature. It is important to note that performance can vary significantly depending on the experimental conditions.

Table 1: Initial Discharge and Charge Capacities of BiF3 in Fluoride-Ion Batteries

Anode MaterialElectrolyte SystemCurrent Density/C-rateInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Reference
Not SpecifiedPy/KF/G40.025 C316218[6][7]
MgTG and Hi (liquid electrolytes)1 x 10⁻⁵ A267 and 375Not Reported[1]
PbNot Specified20 µA cm⁻²Not ReportedNot Reported[3]

Table 2: Cycling Stability of BiF3 in Fluoride-Ion Batteries

Anode MaterialElectrolyte SystemCurrent Density/C-rateCapacity RetentionNumber of CyclesReference
Not Specified4.3 M LiFSI-Pyr1,4TFSI30 mA g⁻¹~50%80[5][8]
Not SpecifiedPy/KF/G4Not SpecifiedGood cycling capability reportedNot Specified[7]

Table 3: Rate Capability of BiF3 in Lithium-Ion Batteries (as a proxy for FIBs)

C-rateDischarge Capacity (mAh g⁻¹) - 1st CycleCharge Capacity (mAh g⁻¹) - 1st CycleDischarge Capacity (mAh g⁻¹) - 10th CycleCharge Capacity (mAh g⁻¹) - 10th CycleReference
0.1 C314319183194[9]
1 C261266187188[9]
10 C1971373132[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of BiF3 in FIBs.

Synthesis of BiF3 Powder

Several methods have been reported for the synthesis of BiF3. Below are two common protocols.

Protocol 3.1.1: Hydrothermal Synthesis of BiF3 Nanoparticles [10]

  • Prepare Solution A: Dissolve 1 mmol of Bi(NO₃)₃·5H₂O in a mixture of 5 mL deionized water and 30 mL ethylene (B1197577) glycol to form a transparent solution.

  • Add Stabilizer: Add 0.5 g of polyvinylpyrrolidone (B124986) (PVP, Mw = 10,000) to Solution A and stir at room temperature for 10 minutes.

  • Prepare Solution B: Dissolve 20 mmol of NH₄F in 10 mL of deionized water.

  • Mix Solutions: Pour Solution B into Solution A and stir for 20 minutes to form a white mixture (Solution C).

  • Hydrothermal Reaction: Transfer Solution C into a 50 mL Teflon-lined stainless-steel autoclave and heat at 180 °C for 24 hours.

  • Product Recovery: After the autoclave cools to room temperature, collect the precipitate by centrifugation, wash it with deionized water and ethanol (B145695) several times, and dry it in a vacuum oven at 60 °C for 12 hours.

Protocol 3.1.2: Thermal Decomposition Synthesis of Orthorhombic BiF3 [5][8]

  • Precursor Synthesis: Synthesize bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃) by reacting bismuth(III) oxide (Bi₂O₃) with trifluoroacetic acid and trifluoroacetic anhydride.

  • Thermal Decomposition: Place the Bi(TFA)₃ precursor in a furnace under a nitrogen atmosphere.

  • Heating Profile: Heat the precursor to 300 °C and hold for 12 hours.

  • Product Collection: After cooling to room temperature, the resulting highly crystalline orthorhombic BiF3 powder is obtained.

Cathode Preparation
  • Slurry Preparation: Prepare a slurry by mixing the synthesized BiF3 powder, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Homogenization: Thoroughly mix the components using a planetary ball mill or a magnetic stirrer to ensure a homogeneous slurry.

  • Coating: Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to a uniform thickness.

  • Drying: Dry the coated electrode in a vacuum oven at 80-120 °C for 12-24 hours to remove the solvent.

  • Electrode Punching: Punch out circular electrodes of a desired diameter from the dried sheet for coin cell assembly.

Fluoride-Ion Battery Assembly (Coin Cell)

All assembly steps should be performed in an argon-filled glovebox with low oxygen and moisture levels.

  • Components: Use a CR2032 coin cell consisting of a cathode case, a spacer disk, a spring, and an anode case.

  • Anode: Place a piece of the chosen anode material (e.g., magnesium foil) into the anode case.

  • Separator: Place a separator (e.g., glass wool or a polymer membrane) on top of the anode.[1]

  • Electrolyte: Add a few drops of the liquid electrolyte onto the separator to ensure it is well-soaked. For solid-state batteries, a pellet of the solid electrolyte is used.[4]

  • Cathode: Place the prepared BiF3 cathode on top of the wetted separator.

  • Final Assembly: Place the spacer disk and spring on top of the cathode and seal the coin cell using a crimping machine.

Electrochemical Measurements
  • Galvanostatic Cycling: Perform charge-discharge cycling at various current densities (or C-rates) within a defined voltage window using a battery cycler. This provides data on specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to the fluorination and defluorination of bismuth.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to investigate the charge transfer and ion diffusion kinetics within the cell.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental charge-discharge mechanism of a BiF3-based fluoride-ion battery.

experimental_workflow cluster_synthesis BiF3 Synthesis cluster_electrode Cathode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing synthesis_method Choose Synthesis Method (e.g., Hydrothermal, Thermal Decomposition) precursors Prepare Precursors (e.g., Bi(NO₃)₃, NH₄F) synthesis_method->precursors reaction Perform Reaction precursors->reaction purification Wash and Dry Product reaction->purification slurry Prepare Slurry (BiF3, Carbon, Binder) purification->slurry coating Coat on Current Collector slurry->coating drying Dry in Vacuum Oven coating->drying punching Punch Electrodes drying->punching components Prepare Components (Anode, Separator, Electrolyte) punching->components assembly Assemble Coin Cell components->assembly crimping Crimp Cell assembly->crimping cycling Galvanostatic Cycling crimping->cycling cv Cyclic Voltammetry crimping->cv eis Electrochemical Impedance Spectroscopy crimping->eis

Caption: Experimental workflow for evaluating BiF3 cathodes in FIBs.

charge_discharge_mechanism cluster_anode Anode cluster_cathode Cathode cluster_electrolyte Electrolyte anode Anode (e.g., Mg) cathode BiF₃ Cathode anode->cathode e⁻ (External Circuit) electrolyte F⁻ Conducting Electrolyte anode->electrolyte Discharge: Mg → Mg²⁺ + 2e⁻ anode_reaction_charge Mg²⁺ + 2e⁻ → Mg cathode->electrolyte Charge: Bi + 3F⁻ → BiF₃ + 3e⁻ cathode_reaction_discharge BiF₃ + 3e⁻ → Bi + 3F⁻ electrolyte->anode 2F⁻ electrolyte->cathode 3F⁻

Caption: Charge-discharge mechanism of a BiF3-based fluoride-ion battery.

References

Application Notes and Protocols: Bismuth Fluoride-Based Solid Electrolytes for Fluoride-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoride-ion batteries (FIBs) are a promising next-generation energy storage technology with the potential for significantly higher energy densities than conventional lithium-ion batteries.[1][2][3] A key component in the development of high-performance FIBs is the solid electrolyte, which must exhibit high fluoride-ion conductivity, a wide electrochemical stability window, and good compatibility with electrode materials. Bismuth fluoride-based materials have emerged as a compelling class of solid electrolytes due to the high polarizability of the Bi³⁺ cation and the presence of 6s² lone pair electrons, which can promote anion disorder and facilitate fluoride-ion transport.[4][5]

These application notes provide an overview of the properties, synthesis, and characterization of this compound-based solid electrolytes for battery applications. Detailed experimental protocols for common synthesis methods are also included to aid researchers in this field.

Overview of this compound-Based Solid Electrolytes

This compound-based solid electrolytes can be broadly categorized into several types, each with distinct structural and electrochemical properties:

  • Alkaline Earth Bismuth Fluorides: Compounds such as BaBiF₅ and SrBiF₅ have been synthesized as thin films and exhibit promising ionic conductivity.[1][2][3] They often adopt a fluorite-type crystal structure.[1][3]

  • Doped Bismuth Fluorides: Introducing aliovalent dopants into the bismuth fluoride (B91410) lattice can create vacancies and interstitials that enhance fluoride-ion conductivity. For example, doping BaF₂ with BiF₃ to form Ba₁₋ₓBiₓF₂₊ₓ solid solutions has been shown to improve ionic transport.

  • Bismuth Oxyfluorides: These materials combine bismuth, oxygen, and fluorine. The presence of oxide ions can influence the crystal structure and the fluoride-ion conduction pathways.

  • Bismuth Sulfide Fluorides: Materials like BiSF, with a distorted PbFCl-type structure, are also being explored for their fluoride-ion conductivity, which is thought to be influenced by the presence of the Bi³⁺ lone pair electrons.[4]

  • Nanocomposites: Dispersing this compound nanoparticles in a matrix, such as carbon, can enhance electronic conductivity for electrode applications and may also influence ionic transport at interfaces.[2]

Quantitative Data Presentation

The following tables summarize key performance metrics for various this compound-based solid electrolytes reported in the literature.

MaterialSynthesis MethodIonic Conductivity (S/cm)Temperature (°C)Activation Energy (eV)Reference
BaBiF₅ (thin film)Molecular Beam Epitaxy & Topotactic Fluorination2.4 x 10⁻⁷200.24[1][2][3]
BaBiF₅ (thin film)Molecular Beam Epitaxy & Topotactic Fluorination3.4 x 10⁻⁷800.24[1][2][3]
SrBiF₅ (thin film)Molecular Beam Epitaxy & Topotactic Fluorination1.2 x 10⁻⁷20-[3]
BiSFHigh-Pressure Synthesis (5 GPa, 650°C)4.22 x 10⁻⁶30-[4]
Orthorhombic BiF₃Melt Growth2.5 x 10⁻⁵2270.48[6]

Note: Ionic conductivity values can vary significantly depending on the synthesis method, material purity, and measurement technique.

Experimental Protocols

Protocol for Solid-State Synthesis of Doped this compound

This protocol describes a general method for synthesizing doped this compound powders, for example, Ba₁₋ₓBiₓF₂₊ₓ, via a solid-state reaction.

Materials:

  • Barium fluoride (BaF₂) powder (anhydrous, high purity)

  • This compound (BiF₃) powder (anhydrous, high purity)

  • Mortar and pestle (agate or alumina)

  • Tube furnace with programmable temperature controller

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Alumina (B75360) or platinum crucible

Procedure:

  • Precursor Preparation: In an inert atmosphere glovebox, weigh the desired stoichiometric amounts of BaF₂ and BiF₃ powders.

  • Mixing: Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure homogeneous mixing.

  • Pelletizing (Optional): For improved solid-state reaction, the mixed powder can be pressed into a pellet using a hydraulic press.

  • Heat Treatment: a. Place the mixed powder or pellet in an alumina or platinum crucible and load it into the center of a tube furnace. b. Purge the furnace tube with an inert gas (e.g., Argon) for at least 30 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the heating and cooling process. c. Heat the sample to a temperature between 500 °C and 800 °C. The optimal temperature will depend on the specific composition and should be determined experimentally. d. Hold the sample at the desired temperature for 10-20 hours to allow for complete reaction. e. Cool the furnace down to room temperature at a controlled rate.

  • Characterization: a. Analyze the crystal structure of the resulting powder using X-ray diffraction (XRD). b. Characterize the morphology and elemental composition using scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX).

Protocol for Mechanochemical Synthesis of Bismuth-Containing Fluorides

This protocol outlines a general procedure for synthesizing bismuth-containing fluoride solid electrolytes, such as Ba₀.₅₇Bi₀.₄₃F₂.₄₃, using high-energy ball milling.[7]

Materials:

  • Precursor fluorides (e.g., BaF₂, BiF₃)

  • Planetary ball mill

  • Milling jars and balls (e.g., zirconia or tungsten carbide)

  • Inert atmosphere glovebox

Procedure:

  • Loading: Inside an inert atmosphere glovebox, load the stoichiometric amounts of the precursor fluoride powders into the milling jar along with the milling balls. The ball-to-powder mass ratio is a critical parameter and is typically in the range of 10:1 to 40:1.

  • Milling: a. Securely seal the milling jars inside the glovebox. b. Transfer the jars to the planetary ball mill. c. Mill the powders at a high rotation speed (e.g., 400-600 rpm) for several hours (e.g., 5-20 hours). The milling time and speed should be optimized for the specific material system. It is common to use alternating cycles of milling and rest to prevent excessive heating.

  • Sample Recovery: After milling, return the jars to the glovebox and carefully separate the synthesized powder from the milling balls.

  • Characterization: a. Confirm the phase formation and crystallite size using XRD. b. Analyze the particle morphology using SEM or transmission electron microscopy (TEM).

Protocol for Fabrication and Electrochemical Characterization of a Solid-State Battery

This protocol describes the fabrication and testing of a simple all-solid-state fluoride-ion battery using a this compound-based solid electrolyte.

Materials:

  • Synthesized this compound-based solid electrolyte powder

  • Anode material (e.g., Sn, Pb, or a composite)

  • Cathode material (e.g., BiF₃, or a composite with a conductive additive like carbon)[8][9]

  • Hydraulic press and pellet die

  • Electrochemical testing station (potentiostat/galvanostat with impedance spectroscopy capability)

  • Swagelok-type cell or equivalent test fixture

  • Inert atmosphere glovebox

Procedure:

  • Electrolyte Pellet Fabrication: a. Place a specific amount of the synthesized solid electrolyte powder into a pellet die. b. Press the powder at high pressure (e.g., 200-400 MPa) to form a dense pellet. The pellet should be free of cracks.

  • Electrode Preparation: a. Prepare composite electrode powders by mixing the active material (anode or cathode) with the solid electrolyte powder and a conductive additive (if needed) in a specific weight ratio (e.g., 60:30:10 active material:electrolyte:carbon). b. Homogenize the mixture using a mortar and pestle or ball milling.

  • Cell Assembly (in a glovebox): a. Place the solid electrolyte pellet in the center of the cell fixture. b. Carefully press a measured amount of the anode composite powder onto one side of the electrolyte pellet. c. Press a measured amount of the cathode composite powder onto the other side of the electrolyte pellet. d. Place current collectors (e.g., stainless steel discs) on both sides of the assembled cell. e. Securely close the Swagelok-type cell.

  • Electrochemical Testing: a. Electrochemical Impedance Spectroscopy (EIS): i. Connect the assembled cell to the electrochemical testing station. ii. Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV) at different temperatures. iii. Determine the ionic conductivity of the solid electrolyte from the Nyquist plot. b. Galvanostatic Cycling: i. Cycle the cell at a constant current density (e.g., 10-100 µA/cm²) within a specific voltage window. ii. Record the charge and discharge capacities to evaluate the cycling performance and coulombic efficiency. c. Cyclic Voltammetry (CV): i. Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) to identify the redox reactions and assess the electrochemical stability window of the electrolyte.

Visualizations

experimental_workflow cluster_synthesis Solid Electrolyte Synthesis cluster_cell_assembly Cell Assembly cluster_testing Electrochemical Testing precursors Precursor Powders (e.g., BaF2, BiF3) mixing Mixing/Milling (Solid-State or Mechanochemical) precursors->mixing heat_treatment Heat Treatment (Solid-State) mixing->heat_treatment for Solid-State synthesis_char Characterization (XRD, SEM) mixing->synthesis_char for Mechanochemical heat_treatment->synthesis_char pelletizing Electrolyte Pelletizing synthesis_char->pelletizing electrode_prep Electrode Preparation (Anode & Cathode Composites) synthesis_char->electrode_prep assembly Cell Assembly (Swagelok-type) pelletizing->assembly electrode_prep->assembly eis EIS (Ionic Conductivity) assembly->eis cycling Galvanostatic Cycling (Capacity, Stability) assembly->cycling cv Cyclic Voltammetry (Stability Window) assembly->cv

Caption: Experimental workflow for the synthesis and characterization of this compound-based solid electrolytes and assembly and testing of all-solid-state fluoride-ion batteries.

logical_relationship cluster_synthesis Synthesis Parameters cluster_structure Material Properties cluster_performance Electrochemical Performance synthesis_method Synthesis Method (e.g., Solid-State, Mechanochemical) crystal_structure Crystal Structure (e.g., Fluorite, Tysonite) synthesis_method->crystal_structure microstructure Microstructure (Crystallite Size, Density) synthesis_method->microstructure doping Dopant Type & Concentration doping->crystal_structure defects Defect Concentration (Vacancies, Interstitials) doping->defects temp_time Temperature & Time temp_time->crystal_structure temp_time->microstructure conductivity Ionic Conductivity crystal_structure->conductivity stability Electrochemical Stability crystal_structure->stability defects->conductivity defects->stability microstructure->conductivity battery_performance Battery Performance (Capacity, Cycle Life) conductivity->battery_performance stability->battery_performance

Caption: Logical relationship between synthesis parameters, material properties, and electrochemical performance of this compound-based solid electrolytes.

References

Application Notes and Protocols: Bismuth Fluoride as a Lewis Acid Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(III) compounds have emerged as highly attractive Lewis acid catalysts in organic synthesis. Their appeal stems from their relatively low toxicity, cost-effectiveness, and remarkable tolerance to air and moisture, positioning them as a greener alternative to many traditional Lewis acids. Among the various bismuth salts, Bismuth(III) fluoride (B91410) (BiF3) presents a unique profile due to the high electronegativity of the fluoride atoms, which is expected to enhance its Lewis acidity.

However, a comprehensive review of the scientific literature reveals that while the catalytic activity of bismuth compounds like bismuth(III) triflate (Bi(OTf)₃), bismuth(III) chloride (BiCl₃), and bismuth(III) nitrate (B79036) (Bi(NO₃)₃) is well-documented for a wide array of organic transformations, detailed experimental protocols specifically employing BiF₃ are notably scarce. Much of the available information on BiF₃ catalysis is found within comparative studies, often highlighting its potential but without providing the in-depth procedural details necessary for routine laboratory implementation.

These application notes aim to provide researchers with a practical guide to the use of bismuth fluoride as a Lewis acid catalyst. Given the limited availability of specific BiF₃ protocols, this document will present:

  • A summary of reaction types where BiF₃ has shown catalytic activity.

  • Detailed, representative experimental protocols for key organic reactions (Michael Addition and Aldol (B89426) Condensation) using other common bismuth(III) salts as practical proxies. These protocols are intended to serve as a starting point for developing methodologies with BiF₃.

  • Quantitative data from relevant studies to allow for comparison of catalyst efficacy.

  • Visual diagrams of reaction mechanisms and experimental workflows to aid in understanding and implementation.

Key Applications of Bismuth(III) Lewis Acid Catalysis

Bismuth(III) salts, including BiF₃, are effective in promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The general principle involves the coordination of the Lewis acidic bismuth center to an electron-rich atom (typically oxygen or nitrogen) in the substrate, thereby activating it towards nucleophilic attack.

Key reaction classes include:

  • Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Condensation: The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone.

  • Friedel-Crafts Reactions: The alkylation or acylation of aromatic rings.

  • Synthesis of α-Aminonitriles (Strecker Reaction): A three-component reaction between a carbonyl compound, an amine, and a cyanide source.

While specific data for BiF₃ is limited, its role as a Lewis acid suggests its applicability in these and other related transformations.

Application 1: Michael Addition of Indoles to α,β-Unsaturated Ketones

The Michael addition of indoles to enones is a fundamental transformation for the synthesis of various biologically active compounds. Bismuth(III) triflate has been shown to be a highly efficient catalyst for this reaction.[1] Although a detailed protocol for BiF₃ is not available, the following procedure for Bi(OTf)₃ can be adapted for optimization studies with BiF₃.

General Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add α,β-unsaturated ketone, indole (B1671886), and solvent to a flask B Add Bismuth(III) catalyst (e.g., BiF₃ or Bi(OTf)₃) A->B 1. C Stir the mixture at room temperature B->C 2. D Monitor reaction progress by TLC C->D 3. E Quench the reaction (e.g., with water) D->E 4. (upon completion) F Extract with an organic solvent E->F 5. G Dry and concentrate the organic phase F->G 6. H Purify the crude product (e.g., column chromatography) G->H 7.

Caption: General experimental workflow for a Bismuth(III)-catalyzed Michael addition.

Experimental Protocol (Representative Example with Bi(OTf)₃)

This protocol is adapted from the work of Yadav et al. for the conjugate addition of indoles to α,β-enones.[1]

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 mmol) and indole (1.2 mmol) in acetonitrile (B52724) (10 mL), add bismuth(III) triflate (Bi(OTf)₃, 0.03 mmol, 3 mol%).

  • Reaction: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with an appropriate mixture of ethyl acetate and hexanes) to afford the desired 3-substituted indole.

Quantitative Data: Bi(OTf)₃-Catalyzed Michael Addition of Indole to Enones[1]
Entryα,β-Unsaturated KetoneTime (h)Yield (%)
1Methyl vinyl ketone1.595
2Cyclopent-2-enone2.092
3Cyclohex-2-enone2.094
4Benzylideneacetone2.590
5Chalcone3.088

Reactions were carried out with indole and the enone in the presence of 3 mol% Bi(OTf)₃ in acetonitrile at room temperature.

Reaction Mechanism: Lewis Acid Catalyzed Michael Addition

G cluster_activation Activation of Enone cluster_addition Nucleophilic Attack cluster_product Product Formation Enone O R¹-C-CH=CH-R² α,β-Unsaturated Ketone Activated_Complex F₃Bi--O R¹-C-CH=CH-R² Activated Complex Enone:f0->Activated_Complex:f0 Coordination BiF3 BiF₃ Intermediate Indole⁺-CH(R²)-CH=C(O⁻-BiF₃)-R¹ Intermediate Indole Indole Indole->Activated_Complex:f1 Nucleophilic Attack Product 3-Substituted Indole Intermediate->Product Proton Transfer & Catalyst Regeneration Catalyst_Regen BiF₃

Caption: Mechanism of BiF₃-catalyzed Michael addition of an indole to an enone.

Application 2: Aldol Condensation (Claisen-Schmidt Condensation)

Experimental Protocol (Representative Example with BiCl₃)

This protocol is based on the BiCl₃-catalyzed solvent-free synthesis of chalcones.[2]

  • Reaction Setup: In a round-bottom flask, thoroughly mix an aromatic aldehyde (1 mmol), an acetophenone (B1666503) (1 mmol), and bismuth(III) chloride (BiCl₃, 0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture in an oil bath at 80-90 °C for the appropriate time (typically 15-45 minutes).

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After cooling to room temperature, add ethyl acetate (10 mL) to the reaction mixture.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄. After evaporation of the solvent, recrystallize the solid product from ethanol (B145695) to obtain the pure chalcone.

Quantitative Data: BiCl₃-Catalyzed Claisen-Schmidt Condensation[2]
EntryAldehydeKetoneTime (min)Yield (%)
1BenzaldehydeAcetophenone1594
24-ChlorobenzaldehydeAcetophenone2096
34-MethoxybenzaldehydeAcetophenone2592
4Benzaldehyde4-Methylacetophenone2090
5BenzaldehydeCyclohexanone4585

Reactions were carried out under solvent-free conditions at 80-90 °C with 10 mol% BiCl₃.

Reaction Mechanism: Lewis Acid Catalyzed Aldol Condensation

G cluster_enolization Enolization cluster_activation_add Activation and Addition cluster_dehydration Dehydration Ketone O R¹-C-CH₃ Ketone Enol HO-C(R¹)=CH₂ Enol Form Ketone->Enol Catalyzed by BiF₃ BiF3_enol BiF₃ Activated_Aldehyde F₃Bi--O R²-C-H Activated Aldehyde Enol->Activated_Aldehyde Nucleophilic Attack Aldehyde O R²-C-H Aldehyde Aldehyde->Activated_Aldehyde Coordination BiF3_ald BiF₃ Aldol_Adduct R²-CH(O-BiF₃)-CH₂-C(=O)-R¹ Aldol Adduct Final_Product R²-CH=CH-C(=O)-R¹ α,β-Unsaturated Ketone Aldol_Adduct->Final_Product Elimination of H₂O (catalyzed) H2O H₂O

Caption: General mechanism for a BiF₃-catalyzed Aldol condensation reaction.

Conclusion and Future Outlook

Bismuth(III) fluoride holds promise as a potent, environmentally benign Lewis acid catalyst. However, the lack of dedicated research and detailed published protocols currently limits its widespread application. The representative procedures provided here for other common bismuth salts offer a solid foundation for researchers to begin exploring the catalytic potential of BiF₃. It is anticipated that by adapting these methods, new, efficient, and green synthetic routes can be developed. Further investigation into the scope and limitations of BiF₃ catalysis is highly encouraged and represents a fertile area for future research in the field of organic synthesis and drug development.

References

Application Notes and Protocols for Photocatalytic Activity of Bismuth Fluoride Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of bismuth fluoride (B91410) and its composites as efficient photocatalysts. The unique electronic and crystal structures of these materials, particularly the high electronegativity of fluorine, contribute to enhanced charge separation and superior photocatalytic performance.[1] This document offers detailed experimental protocols for the synthesis of bismuth oxyfluoride (BiOF) and its composites, along with standardized procedures for evaluating their photocatalytic activity in the degradation of organic pollutants.

Data Presentation: Photocatalytic Performance of Bismuth-Based Composites

The following tables summarize key performance indicators for various bismuth-based photocatalytic composites, offering a comparative view of their efficiency.

Table 1: Band Gap and Degradation Efficiency of Bismuth Oxyhalide Composites

PhotocatalystBand Gap (eV)PollutantDegradation Efficiency (%)Irradiation Time (min)Light SourceReference
BiOF/TiO₂3.02Rhodamine B, Phenol--Visible Light
Bi₇O₉I₃/Bi₅O₇I-Crystal Violet--Visible Light[2]
Bi₄O₅Br₂/BiOI/GO-Crystal Violet>95120Visible Light[3]
BiFeO₃/hg-C₃N₄-Rhodamine B10060Visible Light[4]
Fe₃O₄/BiOCl/BiOI-Tetracycline89--[5]

Table 2: Reaction Kinetics of Bismuth Oxyhalide Composites

PhotocatalystPollutantRate Constant (k)UnitsReference
Bi₃.₈₄W₀.₁₆O₆.₂₄–Bi₂WO₆Methylene Blue~5 times that of Bi₂WO₆-
Bi₇O₉I₃/Bi₅O₇ICrystal Violet0.2225h⁻¹[2]
Bi₄O₅Br₂/BiOI/GOCrystal Violet1.1619h⁻¹[3]
In₂FeSbO₇Rhodamine B0.022min⁻¹[6]
Y₂FeSbO₇Rhodamine B0.014min⁻¹[6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Bismuth Oxyfluoride (BiOF)

This protocol details the synthesis of BiOF nanoparticles with the assistance of polyvinyl alcohol (PVA) as a surfactant to control morphology and improve photocatalytic activity.

Materials:

  • Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium fluoride (NH₄F)

  • Ammonia solution (NH₃·H₂O, 25 wt%)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Polyvinyl alcohol (PVA)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve 0.02 mol of Bi(NO₃)₃·5H₂O in 75 mL of an ethanol-water solution (14:1 volume ratio) with vigorous stirring.

  • Add 0.12 mol of NH₄F and 15 mL of NH₃·H₂O (25 wt%) to the bismuth nitrate solution.

  • Continue stirring vigorously for 1 hour to form a colloidal mixture.

  • Add the desired amount of PVA (e.g., to achieve a molar ratio of PVA/Bi of 3.5%) to the mixture and stir until fully dissolved.

  • Transfer the suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180 °C (453 K) for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation.

  • Wash the precipitate several times with DI water and ethanol to remove any unreacted reagents and PVA.

  • Dry the final BiOF product at 60 °C (333 K) for 6 hours.[7]

Protocol 2: Solvothermal Synthesis of a Bi₂S₃-based Composite

This protocol describes a general solvothermal method for synthesizing bimetallic composites, which can be adapted for bismuth-based materials.

Materials:

  • Bismuth precursor (e.g., Bismuth nitrate)

  • Sulfur precursor (e.g., Thioacetamide)

  • Secondary metal precursor (e.g., a salt of the desired metal)

  • Solvent (e.g., Ethylene glycol, Toluene)[8]

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve the bismuth precursor and the secondary metal precursor in the chosen solvent in a beaker.

  • Add the sulfur precursor to the solution and stir to ensure a homogenous mixture.

  • Transfer the precursor solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 160-200 °C).[8]

  • Maintain the temperature for a specified duration (e.g., 4-12 hours).[9]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the synthesized composite powder by filtration or centrifugation.

  • Wash the product with a suitable solvent (e.g., ethanol) and DI water to remove impurities.

  • Dry the final product in an oven at a moderate temperature (e.g., 70 °C) for 12 hours.[10]

Protocol 3: Evaluation of Photocatalytic Activity - Degradation of Rhodamine B

This protocol outlines a standardized method to assess the photocatalytic performance of bismuth fluoride composites using the degradation of Rhodamine B (RhB) as a model reaction.

Materials:

  • Synthesized this compound composite photocatalyst

  • Rhodamine B (RhB)

  • Deionized (DI) water

  • Visible light source (e.g., 300 W Xenon lamp)[4]

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of RhB (e.g., 10 mg/L) in DI water.[4]

  • Disperse a specific amount of the photocatalyst (e.g., 50 mg) into a known volume of the RhB solution (e.g., 100 mL).[4]

  • Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[4]

  • Position the reactor under the visible light source.

  • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Centrifuge the aliquot to separate the photocatalyst particles from the solution.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (approximately 554 nm) using a UV-Vis spectrophotometer.[4]

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of RhB and Cₜ is the concentration at time t.

Visualizations

Z-Scheme Heterojunction in Bismuth-Based Composites

The enhanced photocatalytic activity of many bismuth-based composites can be attributed to the formation of a Z-scheme heterojunction. This mechanism promotes efficient charge separation and maintains a high redox potential of the photogenerated electrons and holes.

Z_Scheme_Heterojunction CB1 Conduction Band (CB1) VB1 Valence Band (VB1) VB2 Valence Band (VB2) CB1->VB2 Recombination e1 e⁻ VB1->CB1 h1 h⁺ H₂O + h⁺ → •OH H₂O + h⁺ → •OH VB1->H₂O + h⁺ → •OH CB2 Conduction Band (CB2) e2 e⁻ O₂ + e⁻ → •O₂⁻ O₂ + e⁻ → •O₂⁻ CB2->O₂ + e⁻ → •O₂⁻ VB2->CB2 h2 h⁺

Caption: Z-Scheme photocatalytic mechanism in a bismuth-based heterojunction.

Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates the typical workflow for evaluating the photocatalytic activity of a synthesized this compound composite.

Photocatalysis_Workflow cluster_synthesis Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Synthesis Hydrothermal/Solvothermal Synthesis Washing Washing & Centrifugation Synthesis->Washing Drying Drying Washing->Drying Dispersion Disperse Catalyst in Solution Drying->Dispersion Preparation Prepare Pollutant Solution (e.g., Rhodamine B) Preparation->Dispersion Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Dispersion->Equilibrium Irradiation Visible Light Irradiation Equilibrium->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Separation Centrifuge Aliquots Sampling->Separation Measurement UV-Vis Spectrophotometry Separation->Measurement Calculation Calculate Degradation Efficiency Measurement->Calculation

Caption: Workflow for photocatalytic activity evaluation.

References

Application Notes and Protocols for the Synthesis of Bismuth Oxyfluoride from Bismuth Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth oxyfluoride (BiOF) is a member of the bismuth oxyhalide family, which has garnered significant attention due to its unique layered crystal structure, electronic properties, and stability. These characteristics make BiOF a promising material for various applications, including photocatalysis for organic synthesis and as a component in advanced biomedical technologies. For drug development professionals, bismuth-based nanomaterials are particularly noteworthy due to their established therapeutic uses and low toxicity.[1][2] Bismuth compounds have a long history in medicine for treating gastrointestinal issues and infections.[1] Modern nanoscience has expanded their potential into areas such as cancer therapy, medical imaging, drug delivery, and biosensing.[2][3][4] Functionalized bismuth oxyhalide nanomaterials can act as sensitizers in anticancer and antibacterial therapies and as contrast agents for computed tomography (CT) imaging.[3]

These application notes provide detailed protocols for the synthesis of bismuth oxyfluoride (BiOF) using bismuth fluoride (B91410) (BiF₃) as a primary starting material. The methods described herein are suitable for laboratory-scale production for research and development purposes.

Synthesis Protocols

Two primary methods for the synthesis of bismuth oxyfluoride from bismuth fluoride are detailed below: a high-temperature solid-state reaction and a controlled thermal oxidation method.

Protocol 1: Solid-State Synthesis of Bismuth Oxyfluoride

This protocol describes the synthesis of mixed-phase bismuth oxyfluoride (β-BiOₓF₃₋₂ₓ) through a high-temperature solid-state reaction between bismuth(III) fluoride (BiF₃) and bismuth(III) oxide (Bi₂O₃). This method is effective for producing crystalline, phase-pure materials.[5]

Materials and Equipment:

  • Bismuth(III) fluoride (BiF₃), ≥99% purity

  • Bismuth(III) oxide (Bi₂O₃), ≥99.9% purity

  • Agate mortar and pestle

  • Alumina (B75360) or platinum crucible

  • High-temperature tube furnace with programmable controller

  • Inert atmosphere (e.g., Nitrogen or Argon gas)

Procedure:

  • Precursor Preparation:

    • Calculate the required molar ratio of BiF₃ and Bi₂O₃. The stoichiometry can be adjusted to target different O/F ratios in the final product.[5] For example, to synthesize BiOF (a 1:1 ratio of Bi₂O₃ to BiF₃ is not directly applicable, rather a specific ratio is needed to achieve the desired 'x' in BiOₓF₃₋₂ₓ). A common starting point is a 1:1 molar ratio of the two precursors.

    • Weigh the appropriate amounts of BiF₃ and Bi₂O₃ powders.

    • Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Reaction:

    • Transfer the homogenized powder mixture into an alumina or platinum crucible.

    • Place the crucible in the center of the tube furnace.

    • Purge the furnace tube with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen.

    • Heat the furnace to 670 °C at a ramping rate of 5-10 °C/minute under a continuous inert gas flow.[5]

    • Hold the temperature at 670 °C for a duration of 10-24 hours to ensure complete reaction.

  • Cooling and Collection:

    • After the reaction period, turn off the furnace and allow it to cool naturally to room temperature under the inert atmosphere.

    • Once cooled, carefully remove the crucible from the furnace.

    • The resulting product is a crystalline powder of bismuth oxyfluoride. It can be lightly ground before characterization or use.

Characterization:

  • Phase Purity and Crystal Structure: X-ray Diffraction (XRD)

  • Morphology: Scanning Electron Microscopy (SEM)

  • Optical Properties: UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the band gap.

Protocol 2: Thermal Oxidation Synthesis of Bismuth Oxyfluoride

This protocol outlines the synthesis of bismuth oxyfluoride (BiOₓF₃₋₂ₓ) by the controlled thermal oxidation of this compound (BiF₃) powder in air. This method relies on the partial substitution of fluoride ions with oxygen from the atmosphere at elevated temperatures. The formation of oxyfluorides can occur when BiF₃ synthesis is performed in the presence of air.[6]

Materials and Equipment:

  • Bismuth(III) fluoride (BiF₃), ≥99% purity

  • Ceramic or quartz crucible

  • Muffle furnace with programmable temperature control

  • Air atmosphere

Procedure:

  • Preparation:

    • Place a weighed amount of BiF₃ powder into a ceramic or quartz crucible, spreading it thinly to maximize surface area exposure to the air.

  • Thermal Treatment:

    • Place the crucible into the muffle furnace.

    • Heat the furnace in an air atmosphere to a target temperature between 300 °C and 500 °C. The exact temperature will influence the degree of oxygen incorporation. A temperature of 300 °C is a suggested starting point.[6][7]

    • Hold the sample at the target temperature for 2-6 hours. The duration can be varied to control the O/F ratio.

  • Cooling and Collection:

    • Switch off the furnace and let it cool down to room temperature.

    • Remove the crucible containing the synthesized bismuth oxyfluoride powder.

Characterization:

  • Phase and Composition: X-ray Diffraction (XRD) to confirm the formation of oxyfluoride phases and identify any unreacted BiF₃.

  • Morphology: Scanning Electron Microscopy (SEM) to observe changes in particle size and shape.

  • Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDX) to estimate the Bi:O:F atomic ratios.

Data Presentation

The following tables summarize key experimental parameters and expected material properties for the described synthesis protocols.

Table 1: Comparison of Synthesis Protocol Parameters

ParameterProtocol 1: Solid-State ReactionProtocol 2: Thermal Oxidation
Precursors BiF₃, Bi₂O₃BiF₃, Air (Oxygen)
Temperature 670 °C300 - 500 °C
Reaction Time 10 - 24 hours2 - 6 hours
Atmosphere Inert (N₂, Ar)Air
Primary Product Phase Crystalline β-BiOₓF₃₋₂ₓBiOₓF₃₋₂ₓ
Equipment Tube FurnaceMuffle Furnace

Table 2: Typical Properties of Synthesized Bismuth Oxyfluoride

PropertyTypical Value / CharacteristicRelevance
Crystal System Tetragonal or Cubic (depending on O/F ratio)Influences electronic and catalytic properties.
Band Gap (Eg) ~3.4 - 3.8 eVDetermines photocatalytic activity and light absorption range.[5]
Morphology Crystalline powders, microplates, nanoparticlesSurface area and facet exposure affect catalytic and biological interactions.
Biomedical Utility Potential as radiosensitizer, photothermal agent, drug carrierHigh Z-number (Bismuth) enhances X-ray attenuation for imaging and therapy.[2][3]

Visualizations

The following diagrams illustrate the experimental workflow and the reaction pathway for the solid-state synthesis of bismuth oxyfluoride.

G General Workflow for BiOF Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Testing Precursors Select & Weigh Precursors (BiF3, Bi2O3/O2) Mixing Homogenize (Grinding/Spreading) Precursors->Mixing Reaction Thermal Treatment (Furnace) Mixing->Reaction Cooling Cooling & Collection Reaction->Cooling XRD XRD (Phase & Structure) Cooling->XRD SEM SEM / EDX (Morphology & Composition) XRD->SEM DRS UV-Vis DRS (Optical Properties) SEM->DRS AppTest Photocatalysis or Biomedical Assay DRS->AppTest

Caption: Experimental workflow for BiOF synthesis.

G Logical Pathway for Solid-State BiOF Synthesis BiF3 This compound (BiF3 Powder) Mix Homogeneous Mixture BiF3->Mix Bi2O3 Bismuth Oxide (Bi2O3 Powder) Bi2O3->Mix Heat High Temperature (670 °C, Inert Atm.) Mix->Heat Diffusion Ionic Diffusion & Lattice Reaction Heat->Diffusion BiOF Crystalline Bismuth Oxyfluoride (β-BiOxF3-2x) Diffusion->BiOF

Caption: Reaction pathway for solid-state synthesis.

References

Application Notes and Protocols for Bismuth Fluoride Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for various techniques used in the deposition of bismuth fluoride (B91410) (BiF₃) and related thin films. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in fabricating and characterizing these films.

Introduction to Bismuth Fluoride Thin Films

This compound (BiF₃) is a heavy metal fluoride that has garnered interest for a range of applications due to its unique properties. It possesses a wide optical transmission range, from the ultraviolet to the mid-infrared spectrum (approximately 260 nm to 20 µm), making it a promising material for optical coatings, such as antireflection layers, especially for infrared lasers.[1] Additionally, its high theoretical capacity and discharge voltage make it a compelling candidate for conversion-type cathode materials in high-energy-density lithium-ion batteries.[2] The deposition of BiF₃ as a thin film allows for the precise control of its thickness and properties, enabling its integration into various electronic and optical devices.

This document outlines several common deposition techniques, categorized into Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), and Solution-Based Methods. Each section provides a summary of the technique, a table of key experimental parameters and resulting film properties, a detailed experimental protocol, and a workflow diagram.

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition encompasses a family of processes where a material is converted into its vapor phase in a vacuum environment and then condensed onto a substrate surface to form a thin film.[3] PVD methods are known for producing high-purity films with good adhesion and are compatible with CMOS technology.[4][5]

Sputtering

Sputtering is a PVD process where atoms are ejected from a solid target material by bombarding it with energetic ions from a plasma.[6][7] This technique is highly versatile and provides excellent film uniformity and adhesion.[3] For BiF₃ deposition, a high-purity this compound target is typically used.[6] Reactive sputtering can also be employed, where a pure bismuth target is sputtered in a fluorine-containing atmosphere.[1]

ParameterValueSubstrateResulting Film PropertiesReference
Target Material High Purity (99.99%) this compound (BiF₃)Glass, Silicon (Si), KClHigh-purity thin films for semiconductor and optical applications.[6]
Sputtering Gas Argon (Ar)GlassFilms for glass coatings, wear-resistant materials.[8]
Reactive Gas Freon (for reactive sputtering)KClGood optical characteristics, durable, and not sensitive to humidity.[1]
Substrate Temp. 403 - 433 KGlassMinimum resistivity of ~0.7 x 10⁻³ Ωcm.[9]
Film Thickness Up to 2.35 µmKClBroad transmission range (260 nm - 20 µm).[1]
  • Substrate Preparation:

    • Select a suitable substrate (e.g., KCl, Si (100), or glass).

    • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • For KCl substrates, a chemical polish may be performed using a 50:50 formic acid:acetic acid solution, followed by rinses in acetic acid and Freon to prevent fogging.[1]

    • Dry the substrate with high-purity nitrogen gas and immediately load it into the sputtering chamber.

  • System Setup:

    • Install a high-purity (e.g., 99.99%) BiF₃ sputtering target in the magnetron gun.[6]

    • Place the prepared substrate on the holder, ensuring good thermal contact if substrate heating is required.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination.[1]

  • Deposition Process:

    • Introduce high-purity Argon (Ar) gas into the chamber, maintaining a working pressure typically in the mTorr range.

    • If substrate heating is desired, raise the substrate temperature to the target value (e.g., 403-433 K) and allow it to stabilize.[9]

    • Apply RF power to the BiF₃ target to ignite the plasma. A typical power might be in the range of 50-150 W, depending on the system and desired deposition rate.

    • Perform a pre-sputtering step for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin film deposition onto the substrate.

    • The deposition time will determine the final film thickness. Monitor thickness in-situ with a quartz crystal microbalance if available.

  • Post-Deposition:

    • Once the desired thickness is achieved, turn off the RF power and stop the gas flow.

    • Allow the substrate to cool down to room temperature under vacuum.

    • Vent the chamber with an inert gas like nitrogen before removing the coated substrate for characterization.

G cluster_prep Preparation cluster_process Sputtering Process cluster_post Final Steps sub_prep Substrate Cleaning (Ultrasonic Bath) sub_load Load Substrate & Target sub_prep->sub_load pump Evacuate Chamber (< 10^-5 Torr) sub_load->pump gas Introduce Ar Gas (mTorr range) pump->gas heat Heat Substrate (Optional) gas->heat plasma Ignite Plasma (Apply RF Power) heat->plasma presputter Pre-sputter Target (Shutter Closed) plasma->presputter deposit Deposit Film (Shutter Open) presputter->deposit cooldown Cool Substrate in Vacuum deposit->cooldown vent Vent Chamber & Unload Sample cooldown->vent

Caption: Workflow for RF Magnetron Sputtering of BiF₃ thin films.

Pulsed Laser Deposition (PLD)

PLD is a versatile PVD technique where a high-power pulsed laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate.[10][11] This method is known for its ability to produce stoichiometric transfer of complex materials from the target to the film.[12]

ParameterValueSubstrateResulting Film PropertiesReference
Target Material Bi³⁺ doped LaOF powderSi (100)LaOF:Bi films with emission at 518 nm.[13]
Laser Wavelength 193 nm (ArF excimer)CaF₂ (100)Epitaxial, c-axis oriented GdLiF₄ films.[14]
Laser Fluence 1-5 J/cm² (Typical)VariesHigh ability to control film formation and morphology.[13]
Background Gas Argon (Ar) or VacuumSi (100)Pressure variation can control film morphology.[13]
Substrate Temp. 200 - 600 °CVariesInfluences crystallinity and film properties.[12]
  • Target and Substrate Preparation:

    • Synthesize and press a target material (e.g., BiF₃ or a doped fluoride compound) into a dense pellet.

    • Prepare the substrate by cleaning it chemically as described in the sputtering protocol.

    • Mount the target and substrate inside the PLD vacuum chamber. The substrate should be positioned opposite the target at a specific distance (typically 4-8 cm).

  • System Setup:

    • Evacuate the chamber to an ultra-high vacuum (UHV) base pressure, often below 10⁻⁷ Torr.[10]

    • If a background gas is needed, introduce a controlled flow of high-purity gas (e.g., Argon) to the desired pressure.[13]

  • Deposition Process:

    • Set the substrate to the desired deposition temperature and allow it to stabilize.

    • Focus a high-power pulsed laser (e.g., KrF or ArF excimer laser) onto the surface of the rotating target.[14]

    • The laser energy density (fluence) and repetition rate are critical parameters that control the ablation process and deposition rate.[12]

    • A visible plasma plume will be generated, expanding from the target towards the substrate.

    • Deposition occurs as the ablated material condenses on the substrate surface. The number of laser pulses determines the final film thickness.

  • Post-Deposition:

    • After the final laser pulse, turn off the substrate heater.

    • Allow the sample to cool to room temperature, either in the background gas atmosphere or under vacuum.

    • Vent the chamber and carefully remove the sample for analysis.

G cluster_prep Preparation cluster_process PLD Process cluster_post Final Steps prep Prepare Target Pellet & Clean Substrate load Mount in Chamber prep->load pump Evacuate Chamber (< 10^-6 Torr) load->pump gas Set Background Gas & Pressure (Optional) pump->gas heat Heat Substrate to Temp gas->heat ablate Ablate Target with Pulsed Laser heat->ablate deposit Film Condenses on Substrate ablate->deposit cooldown Cool Substrate in Situ deposit->cooldown unload Vent & Unload Sample cooldown->unload

Caption: General experimental workflow for Pulsed Laser Deposition (PLD).

Chemical Vapor Deposition (CVD) Techniques

CVD involves the reaction of volatile precursor gases on a heated substrate to form a solid thin film.[7] These techniques are renowned for producing highly conformal and uniform coatings.

Atomic Layer Deposition (ALD)

ALD is a specialized CVD technique that uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time.[15] This allows for exceptional control over film thickness and conformality, even on complex 3D structures. While ALD of many metal fluorides has been challenging due to the lack of suitable fluorine precursors, recent developments have expanded its capabilities.[15]

ParameterValueSubstrateResulting Film PropertiesReference
Bi Precursor Bi(N(SiMe₂)₃)₃SiElemental Bismuth films.[16]
F Precursor TiF₄, TaF₅VariesUsed for other metal fluorides (e.g., MgF₂, LaF₃).[15]
Co-reactant Sb(SiMe₃)₃ (for elemental Bi)SiGrowth per cycle (GPC) of 0.31–0.34 Å/cycle.[16]
Deposition Temp. 100 °C (for elemental Bi)SiSemimetallic behavior with resistivity ~200 µΩcm.[16]
Deposition Temp. 175 - 450 °C (for other fluorides)VariesHigher temps yield lower impurities but increased roughness.[15]

Note: A thermal ALD process for pure BiF₃ is not well-established in the literature. The following is a generalized protocol based on the deposition of elemental bismuth and other metal fluorides, which can be adapted.

  • Substrate Preparation:

    • Clean the substrate using standard solvent cleaning procedures (acetone, isopropanol, DI water).

    • A surface treatment (e.g., O₂ plasma or a wet chemical etch) may be necessary to ensure proper surface termination for the initial ALD reactions.

    • Load the substrate into the ALD reactor.

  • System Setup:

    • Heat the ALD reactor, substrate stage, and precursor containers to their respective setpoint temperatures. The bismuth precursor (e.g., Bi(NMe₂)₃) and the fluorine precursor must be heated to provide sufficient vapor pressure without decomposition.[15][16]

    • Evacuate the reactor to its base pressure.

  • ALD Cycle:

    • The process consists of repeating a sequence of four steps: a. Pulse 1 (Bismuth Precursor): Introduce the volatile bismuth precursor into the reactor. It will react with the substrate surface in a self-limiting manner. b. Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts. c. Pulse 2 (Fluorine Precursor/Co-reactant): Introduce the fluorine-containing precursor (e.g., a metal fluoride like TiF₄ or another reactant). This will react with the bismuth-terminated surface.[15] d. Purge 2: Purge the reactor again with inert gas to remove excess reactant and byproducts.

  • Deposition and Post-Processing:

    • Repeat the ALD cycle until the desired film thickness is achieved. The final thickness is precisely determined by the number of cycles multiplied by the growth-per-cycle (GPC).

    • After the last cycle, cool the reactor and substrate under an inert atmosphere.

    • Remove the sample for characterization.

G cluster_cycle One ALD Cycle p1 Step 1: Pulse Bi Precursor pu1 Step 2: Inert Gas Purge p1->pu1 Self-limiting reaction p2 Step 3: Pulse F Precursor pu1->p2 pu2 Step 4: Inert Gas Purge p2->pu2 Surface reaction finish Repeat N Times pu2->finish start Start start->p1 finish->p1 Next Cycle

Caption: The four-step cycle of an Atomic Layer Deposition (ALD) process.

Solution-Based Deposition Techniques

Solution-based methods offer low-cost, scalable routes to thin film deposition that do not necessarily require high vacuum.[17] These techniques are particularly attractive for large-area applications.

Sol-Gel / Chemical Solution Deposition (CSD)

The sol-gel process involves the creation of a colloidal solution (sol) that acts as a precursor for a network of particles (gel).[18] For thin film deposition, the sol is typically applied to a substrate by spin-coating or dip-coating, followed by thermal treatment to densify the film and crystallize the desired phase.[19]

ParameterValueSubstrateResulting Film PropertiesReference
Bi Precursor Bismuth Nitrate (Bi(NO₃)₃·5H₂O)Si (100), Cu, GlassUsed for BiFeO₃ films; precursor choice is critical.[20][21]
Fe Precursor Iron Nitrate (Fe(NO₃)₃·9H₂O)Si (100), Cu, GlassUsed for BiFeO₃ films.[20]
Solvents Ethylene (B1197577) Glycol, Acetic AcidCu, GlassSolvent choice affects phase purity and film properties.[20]
Deposition Method Spin CoatingSi (100)Produces films of controlled thickness (100-300 nm).[19][20]
Annealing Temp. 300 - 650 °CSi (100), GlassNecessary for crystallization; temp affects secondary phases.[19][20]

Note: This protocol is adapted from the synthesis of BiFeO₃ and can be modified for BiF₃ by selecting appropriate fluorine-containing precursors and solvents.

  • Precursor Sol Preparation:

    • Separately dissolve stoichiometric amounts of a bismuth precursor (e.g., Bismuth Nitrate) and any other required metal precursors in a suitable solvent (e.g., 2-methoxyethanol (B45455) or acetic acid).[20]

    • A chelating agent, such as acetylacetone (B45752) or ethylene glycol, is often added to improve the stability and viscosity of the sol.

    • Mix the solutions together under constant stirring at room temperature or with gentle heating (e.g., 60°C) to form a clear, stable precursor sol.[20]

    • Age the sol for a period (e.g., 24 hours) to ensure complete reaction.

  • Film Deposition:

    • Clean the substrate thoroughly.

    • Dispense the precursor sol onto the center of the substrate.

    • Use a spin coater to spread the sol uniformly. A typical two-step process might be 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.

    • The thickness can be controlled by the sol concentration and spin speed.

  • Thermal Treatment:

    • Place the coated substrate on a hot plate for a drying or pyrolysis step (e.g., 150-300°C) to evaporate the solvents and organic components.

    • Repeat the spin-coating and drying steps to achieve the desired film thickness.

    • Finally, anneal the film in a tube furnace or rapid thermal annealing (RTA) system at a higher temperature (e.g., 500-650°C) in a controlled atmosphere (air, O₂, or N₂) to crystallize the film into the desired phase.[19]

G cluster_prep Sol Preparation cluster_dep Deposition cluster_post Final Annealing dissolve Dissolve Precursors in Solvent mix Mix & Stir (Add Chelating Agent) dissolve->mix age Age Sol mix->age clean Clean Substrate age->clean spin Spin Coat Sol clean->spin dry Pyrolysis on Hot Plate spin->dry repeat Repeat for Thickness dry->repeat repeat->spin Yes anneal High-Temp Anneal (Furnace/RTA) repeat->anneal No char Characterization anneal->char

Caption: Workflow for thin film fabrication using the sol-gel spin coating method.

References

Application Notes and Protocols for Enhancing the Conductivity of Bismuth Fluoride through Doping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth fluoride (B91410) (BiF₃) is a material of interest in various fields, including solid-state batteries and sensors, owing to its potential as a fluoride ion conductor. However, the intrinsic ionic and electronic conductivity of pure BiF₃ is often insufficient for high-performance applications. This document provides detailed application notes and experimental protocols for enhancing the conductivity of bismuth fluoride through aliovalent doping. Aliovalent doping involves introducing ions with a different valence state than the host ions (Bi³⁺), which can create charge-compensating defects such as vacancies or interstitials, thereby increasing ionic conductivity. Additionally, doping can alter the electronic band structure, potentially enhancing electronic conductivity.

These notes synthesize theoretical predictions and experimental findings from related fluoride and bismuth-based systems to provide a comprehensive guide for researchers. While direct experimental reports on the enhanced conductivity of doped BiF₃ are limited, theoretical studies and analogous material systems provide a strong basis for investigation. A first-principles study, for instance, suggests that doping BiF₃ with tetravalent tin (Sn⁴⁺) could enhance its electronic conductivity by creating an acceptor impurity level.[1] Furthermore, experimental work on related fluoride systems, such as lead fluoride (PbF₂), has demonstrated significant increases in ionic conductivity through aliovalent doping.

Data Presentation

The following table summarizes conductivity data for undoped and doped bismuth-containing fluoride systems to provide a benchmark for researchers.

MaterialDopantDoping ConcentrationTemperature (°C)Conductivity (S/cm)Activation Energy (eV)Reference
BaBiF₅--202.4 x 10⁻⁷-[2][3][4][5]
BaBiF₅--803.4 x 10⁻⁷0.24[2][3][4][5]
SrBiF₅--201.2 x 10⁻⁷-[2][3][4][5]
K₀.₅₋ₓPbₓBi₀.₅F₂₊ₓPb²⁺Varied277> 10⁻³0.38 - 0.46[6]
PbF₂-BiF₃ Solid SolutionBi³⁺VariedHigh Temperature--[7]
RbF-BiF₃-InF₃ Solid SolutionIn³⁺/Rb⁺Varied2271.6 x 10⁻³-[7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the theoretical mechanism of enhancing conductivity in this compound through aliovalent doping.

G cluster_0 Aliovalent Doping of BiF₃ cluster_1 Ionic Conductivity Enhancement cluster_2 Electronic Conductivity Enhancement Dopant_Introduction Introduction of Aliovalent Dopant (e.g., M²⁺ or M⁴⁺) into BiF₃ Lattice Vacancy_Creation Creation of Fluoride Ion Vacancies (V_F•) for Charge Compensation Dopant_Introduction->Vacancy_Creation Substitutional Doping with M²⁺ on Bi³⁺ site Acceptor_Level Creation of Acceptor Impurity Levels in the Band Gap (e.g., with Sn⁴⁺ doping) Dopant_Introduction->Acceptor_Level Substitutional Doping with M⁴⁺ on Bi³⁺ site Increased_Mobility Increased Mobility of Fluoride Ions through Vacancy Hopping Vacancy_Creation->Increased_Mobility enables Enhanced_Ionic_Conductivity Enhanced Ionic Conductivity (σ_ion) Increased_Mobility->Enhanced_Ionic_Conductivity leads to Increased_Carriers Increased Concentration of Electronic Charge Carriers (Holes) Acceptor_Level->Increased_Carriers facilitates Enhanced_Electronic_Conductivity Enhanced Electronic Conductivity (σ_e) Increased_Carriers->Enhanced_Electronic_Conductivity leads to

Caption: Mechanism of conductivity enhancement in BiF₃ via aliovalent doping.

Experimental Protocols

Protocol 1: Solid-State Synthesis of Doped this compound

This protocol is adapted from methods used for synthesizing other doped metal fluorides and is suitable for creating polycrystalline powders of doped BiF₃.[8]

Materials:

  • Bismuth (III) fluoride (BiF₃, 99.9%)

  • Dopant fluoride (e.g., SnF₄, CaF₂, SrF₂, 99.9%)

  • Mortar and pestle (agate)

  • Tube furnace with controlled atmosphere capabilities

  • Nickel or platinum crucible

Procedure:

  • Precursor Preparation: Weigh stoichiometric amounts of BiF₃ and the dopant fluoride to achieve the desired doping concentration (e.g., 1-10 mol%).

  • Homogenization: Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Pelletization: Press the mixed powder into pellets using a hydraulic press at approximately 100-200 MPa.

  • Sintering:

    • Place the pellets in a nickel or platinum crucible and insert it into the tube furnace.

    • Purge the furnace with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

    • Heat the sample to a temperature between 400-600°C for 4-12 hours. The optimal temperature and time will depend on the specific dopant and its concentration.

    • Cool the furnace slowly to room temperature.

  • Characterization: The resulting pellets can be used for structural (X-ray diffraction) and conductivity (Electrochemical Impedance Spectroscopy) analysis.

Protocol 2: Microwave-Assisted Synthesis of Doped this compound Nanoparticles

This method, adapted from protocols for synthesizing lanthanide-doped BiF₃, offers a rapid route to producing nanoparticulate doped BiF₃.[9]

Materials:

  • Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Dopant salt (e.g., SnCl₄·5H₂O, CaCl₂, SrCl₂)

  • Sodium tetrafluoroborate (B81430) (NaBF₄)

  • Diethylene glycol (DEG)

  • Deionized water

  • Microwave synthesis system with Teflon-lined autoclave

  • Centrifuge

Procedure:

  • Precursor Solution A: Dissolve stoichiometric amounts of Bi(NO₃)₃·5H₂O and the dopant salt in diethylene glycol with stirring at an elevated temperature (e.g., 75°C) for approximately 10 minutes, then cool to room temperature.

  • Precursor Solution B: Dissolve NaBF₄ in deionized water.

  • Reaction: Mix solutions A and B under vigorous stirring. Transfer the resulting solution to a Teflon-lined autoclave.

  • Microwave Irradiation: Place the autoclave in the microwave synthesis system and heat to a temperature of approximately 120-180°C for a short duration (e.g., 30-60 seconds) at high power (e.g., 1000 W).

  • Quenching and Collection: Rapidly cool the autoclave in an ice bath. Collect the precipitate by centrifugation, wash several times with deionized water and ethanol, and dry under vacuum.

  • Characterization: The resulting nanopowder can be pressed into pellets for conductivity measurements.

Protocol 3: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for measuring the ionic conductivity of the synthesized doped BiF₃ pellets.

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Sample holder with blocking electrodes (e.g., gold or platinum)

  • Furnace or temperature-controlled chamber

  • Sputter coater for electrode deposition

Procedure:

  • Sample Preparation:

    • Ensure the synthesized pellet has parallel and polished faces.

    • Sputter coat both faces of the pellet with a thin layer of a blocking electrode material (e.g., gold or platinum) to serve as current collectors.

  • Experimental Setup:

    • Mount the pellet in the sample holder, ensuring good electrical contact with the electrodes.

    • Place the sample holder in a furnace or temperature-controlled chamber.

  • EIS Measurement:

    • Connect the electrodes to the potentiostat.

    • Apply a small AC voltage (e.g., 10-100 mV) across the sample over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • Record the impedance data at various temperatures as the sample is heated and cooled to check for thermal stability.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (-Im(Z) vs. Re(Z)).

    • The bulk resistance (R_b) of the material can be determined from the intercept of the semicircle with the real axis at high frequency.

    • Calculate the conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the pellet and A is the electrode area.

    • Plot the conductivity as a function of temperature (Arrhenius plot: log(σ) vs. 1/T) to determine the activation energy for ion conduction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of doped this compound for enhanced conductivity.

G Start Start Precursor_Selection Select BiF₃ and Dopant Precursors Start->Precursor_Selection Synthesis Synthesis of Doped BiF₃ (Solid-State or Microwave) Precursor_Selection->Synthesis Pelletization Press Powder into Pellet Synthesis->Pelletization Sintering Sinter Pellet Pelletization->Sintering Electrode_Deposition Sputter Coat Electrodes Sintering->Electrode_Deposition EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) Electrode_Deposition->EIS_Measurement Data_Analysis Analyze Nyquist Plot to Determine Conductivity EIS_Measurement->Data_Analysis Arrhenius_Plot Generate Arrhenius Plot to Find Activation Energy Data_Analysis->Arrhenius_Plot End End Arrhenius_Plot->End

Caption: Workflow for synthesis and conductivity measurement of doped BiF₃.

References

Application Notes and Protocols: Bismuth Fluoride as a Host for Lanthanide Ion Luminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of lanthanide-doped bismuth fluoride (B91410) (BiF₃) as a luminescent material. The intrinsic low phonon energy of the BiF₃ host matrix makes it an excellent candidate for enhancing the luminescence of trivalent lanthanide ions (Ln³⁺), leading to applications in areas such as luminescent thermometry, bioimaging, and optical logic gates.[1]

Introduction to Bismuth Fluoride as a Luminescent Host

This compound has emerged as a promising host material for lanthanide ions due to its low phonon energy, which minimizes non-radiative relaxation and enhances luminescence efficiency.[1] Its chemical stability and the non-toxic nature of bismuth also make it a suitable candidate for biomedical applications.[2] This document outlines detailed protocols for the synthesis of Ln³⁺-doped BiF₃ nanoparticles and provides key quantitative data on their luminescent properties.

Quantitative Luminescence Data

The following tables summarize the key photoluminescence properties of various lanthanide ions doped into a BiF₃ host lattice.

Table 1: Downconversion Luminescence Properties of Ln³⁺-doped BiF₃

Lanthanide IonExcitation Wavelength (nm)Major Emission Wavelengths (nm)Luminescence Lifetime (ms)Quantum Yield (%)Key Transitions
Eu³⁺~391-395591, 615, 699~0.66[2]7.2[2]⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₄
Tb³⁺~370490, 545, 585, 620Not specified in BiF₃>50 (in other hosts)[1][3]⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃

Table 2: Upconversion Luminescence Properties of Ln³⁺-codoped BiF₃

Lanthanide Co-dopantsExcitation Wavelength (nm)Major Emission Wavelengths (nm)Key TransitionsApplication
Yb³⁺/Er³⁺980520, 550, 650²H₁₁/₂→⁴I₁₅/₂, ⁴S₃/₂→⁴I₁₅/₂, ⁴F₉/₂→⁴I₁₅/₂Luminescent Thermometry, Molecular Logic[4][5]
Yb³⁺/Tm³⁺980475, 650, 700, 795¹G₄→³H₆, ¹G₄→³F₄, ³F₂,₃→³H₆, ³H₄→³H₆Not specified
Yb³⁺/Ho³⁺980540, 650⁵S₂, ⁵F₄→⁵I₈, ⁵F₅→⁵I₈Not specified

Table 3: Performance of BiF₃:Yb³⁺/Er³⁺ as a Luminescent Thermometer

ParameterValueTemperature Range (K)Notes
Maximum Relative Sensitivity (Sᵣ)1.3 ± 0.1% K⁻¹298Decreases with increasing temperature.[4]
Temperature Uncertainty (δT)0.4 K298Increases with increasing temperature.[4]

Experimental Protocols

Detailed methodologies for the synthesis of lanthanide-doped this compound nanoparticles are provided below.

Protocol 1: Microwave-Assisted Synthesis of Ln³⁺-doped BiF₃ Sub-microparticles

This protocol is adapted from a method for rapid synthesis of BiF₃ particles suitable for both downshifting and upconversion luminescence.[4]

Materials:

Procedure:

  • Precursor Solution A: Dissolve the desired molar ratio of Bi(NO₃)₃·5H₂O and Ln(NO₃)₃·xH₂O in 24 mL of diethylene glycol. Heat the solution to 348 K for 10 minutes with stirring, then cool to room temperature.

  • Precursor Solution B: Dissolve NaBF₄ in 6 mL of Milli-Q water.

  • Reaction: Mix solutions A and B under stirring. Transfer the resulting solution to a Teflon-lined autoclave.

  • Microwave Irradiation: Place the autoclave in a microwave digestion system and heat at 393 K for 30 seconds at 1000 W.

  • Quenching and Collection: Immediately quench the autoclave in an ice bath for 15 minutes.

  • Washing: Collect the precipitate by centrifugation, wash three times with ethanol, and then three times with deionized water.

  • Drying: Dry the final product in an oven at 343 K for 12 hours.

Protocol 2: Hydrothermal Synthesis of Ln³⁺-doped BiF₃ Nanoparticles with PVP Capping

This method yields highly water-dispersible nanoparticles suitable for bioimaging applications.[2][6]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Lanthanide(III) nitrate hydrate (e.g., Gd(NO₃)₃·xH₂O, Yb(NO₃)₃·xH₂O, Er(NO₃)₃·xH₂O)

  • Ethylene (B1197577) glycol (EG)

  • Deionized water

  • Polyvinylpyrrolidone (PVP, MW = 10,000)

  • Ammonium fluoride (NH₄F)

  • Ethanol

Procedure:

  • Precursor Solution A: Dissolve 1 mmol of Bi(NO₃)₃·5H₂O and the desired molar percentage of Ln(NO₃)₃·xH₂O in a solution containing 30 mL of ethylene glycol and 5 mL of deionized water.

  • PVP Addition: Add 0.5 g of PVP to Solution A and stir at room temperature for 10 minutes.

  • Precursor Solution B: Dissolve 20 mmol of NH₄F in 10 mL of deionized water.

  • Reaction Mixture: Slowly add Solution B to Solution A under continuous stirring. Continue stirring for 20 minutes to form a white mixture.

  • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 180°C for 24 hours.

  • Collection and Washing: After cooling to room temperature, collect the precipitate by centrifugation, wash with deionized water and ethanol several times.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Protocol 3: Chemical Precipitation of Eu³⁺-activated BiF₃ Nanoparticles

This is a facile room temperature method for producing luminescent nanoparticles.[7]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

  • Ethylene glycol (EG)

  • Ammonium fluoride (NH₄F)

Procedure:

  • Solution I: Dissolve 0.95 mmol of Bi(NO₃)₃·5H₂O and 0.05 mmol of Eu(NO₃)₃·5H₂O in 10 mL of ethylene glycol.

  • Solution II: Dissolve 3 mmol of NH₄F in 20 mL of ethylene glycol.

  • Precipitation: Slowly drop Solution I into Solution II while stirring at room temperature. Continue stirring for 1 minute.

  • Collection and Washing: Collect the precipitate by centrifugation and wash several times with ethanol.

  • Drying: Dry the final product under ambient conditions.

Experimental Workflows and Energy Transfer Pathways

The following diagrams illustrate the experimental workflows and the fundamental energy transfer mechanisms in lanthanide-doped BiF₃ systems.

experimental_workflow_microwave cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Processing Bi(NO₃)₃ + Ln(NO₃)₃ Bi(NO₃)₃ + Ln(NO₃)₃ Solution_A Solution A Bi(NO₃)₃ + Ln(NO₃)₃->Solution_A DEG DEG DEG->Solution_A NaBF₄ NaBF₄ Solution_B Solution B NaBF₄->Solution_B H₂O H₂O H₂O->Solution_B Mixing Mixing Solution_A->Mixing Solution_B->Mixing Microwave Microwave (393 K, 30s) Mixing->Microwave Quenching Ice Bath (15 min) Microwave->Quenching Centrifugation Centrifugation Quenching->Centrifugation Washing Washing (Ethanol, H₂O) Centrifugation->Washing Drying Drying (343 K, 12h) Washing->Drying Final_Product Ln³⁺:BiF₃ Powder Drying->Final_Product

Caption: Workflow for Microwave-Assisted Synthesis of Ln³⁺:BiF₃.

upconversion_energy_transfer cluster_Yb Yb³⁺ (Sensitizer) cluster_Er Er³⁺ (Activator) Yb_ground ²F₇/₂ Yb_excited ²F₅/₂ Er_inter1 ⁴I₁₁/₂ Yb_excited->Er_inter1 ET1 Er_inter2 ⁴F₇/₂ Yb_excited->Er_inter2 ET2 Er_ground ⁴I₁₅/₂ Er_green1 ²H₁₁/₂ Er_inter2->Er_green1 NR Er_green1->Er_ground Green Emission (~520 nm) Er_green2 ⁴S₃/₂ Er_green1->Er_green2 NR Er_green2->Er_ground Green Emission (~550 nm) Er_red ⁴F₉/₂ Er_green2->Er_red NR Er_red->Er_ground Red Emission (~650 nm) 980nm_photon1 980nm_photon1 980nm_photon1->Yb_ground GSA 980nm_photon2 980nm_photon2 980nm_photon2->Yb_ground GSA

Caption: Energy Transfer Upconversion (ETU) in Yb³⁺/Er³⁺ Codoped BiF₃.

downconversion_energy_transfer cluster_Eu Eu³⁺ Eu_ground ⁷F₀,₁,₂ Eu_excited_upper ⁵L₆, ⁵D₃,₂ Eu_excited_lower ⁵D₀ Eu_excited_upper->Eu_excited_lower Non-radiative Relaxation Eu_excited_lower->Eu_ground Red Emission (590-700 nm) UV_Photon UV_Photon UV_Photon->Eu_ground Excitation

Caption: Downconversion Luminescence Pathway in Eu³⁺-doped BiF₃.

References

Application Notes: Bismuth(III) Fluoride (BiF₃) in Optical Coating Technology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth(III) Fluoride (B91410) (BiF₃) is a heavy metal fluoride that has emerged as a promising material for thin-film optical coatings. Its unique optical properties, including a wide transmission range and variable refractive index characteristics, make it suitable for specialized applications. BiF₃ films are noted for their durability, good adhesion to common substrates like potassium chloride (KCl), and resistance to humidity.[1][2] This combination of features makes it a valuable material for researchers and engineers developing advanced optical systems.

Key Applications

The primary applications of BiF₃ in optical coating technology are centered on its performance in the infrared (IR) and visible spectra.

  • Anti-Reflection (AR) Coatings: BiF₃ is particularly effective as a component in multilayer anti-reflection coatings for infrared optics, especially those operating around the 10.6 μm wavelength, such as those used with CO₂ lasers.[1] It is often used in dual-layer AR coatings on high-refractive-index substrates like Germanium (Ge), in combination with materials such as Zinc Selenide (ZnSe) and Barium Fluoride (BaF₂).

  • Multilayer Dielectric Coatings: Due to its properties, BiF₃ can function as a low-refractive-index material in the infrared region and a high-refractive-index material in the visible region.[1] This duality allows for its use in complex multilayer designs for filters and mirrors that need to operate across different spectral ranges.

  • Broadband Optical Components: Thin films of BiF₃ exhibit a very broad transmission range, extending from the ultraviolet (~260 nm) to the mid-infrared (~20 µm).[1][2] This makes it a candidate for protective and functional coatings on optical components that must operate over a wide spectrum.

Advantages and Limitations

Advantages:

  • Wide Transparency: Possesses a broad transmission window from approximately 260 nm to 20 µm for a 1 µm thick film.[1][2]

  • Durability: Films are physically robust, adhere well to substrates, and are not sensitive to humidity.[1]

  • Versatile Refractive Index: Acts as a low-index layer in the IR and a high-index layer in the visible spectrum.[1]

Limitations:

  • High-Power Laser Applications: The material exhibits phonon absorption bands that may limit its use in high-power laser applications at wavelengths of 10.6 µm and longer.[1][2]

Quantitative Data

The optical and deposition properties of BiF₃ are summarized below.

Table 1: Optical Properties of BiF₃ Thin Films

PropertyValueWavelength/ConditionsSource
Transmission Range~260 nm – 20 µmFor a ~1 µm thick film[1][2]
Optical Band Gap (Eg)3.97 eVCalculated for cubic BiF₃[3]
Refractive Index (n)1.901.0 µm[1]
1.853.0 µm[1]
1.805.0 µm[1]
1.758.0 µm[1]
1.6811.0 µm[1]
Extinction Coefficient (k)Very lowWithin the transmission range[1][2]
Note:\multicolumn{3}{l}{Specific extinction coefficient data for BiF₃ is not readily available in the cited literature, but its wide transmission range implies a very low k value.}

Table 2: Typical Deposition Parameters for BiF₃ Thin Films

ParameterThermal EvaporationReactive SputteringSource
Source Material High-purity BiF₃ powderHigh-purity Bismuth (Bi) target[1]
Substrate Polished single-crystal KClPolished single-crystal KCl[1]
Base Pressure ~1.3 x 10⁻⁴ Pa (10⁻⁶ Torr)~1.3 x 10⁻⁴ Pa (10⁻⁶ Torr)[1]
Working Pressure N/A2.6 Pa (20 mTorr)[1]
Sputtering Gas N/A9.75% CF₄ in Argon (Ar)[1]
Deposition Rate ~60 Å/min (6 nm/min)Not specified[1]
Substrate Temp. Room TemperatureRoom Temperature[1]
Crucible (Evap.) Graphite (B72142) crucible in a Knudsen cellN/A[1]

Experimental Protocols

Detailed methodologies for the two primary physical vapor deposition (PVD) techniques used to fabricate BiF₃ optical coatings are provided below.

Protocol 1: Thermal Evaporation of BiF₃

This protocol describes the deposition of BiF₃ thin films from a solid source via resistive heating in a high-vacuum environment.

  • Substrate Preparation:

    • Use polished, single-crystal KCl substrates.

    • If required, perform a cleaning step such as glow-discharge cleaning in an argon atmosphere to remove surface contaminants.

  • Chamber Preparation:

    • Load high-purity BiF₃ powder into a graphite crucible housed within a Knudsen effusion cell.

    • Mount the prepared substrates onto the substrate holder at the top of the chamber.

    • Evacuate the deposition chamber to a base pressure in the range of 1.3 x 10⁻⁴ Pa (10⁻⁶ Torr).

  • Deposition Process:

    • Pass an electrical current through the heating element of the Knudsen cell to raise the temperature of the graphite crucible.

    • Heat the BiF₃ source material until it begins to evaporate.

    • Maintain the substrate at room temperature.

    • Monitor the deposition rate using a quartz crystal monitor and control the source temperature to achieve a stable rate, typically around 60 Å/min.[1]

    • Continue deposition until the desired film thickness is achieved.

  • Post-Deposition:

    • Allow the system to cool down before venting the chamber to atmospheric pressure.

    • Remove the coated substrates for characterization.

Protocol 2: Reactive Sputtering of BiF₃

This protocol describes the synthesis of BiF₃ films by sputtering a metallic bismuth target in a reactive gas atmosphere.

  • Substrate Preparation:

    • Use polished, single-crystal KCl substrates.

    • Clean the substrates using a glow-discharge cleaning procedure in an argon atmosphere to ensure an uncontaminated surface for film growth.[1]

    • Mask the substrates as needed and place them in the sputtering chamber under the bismuth target electrode.

  • Chamber Preparation:

    • Install a high-purity bismuth target in the magnetron sputtering cathode.

    • Evacuate the sputtering chamber to a high vacuum base pressure, typically around 1.3 x 10⁻⁴ Pa (10⁻⁶ Torr).

  • Deposition Process:

    • Introduce the sputtering gas mixture, consisting of 9.75% Carbon Tetrafluoride (CF₄) in Argon (Ar), into the chamber through a needle valve.[1]

    • Throttle the high vacuum valve to achieve and maintain a total working pressure of 2.6 Pa (20 mTorr).[1]

    • Apply DC or RF power to the bismuth target to strike a plasma. The argon ions will bombard the target, ejecting bismuth atoms.

    • The sputtered bismuth atoms react with the fluorine species from the dissociated CF₄ gas to form BiF₃ on the substrate surface.

    • Maintain the substrate at room temperature during deposition.

    • Continue the process until the desired film thickness is reached.

  • Post-Deposition:

    • Turn off the sputtering power and gas flow.

    • Allow the substrates to cool before venting the chamber.

    • Remove the coated substrates for analysis.

Visualizations

G cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Finalization p1 Load BiF3 Powder into Graphite Crucible p2 Prepare & Mount KCl Substrate p1->p2 p3 Evacuate Chamber to 10^-6 Torr p2->p3 d1 Heat Crucible via Resistive Heating p3->d1 d2 BiF3 Evaporates, Forms Vapor Cloud d1->d2 d3 Vapor Condenses on Substrate d2->d3 d4 Monitor Rate (60 Å/min) & Thickness d3->d4 f1 Cool System d4->f1 f2 Vent Chamber f1->f2 f3 Remove Coated Substrate f2->f3 G cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Finalization p1 Install Bismuth (Bi) Target p2 Glow-Discharge Clean & Mount KCl Substrate p1->p2 p3 Evacuate Chamber to 10^-6 Torr p2->p3 d1 Introduce Gas Mixture (Ar + CF4) p3->d1 d2 Set Working Pressure (20 mTorr) d1->d2 d3 Apply Power to Target (Strike Plasma) d2->d3 d4 Bi Atoms Sputter & React with Fluorine d3->d4 d5 BiF3 Film Forms on Substrate d4->d5 f1 Cool System d5->f1 f2 Vent Chamber f1->f2 f3 Remove Coated Substrate f2->f3 G cluster_props Intrinsic Properties of BiF3 cluster_chars Resulting Film Characteristics cluster_apps Optical Coating Applications prop1 Heavy Metal Fluoride char1 Broad Transmission (UV to Mid-IR) prop1->char1 char2 Low Absorption in IR prop1->char2 prop2 Wide Band Gap (~3.97 eV) prop2->char1 prop3 Variable Refractive Index (Low in IR, High in Vis) app1 IR Anti-Reflection Coatings prop3->app1 app2 Multilayer Dielectric Mirrors & Filters prop3->app2 prop4 Good Adhesion & Humidity Resistance char3 Physical Durability prop4->char3 app3 Protective Broadband Optical Coatings char1->app3 char2->app1 char3->app1 char3->app2 char3->app3

References

Application Notes and Protocols: Bismuth Fluoride in the Synthesis of Aurivillius Phase Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bismuth fluoride (B91410) (BiF₃) as a precursor in the synthesis of Aurivillius and Sillén-Aurivillius phase materials. While the direct use of BiF₃ is less commonly reported than bismuth oxide, it presents a viable pathway for the incorporation of fluoride into the crystal lattice, which can be instrumental in tuning the material's properties for various applications, including in specialized drug delivery systems or as imaging agents.

Introduction to Aurivillius Phases and the Role of Fluoride

Aurivillius phases are a class of layered perovskite-like oxides with the general formula (Bi₂O₂) ²⁺ (Aₙ₋₁BₙO₃ₙ₊₁) ²⁻ , where 'n' is the number of perovskite layers sandwiched between [Bi₂O₂] ²⁺ layers. These materials are of significant interest due to their ferroelectric, piezoelectric, and catalytic properties. The incorporation of fluoride as a substitute for oxygen can lead to the formation of oxyfluoride Aurivillius phases, which allows for the inclusion of lower oxidation state cations in the perovskite layer, thereby introducing or modifying magnetic and electronic properties.

The use of bismuth fluoride as a precursor offers a direct route to introduce fluoride into the Aurivillius structure. This can be particularly advantageous in controlling the stoichiometry and achieving a homogeneous distribution of fluoride within the crystal lattice.

Synthesis Methodologies

Two primary methods can be adapted for the synthesis of fluoride-containing Aurivillius phases using this compound: Solid-State Reaction and Hydrothermal Synthesis.

2.1. Solid-State Reaction Method

The solid-state reaction method is a conventional technique for synthesizing polycrystalline ceramic materials. It involves the high-temperature reaction of solid precursors to form the desired product.

2.2. Hydrothermal Synthesis Method

Hydrothermal synthesis is a solution-based method that allows for the crystallization of materials from aqueous solutions under high temperature and pressure. This technique often yields well-defined crystalline products at lower temperatures compared to solid-state methods.

Experimental Protocols

Protocol 1: Solid-State Synthesis of a Fluoride-Containing Aurivillius Phase

This protocol describes a general procedure for the synthesis of a hypothetical n=1 Aurivillius oxyfluoride, Bi₂MO₂F₄ (where M is a divalent metal cation), using this compound.

Materials:

  • Bismuth (III) fluoride (BiF₃)

  • Bismuth (III) oxide (Bi₂O₃)

  • Divalent metal oxide (e.g., CuO, CoO, NiO) or fluoride (e.g., CoF₂, NiF₂)

  • High-purity alumina (B75360) or platinum crucibles

  • Tube furnace with controlled atmosphere capabilities

Procedure:

  • Precursor Stoichiometry: Calculate the stoichiometric amounts of the precursors required to obtain the target composition. For example, for Bi₂CoO₂F₄, the reaction could be:

    • BiF₃ + 0.5 Bi₂O₃ + CoO → Bi₂.₅CoO₂.₅F₃ (requires further optimization and understanding of reaction mechanism)

    • A more direct, hypothetical reaction could be: Bi₂O₃ + CoF₂ → Bi₂CoO₂F₂ (This illustrates the principle of using a fluoride source).

    • When starting with BiF₃, a possible reaction could be: BiF₃ + Bi₂O₃ + MO → Bi₃MO₃F₃ (This is a generalized starting point and the exact stoichiometry will depend on the target phase). A more likely scenario for forming Bi₂MO₂F₄ would involve a reaction such as: Bi₂O₃ + MF₂ → Bi₂MO₂F₂ . However, to specifically address the use of BiF₃, a possible, though less direct, approach is outlined below.

  • Milling:

    • Weigh the calculated amounts of BiF₃, Bi₂O₃, and the divalent metal oxide/fluoride in an inert atmosphere glovebox to prevent moisture absorption, especially for hygroscopic fluorides.

    • Thoroughly grind the precursors in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. Wet milling with a suitable solvent like isopropanol (B130326) can also be employed, followed by drying.

  • Calcination:

    • Transfer the ground powder to an alumina or platinum crucible.

    • Place the crucible in a tube furnace.

    • Heat the mixture in a controlled atmosphere (e.g., flowing argon or nitrogen) to prevent oxidation of the fluoride precursor and the divalent metal cation.

    • The calcination temperature and duration will depend on the specific composition. A typical starting point would be a ramp rate of 5 °C/min to 600-800 °C, held for 10-20 hours.

  • Intermediate Grinding and Sintering:

    • After the initial calcination, cool the furnace to room temperature.

    • Grind the resulting powder again to improve homogeneity and reactivity.

    • Press the powder into pellets using a hydraulic press.

    • Sinter the pellets at a higher temperature, typically 800-1000 °C, for 10-24 hours in a controlled atmosphere. Multiple grinding and sintering steps may be necessary to achieve a single-phase product.

  • Characterization:

    • Analyze the phase purity and crystal structure of the final product using Powder X-ray Diffraction (PXRD).

    • Examine the morphology and elemental composition using Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS).

Protocol 2: Hydrothermal Synthesis of a Fluoride-Containing Aurivillius Phase

This protocol provides a general guideline for the hydrothermal synthesis of fluoride-containing Aurivillius phase nanosheets or powders.

Materials:

  • Bismuth (III) fluoride (BiF₃) or Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as the bismuth source.

  • A fluoride source if not using BiF₃ directly (e.g., NaF, KF, HF).

  • A soluble salt of the divalent metal (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O).

  • A mineralizer (e.g., KOH, NaOH) to control the pH and facilitate dissolution and crystallization.

  • Deionized water.

  • Teflon-lined stainless steel autoclave.

Procedure:

  • Precursor Solution Preparation:

    • In a typical synthesis of a Bi₂MO₂F₄ type compound, dissolve stoichiometric amounts of the bismuth salt and the divalent metal salt in deionized water.

    • If BiF₃ is used directly, its low solubility in water needs to be considered. A mineralizer or a complexing agent might be necessary to facilitate its dissolution.

    • Alternatively, a fluoride salt (e.g., NaF) can be added to a solution of bismuth nitrate to provide the fluoride ions.

  • pH Adjustment:

    • Slowly add a mineralizer solution (e.g., 2 M KOH) to the precursor solution while stirring continuously to adjust the pH. The optimal pH will depend on the specific material being synthesized and typically ranges from basic to strongly basic.

  • Hydrothermal Reaction:

    • Transfer the resulting suspension or solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a temperature between 180-240 °C and maintain it for 24-72 hours.

  • Product Recovery and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at 60-80 °C for several hours.

  • Characterization:

    • Characterize the synthesized material using PXRD, SEM, and EDS as described in the solid-state protocol. Transmission Electron Microscopy (TEM) can also be used to analyze the morphology and crystal structure of nanosized products.

Quantitative Data Presentation

The following table summarizes typical properties of fluoride-containing Aurivillius phase materials synthesized through various methods. Note that specific data for syntheses starting directly with BiF₃ is limited in the literature; therefore, this table represents properties of the resulting oxyfluoride compounds.

Compound Synthesis Method Lattice Parameters (Å) Curie Temperature (Tc) Dielectric Constant (εr) Reference
Bi₂CoO₂F₄Hydrothermala = 3.843, c = 16.341~50 K (Néel Temp.)Not Reported[1][2]
Ca₁.₂₅Sr₀.₇₅Bi₃Nb₂O₁₁ClSolid-Statea = 5.49, b = 5.49, c = 32.9Not ReportedNot Reported[3]
Ba₂Bi₃Nb₂O₁₁ISolid-Statea = 5.54, b = 5.54, c = 34.2Not ReportedNot Reported[3]

Mandatory Visualizations

Diagrams of Experimental Workflows

Solid_State_Synthesis cluster_precursors Precursor Preparation cluster_processing Processing cluster_characterization Characterization BiF3 This compound (BiF3) Milling Milling & Mixing BiF3->Milling Bi2O3 Bismuth Oxide (Bi2O3) Bi2O3->Milling MO Metal Oxide (MO) MO->Milling Calcination Calcination (600-800°C) Milling->Calcination Grinding Intermediate Grinding Calcination->Grinding Pelletizing Pelletizing Grinding->Pelletizing Sintering Sintering (800-1000°C) Pelletizing->Sintering Product Final Aurivillius Phase Product Sintering->Product XRD PXRD Product->XRD SEM_EDS SEM/EDS Product->SEM_EDS

Hydrothermal_Synthesis cluster_precursors Precursor Solution cluster_reaction Reaction cluster_post_processing Post-Processing & Characterization Bi_Source Bismuth Source (e.g., BiF3, Bi(NO3)3) Mixing Mixing & pH Adjustment Bi_Source->Mixing M_Source Metal Salt (e.g., M(NO3)2) M_Source->Mixing F_Source Fluoride Source (if needed) F_Source->Mixing Mineralizer Mineralizer (e.g., KOH) Mineralizer->Mixing Autoclave Hydrothermal Reaction (180-240°C, 24-72h) Mixing->Autoclave Washing Washing & Centrifugation Autoclave->Washing Drying Drying (60-80°C) Washing->Drying Product Final Aurivillius Phase Product Drying->Product XRD PXRD Product->XRD SEM_EDS SEM/EDS/TEM Product->SEM_EDS

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs BiF3 This compound (BiF3) (Fluoride Source) Synthesis Chemical Synthesis BiF3->Synthesis Precursors Other Precursors (Bi2O3, Metal Oxides/Salts) Precursors->Synthesis Method Synthesis Method (Solid-State / Hydrothermal) Method->Synthesis Conditions Reaction Conditions (Temp, Time, pH) Conditions->Synthesis Aurivillius Fluoride-Containing Aurivillius Phase Synthesis->Aurivillius Properties Modified Properties (Ferroelectric, Magnetic, Catalytic) Aurivillius->Properties Applications Potential Applications (e.g., Drug Delivery, Imaging) Properties->Applications

References

Application Notes and Protocols: The Role of Bismuth Fluoride in Glass-Ceramic Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of bismuth fluoride (B91410) (BiF₃) in the fabrication of advanced glass-ceramics. This document details the effects of BiF₃ on the material's properties, offers standardized experimental protocols for synthesis and characterization, and presents key quantitative data to guide research and development.

Application Notes: Unveiling the Multifaceted Role of Bismuth Fluoride

This compound is a key component in the synthesis of specialty glass-ceramics, particularly those designed for optical and photonic applications. Its incorporation into the glass matrix imparts a range of desirable properties, influencing everything from the crystallization behavior to the final optical performance.

As a Nucleating Agent: this compound can act as a nucleating agent, promoting the controlled crystallization of the glass matrix upon heat treatment. This is crucial for forming nano-sized fluoride crystals, such as PbF₂, CdF₂, or rare-earth fluorides, within the amorphous oxide matrix. The low phonon energy of these fluoride crystalline phases is highly advantageous for hosting luminescent rare-earth ions, as it minimizes non-radiative decay and enhances upconversion and downconversion emission efficiencies.

Modifier of Refractive Index: The addition of BiF₃ to glass compositions has been shown to significantly increase the refractive index. This is a critical parameter for applications in optical fibers, waveguides, and other photonic devices where light confinement and manipulation are essential. The high polarizability of the Bi³⁺ ion is a primary contributor to this effect.

Enhancement of Luminescent Properties: In rare-earth-doped glass-ceramics, the segregation of active ions into a low-phonon-energy fluoride nanocrystalline environment, facilitated by the presence of bismuth and fluoride ions, leads to a significant enhancement of luminescence intensity and quantum efficiency. Bi³⁺ ions themselves can also act as sensitizers, absorbing energy and transferring it to other rare-earth ions, further boosting the overall luminescent output.

Influence on Thermal Stability: The incorporation of BiF₃ can influence the thermal stability of the glass. It has been observed to decrease the glass transition temperature (Tg) and crystallization temperature (Tx) in some systems. The difference between these two temperatures (ΔT = Tx - Tg) is a key indicator of the glass's resistance to uncontrolled crystallization, and thus its workability. Careful control of the BiF₃ concentration is therefore essential for tailoring the thermal properties for specific fabrication processes.

Formation of Oxyfluoride Glass-Ceramics: this compound is instrumental in the formation of transparent oxyfluoride glass-ceramics. These materials combine the desirable optical properties of fluoride crystals with the superior mechanical and chemical durability of an oxide glass matrix. The controlled precipitation of fluoride nanocrystals within the oxide glass, often facilitated by BiF₃, is the hallmark of this class of materials.

Experimental Protocols

Protocol for Glass-Ceramic Fabrication via Melt-Quenching

This protocol outlines the standard melt-quenching technique for preparing this compound-containing glasses, followed by a heat treatment process to induce crystallization and form the glass-ceramic.

2.1.1. Materials and Equipment:

  • High-purity precursor materials (e.g., BiF₃, SiO₂, B₂O₃, Al₂O₃, PbF₂, rare-earth oxides).

  • High-temperature furnace (capable of reaching at least 1400°C).

  • Alumina (B75360) or platinum crucible.

  • Stainless steel or graphite (B72142) mold, preheated.

  • Annealing furnace.

  • Precision balance.

  • Mortar and pestle (agate or alumina).

2.1.2. Procedure:

  • Batch Calculation and Mixing:

    • Calculate the required weight of each precursor based on the desired molar composition of the glass.

    • Accurately weigh the high-purity powders.

    • Thoroughly mix the powders in a mortar and pestle for at least 30 minutes to ensure homogeneity.

  • Melting:

    • Transfer the mixed batch into a crucible.

    • Place the crucible in the high-temperature furnace.

    • Heat the furnace to the specified melting temperature (typically between 1000°C and 1400°C, depending on the composition) and hold for 30-60 minutes until a homogenous bubble-free melt is obtained.

  • Quenching:

    • Quickly pour the melt into a preheated mold.

    • Press the melt with a second plate to obtain a glass sample of uniform thickness. This rapid cooling prevents crystallization.

  • Annealing:

    • Immediately transfer the glass sample to an annealing furnace set at a temperature near the glass transition temperature (Tg).

    • Hold at this temperature for several hours to relieve internal stresses.

    • Slowly cool the furnace to room temperature.

  • Ceramization (Heat Treatment):

    • Place the annealed glass sample in a programmable furnace.

    • Heat the sample to a specific nucleation temperature (determined by Differential Scanning Calorimetry, DSC) and hold for a defined period (e.g., 2-4 hours) to promote the formation of crystal nuclei.

    • Increase the temperature to a second, higher crystallization temperature (also determined by DSC) and hold for another period (e.g., 2-8 hours) to facilitate crystal growth.

    • Cool the furnace down to room temperature.

Protocol for Characterization

2.2.1. X-ray Diffraction (XRD) Analysis:

  • Purpose: To identify the crystalline phases present in the glass-ceramic and determine the average crystallite size.

  • Procedure:

    • Prepare a powdered sample of the glass-ceramic.

    • Mount the sample on the XRD sample holder.

    • Perform a scan over a 2θ range (e.g., 10° to 80°) using Cu Kα radiation.

    • Analyze the resulting diffraction pattern to identify crystalline peaks and compare them with standard diffraction data (e.g., from the ICDD database).

    • Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

2.2.2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), onset of crystallization temperature (Tx), and peak crystallization temperature (Tc).

  • Procedure:

    • Place a small, weighed piece of the precursor glass in an alumina or platinum DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., N₂).

    • Record the heat flow as a function of temperature.

    • Analyze the DSC curve to determine Tg, Tx, and Tc. The thermal stability parameter (ΔT = Tx - Tg) can be calculated from these values.

Data Presentation

Table 1: Influence of BiF₃ on Thermal Properties of Glass Systems
Glass System Composition (mol%)BiF₃ (mol%)Tg (°C)Tx (°C)ΔT (Tx - Tg) (°C)Reference
(40-x)InF₃-xBiF₃-40BaF₂-20ZnF₂10285390105Fictional
(40-x)InF₃-xBiF₃-40BaF₂-20ZnF₂20270375105Fictional
50SiO₂- (50-x)PbF₂- xBiF₃5450580130Fictional
50SiO₂- (50-x)PbF₂- xBiF₃15430550120Fictional
30GeO₂-20Al₂O₃-(50-x)PbF₂-xBiF₃10510650140Fictional

Note: The data in this table is illustrative and synthesized from general trends reported in the literature. Specific values will vary depending on the exact glass composition and experimental conditions.

Table 2: Effect of BiF₃ on Optical and Structural Properties
Glass-Ceramic SystemBiF₃ (mol%)Crystalline PhaseCrystallite Size (nm)Refractive Index (n_D)Primary Emission (nm)Reference
Er³⁺: 50SiO₂-45PbF₂-5BiF₃5β-PbF₂15-201.651530 (⁴I₁₃/₂ → ⁴I₁₅/₂)Fictional
Yb³⁺/Er³⁺: 40GeO₂-10Al₂O₃-40PbF₂-10BiF₃10β-PbF₂20-301.72540, 660 (Upconversion)Fictional
Eu³⁺: 60B₂O₃-20ZnO-15SrF₂-5BiF₃5SrF₂10-151.68612 (⁵D₀ → ⁷F₂)Fictional

Note: The data in this table is illustrative and synthesized from general trends reported in the literature. Specific values will vary depending on the exact glass composition and experimental conditions.

Mandatory Visualizations

Glass_Ceramic_Fabrication_Workflow Precursors Precursor Powders Mixing Homogeneous Mixing Precursors->Mixing Melting Melting (1000-1400°C) Mixing->Melting Quenching Quenching Melting->Quenching Precursor_Glass Precursor Glass Quenching->Precursor_Glass Annealing Annealing (near Tg) Precursor_Glass->Annealing Stress_Free_Glass Stress-Free Glass Annealing->Stress_Free_Glass Heat_Treatment Two-Step Heat Treatment Stress_Free_Glass->Heat_Treatment Nucleation Nucleation (Hold at T_n) Heat_Treatment->Nucleation Crystallization Crystal Growth (Hold at T_c) Nucleation->Crystallization Glass_Ceramic Glass-Ceramic Crystallization->Glass_Ceramic Characterization Characterization (XRD, DSC, SEM, PL) Glass_Ceramic->Characterization

Caption: Workflow for glass-ceramic fabrication.

BiF3_Role_Pathway cluster_effects Primary Effects on Glass Properties cluster_crystallization Role in Crystallization cluster_luminescence Impact on Luminescence BiF3 This compound (BiF₃) Addition to Glass Batch Lower_Viscosity Lowers Melt Viscosity BiF3->Lower_Viscosity Increase_RI Increases Refractive Index BiF3->Increase_RI Modify_Thermal Modifies Thermal Properties (Tg, Tx) BiF3->Modify_Thermal Nucleation_Agent Acts as Nucleating Agent BiF3->Nucleation_Agent Fluoride_Nanocrystals Promotes Fluoride Nanocrystal Formation Nucleation_Agent->Fluoride_Nanocrystals Low_Phonon_Env Creates Low Phonon Energy Environment Fluoride_Nanocrystals->Low_Phonon_Env RE_Segregation Segregation of Rare-Earth Ions into Nanocrystals Low_Phonon_Env->RE_Segregation Enhanced_Luminescence Enhanced Luminescence (Higher Quantum Yield) RE_Segregation->Enhanced_Luminescence

Caption: Influence of BiF₃ on glass-ceramic properties.

Application Notes and Protocols: Bismuth Catalysis in the Fluorination of Arylboronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While bismuth trifluoride (BiF3) itself is not commonly employed as a direct fluorinating agent in organic synthesis, organobismuth compounds have emerged as powerful catalysts for fluorination reactions. Notably, the use of bismuth(III) catalysts to facilitate the conversion of arylboronic esters to aryl fluorides represents a significant advancement in the field, offering a novel main-group element-based approach that mimics the reactivity of transition metals. This methodology is particularly valuable for the synthesis of fluorinated aromatic compounds, which are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.

The key to this catalytic transformation is a Bi(III)/Bi(V) redox cycle. This process involves the transmetallation of an aryl group from a boron derivative to the bismuth(III) center, followed by oxidative addition of a fluorine atom from an electrophilic fluorine source to form a Bi(V) intermediate. Subsequent reductive elimination yields the desired aryl fluoride (B91410) and regenerates the active Bi(III) catalyst.[1][2][3]

Applications

The primary application of this bismuth-catalyzed system is the synthesis of aryl fluorides from readily available arylboronic esters. This method is attractive due to the stability and commercial availability of the starting materials and the operational simplicity of the reaction.

Key Features of Bismuth-Catalyzed Fluorination:

  • Main-Group Catalysis: Provides an alternative to traditional transition-metal-catalyzed fluorination reactions.[2]

  • Redox Cycling: Utilizes a Bi(III)/Bi(V) catalytic cycle, a reactivity paradigm more commonly associated with transition metals.[1][2]

  • Mild Reaction Conditions: The fluorination of aryl boronic esters can be achieved under relatively mild conditions.[1]

  • Synthesis of Aryl Fluorides: Offers a direct route to valuable fluorinated aromatic compounds.

Tabulated Data

Table 1: Representative Substrate Scope for Bismuth-Catalyzed Fluorination of Arylboronic Esters

EntryArylboronic Ester SubstrateProductYield (%)
1Phenylboronic acid pinacol (B44631) esterFluorobenzene85
24-Methylphenylboronic acid pinacol ester4-Fluorotoluene78
34-Methoxyphenylboronic acid pinacol ester4-Fluoroanisole92
44-Chlorophenylboronic acid pinacol ester1-Chloro-4-fluorobenzene65
52-Naphthylboronic acid pinacol ester2-Fluoronaphthalene75

Note: The yields presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for the Bismuth-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Arylboronic Acids

This protocol describes a related bismuth-catalyzed reaction for the synthesis of aryl sulfonyl fluorides, demonstrating a practical application of organobismuth catalysis.[4][5]

Materials:

  • Arylboronic acid

  • Diarylbismuth tetrafluoroborate (B81430) catalyst (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.)

  • Selectfluor® (1.5 equiv.)

  • 4Å molecular sieves

  • Dry Chloroform (CHCl₃)

  • Dry Acetonitrile (CH₃CN)

  • Sulfur dioxide (SO₂) gas

Procedure:

  • To a pressure Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.2 mmol), diarylbismuth tetrafluoroborate (5 mol%, 5.9 mg), K₃PO₄ (0.6 mmol, 128 mg), Selectfluor® (106 mg), and 4Å molecular sieves (50 mg).[4]

  • Add a solvent mixture of dry CHCl₃ and CH₃CN (5:1, 3 mL).[4]

  • Pressurize the Schlenk tube with SO₂ gas to 1.5 bar.[4]

  • Stir the reaction mixture at 70 °C for 16 hours.[4]

  • After the reaction is complete, cool the mixture to 25 °C.[4]

  • Filter the reaction mixture, and wash the solid residue with dichloromethane (B109758) (2 x 3 mL).[4]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure aryl sulfonyl fluoride.

Diagrams

Bismuth_Catalyzed_Fluorination_Cycle cluster_cycle Bismuth-Catalyzed Fluorination of Arylboronic Esters cluster_products Bi_III Bi(III) Catalyst Bi_III_Aryl Aryl-Bi(III) Intermediate Bi_III->Bi_III_Aryl Transmetallation (with Arylboronic Ester + KF) Bi_V Aryl-Bi(V)-F Intermediate Bi_III_Aryl->Bi_V Oxidative Addition (with Electrophilic Fluorinating Agent) Bi_V->Bi_III Reductive Elimination Aryl_F Aryl Fluoride Product Bi_V->Aryl_F Product Release

Caption: Catalytic cycle for the fluorination of arylboronic esters.

Experimental_Workflow_Sulfonyl_Fluoride start Start: Assemble Reactants reaction_setup Add Arylboronic Acid, Bi Catalyst, K3PO4, Selectfluor®, and Molecular Sieves to a Pressure Schlenk Tube start->reaction_setup add_solvent Add Dry CHCl3:CH3CN (5:1) reaction_setup->add_solvent pressurize Pressurize with SO2 (1.5 bar) add_solvent->pressurize react Stir at 70 °C for 16 hours pressurize->react cool Cool to 25 °C react->cool filter_wash Filter and Wash Solid with CH2Cl2 cool->filter_wash evaporate Evaporate Solvents filter_wash->evaporate purify Purify by Flash Column Chromatography evaporate->purify end_product Final Product: Aryl Sulfonyl Fluoride purify->end_product

Caption: Experimental workflow for aryl sulfonyl fluoride synthesis.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of BiF₃ Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth fluoride (B91410) (BiF₃) has emerged as a promising electrode material for next-generation energy storage systems, including lithium-ion and fluoride-ion batteries. Its high theoretical capacity, stemming from a conversion reaction mechanism, makes it an attractive candidate for high-energy-density applications. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the fundamental electrochemical processes occurring at the electrode-electrolyte interface and within the bulk of the electrode. This application note provides a detailed overview and experimental protocols for conducting and interpreting EIS measurements on BiF₃ electrodes.

The conversion reaction for a BiF₃ cathode in a lithium-ion battery can be represented as:

BiF₃ + 3Li⁺ + 3e⁻ ↔ Bi + 3LiF

This reaction involves significant phase and morphological changes, which can be effectively studied using EIS to understand the kinetics of charge transfer, ion diffusion, and the evolution of interfacial properties upon cycling.

Key Applications of EIS for BiF₃ Electrodes

  • Elucidation of Reaction Mechanisms: Differentiating between charge transfer and mass transport limited processes at various states of charge.

  • Interfacial Characterization: Probing the formation and evolution of the solid electrolyte interphase (SEI) layer.

  • Kinetic Analysis: Quantifying the charge transfer resistance (Rct) to understand the ease of the electrochemical reaction.

  • Mass Transport Studies: Determining the diffusion coefficient of lithium or fluoride ions within the electrode.

  • State of Health (SOH) Monitoring: Tracking changes in impedance parameters to diagnose degradation mechanisms during battery cycling.

Experimental Protocols

BiF₃ Electrode Preparation (BiF₃/C Nanocomposite)

Due to the insulating nature of BiF₃, it is commonly prepared as a nanocomposite with a conductive carbon matrix to enhance its electronic conductivity.

Materials:

  • Bismuth fluoride (BiF₃) powder (nanosized)

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing BiF₃ powder, carbon black, and PVDF binder in an 8:1:1 weight ratio in NMP solvent.

    • Homogenize the mixture using a planetary ball mill or a magnetic stirrer for several hours to ensure a uniform dispersion.

  • Coating:

    • Cast the slurry onto a piece of aluminum foil using a doctor blade with a typical thickness of 100-200 µm.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried sheet for coin cell assembly.

Half-Cell Assembly (CR2032 Coin Cell)

Components:

  • BiF₃/C working electrode

  • Lithium metal foil as the counter and reference electrode

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • CR2032 coin cell components (casings, spacers, and springs)

Procedure:

  • All assembly steps should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Place the BiF₃/C working electrode in the center of the bottom coin cell casing.

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the separator on top of the working electrode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the lithium metal foil on top of the separator.

  • Add a spacer and a spring.

  • Carefully place the top casing and crimp the coin cell using a hydraulic crimping machine.

  • Allow the cell to rest for several hours before testing to ensure proper electrolyte wetting.

Electrochemical Impedance Spectroscopy (EIS) Measurement

Instrumentation:

  • Potentiostat with a frequency response analyzer (FRA) module.

Typical Measurement Parameters:

ParameterRecommended Value
Frequency Range 100 kHz to 10 mHz
AC Voltage Amplitude 5 - 10 mV
DC Potential Open Circuit Voltage (OCV) or specific potentials during charge/discharge
Measurement Mode Potentiostatic
Number of Points per Decade 10

Procedure:

  • Connect the assembled half-cell to the potentiostat.

  • Allow the cell to rest at Open Circuit Voltage (OCV) until a stable potential is reached.

  • Set the EIS measurement parameters in the potentiostat software.

  • Perform the EIS measurement. The data is typically presented as Nyquist and Bode plots.

Data Presentation and Interpretation

Quantitative Data Summary

The impedance spectra of BiF₃ electrodes can be fitted to an equivalent circuit model to extract quantitative parameters. The following table summarizes typical impedance parameters for BiF₃/C nanocomposite electrodes. Note: These values can vary significantly based on electrode composition, morphology, electrolyte, and state of charge.

ParameterSymbolTypical Value RangeDescription
Electrolyte Resistance Rs1 - 10 ΩResistance of the electrolyte and separator.
SEI Film Resistance Rsei10 - 100 ΩResistance of the solid electrolyte interphase layer formed on the electrode surface.
SEI Film Capacitance CPEsei / Csei1 - 10 µFConstant phase element or capacitance of the SEI layer.
Charge Transfer Resistance Rct50 - 500 ΩResistance to the electrochemical conversion reaction at the electrode-electrolyte interface.
Double-Layer Capacitance CPEdl / Cdl10 - 100 µFConstant phase element or capacitance of the electrical double layer.
Warburg Impedance ZwVariesRepresents the diffusion of ions within the electrode.
Interpretation of Nyquist and Bode Plots
  • Nyquist Plot:

    • High-Frequency Intercept on the Z' axis: Represents the electrolyte resistance (Rs).

    • High to Medium-Frequency Semicircle: Corresponds to the formation of the SEI layer (Rsei and CPEsei). A larger semicircle indicates a more resistive SEI layer.

    • Medium to Low-Frequency Semicircle: Relates to the charge transfer process (Rct and CPEdl). A larger semicircle implies slower kinetics of the conversion reaction.

    • Low-Frequency Tail (at a 45° angle): Indicates the diffusion-controlled process, represented by the Warburg impedance (Zw).

  • Bode Plot:

    • Impedance Magnitude (|Z|) vs. Frequency: At high frequencies, |Z| corresponds to Rs. The plateaus in the mid-frequency range can be related to the sum of resistances (e.g., Rs + Rsei + Rct).

    • Phase Angle (Φ) vs. Frequency: The number of distinct peaks or humps in the phase angle plot corresponds to the number of time constants in the system (e.g., one for the SEI and one for the charge transfer).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for EIS of BiF₃ Electrodes prep BiF₃/C Electrode Preparation assembly Half-Cell Assembly (CR2032) prep->assembly eis EIS Measurement assembly->eis analysis Data Analysis (Nyquist/Bode Plots) eis->analysis fitting Equivalent Circuit Fitting analysis->fitting params Extraction of Quantitative Parameters fitting->params

Figure 1. Experimental workflow for EIS analysis of BiF₃ electrodes.

G cluster_circuit Randles-type Equivalent Circuit for BiF₃ Electrode cluster_sei cluster_ct start Rs R_s start->Rs end Rsei R_sei Rs->Rsei Rct R_ct Rsei->Rct p1 Rsei->p1 CPEsei CPE_sei Zw Z_w Rct->Zw p3 Rct->p3 CPEdl CPE_dl Zw->end p1->CPEsei p2 p3->CPEdl p4

Figure 2. A common equivalent circuit model for a BiF₃ electrode.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the in-depth characterization of BiF₃ electrodes. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can gain valuable insights into the complex electrochemical behavior of this high-capacity conversion material. The quantitative data obtained from EIS analysis is crucial for optimizing electrode design, understanding degradation pathways, and ultimately advancing the development of next-generation battery technologies based on this compound.

Bismuth Fluoride (BiF3): Application Notes and Protocols for High-Energy-Density Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of bismuth fluoride (B91410) (BiF3) as a high-energy-density cathode material in lithium-ion and fluoride-ion batteries.

Bismuth fluoride has garnered significant attention as a compelling conversion-type cathode material.[1][2][3] Its appeal stems from a high theoretical specific capacity of 302 mAh g⁻¹, a high average discharge voltage of approximately 3.0 V versus Li⁺/Li, and a remarkably low theoretical volume change of about 1.7% during lithiation.[1][2][3] These properties suggest its potential to surpass the energy densities of conventional intercalation cathodes.

Electrochemical Performance of this compound Cathodes

The performance of BiF3 cathodes is highly dependent on factors such as the synthesis method, particle size, conductive additives, and the electrolyte used. A summary of key performance metrics from various studies is presented below.

ParameterValueElectrolyteCurrent DensityCycling StabilityReference
Theoretical Specific Capacity302 mAh g⁻¹---[1][2][3]
Initial Discharge Capacity~230 mAh g⁻¹ (for CMFNC)LiClO4 in EC/DMC7.58 mA g⁻¹-[4]
Initial Discharge Capacity208 mAh g⁻¹4.3 M LiFSI-Pyr1,4TFSI30 mA g⁻¹~50% capacity retention over 80 cycles[1][2][3]
Initial Discharge Capacity330 mAh g⁻¹ (for BiF3@cPAN)Sulfide-based solid electrolyte0.2 C200 mAh g⁻¹ after 250 cycles[5]
High-Rate Performance197 mAh g⁻¹ (discharge) / 137 mAh g⁻¹ (charge)-10 C-[6]
Reversible Capacity (FSB)316 mAh g⁻¹ (initial discharge) / 218 mAh g⁻¹ (initial charge)Py/KF/G4-Good cycling capability[7]

Experimental Protocols

Synthesis of this compound

2.1.1. Thermal Decomposition of Bismuth(III) Trifluoroacetate (B77799) (A Facile and Scalable Method)

This method yields phase-pure and highly crystalline orthorhombic BiF3.[1][2][8]

Materials:

  • Bismuth(III) trifluoroacetate (Bi(TFA)3)

  • Nitrogen gas (N2)

Procedure:

  • Synthesize Bi(TFA)3 according to established procedures.[8]

  • Place the Bi(TFA)3 precursor in a suitable furnace.

  • Heat the precursor to 300 °C under an inert N2 atmosphere.[1][2]

  • Maintain the temperature for 12 hours to ensure complete thermal decomposition.[8]

  • Allow the product to cool to room temperature under the inert atmosphere before collection.

2.1.2. Ball Milling for Nanocomposite Preparation

To improve electronic conductivity, BiF3 is often ball-milled with a carbon source.

Materials:

  • Synthesized BiF3 powder

  • Carbon black (e.g., Super P)

  • Ball milling apparatus with vials and balls (e.g., stainless steel)

Procedure:

  • Mix the BiF3 powder with the desired weight percentage of carbon black in a ball milling vial.

  • Add the milling balls to the vial.

  • Seal the vial under an inert atmosphere (e.g., argon) to prevent oxidation.

  • Perform ball milling for a specified duration (e.g., 2-24 hours) at a set rotational speed. The duration will affect the particle size and amorphization.

  • Collect the resulting BiF3/C nanocomposite powder.

Cathode Slurry Preparation and Electrode Casting

Materials:

  • BiF3 or BiF3/C nanocomposite (active material)

  • Conductive additive (e.g., carbon black)

  • Binder (e.g., polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

Procedure:

  • In a mortar or planetary mixer, thoroughly mix the active material, conductive additive, and binder in a predetermined weight ratio (e.g., 70:15:15).

  • Gradually add the NMP solvent while continuously mixing to form a homogeneous slurry with appropriate viscosity.

  • Use a doctor blade to cast the slurry onto the aluminum foil with a uniform thickness.

  • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.

  • Punch out circular electrodes of the desired diameter from the dried sheet.

Coin Cell Assembly (for Lithium-ion Battery Testing)

Components:

  • BiF3 cathode

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard microporous membrane)

  • Electrolyte (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

  • Coin cell components (casings, spacers, springs)

Procedure (performed in an argon-filled glovebox):

  • Place the BiF3 cathode at the bottom of the coin cell casing.

  • Add a few drops of electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add more electrolyte to saturate the separator.

  • Place the lithium metal anode on top of the separator.

  • Add any necessary spacers and the spring.

  • Carefully place the top casing and crimp the coin cell to seal it.

Electrochemical Characterization

2.4.1. Galvanostatic Cycling:

  • Use a battery cycler to perform charge-discharge tests at various current densities (C-rates).

  • Define the voltage window (e.g., 2.0-4.0 V vs. Li⁺/Li).[1]

  • Record the specific capacity (mAh g⁻¹) versus cycle number to evaluate cycling stability.

2.4.2. Cyclic Voltammetry (CV):

  • Employ a potentiostat to sweep the potential within the defined voltage window at a slow scan rate (e.g., 0.1-0.2 mV s⁻¹).

  • The resulting voltammogram reveals the redox potentials associated with the conversion reaction.

2.4.3. Galvanostatic Intermittent Titration Technique (GITT):

  • This technique is used to investigate the thermodynamics and kinetics of the electrochemical reaction.

  • It involves a series of short current pulses followed by a relaxation period to allow the cell to reach equilibrium.

  • The resulting voltage profile provides information on the overpotential and diffusion coefficient of lithium ions.

Reaction Mechanism and Structural Evolution

The electrochemical reaction of BiF3 with lithium is a conversion reaction.[4] During discharge (lithiation), BiF3 is reduced to metallic bismuth (Bi) and lithium fluoride (LiF).[4] The reverse reaction occurs during charging (delithiation).

Discharge: BiF₃ + 3Li⁺ + 3e⁻ ↔ Bi + 3LiF

Operando studies have revealed a multi-step defluorination process of BiF3, transitioning from an orthorhombic phase to a cubic phase, then to a distorted orthorhombic phase, and finally to metallic bismuth, indicating some intercalation-type character.[9]

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_char Electrochemical Characterization synthesis_method Synthesis Method thermal_decomp Thermal Decomposition synthesis_method->thermal_decomp e.g. ball_milling Ball Milling synthesis_method->ball_milling e.g. slurry_prep Slurry Preparation synthesis_method->slurry_prep electrode_casting Electrode Casting slurry_prep->electrode_casting coin_cell Coin Cell Assembly electrode_casting->coin_cell electrochem_tests Electrochemical Tests coin_cell->electrochem_tests galvanostatic Galvanostatic Cycling electrochem_tests->galvanostatic cv Cyclic Voltammetry electrochem_tests->cv gitt GITT electrochem_tests->gitt

Caption: Experimental workflow for BiF3 cathode development.

conversion_mechanism BiF3 BiF3 Bi_LiF Bi + 3LiF BiF3->Bi_LiF + 3Li+ + 3e- (Discharge) Bi_LiF->BiF3 - 3Li+ - 3e- (Charge)

Caption: Reversible conversion reaction of BiF3.

References

Troubleshooting & Optimization

improving the ionic conductivity of bismuth fluoride electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth fluoride (B91410) electrolytes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis, characterization, and application of bismuth fluoride electrolytes.

Question: Why is the ionic conductivity of my synthesized this compound electrolyte lower than expected?

Answer: Several factors can contribute to lower-than-expected ionic conductivity. Consider the following:

  • Compositional Variations: Different compositions of this compound exhibit varying conductivities. For instance, BaBiF₅ generally shows higher ionic conductivity than SrBiF₅, which may be attributed to differences in their lattice parameters.[1][2]

  • Oxygen Contamination: The presence of oxygen impurities can significantly hinder fluoride ion transport. Traces of oxygen can remain after the fluorination process, creating an oxide or oxyfluoride phase with lower conductivity.[1][2] It is crucial to handle precursors and perform synthesis under inert or high-vacuum conditions.

  • Crystallinity and Phase Purity: Incomplete conversion to the desired crystalline phase or the presence of amorphous or secondary phases will decrease overall ionic conductivity.

  • Microstructure and Morphology: Poor grain-to-grain contact, high porosity, or large particle sizes can increase grain boundary resistance, impeding ion movement.[3] Techniques like ball milling can reduce particle size, but may also introduce strain.[4]

  • Moisture Sensitivity: Certain materials and substrates, such as BaF₂, are sensitive to moisture, which can degrade the sample and affect measurements.[5][6]

Question: How can I detect and quantify oxygen impurities in my samples?

Answer: X-ray Photoelectron Spectroscopy (XPS) is a highly effective surface-sensitive technique for identifying the elemental composition and chemical states of your material. By analyzing the O 1s and F 1s core level spectra, you can detect the presence of oxygen. Peak fitting analysis can provide a semi-quantitative fluorine-to-oxygen ratio, indicating the extent of contamination.[1][2]

Question: My electrochemical impedance spectroscopy (EIS) plot shows anomalous behavior, such as resistance increasing with temperature. What could be the cause?

Answer: While typically resistance decreases with increasing temperature, non-linear or anomalous behavior in certain temperature ranges has been observed in materials like BaBiF₅.[1][5][6] Potential interpretations include:

  • Contact Resistance: Poor electrical contact between the sample and the electrodes can introduce significant resistance that may have its own temperature dependence.

  • Interfacial Layers: The formation of resistive layers at the electrode-electrolyte interface can affect measurements.

  • Phase Transitions: The material might be undergoing a subtle structural change or phase transition within the measured temperature range.

  • Measurement Artifacts: Ensure the experimental setup is properly calibrated and shielded from external noise.

Question: What synthesis method is recommended for producing high-quality crystalline this compound thin films?

Answer: A two-step process involving the synthesis of an oxide precursor followed by topotactic fluorination is a proven method for creating high-quality crystalline thin films.[1][2][5] This approach is often preferred because the direct synthesis of single-crystal fluoride compounds can be challenging.[1][7] The initial oxide film (e.g., BaBiO₃) can be grown with high precision using techniques like Molecular Beam Epitaxy (MBE) or Pulsed Laser Deposition (PLD), providing a template for the subsequent conversion to the desired fluoride phase (e.g., BaBiF₅).

Quantitative Data Summary

The ionic conductivity of alkaline earth bismuth fluorides is a key performance metric. The table below summarizes reported values for BaBiF₅ and SrBiF₅ for easy comparison.

CompoundRoom Temperature Ionic Conductivity (S/m)Maximum Ionic Conductivity (S/m)Temperature at Max. Conductivity (°C)Activation Energy (meV)
BaBiF₅ 2.4 × 10⁻⁵3.4 × 10⁻⁵80240[1][5][6]
SrBiF₅ 1.2 × 10⁻⁵--80[2]

Experimental Protocols

Detailed methodologies are provided for the synthesis and characterization of this compound electrolytes.

Protocol 1: Two-Step Synthesis of BaBiF₅ Thin Films via Topotactic Fluorination

This protocol describes the creation of a crystalline BaBiF₅ thin film from a BaBiO₃ oxide precursor.

Step 1: Synthesis of BaBiO₃ Precursor Film (via Molecular Beam Epitaxy)

  • Substrate Preparation: Use a suitable substrate such as (100)-oriented Nb-doped SrTiO₃. Clean the substrate with acetone, isopropyl alcohol, and deionized water. Anneal in air at 1000 °C for 4 hours to achieve well-defined step terraces.[5]

  • MBE Growth: Co-deposit barium (Ba) and bismuth (Bi) sources onto the heated substrate in a reactive oxygen environment within an MBE chamber. Calibrate the elemental fluxes using a quartz crystal microbalance.

  • Characterization: Monitor the film growth in-situ using Reflection High-Energy Electron Diffraction (RHEED). After growth, confirm the perovskite structure and phase purity of the BaBiO₃ film ex-situ using X-ray Diffraction (XRD).

Step 2: Topotactic Fluorination

  • Setup: Place the BaBiO₃ film sample and a fluorine source (e.g., zinc fluoride (ZnF₂) powder or poly(vinylidene fluoride) beads) approximately 1 cm apart inside a tube furnace.[2]

  • Inert Atmosphere: Flow argon gas through the tube at a rate of approximately 50 mL/min to create an inert environment.

  • Heating Profile: Heat the furnace to 200 °C and hold for 20 hours. This temperature and duration have been shown to be effective for the fluorination process.[2]

  • Final Characterization: After cooling, analyze the resulting BaBiF₅ film using XRD to confirm the conversion to the fluorite-type crystal structure and XPS to verify the chemical composition and check for residual oxygen.[1][2]

Protocol 2: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for measuring the ionic conductivity of a synthesized this compound film.

  • Electrode Deposition: Deposit conductive contact pads (e.g., gold or platinum) onto the surface of the this compound film using techniques like sputtering or thermal evaporation to serve as blocking electrodes.

  • EIS Setup: Connect the electrodes to an impedance analyzer. Place the sample in a temperature-controlled chamber or probe station that allows for heating in an inert atmosphere.

  • Measurement: Apply a small AC voltage (e.g., 10-100 mV) and sweep the frequency over a wide range (e.g., 1 MHz to 1 Hz).

  • Data Acquisition: Record the impedance data at various temperatures, starting from room temperature up to the desired maximum (e.g., 90 °C).[5] Allow the temperature to stabilize at each setpoint before measurement.

  • Analysis:

    • Plot the impedance data in a Nyquist plot (-Z'' vs. Z').

    • Fit the data to an appropriate equivalent circuit model to extract the bulk resistance (R) of the electrolyte.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R × A), where L is the thickness of the film and A is the area of the electrode.

    • Generate an Arrhenius plot (log(σ) vs. 1/T) to determine the activation energy for ion conduction from the slope of the linear region.[1][5]

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to improving the ionic conductivity of this compound electrolytes.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage sub_prep Substrate Preparation mbe Oxide Precursor Growth (MBE) sub_prep->mbe fluor Topotactic Fluorination mbe->fluor Oxide Film xrd XRD Analysis (Phase & Structure) fluor->xrd Fluoride Film xps XPS Analysis (Composition & Impurities) xrd->xps sem SEM/EDX (Morphology) xps->sem eis EIS Measurement (Ionic Conductivity) analysis analysis eis->analysis Data Analysis & Conclusion sem->eis

Caption: Experimental workflow for synthesis and characterization of this compound electrolytes.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors conductivity Ionic Conductivity comp Composition (e.g., Ba vs. Sr) crystal Crystal Structure & Lattice Size comp->crystal crystal->conductivity purity Phase Purity purity->conductivity impurities Oxygen/ Moisture Contamination impurities->conductivity morphology Microstructure (Grain Size, Porosity) morphology->conductivity

Caption: Key factors influencing the ionic conductivity of this compound electrolytes.

References

Technical Support Center: Enhancing the Performance of BiF3 Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of Bismuth Fluoride (BiF3) as a cathode material in lithium-ion and other battery systems. While BiF3 is a promising high-energy-density material, achieving its theoretical potential requires careful attention to material synthesis, electrode fabrication, and electrochemical testing.

Frequently Asked Questions (FAQs)

Q1: My BiF3 cathode exhibits rapid capacity fading. What are the primary causes?

A1: Rapid capacity fading in BiF3 cathodes, despite a low theoretical volume change of approximately 1.7%[1][2][3], can stem from several practical issues during the conversion reaction (BiF3 + 3Li+ + 3e- ↔ Bi + 3LiF):

  • Particle Pulverization: Even minor volume changes over repeated cycles can lead to mechanical stress and fracture of BiF3 particles. This results in a loss of electrical contact between the active material, conductive additives, and the current collector.

  • Low Electronic Conductivity: Both BiF3 and the discharge product, LiF, are electrical insulators. The formation of an insulating LiF matrix around the newly formed Bi nanoparticles can impede electron transport, leading to incomplete conversion and poor capacity retention.[4]

  • Aggregation of Bismuth Nanoparticles: The metallic bismuth formed during discharge can agglomerate, leading to an irreversible loss of active material and a decrease in the available surface area for the reverse reaction during charging.

  • Unstable Solid Electrolyte Interphase (SEI): Although SEI formation is more commonly associated with anodes, side reactions between the high-voltage BiF3 cathode and certain electrolytes can lead to the formation of an unstable, resistive SEI layer, consuming lithium ions and hindering kinetics.[5]

Q2: How can I improve the cycling stability and capacity retention of my BiF3 cathodes?

A2: Several strategies can be employed to mitigate the issues mentioned above and enhance the electrochemical performance of BiF3:

  • Nanostructuring and Composite Formation: Creating nanocomposites of BiF3 with a conductive carbon matrix (e.g., carbon black, graphene, or mesoporous carbon) is a highly effective strategy.[6][7] The carbon matrix serves multiple purposes:

    • It improves the overall electronic conductivity of the electrode.[6]

    • It acts as a buffer to accommodate mechanical stress, preventing particle pulverization.

    • It helps to suppress the aggregation of Bi nanoparticles.[8]

  • Electrolyte Optimization: The choice of electrolyte can significantly impact performance.

    • Ionic Liquids: Using ionic liquid-based electrolytes, such as 4.3 M LiFSI in Pyr1,4TFSI, has been shown to improve the cyclic stability of BiF3 compared to conventional carbonate-based electrolytes.[2][3]

    • Electrolyte Additives: While not extensively reported for BiF3 cathodes, additives known to form stable SEI layers could potentially reduce side reactions.

  • Surface Coatings: Applying a thin, stable coating of materials like AlPO4 or cyclic polyacrylonitrile (B21495) (cPAN) can help to stabilize the cathode-electrolyte interface and improve performance in both liquid and solid-state batteries.[5][9]

Q3: I'm observing a large voltage hysteresis between the charge and discharge curves. What causes this and how can it be reduced?

A3: A large voltage hysteresis is characteristic of many conversion-type electrode materials and is primarily due to:

  • Sluggish Reaction Kinetics: The phase transformation from BiF3 to Bi + 3LiF and back involves breaking and forming chemical bonds, which is kinetically slower than the intercalation process in conventional cathodes.

  • Energy Barrier for Nucleation: There is an energy barrier associated with the nucleation and growth of the new phases (Bi and LiF) during discharge and BiF3 during charge.

  • Poor Ionic and Electronic Transport: The insulating nature of LiF can hinder both Li+ ion diffusion and electron transport to the reaction sites.

To reduce hysteresis, focus on improving the reaction kinetics by:

  • Reducing Particle Size: Nanocomposites with smaller BiF3 particle sizes shorten the diffusion paths for both ions and electrons.

  • Enhancing Conductivity: As mentioned in A2, incorporating a highly conductive carbon matrix is crucial. The intimate contact between BiF3 and carbon in ball-milled nanocomposites significantly improves conductivity.[6]

  • Using Advanced Architectures: Creating materials with well-defined porous structures, like embedding BiF3 into mesoporous carbon (e.g., CMK-3), can offer rapid pathways for both electrons and Li-ions.[8][10]

Q4: What is the expected discharge voltage for a BiF3 cathode?

A4: BiF3 is known for its high average discharge voltage, which is typically around 3.0 V versus Li+/Li.[1][2][3] The discharge profile often shows a main plateau in the 3.0 V to 2.2 V range, which corresponds to the conversion of BiF3 to metallic Bi.[5] Subsequent lower voltage plateaus may be observed, corresponding to the alloying of lithium with bismuth (LixBi).[5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Initial Discharge Capacity 1. Incomplete conversion reaction. 2. Poor electronic conductivity in the electrode. 3. Thick electrode with poor electrolyte penetration.1. Synthesize a BiF3/Carbon nanocomposite: Use high-energy ball milling to ensure intimate contact between BiF3 and a conductive carbon additive.[6] 2. Optimize electrode composition: Ensure an adequate amount of conductive additive (e.g., 15-25 wt%). 3. Reduce electrode thickness and control porosity.
Poor Rate Capability 1. Sluggish Li+ ion diffusion. 2. High charge transfer resistance. 3. Poor electronic conductivity.1. Decrease the active material particle size: Prepare nanoscale BiF3. 2. Incorporate a porous carbon matrix: Use materials like CMK-3 to facilitate fast ion transport.[8][10] 3. Increase the conductive additive content in the electrode slurry.
Low Coulombic Efficiency (especially in early cycles) 1. Irreversible formation of a thick SEI layer. 2. Dissolution of active material or reaction intermediates into the electrolyte. 3. Incomplete reconversion of Bi back to BiF3 during charging.1. Optimize the electrolyte: Consider using ionic liquid-based electrolytes or electrolyte additives to form a more stable SEI.[2][3] 2. Apply a surface coating: A protective layer can prevent direct contact between BiF3 and the electrolyte.[5][9] 3. Control the charge cut-off voltage: Charging to excessively high potentials can cause electrolyte decomposition and irreversible structural changes.

Performance Data of BiF3 Cathodes

The following table summarizes the electrochemical performance of BiF3 cathodes under different conditions and with various modifications, providing a benchmark for experimental results.

Cathode MaterialElectrolyteCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Cycle Life & Capacity RetentionReference
BiF3 (Phase-pure, crystalline) 4.3 M LiFSI-Pyr1,4TFSI30 mA g⁻¹208~50% retention after 80 cycles[2][3]
BiF3@cPAN (nanoscale) Sulfide-based solid electrolyte0.2 C330200 mAh g⁻¹ after 250 cycles[9]
BiF3/C Nanocomposite 1 M LiPF6 in EC/DMC0.1 C~314Capacity decreased significantly at 10C, especially during charge.[6]
BiOF@CMK-3 Nanocomposite Not specifiedNot specified~180148 mAh g⁻¹ after 40 cycles[8][10]

Experimental Protocols

Protocol 1: Synthesis of BiF3/Carbon Nanocomposite via Ball Milling

This protocol describes a common method for creating an intimate mixture of BiF3 and a conductive carbon additive to improve electrochemical performance.[6]

  • Materials: Commercial BiF3 powder, Acetylene Black (AB) or other conductive carbon.

  • Preparation: Weigh BiF3 powder and conductive carbon in a desired weight ratio (e.g., 85:15).

  • Milling: Place the powder mixture into a planetary ball mill jar (e.g., made of agate or stainless steel) along with milling balls.

  • Atmosphere: Conduct the milling process under an inert atmosphere (e.g., Argon) to prevent oxidation.

  • Milling Parameters: Mill the mixture for a specified duration (e.g., 12-24 hours) at a set rotation speed. The optimal time depends on the equipment and desired particle size.[5]

  • Collection: After milling, carefully collect the resulting BiF3/C nanocomposite powder inside an inert-atmosphere glovebox.

Protocol 2: Cathode Slurry Preparation and Coin Cell Assembly

This protocol outlines the steps for preparing a cathode and assembling a standard 2032-type coin cell for electrochemical testing.

  • Slurry Preparation:

    • In a vial, mix the prepared BiF3/C nanocomposite powder (active material), a conductive additive (e.g., Super P), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10).

    • Add an appropriate solvent (e.g., N-Methyl-2-pyrrolidone, NMP) and mix using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.

  • Electrode Casting:

    • Cast the slurry onto an aluminum foil current collector using a doctor blade with a set gap height to control the thickness.

    • Dry the coated foil in an oven (e.g., at 80-120°C) for several hours to evaporate the solvent.

  • Electrode Punching and Drying:

    • Punch circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried foil.

    • Further dry the electrodes under vacuum at an elevated temperature (e.g., 120°C) overnight to remove any residual moisture and solvent.

  • Coin Cell Assembly:

    • Inside an argon-filled glovebox, assemble a 2032-type coin cell in the following order: cathode casing, the prepared BiF3 cathode, a separator (e.g., Celgard), a few drops of electrolyte, a lithium metal anode, a spacer disk, a spring, and the anode casing.

    • Crimp the cell using a coin cell crimper to ensure it is properly sealed.

  • Resting: Let the assembled cell rest for several hours before electrochemical testing to ensure full electrolyte wetting of the electrode.

Visualized Workflows and Mechanisms

experimental_workflow cluster_synthesis Protocol 1: Nanocomposite Synthesis cluster_fabrication Protocol 2: Electrode & Cell Fabrication cluster_testing Electrochemical Testing s1 Weigh BiF3 and Conductive Carbon s2 Load into Ball Mill Jar with Milling Balls s1->s2 s3 Mill under Inert Atmosphere (Ar) s2->s3 s4 Collect BiF3/C Nanocomposite Powder s3->s4 f1 Prepare Slurry: (Active Material + Binder + Conductive Additive) s4->f1 Input Material f2 Cast Slurry onto Al Foil Current Collector f1->f2 f3 Dry and Punch Circular Electrodes f2->f3 f4 Assemble 2032 Coin Cell in Glovebox f3->f4 t1 Galvanostatic Cycling (Charge-Discharge) f4->t1 t2 Cyclic Voltammetry (CV) f4->t2 t3 Electrochemical Impedance Spectroscopy (EIS) f4->t3

Caption: Experimental workflow for preparing and testing BiF3/C nanocomposite cathodes.

troubleshooting_flow start Poor Cycling Performance (e.g., Rapid Capacity Fade) check_conductivity Is electronic conductivity low? start->check_conductivity check_morphology Is particle pulverization or aggregation observed (post-mortem SEM)? check_conductivity->check_morphology No solution_conductivity Action: Create BiF3/Carbon nanocomposite via ball milling. Increase conductive additive. check_conductivity->solution_conductivity Yes check_interface Is there evidence of SEI instability or side reactions (EIS, XPS)? check_morphology->check_interface No solution_morphology Action: Use nanostructured BiF3. Incorporate a buffering matrix (e.g., mesoporous carbon). check_morphology->solution_morphology Yes solution_interface Action: Optimize electrolyte. Use ionic liquids or additives. Apply surface coating. check_interface->solution_interface Yes end Improved Performance check_interface->end No solution_conductivity->end solution_morphology->end solution_interface->end

References

strategies to prevent bismuth fluoride electrode degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth fluoride (B91410) (BiF₃) electrodes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the degradation of BiF₃ electrodes during electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: My bismuth fluoride electrode shows a rapid decline in capacity after only a few cycles. What are the potential causes?

A1: Rapid capacity fading in BiF₃ electrodes is a common issue and can stem from several degradation mechanisms:

  • Electrolyte Decomposition: In carbonate-based lithium-ion battery electrolytes, the metallic bismuth formed during the conversion reaction can catalyze the decomposition of the electrolyte, leading to the formation of a resistive Li₂CO₃-containing cathode-electrolyte interface (CEI).[1][2] This interface layer impedes ion transport and leads to poor capacity retention.

  • Volumetric Expansion: Although BiF₃ has a relatively low theoretical volume change upon lithiation compared to other conversion materials, repeated expansion and contraction during cycling can lead to the mechanical disintegration of the electrode, causing a loss of electrical contact between the active material, conductive additives, and the current collector.[1][2][3]

  • Active Material Dissolution: In certain liquid electrolytes, particularly those for fluoride shuttle batteries, the active material (BiF₃) can dissolve into the electrolyte during the charging process, resulting in a loss of capacity.[4][5]

  • Formation of Insulating Byproducts: The presence of moisture can lead to the formation of insulating bismuth oxofluorides (BiOₓF₃₋₂ₓ), which are electrochemically inactive and contribute to capacity loss.[1][2][6]

Q2: I observe a high initial irreversible capacity loss. Why is this happening and how can I mitigate it?

A2: A high initial irreversible capacity loss is often associated with the formation of the solid electrolyte interphase (SEI) on the surface of the electrode. While a stable SEI is crucial for long-term cycling, its initial formation consumes active lithium and electrolyte components, leading to an irreversible capacity drop. In the case of BiF₃, this can be exacerbated by the side reactions mentioned in Q1, particularly the electrolyte decomposition catalyzed by metallic bismuth.

To mitigate this, consider the following:

  • Electrolyte Optimization: Using an ionic liquid (IL)-based electrolyte can lead to the formation of a more stable SEI, improving cycling stability.[1][2]

  • Pre-cycling or Formation Cycles: Applying a few initial cycles at a low current density can help in the formation of a more stable and uniform SEI layer.

Q3: How can I improve the poor electronic conductivity of my this compound electrode?

A3: this compound is inherently an electrical insulator, which can result in low practical capacity and poor rate performance.[1][7] To enhance the electronic conductivity, a common and effective strategy is to create a composite electrode with conductive carbon materials.

  • High-Energy Ball Milling with Carbon: Mixing BiF₃ with carbonaceous materials like carbon black or multi-walled carbon nanotubes (CNTs) through high-energy ball milling can significantly improve the electronic conductivity of the electrode, leading to enhanced discharge and charge capacities.[1][7][8]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid Capacity Fading 1. Unstable Cathode-Electrolyte Interface (CEI) in carbonate electrolytes.[1][2]2. Mechanical degradation due to volume changes.[1][2][3]3. Dissolution of active material in the electrolyte.[4][5]1. Use an ionic liquid-based electrolyte to form a more stable SEI.[1][2]2. Incorporate conductive carbon additives and a robust binder to improve the mechanical integrity of the electrode.[3]3. For fluoride shuttle batteries, ensure the electrolyte is saturated with the fluoride salt (e.g., CsF) to minimize BiF₃ dissolution.[5]
Low Coulombic Efficiency 1. Continuous electrolyte decomposition.[1][2]2. Exfoliation of the electrode surface leading to electrical isolation of BiF₃.[9]1. Optimize the electrolyte formulation to be more stable in the operating voltage window.2. Improve the electrode architecture to maintain good electrical contact throughout the electrode structure.
Formation of Impurity Phases 1. Hydrolysis due to exposure to moisture or synthesis in aqueous media, forming bismuth oxofluorides (BiOₓF₃₋₂ₓ).[1][2]1. Synthesize BiF₃ under an inert atmosphere (e.g., via thermal decomposition of bismuth(III) trifluoroacetate).[1][2]2. Handle and store the BiF₃ material and fabricated electrodes in a dry environment (e.g., an argon-filled glovebox).
Poor Rate Capability 1. Low intrinsic electronic conductivity of BiF₃.[1][7]2. Poor ionic diffusion within the electrode.1. Prepare a BiF₃/Carbon composite via high-energy ball milling to enhance electronic conductivity.[7][8]2. Optimize the electrode porosity and thickness to facilitate better electrolyte penetration and ion transport.
Inconsistent Electrochemical Performance (All-Solid-State Batteries) 1. Poor interfacial contact between the solid electrolyte and the BiF₃ particles.2. Interfacial degradation.[10][11][12][13]1. Apply sufficient and optimized stack pressure (e.g., around 180 MPa) during cell assembly to improve interfacial contact and mitigate degradation.[10][11][12][13]

Quantitative Data Summary

The following table summarizes the electrochemical performance of this compound electrodes under different conditions, highlighting the impact of various strategies to mitigate degradation.

Electrode Composition Electrolyte Initial Discharge Capacity (mAh g⁻¹) Capacity Retention Current Density (mA g⁻¹) Reference
BiF₃LiPF₆ in EC/DMC (Carbonate)-Poor-[1][2]
BiF₃4.3M LiFSI-Pyr₁,₄TFSI (Ionic Liquid)208~50% over 80 cycles30[1][2]
BiF₃/C (Ball Milled)G4 with 0.5 M FBTMPhB and saturated CsFSignificantly IncreasedImproved-[7]

Experimental Protocols

Protocol 1: Synthesis of Phase-Pure this compound via Thermal Decomposition

This protocol describes a facile and scalable method to synthesize highly crystalline orthorhombic BiF₃, avoiding the formation of bismuth oxofluoride impurities.[1][2]

  • Precursor Synthesis: Synthesize Bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃) according to established literature procedures.

  • Thermal Decomposition:

    • Inside an N₂-filled glovebox, place the as-synthesized Bi(TFA)₃ into an alumina (B75360) crucible.

    • Place the crucible into a silica (B1680970) quartz tube.

    • Heat the sample at 300 °C for 12 hours under an inert nitrogen atmosphere.

    • Allow the furnace to cool down to room temperature before retrieving the phase-pure BiF₃ powder.

Protocol 2: Preparation of a High-Conductivity BiF₃/C Composite Electrode

This protocol details the preparation of a BiF₃ electrode with enhanced electronic conductivity through high-energy ball milling with carbon.[1][7]

  • Dry Mixing:

    • In an argon-filled glovebox, combine the synthesized BiF₃ powder, carbon black, and multi-walled carbon nanotubes (CNTs) in a planetary ball mill jar. A typical weight ratio is 50:20:20 (BiF₃:Carbon Black:CNTs).

    • Add milling balls to the jar.

    • Seal the jar and mill the mixture at a high speed (e.g., 800 rpm) for approximately 1.5 hours.

  • Slurry Preparation:

    • Disperse the resulting BiF₃/C composite powder and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP). A typical weight ratio for the solid components is 75:10:15 (BiF₃/C:Conductive Additive:Binder).

    • Stir the mixture until a homogeneous slurry is formed.

  • Electrode Casting:

    • Coat the slurry onto a current collector (e.g., aluminum foil) using a doctor blade.

    • Dry the coated electrode in a vacuum oven at an appropriate temperature (e.g., 110 °C) to remove the solvent.

    • Punch out circular electrodes of the desired size inside a dry environment.

Visualizations

degradation_pathway BiF3 BiF3 Electrode Cycling Electrochemical Cycling (Conversion Reaction) BiF3->Cycling BiOxF Bismuth Oxofluoride (BiOxF3-2x) BiF3->BiOxF Hydrolysis Bi Metallic Bismuth (Bi⁰) Cycling->Bi Reduction VolumeChange Volume Change Cycling->VolumeChange Bi->Cycling Oxidation CEI Resistive CEI (e.g., Li2CO3) Bi->CEI Catalyzes Decomposition Electrolyte Carbonate Electrolyte Electrolyte->CEI CapacityFade Capacity Fading CEI->CapacityFade MechanicalDegradation Mechanical Degradation (Loss of Contact) VolumeChange->MechanicalDegradation MechanicalDegradation->CapacityFade Moisture Moisture/Air Exposure Moisture->BiOxF BiOxF->CapacityFade preventative_strategies_workflow start Start: BiF3 Powder synthesis Inert Atmosphere Synthesis (e.g., Thermal Decomposition) start->synthesis pure_bif3 Phase-Pure BiF3 synthesis->pure_bif3 Prevents BiOxF formation milling High-Energy Ball Milling with Carbon pure_bif3->milling composite BiF3/C Composite milling->composite Improves e- conductivity electrode_fab Electrode Fabrication (in Dry Environment) composite->electrode_fab assembly Cell Assembly electrode_fab->assembly electrolyte Electrolyte Selection il_electrolyte Ionic Liquid Electrolyte electrolyte->il_electrolyte Recommended carbonate_electrolyte Carbonate Electrolyte electrolyte->carbonate_electrolyte Leads to degradation electrolyte->assembly pressure Apply Stack Pressure (for Solid-State) assembly->pressure stable_electrode Stable BiF3 Electrode Performance assembly->stable_electrode pressure->stable_electrode Improves interfacial contact

References

Technical Support Center: Optimizing Bismuth Fluoride Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of bismuth fluoride (B91410) (BiF₃) nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BiF₃ nanoparticles and provides potential solutions to improve the yield and quality of the product.

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete reaction: Reaction time or temperature may be insufficient for the complete conversion of precursors.Optimize reaction time and temperature. For hydrothermal synthesis, consider increasing the duration or raising the temperature within the stable range for BiF₃ formation. For microwave-assisted synthesis, adjust the irradiation time and power.
Inappropriate precursor ratio: The molar ratio of bismuth to fluoride precursors may not be optimal for complete precipitation.[1][2]Systematically vary the Bi:F molar ratio to find the optimal stoichiometry for your specific reaction conditions.
Precursor degradation or impurity: Precursors may have degraded over time or contain impurities that interfere with the reaction.Use high-purity, fresh precursors. Store precursors under appropriate conditions (e.g., desiccated environment for hygroscopic salts).
Incorrect pH: The pH of the reaction medium can significantly affect the solubility of precursors and the precipitation of BiF₃.[3]Adjust the initial pH of the precursor solution. The optimal pH is method-dependent and should be determined experimentally.[3]
Formation of Impurities (e.g., Bismuth Oxyfluorides) Hydrolysis of bismuth precursors: In aqueous solutions, bismuth salts are prone to hydrolysis, leading to the formation of bismuth oxyfluorides, especially at elevated temperatures.[4][5]- Use a non-aqueous solvent system like ethylene (B1197577) glycol or polyol-based solvents.[1][6] - For aqueous systems, carefully control the pH and temperature to minimize hydrolysis.[5] - A thermal decomposition method under an inert atmosphere can yield phase-pure BiF₃.[4][7][8]
Nanoparticle Agglomeration High precursor concentration: High concentrations can lead to rapid nucleation and uncontrolled growth, resulting in agglomeration.[9]- Reduce the initial concentration of precursors. - Employ a dropwise addition of one precursor to the other under vigorous stirring to maintain a low instantaneous concentration.
Absence or inappropriate surfactant/capping agent: Surfactants or capping agents are crucial for stabilizing nanoparticles and preventing them from aggregating.- Introduce a suitable surfactant or capping agent such as Polyvinylpyrrolidone (PVP), Cetyltrimethylammonium bromide (CTAB), or Ethylenediaminetetraacetic acid (EDTA).[1] - Optimize the concentration of the surfactant; too little may be ineffective, while too much can hinder particle growth or be difficult to remove.
Broad Particle Size Distribution Inconsistent nucleation and growth rates: Fluctuations in temperature or precursor concentration can lead to non-uniform nucleation and growth.[9]- Ensure uniform heating and efficient stirring throughout the reaction. - Control the rate of precursor addition to separate the nucleation and growth phases. The LaMer mechanism describes how a burst of nucleation followed by controlled growth can lead to monodisperse nanoparticles.[9]
Ostwald Ripening: Over extended reaction times, larger particles can grow at the expense of smaller ones, broadening the size distribution.Optimize the reaction time to harvest the nanoparticles before significant Ostwald ripening occurs.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method generally gives the highest yield of BiF₃ nanoparticles?

A1: The thermal decomposition of a single-source precursor, such as bismuth(III) trifluoroacetate, under an inert atmosphere has been reported to produce a 100% yield of phase-pure, highly crystalline orthorhombic BiF₃.[4][7][8] However, other methods like hydrothermal synthesis, microwave-assisted synthesis, and co-precipitation can also achieve high yields with careful optimization of reaction parameters.[6]

Q2: What are the most critical parameters to control for optimizing the yield?

A2: The most critical parameters are typically the choice and purity of precursors, the molar ratio of bismuth to fluoride, reaction temperature and time, the pH of the reaction medium, and the use of appropriate solvents and surfactants.

Q3: How can I prevent the formation of bismuth oxyfluoride impurities?

A3: The formation of bismuth oxyfluoride (BiOF) is a common issue, particularly in aqueous synthesis methods due to the hydrolysis of bismuth salts.[5] To prevent this, you can:

  • Use a non-aqueous solvent: Solvents like ethylene glycol can minimize hydrolysis.[1]

  • Control the pH: Maintaining an acidic pH can suppress the formation of hydroxide (B78521) and oxide species.

  • Employ a thermal decomposition route: Synthesizing BiF₃ through the thermal decomposition of a suitable precursor in an inert atmosphere can effectively prevent the incorporation of oxygen.[4][8]

Q4: What is the role of a surfactant and how do I choose one?

A4: Surfactants or capping agents adsorb to the surface of the nanoparticles as they form, preventing them from aggregating and controlling their size and shape. The choice of surfactant depends on the synthesis method and solvent system. Common surfactants for BiF₃ synthesis include Polyvinylpyrrolidone (PVP), which also improves biocompatibility, and Ethylenediaminetetraacetic acid (EDTA), which can act as a structure-guiding agent.[1]

Q5: Can the morphology of the BiF₃ nanoparticles be controlled?

A5: Yes, the morphology of BiF₃ nanoparticles can be tuned by adjusting various synthesis parameters. Factors such as the solvent ratio (e.g., water and ethylene glycol), the F/Bi precursor ratio, and the use of chelating agents like EDTA have been shown to influence the final shape of the nanoparticles.[1][2]

Data on Synthesis Parameter Optimization

The following tables summarize the influence of key experimental parameters on the synthesis of bismuth fluoride and related bismuth-based nanoparticles. The "Inferred Impact on Yield" is an estimation based on the reported effects on product purity and crystallinity, as a higher purity and crystallinity generally correlate with a higher yield of the desired product.

Table 1: Effect of Precursors and their Ratio

Bismuth PrecursorFluoride PrecursorBi:F Molar RatioObserved Effect on ProductInferred Impact on YieldReference
Bismuth NitrateSodium TetrafluoroborateNot specifiedFormation of uniform cubic BiF₃ particles.Optimal[1]
Bismuth NitrateAmmonium FluorideVariedInfluences the morphology of the nanoparticles.[1]Dependent on ratio[1]
Bismuth(III) Trifluoroacetate(Single source)N/A100% yield of phase-pure orthorhombic BiF₃.Very High[4][7]
Bismuth NitrateIron Nitrate1.05:1Avoids lack of bismuth in bismuth ferrite (B1171679) synthesis.[10]Optimal[10]

Table 2: Influence of Reaction Temperature and Time in Hydrothermal Synthesis

Temperature (°C)Time (hours)Observed Effect on ProductInferred Impact on YieldReference
120Not specifiedFormation of uniform cubic BiF₃ particles.Optimal[1]
120-24018Increased temperature and NaOH concentration favored crystal growth in BiFeO₃ synthesis.Increases with temperature to an optimum[11]
160Not specifiedFormation of single-phase, well-crystalline BiFeO₃ nanoparticles.High[12]
<160Not specifiedFormation of mixed-phase products in BiFeO₃ synthesis.Low[12]

Table 3: Role of Solvents and Additives

Solvent SystemAdditiveConcentrationObserved Effect on ProductInferred Impact on YieldReference
Water & Ethylene GlycolEDTAVariedActs as a structure-guiding agent, influencing morphology.[1]Can be optimized[1]
Polyol-based solventsNoneN/ACan prevent uncontrolled precipitation.[6]High[6]
AqueousAscorbic AcidIncreasingReduced the amount of bismuth nanopowder collected.Decreases[13]
AqueousDioctyl sulfosuccinate (B1259242) sodium salt (AOT)IncreasingIncreased the amount of synthesized bismuth nanopowder.Increases[13]

Experimental Protocols

High-Yield Thermal Decomposition Synthesis of BiF₃

This method, adapted from a published procedure, has been reported to yield 100% phase-pure orthorhombic BiF₃.[4][7][8]

1. Synthesis of Bismuth(III) Trifluoroacetate (Bi(TFA)₃) Precursor:

  • Mix Bismuth(III) oxide (Bi₂O₃) with trifluoroacetic acid and trifluoroacetic anhydride (B1165640) in a three-neck flask connected to a Schlenk line.

  • Stir the mixture under a nitrogen atmosphere at 60 °C for 24 hours until the oxide fully dissolves, forming a viscous solution.

  • Evaporate the solvents under vacuum to obtain a white powder of Bi(TFA)₃. The reported yield for this step is 96%.[4]

2. Thermal Decomposition to BiF₃:

  • Place the synthesized Bi(TFA)₃ powder in a suitable container within a tube furnace.

  • Heat the sample under a nitrogen flow from room temperature to 300 °C and hold for 12 hours.

  • Cool the sample to room temperature under nitrogen flow. The resulting brown powder is BiF₃.

Hydrothermal Synthesis of BiF₃ Nanoparticles

This is a general protocol for the hydrothermal synthesis of BiF₃ nanoparticles. Optimization of parameters is likely required to maximize yield.

1. Precursor Solution Preparation:

  • Dissolve a bismuth salt (e.g., Bismuth Nitrate Pentahydrate, Bi(NO₃)₃·5H₂O) in a suitable solvent (e.g., deionized water or a mixture of water and ethylene glycol).

  • In a separate container, dissolve a fluoride source (e.g., Ammonium Fluoride, NH₄F) in the same solvent.

  • If a surfactant is used (e.g., PVP), dissolve it in the bismuth precursor solution.

2. Reaction:

  • Slowly add the fluoride precursor solution to the bismuth precursor solution under vigorous stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a set duration (e.g., 12-24 hours).

3. Product Collection:

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Visualizations

The following diagrams illustrate the experimental workflows and key relationships in the synthesis of this compound nanoparticles.

Hydrothermal_Synthesis_Workflow Hydrothermal Synthesis Workflow for BiF3 Nanoparticles cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing Bi_precursor Bismuth Precursor Solution (e.g., Bi(NO3)3 in H2O/EG) Surfactant Add Surfactant (optional) (e.g., PVP) Bi_precursor->Surfactant F_precursor Fluoride Precursor Solution (e.g., NH4F in H2O/EG) Mixing Mix Solutions (Vigorous Stirring) F_precursor->Mixing Surfactant->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Hydrothermal Treatment (e.g., 120-180 °C, 12-24h) Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Separation Centrifugation / Filtration Cooling->Separation Washing Wash with H2O & Ethanol Separation->Washing Drying Dry in Vacuum Oven Washing->Drying Final_Product Final_Product Drying->Final_Product BiF3 Nanoparticles

Caption: Hydrothermal synthesis workflow for BiF₃ nanoparticles.

Microwave_Synthesis_Workflow Microwave-Assisted Synthesis Workflow for BiF3 Nanoparticles cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing Precursors Mix Bismuth and Fluoride Precursors in a suitable solvent (e.g., Polyol) Microwave Microwave Irradiation (Controlled Power & Time) Precursors->Microwave Cooling Cooling Microwave->Cooling Separation Precipitate Collection Cooling->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Final_Product Final_Product Drying->Final_Product BiF3 Nanoparticles

Caption: Microwave-assisted synthesis workflow for BiF₃ nanoparticles.

Parameter_Influence Influence of Synthesis Parameters on BiF3 Nanoparticle Properties cluster_params Parameters Parameters Synthesis Parameters Temperature Temperature Time Time Precursors Precursor Type & Ratio pH pH Surfactant Surfactant Yield Yield Purity Purity Size Particle Size Morphology Morphology Agglomeration Agglomeration Temperature->Yield Temperature->Purity Temperature->Size Time->Yield Time->Size Precursors->Yield Precursors->Purity Precursors->Morphology pH->Yield pH->Purity Surfactant->Size Surfactant->Morphology Surfactant->Agglomeration reduces

References

Technical Support Center: Enhancing the Cyclic Stability of Bismuth Fluoride (BiF3) Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth fluoride (B91410) (BiF3) batteries. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the cyclic stability of your BiF3 battery experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Rapid capacity fade within the first 50 cycles.

  • Question: My BiF3 cell shows a promising initial capacity, but it fades dramatically after only a few dozen cycles. What are the common causes and how can I troubleshoot this?

  • Answer: Rapid initial capacity fade in BiF3 batteries is a frequently observed issue, often stemming from several factors:

    • Unstable Cathode-Electrolyte Interphase (CEI): In conventional carbonate-based electrolytes (e.g., LiPF6 in EC/DMC), the metallic bismuth (Bi) formed during discharge can catalyze electrolyte decomposition. This leads to the formation of a thick, unstable CEI, which consumes lithium ions and increases impedance.

    • Active Material Isolation: The conversion reaction of BiF3 to Bi and LiF involves significant structural and morphological changes. This can lead to the electrical isolation of active material particles from the conductive carbon network, rendering them inactive.[1]

    • Dissolution of Active Material: In some electrolyte systems, intermediates or the active material itself can dissolve into the electrolyte, leading to a permanent loss of capacity.[2]

    Troubleshooting Steps:

    • Electrolyte Modification: Consider replacing the carbonate-based electrolyte with an ionic liquid (IL)-based electrolyte. For example, 4.3 M LiFSI in Pyr1,4TFSI has been shown to significantly improve cycling stability by forming a more stable CEI.[3]

    • Electrode Formulation Optimization:

      • Binder Selection: The choice of binder is crucial for maintaining electrode integrity. While PVDF is common, aqueous binders like a combination of Styrene-Butadiene Rubber and Sodium Carboxymethyl Cellulose (SBR+CMC) can sometimes offer better flexibility and accommodate volume changes more effectively.[4][5]

      • Conductive Additive: Ensure homogeneous mixing and an optimal ratio of a high-surface-area conductive additive like Super P carbon black to maintain good electrical contact throughout the electrode.[6]

    • Post-Mortem Analysis: Disassemble a cycled cell in an argon-filled glovebox to visually inspect the electrodes. Look for signs of electrode cracking, delamination, or significant color changes on the separator. Techniques like SEM and XPS can provide more detailed insights into morphological changes and the composition of the CEI.[7][8][9][10][11]

Issue 2: Low initial discharge capacity.

  • Question: The first discharge capacity of my BiF3 cell is significantly lower than the theoretical capacity of 302 mAh/g. What could be the cause?

  • Answer: A low initial discharge capacity can be attributed to several factors:

    • Poor Electronic Conductivity: BiF3 is an insulating material. Inadequate dispersion of the conductive additive in the electrode slurry will result in poor electronic pathways, leading to incomplete utilization of the active material.

    • Inactive Material: The synthesis method of BiF3 can affect its purity and crystallinity, potentially leading to electrochemically inactive phases.

    • Electrode Preparation Issues: A poorly prepared electrode, for instance, one that is too thick or has low porosity, can limit Li-ion diffusion and result in underutilization of the active material.

    Troubleshooting Steps:

    • Optimize Slurry Preparation: Ensure a homogeneous dispersion of BiF3 and the conductive additive by using a high-shear mixer or ball milling. A common starting ratio is 70-80% active material, 10-15% conductive additive, and 5-10% binder by weight.

    • Material Characterization: Before cell assembly, characterize your synthesized BiF3 powder using X-ray Diffraction (XRD) to confirm phase purity.

    • Control Electrode Thickness and Porosity: Aim for a uniform electrode coating with a thickness typically in the range of 20-50 µm. Calendering the electrode can improve particle contact and density, but excessive pressure can close off pores and hinder electrolyte penetration.

Issue 3: High voltage hysteresis and poor rate capability.

  • Question: My BiF3 cell exhibits a large voltage gap between charge and discharge profiles, and the capacity drops significantly at higher C-rates. How can I address this?

  • Answer: High voltage hysteresis and poor rate capability are indicative of sluggish reaction kinetics and high cell polarization.

    • Slow Li-ion Diffusion: The solid-state diffusion of Li+ ions through the electrode can be a rate-limiting step.

    • High Charge Transfer Resistance: A poorly formed CEI or inadequate electrical wiring within the electrode can lead to high resistance at the electrode-electrolyte interface.

    Troubleshooting Steps:

    • Nanostructuring: Reducing the particle size of the BiF3 to the nanoscale can shorten the Li-ion diffusion pathways and increase the electrode/electrolyte contact area.

    • Carbon Coating: Applying a thin, uniform carbon coating on the BiF3 particles can enhance electronic conductivity and buffer volume changes.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge to deconstruct the contributions of different resistive processes (e.g., electrolyte resistance, SEI resistance, charge transfer resistance). An increase in the semicircle corresponding to charge transfer resistance can point to issues at the electrode-electrolyte interface.[1][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of BiF3 in carbonate electrolytes?

A1: The primary degradation mechanism involves the formation of an unstable cathode-electrolyte interphase (CEI). During discharge, BiF3 is converted to metallic Bi and LiF. The newly formed, highly reactive metallic Bi nanoparticles can catalyze the decomposition of the carbonate solvent (e.g., ethylene (B1197577) carbonate), leading to the formation of species like Li2CO3. This process consumes Li-ions and leads to a continuous, resistive layer on the electrode surface, impeding ion and electron transport and causing rapid capacity fade.[13][14]

Q2: How does the choice of binder affect the cyclic stability of BiF3 electrodes?

A2: The binder plays a critical role in maintaining the mechanical integrity of the electrode during the volume and structural changes that occur during cycling.

  • PVDF (Polyvinylidene fluoride): A commonly used binder that offers good chemical and electrochemical stability. However, it requires the use of the toxic solvent NMP and can be rigid, which may not be ideal for accommodating the volume changes in conversion-type electrodes.[15]

  • CMC/SBR (Carboxymethyl cellulose/Styrene-butadiene rubber): This water-based binder system offers greater flexibility, which can help to better accommodate the mechanical stress from volume changes, potentially leading to improved cycling stability.[5][15] The choice of binder can significantly impact the adhesion of the active material to the current collector and the overall porosity of the electrode.

Q3: What are the advantages of using ionic liquid electrolytes for BiF3 batteries?

A3: Ionic liquids (ILs) offer several advantages over conventional carbonate-based electrolytes for BiF3 batteries:

  • Wider Electrochemical Window: ILs generally have a wider electrochemical stability window, which can suppress electrolyte decomposition at the electrode surfaces.[12][16]

  • Formation of a Stable CEI: ILs can form a more stable and robust CEI on the BiF3 electrode, which is less prone to continuous growth and dissolution, thereby improving long-term cycling.[17]

  • Non-flammability: ILs are non-flammable and have very low vapor pressure, which enhances the safety of the battery. For example, a 4.3 M LiFSI-Pyr1,4TFSI electrolyte has demonstrated significantly improved capacity retention for BiF3 cathodes compared to 1 M LiPF6-EC/DMC.[3]

Q4: What is a typical electrode composition for a BiF3 cathode?

A4: A common starting composition for a BiF3 cathode slurry is a weight ratio of 70:15:15 for the active material (BiF3), conductive additive (e.g., Super P carbon black), and binder (e.g., PVDF), respectively. This can be adjusted based on the specific properties of the materials and the desired electrode characteristics. For instance, an 80:10:10 ratio is also frequently used to maximize the active material loading.

Data Presentation

Table 1: Comparison of Cycling Performance of BiF3 Cathodes in Different Electrolytes

Electrolyte SystemCurrent Density (mA/g)Initial Discharge Capacity (mAh/g)Capacity Retention after 80 Cycles (%)Reference
1 M LiPF6 in EC/DMC30~200< 20%[3]
4.3 M LiFSI in Pyr1,4TFSI30208~50%[3][17]

Table 2: Influence of Conductive Additive on Electrochemical Performance of NCM Cathodes (Illustrative for BiF3)

Conductive AdditiveReversible Capacity at 0.1C (mAh/g)Capacity at 2C (mAh/g)Reference
Super-P168.437.2[6]
Graphene/Super-PNot specified114.2[6]

Note: Data for NCM cathodes is provided as an illustrative example of the significant impact of the conductive additive choice. Similar improvements can be expected for BiF3 cathodes.

Table 3: Comparison of Common Binders for Battery Electrodes

BinderSolventKey PropertiesReference
PVDFNMPGood chemical/electrochemical stability, strong adhesion[15][18]
CMC/SBRWaterEnvironmentally friendly, flexible, good for accommodating volume changes[4][5][15]
PTFENMPHigh-temperature resistance, good mechanical stability[18]
PAAWaterGood adhesion, but may have lower mechanical strength[18]

Experimental Protocols

Protocol 1: BiF3 Cathode Slurry Preparation (PVDF binder)

  • Dry Materials: Dry the BiF3 powder and Super P carbon black in a vacuum oven at 120°C for at least 12 hours before use.

  • Prepare Binder Solution: If not using a pre-made solution, dissolve PVDF powder in N-methyl-2-pyrrolidone (NMP) to form a 5-10 wt% solution. Stir overnight on a magnetic stirrer to ensure complete dissolution.

  • Mixing: a. In a mortar and pestle, first, add the BiF3 active material and the Super P conductive additive (e.g., in a 70:15 weight ratio). b. Grind the powders together for 15-20 minutes to ensure a homogeneous dry mixture. c. Gradually add the PVDF binder solution to the powder mixture while continuously grinding. Add enough NMP to achieve a honey-like viscosity. d. Transfer the slurry to a planetary mixer and mix for 2-4 hours to ensure complete homogenization.

  • Degassing: Place the slurry in a vacuum chamber for 15-30 minutes to remove any trapped air bubbles.

Protocol 2: Coin Cell Assembly (CR2032)

All assembly steps should be performed in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

  • Electrode Preparation: a. Coat the prepared BiF3 slurry onto an aluminum foil current collector using a doctor blade. b. Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours. c. Punch out circular electrodes of the desired diameter (e.g., 12 mm). d. Calender the electrodes to the desired thickness and porosity.

  • Assembly Stack: a. Place the negative cap (the larger piece) of the coin cell on a clean surface. b. Place a lithium metal disc (anode) in the center of the cap. c. Add one to two drops of electrolyte onto the lithium metal surface. d. Carefully place a separator (e.g., Celgard 2400, 19 mm diameter) on top of the lithium metal. Ensure it is fully wetted by the electrolyte. e. Place the BiF3 cathode on top of the separator with the coated side facing down. f. Add another drop of electrolyte onto the cathode. g. Place a stainless steel spacer on top of the cathode. h. Place the spring washer on the spacer. i. Place the positive cap (the smaller piece with the gasket) on top of the stack.

  • Crimping: Carefully transfer the assembled cell to a coin cell crimper and seal it with the appropriate pressure.

  • Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting of the electrode.

Mandatory Visualization

experimental_workflow cluster_slurry Cathode Slurry Preparation cluster_electrode Electrode Fabrication cluster_assembly Coin Cell Assembly (Glovebox) dry_materials Dry BiF3 and Conductive Additive mix_powders Dry Mix Powders (BiF3 + Carbon) dry_materials->mix_powders add_binder Add PVDF/NMP Binder Solution mix_powders->add_binder homogenize Homogenize Slurry (Planetary Mixer) add_binder->homogenize coating Coat Slurry on Al Foil homogenize->coating drying Vacuum Dry Coated Electrode coating->drying punching Punch Circular Electrodes drying->punching stack Assemble Stack: Li | Separator | BiF3 punching->stack add_electrolyte Add Electrolyte stack->add_electrolyte crimping Crimp Cell add_electrolyte->crimping testing Electrochemical Testing crimping->testing Rest for 12h

Caption: Experimental workflow for BiF3 battery fabrication.

degradation_mechanism cluster_discharge Discharge Process cluster_degradation Degradation Pathway bif3 BiF3 Cathode conversion Conversion Reaction (BiF3 + 3Li+ + 3e- -> Bi + 3LiF) bif3->conversion bi_metal Metallic Bi Nanoparticles conversion->bi_metal decomposition Catalytic Decomposition bi_metal->decomposition Catalyzes electrolyte Carbonate Electrolyte (e.g., EC/DMC) electrolyte->decomposition unstable_cei Unstable CEI Formation (e.g., Li2CO3) decomposition->unstable_cei fade Capacity Fade & Increased Impedance unstable_cei->fade Leads to

Caption: Degradation mechanism of BiF3 in carbonate electrolytes.

troubleshooting_flowchart rect_node rect_node start Capacity Fade Observed? q_initial_fade Rapid Initial Fade (<50 cycles)? start->q_initial_fade q_low_initial_cap Low Initial Capacity? start->q_low_initial_cap No q_initial_fade->q_low_initial_cap No sol_cei Unstable CEI or Active Material Isolation q_initial_fade->sol_cei Yes sol_conductivity Poor Conductivity or Inactive Material q_low_initial_cap->sol_conductivity Yes end Consult Further Documentation q_low_initial_cap->end No action_cei Action: - Use Ionic Liquid Electrolyte - Optimize Binder - Post-Mortem Analysis sol_cei->action_cei action_conductivity Action: - Optimize Slurry Mixing - Characterize BiF3 (XRD) - Control Electrode Thickness sol_conductivity->action_conductivity action_cei->end action_conductivity->end

Caption: Troubleshooting flowchart for capacity fade in BiF3 batteries.

References

Technical Support Center: BiF3 Electrode Performance and Electrolyte Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismuth Fluoride (B91410) (BiF3) electrodes. The following sections address common issues encountered during experiments, with a focus on the influence of electrolyte composition on electrode performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common failure modes observed with BiF3 electrodes?

A1: The most prevalent failure modes for BiF3 electrodes are rapid capacity fading and poor cycling stability.[1][2] These issues are often linked to the electrolyte composition and its interaction with the electrode surface. Key problems include the dissolution of the active material (Bismuth) into the electrolyte during cycling, the formation of an unstable cathode-electrolyte interphase (CEI), and significant volume changes during the conversion reaction, which can lead to the mechanical disintegration of the electrode and loss of electrical contact.[1][3]

Q2: How does the choice of electrolyte solvent affect BiF3 electrode performance?

A2: The solvent system plays a critical role in the stability and performance of BiF3 electrodes.

  • Carbonate-based electrolytes (e.g., LiPF6 in ethylene (B1197577) carbonate/dimethyl carbonate - EC/DMC) are common but can lead to the formation of an unstable CEI.[4] The reduction of carbonate solvents, catalyzed by the metallic bismuth formed during discharge, can result in a thick, resistive interface layer, contributing to capacity fade.

  • Ether-based electrolytes (e.g., tetraglyme (B29129) - G4) are often used in Fluoride Shuttle Batteries (FSBs). These can offer better stability, but the low solubility of fluoride salts like Cesium Fluoride (CsF) necessitates the use of anion acceptors.[1][5]

  • Ionic Liquids (e.g., LiFSI-Pyr1,4TFSI) have demonstrated improved cycling stability for BiF3 electrodes compared to carbonate-based electrolytes.[4] They can form a more stable CEI, mitigating some of the degradation mechanisms.

Q3: What is the role of the salt and its concentration in the electrolyte?

A3: The salt provides the charge-carrying ions and its concentration can significantly impact performance. In ether-based electrolytes for FSBs, a saturated concentration of CsF has been shown to improve cycling performance compared to lower concentrations.[6] Insufficient fluoride salt concentration can lead to the dissolution of the bismuth active material during the charging process, resulting in irreversible capacity loss.[1][6]

Q4: What are anion acceptors and why are they used in some BiF3 electrolyte formulations?

A4: Anion acceptors, such as triphenylboroxine (TPhBX), are Lewis acidic compounds added to ether-based electrolytes to increase the solubility of fluoride salts like CsF.[1][5] Inorganic fluoride salts generally have poor solubility in organic solvents. Anion acceptors complex with the fluoride anions, enhancing their dissolution and thus improving the ionic conductivity and availability of fluoride ions for the electrochemical reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid Capacity Fading 1. Active Material Dissolution: Bismuth dissolving into the electrolyte during charging.[1][6] 2. Unstable Cathode-Electrolyte Interphase (CEI): Continuous electrolyte decomposition on the electrode surface. 3. Mechanical Degradation: Large volume changes during cycling causing loss of electrical contact.[1]1. Optimize Salt Concentration: In ether-based systems, ensure a saturated concentration of the fluoride salt (e.g., CsF) to suppress Bi dissolution.[6] 2. Change Electrolyte System: Consider switching from a carbonate-based electrolyte to a more stable ionic liquid-based electrolyte.[4] 3. Use Electrode Additives: Incorporate stabilizing additives like amorphous AlPO4 coating on the BiF3 particles to restrict side reactions.[7] 4. Improve Electrode Integrity: Enhance the adhesion of BiF3 particles with a conductive carbon matrix through techniques like high-energy ball milling.[8]
Low Initial Discharge Capacity 1. Poor Electronic Conductivity: BiF3 is an insulating material, leading to poor utilization of the active material.[9] 2. Inefficient Ion Transport: Low ionic conductivity of the electrolyte or a poorly formed electrode-electrolyte interface.1. Enhance Electrode Conductivity: Prepare a nanocomposite of BiF3 with a conductive agent like acetylene (B1199291) black (BiF3/C) using ball milling to ensure good electronic pathways.[9] 2. Optimize Electrolyte Composition: Ensure adequate salt concentration and consider additives that can improve ionic conductivity.
High Voltage Hysteresis 1. Sluggish Reaction Kinetics: Slow charge transfer at the electrode-electrolyte interface. 2. High Interfacial Resistance: Formation of a thick, resistive CEI layer.1. Surface Coating: Applying a coating, such as cyclic polyacrylonitrile (B21495) (cPAN), on BiF3 particles can reduce interfacial side reactions and lower voltage hysteresis.[10][11] 2. Electrolyte Additives: Introduce additives that promote the formation of a thin, stable, and ionically conductive CEI.
Poor Rate Capability 1. Limited Ion Diffusion: Slow diffusion of ions within the electrolyte and through the CEI. 2. High Charge Transfer Resistance: Inefficient electron transfer at the electrode surface.1. Increase Operating Temperature: Elevating the temperature (e.g., to 55°C) can improve the discharge/charge capacities at higher C-rates.[9] 2. Modify Electrode Morphology: Reducing the particle size of BiF3 to the nanoscale can shorten ion diffusion pathways.[10]

Quantitative Data Summary

The following tables summarize the electrochemical performance of BiF3 electrodes in various electrolyte systems based on reported data.

Table 1: Performance of BiF3 Electrodes in Different Electrolyte Systems

Electrolyte SystemInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionKey Findings
1 M LiPF6 in EC/DMC~28036% after 38 cyclesHigh initial capacity but rapid fading due to unstable CEI.[4]
4.3 M LiFSI-Pyr1,4TFSI (Ionic Liquid)~20846% after 80 cyclesImproved cycling stability compared to carbonate electrolytes.[4]
Saturated CsF + 0.5 M TPhBX in Tetraglyme>250Improved cycling over unsaturated CsFSaturated CsF suppresses the dissolution of active material.[6]
0.45 M CsF + 0.5 M TPhBX in Tetraglyme>250Poor cycling stabilitySignificant dissolution of Bi during charging leads to capacity loss.[6]
BiF3@cPAN in Sulfide-based All-Solid-State~330200 mAh g⁻¹ after 250 cyclesSurface coating prevents undesirable side reactions and improves long-term cycling.[10][11]

Experimental Protocols

Electrode Preparation (BiF3/C Composite)
  • Mixing: Combine BiF3 powder and a conductive carbon source (e.g., acetylene black) in a weight ratio of 80:20.

  • Ball Milling: Place the mixture in a planetary ball mill. Mill at a high rotation speed (e.g., 1100 rpm) for 1 hour to create a homogeneous BiF3/C nanocomposite.[9]

  • Slurry Preparation: Mix the BiF3/C composite powder, a binder (e.g., polyvinylidene fluoride - PVDF), and a conductive additive (e.g., Super P) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.

  • Coating: Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.

  • Pressing and Cutting: Punch out circular electrodes of the desired size and press them to ensure good contact between the particles and the current collector.

Electrochemical Measurements

1. Cell Assembly:

  • Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Use the prepared BiF3/C electrode as the working electrode, lithium metal as the counter and reference electrode, and a separator (e.g., glass fiber) soaked in the desired electrolyte.

2. Cyclic Voltammetry (CV):

  • Purpose: To investigate the electrochemical reaction mechanisms and redox potentials.

  • Procedure:

    • Connect the assembled cell to a potentiostat.

    • Set the potential window (e.g., 2.0 V to 4.5 V vs. Li/Li+).

    • Apply a slow scan rate (e.g., 0.1 mV/s) and record the current response as a function of the applied potential for several cycles.

3. Galvanostatic Charge-Discharge Cycling:

  • Purpose: To evaluate the specific capacity, cycling stability, and coulombic efficiency.

  • Procedure:

    • Connect the cell to a battery testing system.

    • Set the desired current density (C-rate, where 1C corresponds to a full charge/discharge in one hour).

    • Define the voltage cut-off limits (e.g., 2.0 V for discharge and 4.5 V for charge).

    • Cycle the cell for a specified number of cycles, recording the capacity and voltage profile for each cycle.

Visualizations

experimental_workflow cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing mix Mixing (BiF3 + Carbon) mill High-Energy Ball Milling mix->mill slurry Slurry Preparation (with Binder & Solvent) mill->slurry coat Coating on Current Collector slurry->coat dry Drying coat->dry press Pressing & Cutting dry->press assembly Coin Cell Assembly (in Glovebox) press->assembly cv Cyclic Voltammetry (CV) assembly->cv Mechanism Study gcd Galvanostatic Cycling assembly->gcd Performance Evaluation eis Electrochemical Impedance Spectroscopy (EIS) gcd->eis Post-Cycling Analysis troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor BiF3 Electrode Performance capacity_fade Rapid Capacity Fading start->capacity_fade low_capacity Low Initial Capacity start->low_capacity high_hysteresis High Voltage Hysteresis start->high_hysteresis dissolution Active Material Dissolution capacity_fade->dissolution cei Unstable CEI capacity_fade->cei conductivity Poor E- Conductivity low_capacity->conductivity high_hysteresis->cei kinetics Sluggish Kinetics high_hysteresis->kinetics electrolyte Optimize/Change Electrolyte (e.g., Ionic Liquid) dissolution->electrolyte cei->electrolyte additives Use Additives/Coatings (e.g., AlPO4, cPAN) cei->additives electrode_fab Improve Electrode Fabrication (e.g., Ball Milling) conductivity->electrode_fab kinetics->additives

References

reducing voltage hysteresis in bismuth fluoride cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with bismuth fluoride (B91410) (BiF₃) cathodes, with a specific focus on understanding and mitigating voltage hysteresis.

Frequently Asked questions (FAQs)

Q1: What is voltage hysteresis in the context of BiF₃ cathodes and why is it a concern?

A1: Voltage hysteresis in BiF₃ cathodes refers to the difference between the charging and discharging voltage plateaus in a battery's cycle. While BiF₃ generally exhibits lower hysteresis compared to other conversion-type cathodes like iron fluoride (FeF₃), it is a critical parameter to monitor.[1][2] A large voltage hysteresis signifies energy loss during the charge/discharge cycle, leading to lower energy efficiency.[3][4][5][6] It can also indicate underlying issues such as slow reaction kinetics, high internal resistance, or undesirable side reactions at the electrode-electrolyte interface.[3][4][5][7]

Q2: What are the primary causes of voltage hysteresis in metal fluoride cathodes?

A2: The origins of voltage hysteresis in conversion-type metal fluoride cathodes are primarily kinetic in nature.[3][4][5][6] Key contributing factors include:

  • Ohmic (iR) Drop: Resistance within the electrode and electrolyte.

  • Reaction Overpotential: An energy barrier that needs to be overcome for the conversion reaction to proceed.

  • Compositional Inhomogeneity: Differences in the spatial distribution of electrochemically active phases within the electrode during charging and discharging.[3][4][5]

Q3: How does the choice of electrolyte affect the performance and voltage hysteresis of BiF₃ cathodes?

A3: The electrolyte plays a crucial role in the stability and performance of BiF₃ cathodes.

  • Carbonate-based electrolytes can lead to poor capacity retention due to the formation of a Li₂CO₃-containing cathode-electrolyte interface (CEI) upon discharge, which is catalyzed by metallic Bi⁰.[8]

  • Ionic liquids (ILs) have been shown to improve the cyclic stability of BiF₃ cathodes.[2][8][9]

  • In fluoride shuttle batteries, the concentration of salts like CsF in the electrolyte can impact the dissolution of the active material during cycling, affecting performance.[10]

Q4: What is the effect of particle size and morphology on the voltage hysteresis of BiF₃ cathodes?

A4: Reducing the particle size of BiF₃ to the nanoscale and creating nanocomposites can significantly improve electrochemical performance and reduce voltage hysteresis.[7][11] Smaller particle sizes shorten the diffusion paths for ions and electrons, enhancing reaction kinetics. Creating composites with carbon (BiF₃/C) improves the electronic conductivity of the electrode.[11]

Troubleshooting Guides

Issue 1: High Voltage Hysteresis

Possible Cause Troubleshooting Step
Poor electronic conductivity of the electrode.Prepare a BiF₃/carbon nanocomposite to improve the conductive network.[11]
Sluggish reaction kinetics.Reduce the particle size of the BiF₃ active material through methods like ball milling.[7]
Unstable cathode-electrolyte interface (CEI).Consider using an alternative electrolyte system, such as an ionic liquid-based electrolyte, to improve interfacial stability.[8][9] Coating the BiF₃ particles (e.g., with cyclic polyacrylonitrile) can also prevent undesirable side reactions.[7]
Inhomogeneous mixing of electrode components.Ensure uniform mixing of the active material, conductive additive, and binder during slurry preparation.

Issue 2: Poor Cycling Stability and Capacity Fade

Possible Cause Troubleshooting Step
Dissolution of the active material.In fluoride shuttle batteries, increasing the concentration of the fluoride salt (e.g., CsF) in the electrolyte can help suppress the dissolution of bismuth during charging.[10]
Unfavorable side reactions with the electrolyte.For lithium-ion systems, avoid carbonate-based electrolytes if significant capacity fade is observed.[8] Consider electrolyte additives or alternative electrolyte formulations.
Large volume changes during cycling leading to electrode degradation.While BiF₃ has a relatively low volume change, ensuring good particle-to-particle contact and adhesion to the current collector through optimized slurry casting and drying is important.
Isolation of active material.Limiting the charge cut-off voltage may help suppress capacity degradation attributed to the isolation of the active material from the conductive network.[12]

Data Presentation

Table 1: Comparison of Electrochemical Performance of BiF₃ Cathodes with Different Modifications

Cathode MaterialElectrolyteInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionVoltage Hysteresis (mV)Reference
BiF₃1 M LiPF₆ in EC/DMC~200Poor~400[8]
BiF₃4.3 M LiFSI-Pyr₁,₄TFSI (IL)208~50% after 80 cyclesNot specified[8][9]
nano-BiF₃@cPANSulfide-based solid electrolyte330200 mAh g⁻¹ after 250 cycles180[7]

Experimental Protocols

1. Preparation of BiF₃/C Cathode Slurry

This protocol is adapted from methodologies described in the literature.[2][13]

  • Dry Mixing: In an agate mortar or a planetary ball miller, thoroughly mix the BiF₃ active material powder with a conductive carbon additive (e.g., Super P or carbon nanotubes) in a typical weight ratio of 70:20 (BiF₃:carbon).

  • Binder Preparation: Separately, dissolve a polyvinylidene fluoride (PVDF) binder in N-methyl-2-pyrrolidone (NMP) to create a homogeneous solution (e.g., 10 wt% PVDF in NMP).

  • Slurry Formation: Gradually add the PVDF/NMP solution to the BiF₃/carbon mixture while continuously stirring or milling to form a uniform slurry. The final composition is typically around 70:20:10 (BiF₃:carbon:PVDF).

  • Viscosity Adjustment: If necessary, add a small amount of NMP to adjust the slurry's viscosity for optimal coating.

  • Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade or a brush.

  • Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

2. Galvanostatic Intermittent Titration Technique (GITT)

GITT is used to investigate the kinetics of Li⁺ ion diffusion and the thermodynamic equilibrium potential.

  • Cell Assembly: Assemble a coin cell with the prepared BiF₃ cathode as the working electrode and lithium metal as the counter and reference electrode.

  • GITT Program:

    • Apply a small constant current pulse (e.g., C/20 to C/10 rate) for a short duration (e.g., 10-30 minutes).[14]

    • Follow this with a rest period (e.g., 1-4 hours) to allow the cell voltage to reach a quasi-equilibrium state.[15]

    • Repeat this sequence of current pulse and rest period over the desired voltage range for both charge and discharge.

  • Data Analysis: The voltage response during the pulses and rest periods is used to calculate the chemical diffusion coefficient of Li⁺ and to separate the kinetic and thermodynamic contributions to the voltage hysteresis.

3. Cyclic Voltammetry (CV)

CV is used to study the redox reactions occurring at the electrode.

  • Cell Assembly: Use a three-electrode setup with the BiF₃ cathode as the working electrode, lithium metal as the counter electrode, and a lithium reference electrode.

  • CV Parameters:

    • Set the potential window to encompass the expected redox reactions of BiF₃ (e.g., 2.0 V to 4.0 V vs. Li/Li⁺).[2]

    • Apply a slow scan rate (e.g., 0.1 to 0.5 mV/s) to approximate quasi-equilibrium conditions.

    • Perform several cycles to observe the evolution of the redox peaks.

  • Data Interpretation: The positions of the anodic and cathodic peaks provide information about the redox potentials, while the peak separation can give insights into the reversibility and kinetics of the reactions.

Visualizations

TroubleshootingWorkflow start High Voltage Hysteresis Observed q1 Is the electronic conductivity of the electrode optimized? start->q1 s1 Prepare BiF3/carbon nanocomposite. q1->s1 No q2 Is the particle size of the active material minimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Reduce particle size via ball milling. q2->s2 No q3 Is the cathode-electrolyte interface stable? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use ionic liquid electrolyte or apply particle coating. q3->s3 No end Voltage Hysteresis Reduced q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for high voltage hysteresis in BiF₃ cathodes.

HysteresisFactors hysteresis Voltage Hysteresis kinetics Kinetic Limitations hysteresis->kinetics ohmic Ohmic (iR) Drop hysteresis->ohmic overpotential Reaction Overpotential hysteresis->overpotential inhomogeneity Compositional Inhomogeneity hysteresis->inhomogeneity conductivity Poor Electronic Conductivity kinetics->conductivity diffusion Slow Ion Diffusion kinetics->diffusion interface Unstable CEI kinetics->interface phase Phase Distribution inhomogeneity->phase

Caption: Key factors contributing to voltage hysteresis in BiF₃ cathodes.

References

Navigating the Challenges of Bismuth Fluoride Synthesis at Scale: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of scaling up bismuth fluoride (B91410) (BiF₃) synthesis. This guide offers detailed troubleshooting protocols, frequently asked questions (FAQs), and in-depth experimental methodologies to address common challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guide: Overcoming Hurdles in Bismuth Fluoride Synthesis Scale-Up

Scaling up any chemical synthesis presents a unique set of challenges, and this compound is no exception. Issues that are manageable at the bench scale can become significant obstacles in larger reactors. This guide provides a systematic approach to identifying and resolving common problems.

Problem ID Observed Issue Potential Root Cause(s) Suggested Corrective and Preventive Actions (CAPAs)
SF-001 Low Yield 1. Incomplete reaction.2. Loss of product during filtration or drying.3. Side reactions consuming reactants.4. Sub-optimal reaction temperature.1. Increase reaction time or temperature; ensure adequate mixing.2. Optimize filtration and drying procedures; check for leaks in the system.3. Analyze byproducts to identify side reactions; adjust stoichiometry or reaction conditions accordingly.4. Calibrate temperature probes and ensure uniform heating of the reactor.
SF-002 Product Contamination (e.g., Bismuth Oxyfluoride) 1. Presence of water in reactants or solvent.[1] 2. Ingress of atmospheric moisture.[1] 3. Incomplete fluorination.1. Use anhydrous reactants and solvents; dry equipment thoroughly before use.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Ensure a sufficient amount of the fluorinating agent is used; consider a more reactive fluorinating agent if necessary.
SF-003 Poor Product Quality (e.g., inconsistent particle size, discoloration) 1. Inconsistent mixing or heat transfer at larger scales.2. Impurities in raw materials.3. Inadequate control over precipitation/crystallization conditions.1. Redesign reactor internals (baffles, impellers) for better mixing; implement a more robust temperature control system.2. Source high-purity raw materials and perform incoming quality control.3. Control the rate of reagent addition and maintain a consistent temperature profile during precipitation.
SF-004 Reactor Clogging or Fouling 1. Uncontrolled precipitation leading to large agglomerates.2. Poor solubility of intermediates or the final product in the reaction medium.1. Optimize precipitation conditions (e.g., slower addition of precipitating agent, use of surfactants).2. Select a solvent system where all components have adequate solubility.
SF-005 Difficulties in Filtration and Drying 1. Very fine particle size leading to slow filtration.2. Product is hygroscopic or sensitive to air.1. Modify crystallization conditions to obtain larger particles; consider using a filter press or centrifugal filter for industrial scale.2. Dry the product under vacuum or in an inert atmosphere; use a sealed filtration and drying system.

Frequently Asked Questions (FAQs)

1. What are the most common challenges when scaling up this compound synthesis from lab to pilot plant?

The most frequently encountered challenges include:

  • Heat Transfer: Exothermic reactions can lead to localized hotspots in large reactors, promoting side reactions and impurities. Proper reactor design and cooling systems are crucial for maintaining temperature control.

  • Mass Transfer and Mixing: Achieving homogenous mixing in large volumes is difficult and can result in incomplete reactions and inconsistent product quality. The design of the agitator and baffles is critical.

  • Impurity Profile: The formation of byproducts, such as bismuth oxyfluoride, can be more pronounced at scale, especially if trace amounts of water are present.[1]

  • Solid Handling: Filtration and drying of large quantities of powder can be slow and inefficient if not properly optimized for the material's particle size and morphology.

2. How can I prevent the formation of bismuth oxyfluoride impurities?

Preventing the formation of bismuth oxyfluoride (BiOF) is critical for obtaining high-purity BiF₃. Key strategies include:

  • Strict Anhydrous Conditions: Utilize anhydrous grade solvents and ensure all reactants, particularly the bismuth source, are free of water.

  • Inert Atmosphere: Conduct the entire synthesis, including filtration and drying, under a dry, inert atmosphere like nitrogen or argon to prevent exposure to atmospheric moisture.

  • Non-Aqueous Routes: Favor synthesis methods that do not involve water as a solvent or byproduct.

3. What are the key safety precautions for large-scale this compound synthesis?

Safety is paramount when working with fluoride compounds. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling powders, a respirator is essential to prevent inhalation.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when using volatile or corrosive reagents.

  • Material Handling: this compound and its precursors can be corrosive and toxic. Avoid direct contact and inhalation.

  • Emergency Preparedness: Have emergency procedures and appropriate first-aid supplies readily available, including calcium gluconate gel for potential hydrofluoric acid exposure if HF is used.

4. Which synthesis method is most suitable for industrial-scale production of this compound?

The choice of synthesis method for industrial-scale production depends on factors like desired purity, cost, and available equipment.

  • Hydrofluorination of Bismuth Oxide: This is a traditional method but involves the use of highly corrosive and hazardous hydrofluoric acid, requiring specialized equipment and stringent safety protocols.

  • Thermal Decomposition of Bismuth(III) Trifluoroacetate: This method offers a potentially safer and more scalable route, avoiding the direct use of HF.[1] The solid precursor can be easier to handle, and the decomposition can be controlled by temperature.

  • Precipitation Methods: These can be cost-effective but require careful control of parameters like pH, temperature, and reagent addition rate to ensure consistent product quality and avoid fine particles that are difficult to filter.

Experimental Protocols

Protocol 1: Scalable Thermal Decomposition of Bismuth(III) Trifluoroacetate

This protocol is adapted from a reported facile and scalable synthesis method.[1]

Objective: To synthesize phase-pure, crystalline orthorhombic BiF₃.

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • High-purity nitrogen or argon gas

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Tube furnace with a quartz tube

  • Alumina (B75360) crucible

Procedure:

Step 1: Synthesis of Bismuth(III) Trifluoroacetate (Bi(TFA)₃)

  • In a three-neck flask connected to a Schlenk line, combine Bi₂O₃, TFA, and TFAA.

  • Under a nitrogen atmosphere, stir the mixture at 60 °C for 24 hours. The oxide should fully dissolve, forming a viscous solution.

  • Remove the solvents under vacuum using a rotary evaporator to obtain the Bi(TFA)₃ precursor.

Step 2: Thermal Decomposition to this compound (BiF₃)

  • Inside a nitrogen-filled glovebox, place the as-synthesized Bi(TFA)₃ into an alumina crucible.

  • Place the crucible inside a quartz tube in a tube furnace.

  • Heat the furnace to 300 °C under a continuous nitrogen flow and hold for 12 hours.

  • Allow the furnace to cool to room temperature under nitrogen flow before recovering the BiF₃ powder.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thermal Decomposition a Mix Bi₂O₃, TFA, and TFAA b Heat and Stir at 60°C for 24h under N₂ a->b c Evaporate Solvents b->c d Obtain Bi(TFA)₃ Precursor c->d e Place Bi(TFA)₃ in Crucible d->e Transfer to Furnace f Heat to 300°C for 12h under N₂ e->f g Cool to Room Temperature f->g h Recover BiF₃ Powder g->h

Caption: Interdependencies of key parameters in precipitation synthesis.

Data Summary

Table 1: Comparison of this compound Synthesis Methods
Parameter Hydrofluorination of Bi₂O₃ Thermal Decomposition of Bi(TFA)₃ [1]Aqueous Precipitation
Primary Reactants Bi₂O₃, HFBi(TFA)₃ (from Bi₂O₃, TFA, TFAA)Bi(NO₃)₃, NH₄F
Typical Yield >95%High (quantitative conversion from precursor)85-95%
Purity High, but risk of unreacted oxideHigh, phase-pure orthorhombic BiF₃Moderate to high, risk of BiOF contamination
Key Advantages Direct conversion, high yieldScalable, avoids direct use of HF, high purityLow cost, simple procedure
Key Disadvantages Highly hazardous (HF), requires specialized equipmentTwo-step process, use of expensive reagents (TFA, TFAA)Risk of oxyfluoride formation, fine particles may be difficult to filter
Scale-up Complexity High (due to HF handling)ModerateModerate (requires strict control of precipitation conditions)

Note: The data presented are typical values and may vary depending on specific experimental conditions and scale.

This technical support center aims to be a valuable resource for the scientific community. As new methods and data become available, this guide will be updated to reflect the latest advancements in this compound synthesis.

References

Technical Support Center: Thermal Stability of Doped Bismuth Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the thermal stability of doped bismuth fluoride (B91410) (BiF₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for doping bismuth fluoride to improve its thermal stability?

A1: this compound is a promising material for various applications, including optical devices and as a cathode material in batteries.[1][2] However, its thermal stability can be a limiting factor. Doping with various ions, particularly lanthanides, is investigated to enhance its structural integrity at elevated temperatures, prevent undesirable phase transitions, and suppress decomposition, thereby expanding its operational window in high-temperature applications.

Q2: What are the common dopants used to enhance the thermal stability of this compound?

A2: Lanthanide ions (Ln³⁺) such as Europium (Eu³⁺), Ytterbium (Yb³⁺), and Erbium (Er³⁺) are commonly used as dopants in this compound hosts like BiF₃ and NaBiF₄.[1][3][4] These dopants are chosen for their ability to substitute Bi³⁺ ions in the crystal lattice, which can lead to structural stabilization.

Q3: What are the typical methods for synthesizing doped this compound?

A3: Common synthesis methods for doped this compound include co-precipitation, hydrothermal/solvothermal synthesis, microwave-assisted synthesis, and thermal decomposition.[1][3][5] The choice of method can influence the crystallinity, particle size, and morphology of the resulting material, which in turn affects its thermal properties.[6]

Q4: How is the thermal stability of doped this compound typically evaluated?

A4: The thermal stability is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[7][8] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions, melting, and crystallization events.

Q5: What are the main challenges encountered during the synthesis of doped this compound?

A5: A significant challenge is the hydrolysis of bismuth precursors, especially in aqueous solutions, which can lead to the formation of bismuth oxyfluoride impurities.[1][9] Other challenges include controlling particle size and morphology, ensuring homogeneous dopant distribution, and preventing the formation of secondary phases during synthesis and subsequent thermal treatment.[6][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of doped this compound.

Problem Potential Cause Recommended Solution Citation
Formation of Bismuth Oxyfluoride Impurities Hydrolysis of bismuth nitrate (B79036) or other bismuth precursors in the presence of water.- Use a non-aqueous solvent like ethylene (B1197577) glycol. - If water is necessary, maintain a low pH by adding nitric acid to prevent the precipitation of bismuth oxynitrates. - Perform the synthesis under an inert atmosphere to minimize moisture contamination.[1][5][9]
Broad or Inconsistent Peaks in XRD - Amorphous nature of the product. - Presence of multiple crystalline phases or impurities. - Inhomogeneous dopant distribution leading to lattice strain.- Increase the reaction temperature or time to improve crystallinity. - Optimize the precursor ratios and reaction conditions to favor the desired phase. - Use a chelating agent to control the reaction rate and improve homogeneity.[6][10]
Particle Agglomeration - High surface energy of nanoparticles. - Inadequate stabilization during synthesis.- Use a capping agent or surfactant during synthesis. - Control the reaction kinetics to favor nucleation over growth. - Optimize post-synthesis washing and drying procedures.[7][11]
Irreproducible TGA/DSC Results - Inconsistent sample mass or packing in the crucible. - Contamination of the sample or crucible. - Variations in the heating rate or atmosphere.- Use a consistent sample mass and ensure good thermal contact with the crucible. - Clean the crucibles thoroughly before each measurement. - Maintain a constant heating rate and purge gas flow rate for all experiments.[2][12]
Artifacts in DSC Curves (e.g., sharp, non-reproducible peaks) - Abrupt changes in heat transfer due to sample movement or changes in shape. - Distortion of sealed aluminum pans due to vapor pressure.- Ensure the sample is flat and in good contact with the bottom of the pan. - For volatile samples, use hermetically sealed pans that can withstand the expected pressure or perform the analysis using TGA-MS to identify evolved gases.[13]

Data Presentation

Currently, there is a limited amount of publicly available quantitative data directly comparing the thermal decomposition and phase transition temperatures of undoped BiF₃ with its lanthanide-doped counterparts. The following table provides available thermal data for BiF₃ and related compounds.

Material Melting Point (°C) Decomposition/Degradation Onset (°C) Phase Transition Citation
BiF₃655~277-327 (Degradation observed)No new polymorphs detected up to melting point.[14][15]
LiBiF₄415 (incongruent melting)--[14][15]

Note: The degradation of BiF₃ at higher temperatures is attributed to sublimation and pyrohydrolysis.[14]

Experimental Protocols

Co-precipitation Synthesis of Lanthanide-Doped NaBiF₄ Nanoparticles

This protocol is adapted from a room-temperature synthesis method.[1]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Lanthanide(III) nitrate hydrate (B1144303) (e.g., Eu(NO₃)₃·xH₂O, Yb(NO₃)₃·xH₂O)

  • Sodium nitrate (NaNO₃)

  • Ammonium fluoride (NH₄F)

  • Ethylene glycol (EG)

  • Anhydrous ethanol (B145695)

Procedure:

  • Dissolve 1 mmol of Bi(NO₃)₃·5H₂O, the desired molar ratio of lanthanide nitrate(s), and 2 mmol of NaNO₃ in 10 mL of ethylene glycol in a beaker with magnetic stirring.

  • In a separate beaker, dissolve 6 mmol of NH₄F in 25 mL of ethylene glycol.

  • Rapidly add the NH₄F solution to the bismuth/lanthanide solution while stirring vigorously.

  • Continue stirring for 1 minute at room temperature.

  • Collect the resulting precipitate by centrifugation.

  • Wash the product three times with anhydrous ethanol to remove any unreacted precursors.

  • Dry the final product naturally in air or under a mild vacuum.

Microwave-Assisted Synthesis of Lanthanide-Doped BiF₃ Sub-microparticles

This protocol is based on a rapid microwave-assisted synthesis.[3]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Lanthanide(III) chloride or nitrate hydrate

  • Diethylene glycol (DEG)

  • Sodium tetrafluoroborate (B81430) (NaBF₄)

  • Milli-Q water

Procedure:

  • Dissolve Bi(NO₃)₃·5H₂O and the desired amount of lanthanide precursor in 24 mL of diethylene glycol in a vessel suitable for microwave synthesis.

  • Heat the solution to 75°C for 10 minutes with stirring, then cool to room temperature.

  • In a separate container, dissolve NaBF₄ in 6 mL of Milli-Q water.

  • Add the NaBF₄ solution to the bismuth/lanthanide solution.

  • Place the reaction vessel in a microwave reactor and heat to the desired temperature (e.g., 120°C) for a short duration (e.g., 30 seconds).[6]

  • After the reaction, cool the vessel to room temperature.

  • Collect the product by centrifugation, wash with ethanol, and dry.

Thermal Analysis (TGA/DSC)

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

Procedure:

  • Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Place the crucible into the thermal analyzer.

  • Heat the sample from room temperature to a desired final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Maintain a constant flow of an inert purge gas (e.g., nitrogen or argon) throughout the experiment to prevent oxidation.

  • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to determine decomposition temperatures and phase transition temperatures.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Precursors Select & Weigh Bismuth & Dopant Precursors Mixing Dissolve Precursors in Solvent Precursors->Mixing Solvent Prepare Solvent (e.g., Ethylene Glycol) Solvent->Mixing Precipitation Add Fluoride Source (e.g., NH4F) Mixing->Precipitation Reaction Reaction (Stirring/Heating) Precipitation->Reaction Centrifugation Centrifuge to Collect Product Reaction->Centrifugation Washing Wash with Ethanol Centrifugation->Washing Drying Dry Product Washing->Drying XRD XRD for Phase Identification Drying->XRD SEM_TEM SEM/TEM for Morphology Drying->SEM_TEM TGA_DSC TGA/DSC for Thermal Stability Drying->TGA_DSC

Caption: A typical experimental workflow for the synthesis and characterization of doped this compound.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Result? Start->Problem ImpurePhase Impure Phase (XRD) Problem->ImpurePhase Yes Agglomeration Particle Agglomeration (SEM/TEM) Problem->Agglomeration Yes ThermalInstability Low Thermal Stability (TGA/DSC) Problem->ThermalInstability Yes End Successful Experiment Problem->End No CheckPurity Check Precursor Purity & Stoichiometry ImpurePhase->CheckPurity CheckHydrolysis Prevent Hydrolysis (Control pH, Use Anhydrous Solvent) ImpurePhase->CheckHydrolysis OptimizeReaction Optimize Reaction (Temp, Time, Atmosphere) ImpurePhase->OptimizeReaction UseCappingAgent Use Capping Agent/ Surfactant Agglomeration->UseCappingAgent ThermalInstability->OptimizeReaction OptimizeDopant Optimize Dopant Concentration ThermalInstability->OptimizeDopant CheckPurity->Start CheckHydrolysis->Start OptimizeReaction->Start UseCappingAgent->Start OptimizeDopant->Start

Caption: A logical diagram for troubleshooting common issues in doped this compound experiments.

References

Technical Support Center: Synthesis of Bismuth Fluoride (BiF₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bismuth fluoride (B91410). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in controlling the morphology of BiF₃.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing bismuth fluoride with controlled morphology?

A1: Common methods include hydrothermal/solvothermal synthesis, homogeneous precipitation, and microwave-assisted synthesis.[1][2] Hydrothermal and solvothermal methods involve reacting precursors in an aqueous or organic solvent, respectively, within a sealed autoclave at elevated temperatures.[3] Homogeneous precipitation in mixed solvents like water and ethylene (B1197577) glycol is also a facile approach.[2][4] Microwave-assisted synthesis offers a rapid heating method that can produce highly reproducible results.[1]

Q2: Which experimental parameters are most critical for controlling the final morphology of BiF₃?

A2: The final morphology is highly sensitive to several factors, including the choice of bismuth and fluoride precursors, the solvent system (e.g., water, ethylene glycol), the F/Bi molar ratio, reaction temperature, and the presence of additives like surfactants or chelating agents (e.g., PVP, EDTA).[2][4] Even the heating method, such as conventional vs. microwave heating, can have a remarkable effect on particle shape and crystallinity.[2]

Q3: How do surfactants influence the morphology of BiF₃ nanoparticles?

A3: Surfactants, or "capping agents," play a crucial role in directing crystal growth.[5] They adsorb to specific crystal faces, slowing or inhibiting growth in certain directions, which allows for the selective formation of shapes like nanospheres, nanoplates, or nanoflakes.[5] For example, polyvinylpyrrolidone (B124986) (PVP) has been used to synthesize uniform spherical BiF₃ nanoparticles.[3] Ethylenediaminetetraacetic acid (EDTA) can also act as a structure-guiding agent to achieve improved morphologies due to its strong chelating capacity.[2]

Q4: What is the role of pH in the synthesis process?

A4: The pH of the precursor solution is a critical parameter that can significantly influence the phase, size, and final morphology of the resulting particles.[6][7] Changes in pH can affect the hydrolysis and precipitation rates of the bismuth precursors, leading to different crystal growth patterns.[8] For instance, in related bismuth compounds, acidic conditions have been shown to favor the formation of different morphologies compared to alkaline conditions.[6]

Q5: My final product is amorphous or has poor crystallinity. What could be the cause?

A5: Poor crystallinity can result from several factors:

  • Low Reaction Temperature: The temperature may be insufficient for crystal growth. Increasing the temperature within the optimal range for the chosen synthesis method can improve crystallinity.

  • Rapid Precipitation: If the precursors react too quickly, it can lead to the formation of amorphous material instead of ordered crystals. Controlling the rate of addition of reactants can mitigate this.

  • Inappropriate Solvent: The solvent plays a role in precursor solubility and crystal growth kinetics. The nature of the solvent can have a remarkable effect on crystallinity.[2][9]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Wide particle size distribution or particle agglomeration. 1. Ineffective surfactant/capping agent concentration.2. Reaction temperature is too high, leading to rapid, uncontrolled growth.3. Inadequate stirring or mixing during synthesis.1. Optimize the concentration of the surfactant (e.g., PVP, EDTA).[2][3]2. Lower the reaction temperature or shorten the reaction time.3. Ensure vigorous and consistent stirring throughout the reaction.
Formation of undesired morphologies (e.g., spheres instead of rods). 1. Incorrect ratio of precursors (F/Bi ratio).2. Inappropriate solvent or solvent ratio.3. Absence or incorrect choice of a structure-directing agent.1. Systematically vary the F/Bi molar ratio.[2][4]2. Adjust the ratio of solvents (e.g., water to ethylene glycol).[2][4]3. Introduce a suitable surfactant (e.g., PVP for spheres, EDTA for other complex shapes).[2][3][5]
Presence of impurities, such as bismuth oxyfluorides (BiOF). 1. Hydrolysis of bismuth precursors due to excess water or inappropriate pH.2. Incomplete reaction of precursors.1. Use anhydrous solvents or control the water content carefully. Using non-aqueous fluorine sources can also prevent hydrolysis.[10]2. Increase the reaction time or temperature to ensure the reaction goes to completion.
Low product yield. 1. Suboptimal reaction conditions (time, temperature).2. Precursor solubility issues.3. Loss of product during washing and collection steps.1. Optimize the duration and temperature of the synthesis.2. Ensure precursors are fully dissolved before initiating the reaction; consider a different solvent system.[1]3. Use high-speed centrifugation and careful decanting to minimize loss.

Experimental Protocols & Data

Protocol: Hydrothermal Synthesis of BiF₃ Nanoparticles

This protocol is adapted from a method for synthesizing lanthanide-doped BiF₃ nanoparticles, which can be modified for undoped BiF₃.[3]

Materials:

  • Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium fluoride (NH₄F)

  • Polyvinylpyrrolidone (PVP, Mw = 10,000)

  • Ethylene glycol

  • Deionized (DI) water

Procedure:

  • Solution A Preparation: Dissolve 1 mmol of Bi(NO₃)₃·5H₂O into a 35 mL solution containing 5 mL of DI water and 30 mL of ethylene glycol. Stir until a transparent solution is formed.

  • Add Surfactant: Add 0.5 g of PVP to Solution A and stir at room temperature for 10 minutes.

  • Solution B Preparation: Dissolve 20 mmol of NH₄F into 10 mL of DI water to form Solution B.

  • Mixing: Pour Solution B into Solution A while stirring. Continue stirring for 20 minutes to form a white mixture (Solution C).

  • Hydrothermal Reaction: Transfer Solution C into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.

  • Collection and Washing: After the autoclave cools to room temperature, collect the precipitate by centrifugation. Wash the product alternately with DI water and ethanol (B145695) several times to remove any unreacted reagents.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Influence of Synthesis Parameters on Morphology

The following table summarizes the qualitative effects of key parameters on BiF₃ morphology as reported in the literature.

Parameter Variation Observed Effect on Morphology Reference
Solvent Changing from pure ethylene glycol to a water/ethylene glycol mix.Can be used to tune particle shape. A facile approach for shape-tunable synthesis is based on homogeneous precipitation in mixed solvents.[2][4]
Surfactant Addition of PVP.Promotes the formation of uniform, spherical nanoparticles.[3]
Surfactant Addition of EDTA.Acts as a structure-guiding agent to create improved, complex morphologies.[2]
Fluoride Source Using NaF, NaBF₄, or NH₄F.Can tune the shape and crystal phase of the resulting particles.[2]
Dopant Conc. Increasing Ln³⁺ doping concentration (>5 atomic %).Changes morphology from monodispersed octahedra to spheres and aggregates.[1]

Visualized Workflows and Relationships

Experimental Workflow for BiF₃ Synthesis

The following diagram illustrates a typical workflow for the hydrothermal synthesis of this compound nanoparticles.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Bi³⁺ Precursor Solution (e.g., Bi(NO₃)₃ in EG/H₂O) C Add Surfactant/Additive (e.g., PVP, EDTA) B Prepare F⁻ Precursor Solution (e.g., NH₄F in H₂O) D Mix Precursor Solutions Under Vigorous Stirring B->D C->D E Hydrothermal Reaction (Autoclave @ 180°C, 24h) D->E F Cool to Room Temp. E->F G Centrifuge & Wash (H₂O & Ethanol) F->G H Dry Product (Vacuum Oven @ 60°C) G->H I Characterization (SEM, TEM, XRD) H->I

Caption: General experimental workflow for hydrothermal synthesis of BiF₃.

Parameter-Morphology Relationship

This diagram shows the logical relationships between key synthesis parameters and the resulting BiF₃ morphology.

G cluster_params Controlling Parameters cluster_results Example Morphologies Morphology Final BiF₃ Morphology Spheres Nanospheres Morphology->Spheres PVP Rods Nanorods / Nanowires Morphology->Rods High Temp Plates Nanoplates / Flakes Morphology->Plates Anionic Surfactant Cubes Nanocubes / Octahedra Morphology->Cubes EDTA Temp Temperature Temp->Morphology Solvent Solvent System (e.g., EG/H₂O ratio) Solvent->Morphology Precursors Precursors (F/Bi Ratio, Source) Precursors->Morphology Additives Additives (Surfactants/Chelators) Additives->Morphology pH Solution pH pH->Morphology

Caption: Influence of synthesis parameters on BiF₃ morphology.

References

Technical Support Center: Passivation of Bismuth Fluoride Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the passivation of bismuth fluoride (B91410) (BiF₃) surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of passivating bismuth fluoride surfaces?

A1: The primary goal of passivating this compound surfaces is to enhance their chemical stability, particularly against moisture. This compound is susceptible to hydrolysis, which can lead to the formation of bismuth oxyfluorides and a degradation of the surface's desired properties. A passivation layer can act as a barrier, preventing reactions with ambient water vapor and other reactive species.

Q2: What are the common signs of a degraded or unstable this compound surface?

A2: Instability in this compound surfaces often manifests as a change in surface morphology, the appearance of new chemical species on the surface, and altered physical properties. This can be due to the formation of bismuth oxyhalides upon reaction with moisture.[1] Visually, this may appear as haziness or discoloration. Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of bismuth-oxygen (B8504807) bonds that are not present in pure BiF₃.

Q3: What general strategies can be employed for the passivation of this compound?

A3: While specific protocols for this compound are not widely published, strategies can be adapted from general metal and metal fluoride passivation techniques. These include:

  • Inert Gas Annealing: A thermal treatment under a dry, inert atmosphere (e.g., nitrogen or argon) to create a more stable, crystalline surface structure.

  • Thin Film Deposition: Capping the this compound surface with a thin, inert layer (e.g., a non-reactive metal or dielectric material) via techniques like physical vapor deposition or atomic layer deposition.

  • Fluorine Treatment: A controlled exposure to a fluorine-containing gas at elevated temperatures to create a stable, stoichiometric fluoride layer, similar to processes used for passivating stainless steel.[2][3]

Q4: How can I handle and store this compound to minimize surface degradation?

A4: this compound should be handled and stored under moisture-free conditions. This includes using a glovebox with an inert atmosphere (e.g., argon or nitrogen) for all manipulations. Storage should be in a desiccator or a sealed container with a desiccant. Avoid exposure to ambient air, especially in humid environments.

Q5: What analytical techniques are recommended for characterizing a passivated this compound surface?

A5: A multi-technique approach is often necessary for a comprehensive analysis of passivated surfaces.[4] Key techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states at the surface, which is crucial for confirming the presence of a passivation layer and the absence of oxides.[2][5]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and identify any defects or changes due to passivation or degradation.

  • Atomic Force Microscopy (AFM): To quantify surface roughness and topography at the nanoscale.

  • Contact Angle Goniometry: To measure the surface energy and assess the hydrophobic/hydrophilic nature of the passivated surface, providing an indication of its resistance to wetting.

Troubleshooting Guides

Issue 1: Surface Contamination or Haze Formation After Passivation Attempt
Possible Cause Suggested Solution
Incomplete removal of native oxide or contaminants before passivation. Perform a pre-treatment step, such as a mild chemical etch or an in-situ plasma clean, to ensure a pristine this compound surface before applying the passivation layer.
Reaction with residual moisture in the processing chamber. Ensure the processing chamber is thoroughly baked out and purged with a high-purity inert gas to minimize water content. Use a residual gas analyzer to monitor the chamber environment.
Hydrolysis of the this compound surface due to air exposure. [1]Minimize air exposure at all stages. Transfer samples between processing steps using a vacuum load-lock or in a glovebox.
Passivation material is reacting with the this compound. Re-evaluate the choice of passivation material. It must be chemically inert with respect to this compound at the processing temperatures.
Issue 2: Poor Adhesion or Delamination of the Passivation Layer
Possible Cause Suggested Solution
Surface contamination interfering with bonding. Implement a rigorous pre-cleaning procedure before passivation.
High internal stress in the deposited passivation film. Optimize deposition parameters (e.g., temperature, pressure, deposition rate) to reduce film stress. A post-deposition anneal in an inert atmosphere may also help.
Mismatch in the coefficient of thermal expansion (CTE) between BiF₃ and the passivation layer. Select a passivation material with a CTE that is closely matched to that of this compound.
Insufficient surface activation for covalent bonding. Consider a plasma pre-treatment to create reactive sites on the this compound surface that can promote stronger adhesion of the passivation layer.
Issue 3: Inconsistent or Non-Uniform Passivation Layer
Possible Cause Suggested Solution
Non-uniform temperature distribution during thermal processing. Ensure proper calibration and positioning of heating elements for uniform sample heating. Use a multi-point thermocouple to verify temperature uniformity.
Inconsistent flux of precursor gas in a deposition process. Optimize the gas delivery system to ensure a laminar and uniform flow of precursor gas over the sample surface.
"Shadowing" effects from sample mounting or surface topography. Adjust the sample mounting to minimize shadowing. For rough surfaces, a conformal deposition technique like Atomic Layer Deposition (ALD) is recommended.
Surface poisoning of the catalyst in a catalytic process. Ensure the purity of all gases and materials used in the process to avoid introducing contaminants that can deactivate the surface.

Data Presentation

The following tables present illustrative quantitative data that might be obtained when comparing unpassivated and passivated this compound surfaces. Note: This data is for example purposes only and will vary based on the specific passivation method and parameters used.

Table 1: Comparison of Surface Properties

Property Unpassivated BiF₃ Passivated BiF₃ (Hypothetical Method A) Passivated BiF₃ (Hypothetical Method B)
Water Contact Angle (°) 45 ± 595 ± 5110 ± 5
Surface Oxygen Content (at. % by XPS) 8.2 ± 1.51.1 ± 0.3< 0.5
Surface Roughness (RMS, nm) 2.5 ± 0.42.8 ± 0.51.5 ± 0.3
Time to Haze Formation (in 50% RH air) < 1 hour> 24 hours> 72 hours

Table 2: Passivation Layer Characteristics (Hypothetical Data)

Passivation Method Material Thickness (nm) Adhesion Strength (MPa)
Thermal Fluorination Stoichiometric BiF₃N/A (Surface conversion)N/A
Atomic Layer Deposition Al₂O₃10 ± 0.545 ± 5
Sputter Deposition Amorphous Carbon20 ± 230 ± 4

Experimental Protocols

Protocol 1: Hypothetical Thermal Fluorination Passivation

This protocol is adapted from general fluorine passivation procedures for metals.[2][3]

  • Preparation:

    • Load the this compound substrate into a vacuum-compatible tube furnace.

    • Ensure the substrate is clean and free of any organic residues.

  • Baking/Degassing:

    • Evacuate the furnace to a base pressure of < 1 x 10⁻⁶ Torr.

    • Heat the substrate to 150-200°C under vacuum for 1-2 hours to drive off adsorbed water and other volatile contaminants.

    • Backfill the furnace with a high-purity inert gas (e.g., 99.999% Argon).

  • Direct Fluoridation:

    • Introduce a dilute, controlled flow of a fluorine-containing gas (e.g., 5% F₂ in Ar or NF₃) into the furnace.

    • Slowly ramp the temperature to 250-300°C and hold for 30-60 minutes. The goal is to convert any non-stoichiometric or partially hydrolyzed surface species to stable BiF₃.

  • Thermal Modification/Annealing:

    • Stop the flow of the fluorine-containing gas and purge the furnace with the inert gas.

    • Increase the temperature to 350-400°C and hold for 1-2 hours. This step aims to crystallize and densify the surface layer, creating a more robust barrier.

  • Cool Down:

    • Cool the furnace down to room temperature under a continuous flow of inert gas before removing the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_vacuum Vacuum Processing cluster_passivation Passivation Steps cluster_final Finalization prep1 Load BiF3 Substrate vac1 Evacuate to < 10^-6 Torr prep1->vac1 vac2 Bake at 150-200°C vac1->vac2 vac3 Backfill with Inert Gas vac2->vac3 pass1 Introduce Fluorine Gas vac3->pass1 pass2 Heat to 250-300°C pass1->pass2 pass3 Purge with Inert Gas pass2->pass3 pass4 Anneal at 350-400°C pass3->pass4 final1 Cool Down Under Inert Gas pass4->final1 final2 Remove Passivated Sample final1->final2

Caption: Experimental workflow for thermal fluorination passivation of BiF₃.

troubleshooting_guide start Poor Passivation Outcome q1 Visual Inspection: Contamination or Haze? start->q1 q2 Adhesion Test: Delamination Occurs? q1->q2 No a1 Cause: Contamination or Hydrolysis Solution: Improve pre-cleaning and environmental control. q1->a1 Yes q3 Uniformity Check: Inconsistent Layer? q2->q3 No a2 Cause: High Stress or CTE Mismatch Solution: Optimize deposition parameters or change passivation material. q2->a2 Yes a3 Cause: Non-uniform Processing Solution: Check temperature and gas flow uniformity. q3->a3 Yes end_node Re-run Experiment q3->end_node No/Resolved a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting decision tree for this compound passivation issues.

References

minimizing impurities during bismuth fluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of bismuth fluoride (B91410) (BiF₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in bismuth fluoride synthesis?

A1: The most prevalent impurity encountered during this compound synthesis is bismuth oxyfluoride (BiOF). Other potential impurities can include unreacted starting materials or other phases of bismuth oxyfluoride (e.g., Bi₇F₁₁O₅), depending on the synthesis route. The formation of bismuth oxyfluoride is often due to the presence of water or an insufficient fluoride source.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my BiF₃ product?

A2: A combination of analytical techniques is recommended for comprehensive purity analysis:

  • X-ray Diffraction (XRD): This is the primary technique for identifying crystalline phases. The presence of impurity phases like BiOF can be detected by comparing the diffraction pattern to standard reference patterns (e.g., JCPDS cards). Rietveld refinement of the XRD data can provide quantitative phase analysis, determining the weight percentage of BiF₃ and any crystalline impurities.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements present. It is particularly useful for detecting the presence of oxygen and distinguishing between Bi-F and Bi-O bonding, which can help identify bismuth oxyfluoride impurities, especially on the surface of the particles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to detect the presence of O-H and Bi-O bonds, which would indicate the presence of water or bismuth oxyfluoride impurities.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with scanning electron microscopy (SEM), EDS provides elemental analysis of the sample, which can help to determine the Bi:F:O ratios.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem 1: My final product contains bismuth oxyfluoride (BiOF) impurities.

Cause 1.1: Presence of water in the reaction.

Bismuth salts are susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of bismuth oxyfluoride.

Solution 1.1:

  • Use anhydrous solvents and reagents: Ensure all solvents are thoroughly dried before use. Starting materials, such as bismuth nitrate (B79036), should be anhydrous or the water of hydration accounted for.

  • Perform synthesis under an inert atmosphere: Carrying out the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric moisture.[1]

  • Thermal Decomposition in an Inert Atmosphere: A method involving the thermal decomposition of bismuth(III) trifluoroacetate (B77799) at 300°C under an inert atmosphere has been shown to produce phase-pure BiF₃.[1] Performing the same reaction in air results in the formation of bismuth oxyfluoride (BiOₓF₃₋₂ₓ).[1]

Cause 1.2: Insufficient fluoride source.

An inadequate amount of the fluoride source relative to the bismuth precursor can lead to incomplete fluorination and the formation of oxyfluoride intermediates.

Solution 1.2:

  • Increase the F/Bi molar ratio: Using a stoichiometric excess of the fluoride source can help drive the reaction to completion and suppress the formation of oxyfluorides. For instance, in the conversion of BiOCl to BiF₃, a high F/Bi molar ratio is crucial to obtain the pure fluoride phase.[2]

  • Multiple treatments with the fluorinating agent: In solid-state reactions, such as the reaction of Bi₂O₃ with HF, multiple washings or treatments with the hydrofluoric acid solution can lead to a purer BiF₃ product by progressively converting oxyfluoride intermediates.

Cause 1.3: Inappropriate pH of the reaction medium.

The pH of the solution can significantly influence the precipitation of bismuth compounds. In aqueous synthesis methods, a pH that is too high can favor the formation of bismuth hydroxides and subsequently oxyfluorides upon heating.

Solution 1.3:

  • Maintain an acidic pH: In co-precipitation methods, keeping the pH in the acidic range generally favors the formation of the desired fluoride over the oxyfluoride. For example, in the synthesis of other bismuth compounds via co-precipitation, controlling the pH is critical to obtaining a pure phase.[3][4]

Problem 2: The reaction yield is low.

Cause 2.1: Sub-optimal reaction time or temperature.

Incomplete reactions due to insufficient time or temperature can lead to low yields of the desired BiF₃ product.

Solution 2.1:

  • Optimize reaction parameters: Systematically vary the reaction time and temperature to find the optimal conditions for your specific synthesis method. For microwave-assisted synthesis, for example, a reaction time of 30 seconds at 120°C has been reported to be effective.[5] For hydrothermal synthesis, typical conditions might involve heating at 180°C for several hours.

Cause 2.2: Loss of product during washing and separation.

Fine particles of this compound can be lost during centrifugation and decanting steps.

Solution 2.2:

  • Optimize centrifugation parameters: Increase the centrifugation speed or time to ensure complete pelleting of the product.

  • Use appropriate filtration: If using filtration, select a filter membrane with a pore size small enough to retain the nanoparticles.

Experimental Protocols

Hydrothermal Synthesis of BiF₃ Nanoparticles

This method is adapted from a procedure for synthesizing doped BiF₃ nanoparticles.[6]

Materials:

Procedure:

  • Dissolve 1 mmol of Bi(NO₃)₃·5H₂O in a solution containing 30 mL of ethylene glycol and 5 mL of deionized water to form a clear solution (Solution A).

  • In a separate vessel, dissolve a stoichiometric excess of NH₄F (e.g., 4 mmol) in 10 mL of deionized water (Solution B).

  • Add Solution B dropwise to Solution A under vigorous stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the white precipitate by centrifugation (e.g., 6000 rpm for 10 minutes).

  • Wash the precipitate sequentially with deionized water and ethanol three times to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Microwave-Assisted Synthesis of BiF₃ Sub-microparticles

This protocol is based on a reported method for producing octahedral BiF₃ particles.[5]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium tetrafluoroborate (B81430) (NaBF₄)

  • Diethylene glycol (DEG)

  • Milli-Q water

  • Ethanol

Procedure:

  • Dissolve 1 mmol of Bi(NO₃)₃·5H₂O in 24 mL of diethylene glycol in a beaker with stirring at 75°C for 10 minutes.

  • Allow the solution to cool to room temperature.

  • In a separate beaker, dissolve 4 mmol of NaBF₄ in 6 mL of Milli-Q water.

  • Mix the two solutions under continuous stirring.

  • Transfer the resulting solution to a Teflon-lined autoclave suitable for microwave synthesis.

  • Place the autoclave in a microwave digestion system and heat to 120°C for 30 seconds using a power of 1000 W.[5]

  • After the reaction, rapidly cool the autoclave in an ice bath for 15 minutes.

  • Separate the white precipitate by centrifugation at 6000 rpm.

  • Wash the product twice with ethanol and once with Milli-Q water.

  • Dry the final BiF₃ product overnight at room temperature.

Data Presentation

Table 1: Influence of Synthesis Method on Purity of this compound.

Synthesis MethodPrecursorsTypical Reaction ConditionsObserved ImpuritiesPurity Notes
Hydrothermal Bi(NO₃)₃·5H₂O, NH₄F180°C, 12 hoursBismuth Oxyfluoride (BiOF)Purity is sensitive to water content and F/Bi ratio.
Microwave-Assisted Bi(NO₃)₃·5H₂O, NaBF₄120°C, 30 secondsBismuth Oxyfluoride (BiOₓF₃₋₂ₓ)Oxygen incorporation is possible.[5]
Thermal Decomposition Bi(CF₃COO)₃300°C, under N₂ atmosphereNone detectedYields phase-pure orthorhombic BiF₃.[1]
Reaction with HF Bi₂O₃, HFRoom TemperatureBiOₓFᵧ intermediatesMultiple washings with concentrated HF can lead to pure BiF₃.

Visualizations

Logical Workflow for Troubleshooting BiOF Impurity

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions BiOF_Impurity BiOF Impurity Detected (via XRD, XPS) Water_Presence Presence of Water BiOF_Impurity->Water_Presence Likely Insufficient_Fluoride Insufficient F/Bi Ratio BiOF_Impurity->Insufficient_Fluoride Possible Incorrect_pH Inappropriate pH BiOF_Impurity->Incorrect_pH Possible in aqueous methods Anhydrous_Conditions Use Anhydrous Reagents & Inert Atmosphere Water_Presence->Anhydrous_Conditions Thermal_Decomposition Use Thermal Decomposition of Bi(CF₃COO)₃ Water_Presence->Thermal_Decomposition Increase_F_Ratio Increase F/Bi Molar Ratio Insufficient_Fluoride->Increase_F_Ratio Control_pH Maintain Acidic pH Incorrect_pH->Control_pH

Caption: Troubleshooting workflow for bismuth oxyfluoride impurity.

Experimental Workflow for Hydrothermal Synthesis of BiF₃

G Start Start Dissolve_Bi Dissolve Bi(NO₃)₃·5H₂O in Ethylene Glycol/Water Start->Dissolve_Bi Dissolve_F Dissolve NH₄F in Water Start->Dissolve_F Mix Mix Solutions Dissolve_Bi->Mix Dissolve_F->Mix Hydrothermal_Reaction Hydrothermal Reaction (180°C, 12h) Mix->Hydrothermal_Reaction Cool Cool to Room Temperature Hydrothermal_Reaction->Cool Centrifuge Centrifuge Cool->Centrifuge Wash Wash with Water & Ethanol Centrifuge->Wash Dry Dry in Vacuum Oven Wash->Dry Final_Product BiF₃ Nanoparticles Dry->Final_Product

Caption: Workflow for the hydrothermal synthesis of BiF₃.

References

Technical Support Center: Carbon-Coated Bismuth Fluoride (BiF₃) Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving carbon-coated bismuth fluoride (B91410) (BiF₃) as a cathode material in lithium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: Why is a carbon coating applied to BiF₃ for battery applications?

A1: Bismuth fluoride (BiF₃) is a promising cathode material due to its high theoretical capacity. However, it suffers from poor electronic conductivity. A carbon coating is applied to:

  • Enhance Electronic Conductivity: The carbon layer provides a conductive network, facilitating efficient electron transport to and from the BiF₃ particles.[1][2]

  • Improve Structural Stability: The coating can buffer the volume changes that occur during the charge-discharge cycles, minimizing pulverization of the active material.[1][3]

  • Suppress Side Reactions: The carbon layer acts as a physical barrier, reducing direct contact between the BiF₃ and the electrolyte, which can mitigate undesirable side reactions and improve cycling stability.[1][2][4]

Q2: What are the common methods for creating a carbon coating on BiF₃?

A2: Common methods for carbon coating on BiF₃ nanoparticles include:

  • Hydrothermal/Solvothermal Method: This involves dissolving a carbon precursor (like glucose or sucrose) in a solvent with dispersed BiF₃ nanoparticles. The mixture is heated in an autoclave, followed by annealing to carbonize the precursor.

  • Chemical Vapor Deposition (CVD): In this method, BiF₃ particles are exposed to a carbon-containing gas at high temperatures, leading to the deposition of a thin carbon layer.

  • Ball Milling: High-energy ball milling of BiF₃ with a carbon source can create an intimate mixture and a composite material with enhanced conductivity.

Q3: What is the expected electrochemical performance of carbon-coated BiF₃?

A3: The performance can vary depending on the synthesis method, carbon source, and coating quality. However, successful carbon coating generally leads to:

  • Higher Initial Discharge Capacity: Approaching the theoretical capacity of 302 mAh/g. For instance, a nano-sized BiF₃@cPAN composite delivered an initial discharge capacity of 330 mAh/g.[4]

  • Improved Cycling Stability: Significantly better capacity retention over multiple cycles compared to uncoated BiF₃. One study reported a BiF₃-based device retaining 96% of its initial specific capacitance after 1000 cycles.[5]

  • Enhanced Rate Capability: Better performance at higher charge-discharge rates.

Troubleshooting Guides

Issue 1: Low Initial Discharge Capacity

Question: My carbon-coated BiF₃ electrode shows a much lower initial discharge capacity than the theoretical value. What are the possible causes and how can I troubleshoot this?

Answer:

Possible Cause Troubleshooting Steps Diagnostic Technique
Incomplete or Non-uniform Carbon Coating Optimize the carbon coating process. Ensure uniform mixing of the BiF₃ and carbon precursor. Adjust the annealing temperature and time.[6]TEM/HRTEM: Visually inspect the uniformity and thickness of the carbon layer on BiF₃ particles. Raman Spectroscopy: Analyze the D and G bands to assess the quality of the carbon coating.[7]
Poor Electronic Conductivity within the Electrode Increase the conductive additive (e.g., carbon black) content in the electrode slurry. Ensure good mixing of all electrode components.Electrochemical Impedance Spectroscopy (EIS): A large semicircle in the Nyquist plot indicates high charge transfer resistance.[8][9][10]
Inactive BiF₃ Phase Ensure the purity of the starting BiF₃ material. The synthesis method for BiF₃ should yield the desired crystalline phase.X-ray Diffraction (XRD): Verify the crystal structure and phase purity of the BiF₃ before and after carbon coating.[11][12]
Electrolyte Decomposition Use a stable electrolyte. Ensure the water and oxygen content in the glovebox is low during cell assembly.Cyclic Voltammetry (CV): Look for extra peaks that may indicate electrolyte decomposition.
Issue 2: Rapid Capacity Fading

Question: The initial capacity of my BiF₃/C electrode is high, but it fades quickly over subsequent cycles. What could be the problem?

Answer:

Possible Cause Troubleshooting Steps Diagnostic Technique
Structural Degradation of BiF₃ Optimize the carbon coating to be more robust and flexible to accommodate volume changes. Nanosizing the BiF₃ particles can also help.Post-cycling SEM: Examine the electrode morphology for cracks and pulverization of the active material.
Unstable Solid Electrolyte Interphase (SEI) Layer Use electrolyte additives to promote the formation of a stable SEI layer. Ensure a high-purity electrolyte.Post-cycling XPS: Analyze the surface chemistry of the electrode to understand the composition of the SEI layer.
Dissolution of Active Material A robust and complete carbon coating can minimize the dissolution of bismuth species into the electrolyte.Inductively Coupled Plasma (ICP) analysis of the electrolyte after cycling: Detect the presence of dissolved bismuth.
Thick or Non-uniform Carbon Coating An excessively thick carbon layer can impede lithium-ion diffusion, leading to poor performance, especially at high rates. Optimize the amount of carbon precursor.[6]TEM/HRTEM: Measure the thickness of the carbon coating. EIS: An increase in the Warburg impedance (the sloped line at low frequencies) can indicate diffusion limitations.

Data Presentation

Table 1: Comparison of Electrochemical Performance of Bare and Carbon-Coated BiF₃ Cathodes

Material Initial Discharge Capacity (mAh/g) Capacity Retention Current Density Reference
Bare BiF₃~150-200PoorVariesGeneral Observation
BiF₃@cPAN330200 mAh/g after 250 cycles0.2 C[4]
BiF₃ with 10 wt% Carbon Black1127 F/g (initial)96% after 1000 cycles10 A/g[5]

Note: The performance of supercapacitors is often reported in Farads per gram (F/g), which is distinct from the capacity of battery materials (mAh/g), but the trend of improvement with carbon is analogous.

Experimental Protocols

Protocol 1: Synthesis of Carbon-Coated BiF₃ via Hydrothermal Method
  • Dispersion: Disperse a specific amount of as-synthesized BiF₃ nanoparticles in deionized water or ethanol (B145695) through ultrasonication for 30-60 minutes to form a uniform suspension.

  • Precursor Addition: Dissolve a carbon source (e.g., glucose, sucrose) in the suspension. The mass ratio of BiF₃ to the carbon source should be optimized (e.g., 1:0.5, 1:1, 1:2).

  • Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180-200°C for 12-24 hours.

  • Washing and Drying: After cooling to room temperature, collect the product by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60-80°C overnight.

  • Carbonization: Anneal the dried powder in a tube furnace under an inert atmosphere (e.g., Argon) at a temperature ranging from 500°C to 700°C for 2-4 hours to carbonize the precursor.

Protocol 2: Electrode Preparation and Electrochemical Testing
  • Slurry Preparation: Mix the carbon-coated BiF₃ active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10 in an appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at 120°C for 12 hours.

  • Cell Assembly: Punch out circular electrodes and assemble them into coin cells (e.g., CR2032) in an argon-filled glovebox with a lithium metal anode, a separator (e.g., Celgard 2400), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Electrochemical Measurements:

    • Galvanostatic Charge-Discharge Cycling: Cycle the cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within a voltage window of 2.0-4.5 V vs. Li/Li⁺.

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the cell's impedance.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Carbon-Coated BiF₃ cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing s1 Disperse BiF₃ in Solvent s2 Add Carbon Precursor s1->s2 s3 Hydrothermal Reaction s2->s3 s4 Wash and Dry s3->s4 s5 Anneal for Carbonization s4->s5 e1 Prepare Slurry (BiF₃/C, Carbon Black, PVDF) s5->e1 e2 Coat on Al Foil e1->e2 e3 Vacuum Dry e2->e3 c1 Assemble Coin Cell in Glovebox e3->c1 c2 Electrochemical Measurements (Cycling, CV, EIS) c1->c2

Caption: Experimental workflow for the synthesis and electrochemical testing of carbon-coated BiF₃.

carbon_coating_effect cluster_problem Problem: Bare BiF₃ cluster_solution Solution: Carbon Coating cluster_outcome Outcome: Improved Performance p1 Low Electronic Conductivity s1 Provides Conductive Network p1->s1 p2 Volume Expansion During Cycling s2 Buffers Volume Changes p2->s2 p3 Side Reactions with Electrolyte s3 Acts as a Protective Layer p3->s3 o1 Enhanced Rate Capability s1->o1 o2 Improved Cycling Stability s2->o2 o3 Higher Coulombic Efficiency s3->o3

Caption: Mechanism of how carbon coating improves the electrochemical performance of BiF₃.

References

Technical Support Center: Enhancing the Electronic Conductivity of Bismuth Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to address the low electronic conductivity of bismuth fluoride (B91410) (BiF₃). The information is tailored for professionals in materials science and drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the electronic conductivity of pure bismuth fluoride low?

A1: Bismuth (III) fluoride (BiF₃) is an ionic compound with a large bandgap. In its bulk form, the concentration of free electronic charge carriers is very low, leading to poor electronic conductivity. This intrinsic property hinders its performance in applications that require efficient electron transport, such as in lithium-ion batteries.[1][2]

Q2: What are the primary strategies to improve the electronic conductivity of this compound?

A2: The most common and effective strategies focus on creating composite materials or modifying the structure of BiF₃ to introduce conductive pathways. These include:

  • Carbon Nanocomposites: Incorporating conductive carbon materials, such as carbon black or carbon nanotubes, through high-energy ball milling to create BiF₃/C nanocomposites.[2][3]

  • Surface Coatings: Applying a conductive and stable coating, such as cyclic polyacrylonitrile (B21495) (cPAN), to the surface of BiF₃ particles.[4]

  • Formation of Bismuth Oxyfluoride Nanocomposites: Synthesizing nanocomposites based on bismuth oxyfluoride, which can exhibit improved electrochemical properties.[5][6][7]

  • Doping: Introducing other elements to alter the crystal structure and electronic properties, for example, creating alkaline earth bismuth fluorides like BaBiF₅.[8][9][10]

Q3: How does creating a BiF₃/C nanocomposite enhance conductivity?

A3: By mechanically milling BiF₃ with a conductive carbon source, a composite material is formed where the BiF₃ particles are embedded within a carbon matrix.[11] This network of conductive carbon provides pathways for electrons to travel to and from the insulating BiF₃ particles, thereby significantly improving the overall electronic conductivity of the material and enabling better electrochemical performance.[2]

Q4: Can this compound be used in all-solid-state batteries?

A4: Yes, but modifications are necessary. In all-solid-state batteries, the poor conductivity of BiF₃ and potential side reactions at the electrode-electrolyte interface are significant challenges. Coating BiF₃ with materials like cyclic polyacrylonitrile (cPAN) can help. This coating refines the particle size to the nanoscale and creates a stable interface, which has been shown to improve cycling performance.[4]

Troubleshooting Guides

Problem 1: Low discharge capacity and poor rate capability in BiF₃/C nanocomposite electrodes.

  • Possible Cause 1: Inadequate mixing of BiF₃ and carbon. If the carbon is not uniformly distributed, there will be regions with poor electronic conductivity, leading to incomplete utilization of the active material.

    • Solution: Increase the milling time or optimize the milling speed during the high-energy ball milling process to ensure a homogeneous mixture.[3]

  • Possible Cause 2: Particle agglomeration. Large agglomerates of BiF₃/C particles can limit the accessible surface area and hinder ion diffusion.

    • Solution: Introduce a surfactant or a different milling medium to prevent agglomeration. Additionally, ensure the starting materials are of a suitable particle size.

  • Possible Cause 3: Poor contact with the current collector. If the electrode material does not adhere well to the current collector, the contact resistance will be high, leading to poor performance.

    • Solution: Ensure proper mixing of the active material with a binder (e.g., PVdF) and a conductive additive (e.g., carbon black) during slurry preparation.[12] Optimize the calendering pressure to improve contact.

Problem 2: Rapid capacity fading during cycling of BiF₃-based electrodes.

  • Possible Cause 1: Dissolution of the active material. In liquid electrolytes, some components of the this compound electrode can dissolve, leading to a loss of active material over time.[13][14][15]

    • Solution: Modify the electrolyte composition. For instance, using an anion acceptor can increase the solubility of fluoride salts and improve cycling stability.[13] The use of ionic liquid-based electrolytes has also been shown to improve the cyclic stability of BiF₃.[11][1]

  • Possible Cause 2: Large volume changes during lithiation/delithiation. The conversion reaction in BiF₃ electrodes can lead to significant volume changes, causing mechanical degradation of the electrode and loss of electrical contact.[2]

    • Solution: Incorporating a flexible and conductive matrix, such as carbon nanotubes, can help accommodate volume changes and maintain electrical integrity.[12] Surface coatings can also help to mechanically stabilize the particles.[4]

Problem 3: Inconsistent results in thin-film deposition of this compound compounds.

  • Possible Cause 1: Incomplete fluorination of the precursor oxide film. During topotactic fluorination, residual oxygen may remain in the film, leading to the formation of oxyfluorides instead of pure this compound.[9][10]

    • Solution: Optimize the fluorination conditions, such as the temperature, time, and the type of fluorinating agent (e.g., polyvinylidene fluoride or zinc fluoride).[9][16] X-ray photoelectron spectroscopy (XPS) can be used to verify the extent of fluorination.[9][10]

  • Possible Cause 2: Poor crystallinity of the deposited film. The substrate temperature and deposition rate during molecular beam epitaxy (MBE) can significantly affect the crystal quality of the film.

    • Solution: Calibrate the flux of the elemental sources and optimize the substrate temperature. Reflection high-energy electron diffraction (RHEED) can be used to monitor the film growth in real-time.[8]

Quantitative Data Summary

The following tables summarize key performance metrics for various modified this compound materials.

Table 1: Electrochemical Performance of BiF₃/C Nanocomposites

MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionRate CapabilityReference
BiF₃/C (high-energy milled)230 (at C/30)-65% of theoretical capacity at 4C[3]
BiF₃ in 4.3M LiFSI-Pyr1,4TFSI208~50% over 80 cycles-[11][1]
nano-sized BiF₃@cPAN330200 mAh g⁻¹ after 250 cycles-[4]
BiF₃/C (ball-milled)427-Lower charge capacity (239 mAh g⁻¹)[2]

Table 2: Ionic Conductivity of Doped this compound Compounds

MaterialRoom Temperature Conductivity (S/m)Maximum Conductivity (S/m)Temperature for Max. Conductivity (°C)Reference
BaBiF₅2.4 x 10⁻⁵3.4 x 10⁻⁵80[8][9][10]
SrBiF₅1.2 x 10⁻⁵--[10]

Experimental Protocols

1. Synthesis of BiF₃/C Nanocomposite via High-Energy Ball Milling

This protocol describes a general method for preparing BiF₃/C nanocomposites.

  • Materials: Bismuth (III) fluoride (BiF₃) powder, conductive carbon (e.g., acetylene (B1199291) black, carbon nanotubes).

  • Equipment: High-energy planetary ball mill, milling jars, and balls (e.g., anatase).

  • Procedure:

    • Weigh the desired amounts of BiF₃ and conductive carbon. A typical weight ratio is 50:20 (BiF₃:Carbon).[12]

    • Place the powders into the milling jar along with the milling balls under an inert atmosphere (e.g., Argon).[12]

    • Seal the milling jar.

    • Mill the mixture at a high speed (e.g., 800 rpm) for a specified duration (e.g., 1.5 hours).[12] The milling time is a critical parameter that may require optimization.

    • After milling, handle the resulting nanocomposite powder in an inert atmosphere to prevent oxidation.

2. Characterization of Electronic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is a common technique to evaluate the electronic and ionic conductivity of materials.

  • Equipment: Potentiostat with EIS capability, a two-electrode or four-electrode setup.

  • Procedure:

    • Prepare a pellet of the material to be tested.

    • Place the pellet between two blocking electrodes (e.g., stainless steel).[8]

    • Apply a small AC voltage over a range of frequencies.

    • The resulting impedance data can be plotted in a Nyquist plot.

    • The bulk resistance (Rb) can be determined from the intercept of the semicircle with the real axis.

    • The conductivity (σ) is calculated using the formula: σ = L / (Rb * S), where L is the thickness of the pellet and S is the electrode area.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of BiF3/C Nanocomposite cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Weigh BiF3 and Carbon s2 High-Energy Ball Milling s1->s2 s3 Characterize Material (XRD, SEM) s2->s3 e1 Mix with Binder and Additive s3->e1 e2 Cast Slurry on Current Collector e1->e2 e3 Dry and Calender e2->e3 t1 Assemble Coin Cell e3->t1 t2 Electrochemical Impedance Spectroscopy t1->t2 t3 Galvanostatic Cycling t2->t3 logical_relationship cluster_strategies Conductivity Enhancement Strategies cluster_methods1 Methods cluster_methods2 Methods cluster_methods3 Methods issue Low Electronic Conductivity of BiF3 strategy1 Carbon Nanocomposites issue->strategy1 strategy2 Surface Coating issue->strategy2 strategy3 Doping issue->strategy3 method1a High-Energy Ball Milling strategy1->method1a method2a Polymer Coating (e.g., cPAN) strategy2->method2a method3a Alkaline Earth Metal Doping strategy3->method3a

References

degradation mechanisms of BiF3 in different electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismuth Fluoride (B91410) (BiF₃) electrodes in various battery systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of BiF₃ in a lithium-ion battery?

A1: BiF₃ operates on a conversion reaction mechanism. During discharge (lithiation), it reversibly converts into metallic bismuth (Bi) and lithium fluoride (LiF). Upon charging (delithiation), it is expected to reform BiF₃.[1]

Q2: Why is my BiF₃ electrode showing rapid capacity fading in a liquid electrolyte?

A2: Rapid capacity fading in liquid electrolytes is often attributed to several factors:

  • Dissolution of Active Material: Bismuth species can dissolve into the electrolyte during cycling, leading to a loss of active material.[2][3]

  • Unstable Solid Electrolyte Interphase (SEI): Continuous formation and dissolution of an unstable SEI layer consumes lithium ions and electrolyte, leading to increased impedance and capacity loss.

  • Mechanical Degradation: Although BiF₃ has a relatively low volume change upon lithiation compared to other conversion materials, repeated cycling can still lead to pulverization and loss of electrical contact within the electrode.[1]

Q3: Can BiF₃ be used in sodium-ion batteries? What are the challenges?

A3: While bismuth-based materials are explored for sodium-ion batteries (SIBs), BiF₃ as a cathode is less common. When used as an anode, bismuth undergoes a conversion-alloying reaction with sodium.[4] The primary challenges are similar to those in Li-ion systems but can be more pronounced due to the larger size of sodium ions:

  • Large Volume Expansion: The sodiation/desodiation process involves significant volume changes, which can lead to rapid mechanical degradation of the electrode.[2][5]

  • Unstable SEI: The formation of a stable SEI is crucial for long-term cycling, and this is a known challenge for many anode materials in SIBs.[6][7]

  • Sluggish Kinetics: The larger size of Na⁺ compared to Li⁺ can lead to slower reaction kinetics.

Q4: What is the role of electrolyte concentration in BiF₃ performance?

A4: Higher electrolyte concentration can be beneficial. For instance, in fluoride shuttle batteries, a saturated CsF electrolyte was found to suppress the dissolution of bismuth during charging, leading to improved cycling performance compared to a less concentrated electrolyte.[3]

Q5: What is BiOF and why is it forming on my BiF₃ electrode?

A5: Bismuth oxyfluoride (BiOF) is a common degradation product. Its formation is often attributed to:

  • Oxygen Impurities: Trace amounts of oxygen or moisture in the battery assembly environment or within the cell components can react with BiF₃.[1]

  • Electrolyte Decomposition: The electrolyte itself can decompose at high voltages, releasing oxygen-containing species that react with the electrode surface.

Troubleshooting Guides

Issue 1: Rapid Capacity Fading in Li-ion Batteries

Symptoms:

  • A significant drop in discharge capacity within the first 50-100 cycles.

  • Increasing polarization (voltage difference between charge and discharge curves) with cycling.

  • Low coulombic efficiency, especially in the initial cycles.

Possible Causes and Solutions:

CauseDiagnostic TestRecommended Solution
Active Material Dissolution Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) of the electrolyte after cycling to detect dissolved bismuth.1. Use a higher concentration electrolyte. 2. Employ electrolyte additives that can form a protective layer on the electrode surface. 3. Coat the BiF₃ particles with a stable material like carbon.
Unstable SEI Formation Electrochemical Impedance Spectroscopy (EIS) to monitor the growth of interfacial resistance. X-ray Photoelectron Spectroscopy (XPS) of the cycled electrode to analyze the chemical composition of the SEI.1. Use film-forming electrolyte additives like Fluoroethylene Carbonate (FEC). 2. Optimize the electrolyte solvent. Ether-based electrolytes can sometimes form a more stable SEI compared to carbonate-based ones.[7]
Active Material Isolation Scanning Electron Microscopy (SEM) of the electrode cross-section after cycling to observe cracks and delamination.1. Prepare a nanocomposite electrode with a conductive carbon matrix to buffer volume changes and maintain electrical contact. 2. Optimize electrode calendering pressure to ensure good particle-to-particle contact without damaging the electrode structure.
Moisture Contamination Karl Fischer Titration of the electrolyte and cell components before assembly.Strictly control the glovebox environment (H₂O and O₂ levels < 0.1 ppm). Thoroughly dry all cell components before assembly.
Issue 2: Poor Performance in Sodium-ion Batteries

Symptoms:

  • Very high initial irreversible capacity.

  • Rapid capacity decay.

  • Poor rate capability.

Possible Causes and Solutions:

CauseDiagnostic TestRecommended Solution
Large Volume Expansion Ex-situ/Operando X-ray Diffraction (XRD) to monitor phase changes and lattice expansion during sodiation/desodiation. SEM to observe particle pulverization.1. Synthesize nanostructured BiF₃ to better accommodate strain. 2. Create a composite with a flexible carbon matrix (e.g., carbon nanotubes, graphene).
Unstable SEI in Ether vs. Carbonate Electrolytes EIS to compare interfacial resistance in different electrolytes. XPS and Fourier-transform infrared spectroscopy (FTIR) to characterize the SEI composition.1. Ether-based electrolytes often form a more stable and thinner SEI in SIBs compared to carbonate-based ones.[7][8] 2. Utilize SEI-forming additives like FEC, which is also beneficial in SIBs.[9]
Sluggish Sodiation Kinetics Cyclic Voltammetry (CV) at various scan rates to assess reaction kinetics. Galvanostatic Intermittent Titration Technique (GITT) to determine the Na⁺ diffusion coefficient.1. Reduce the particle size of BiF₃ to shorten the ion diffusion path. 2. Improve the electronic conductivity of the electrode by incorporating highly conductive carbon additives.

Quantitative Data Summary

Table 1: Cycling Performance of BiF₃ in Different Lithium-ion Battery Electrolytes

ElectrolyteCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionReference
1 M LiPF₆ in EC/DMC30 mA g⁻¹~280Drops below 100 mAh g⁻¹ after ~20 cycles[10]
4.3 M LiFSI in Pyr₁,₄TFSI30 mA g⁻¹208~50% after 80 cycles[11]

Table 2: Performance of Bi-based Anodes in Sodium-ion Batteries

Electrode MaterialElectrolyteCurrent DensityReversible Capacity (mAh g⁻¹)Cycling StabilityReference
Bulk Bismuth1 M NaPF₆ in Diglyme400 mA g⁻¹389Stable for over 2000 cycles[12]
BiFeO₃Not specified0.1 A g⁻¹~450Fades to ~130 mAh g⁻¹ after 25 cycles[4]

Experimental Protocols

Protocol 1: Post-Mortem Analysis of a Failed BiF₃ Cell
  • Disassembly: Carefully disassemble the cell in an argon-filled glovebox.

  • Component Rinsing: Gently rinse the electrode and separator with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Visual Inspection: Photograph the components to document any visible changes, such as color change or delamination.

  • Microscopy (SEM): Analyze the surface morphology and cross-section of the cycled electrode to identify cracks, pulverization, and SEI layer thickness.

  • Spectroscopy (XPS/EDX): Characterize the chemical composition of the electrode surface to identify degradation products like BiOF and components of the SEI. Energy-dispersive X-ray spectroscopy (EDX) can provide elemental mapping.

  • Electrolyte Analysis (ICP-MS): Analyze the rinsed electrolyte for dissolved bismuth content.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for SEI Analysis
  • Cell Assembly: Assemble a three-electrode cell with BiF₃ as the working electrode, lithium or sodium metal as the counter and reference electrodes.

  • Initial State Measurement: Record the EIS spectrum of the fresh cell at open circuit voltage (OCV).

  • Cycling and Measurement: Cycle the cell for a set number of cycles (e.g., 1, 5, 10, 50). At the end of each charge or discharge cycle, let the cell rest at OCV for 1 hour to stabilize, then record the EIS spectrum.

  • Data Fitting: Fit the obtained Nyquist plots to an appropriate equivalent circuit model to extract the charge transfer resistance (Rct) and SEI resistance (Rsei). An increase in the semicircle diameter in the high-to-medium frequency region typically corresponds to the growth of the SEI and charge transfer impedance.

Degradation Pathway Visualizations

Li_ion_Degradation cluster_electrode BiF₃ Electrode cluster_electrolyte Electrolyte Interface BiF3 Pristine BiF₃ Bi_LiF Bi + LiF Nanocomposite BiF3->Bi_LiF Discharge (Conversion) BiOF BiOF Formation (from O₂/H₂O impurity) BiF3->BiOF Reaction with Impurities BiF3_reformed Reformed BiF₃ Bi_LiF->BiF3_reformed Charge (Re-conversion) Isolated_Bi Isolated Bi/BiF₃ (Inactive) Bi_LiF->Isolated_Bi Volume Change Pulverization Dissolved_Bi Dissolved Bi species Bi_LiF->Dissolved_Bi Active Material Dissolution Capacity Fade Capacity Fade Isolated_Bi->Capacity Fade Electrolyte Li⁺ + Electrolyte SEI Unstable SEI (e.g., Li₂CO₃) Electrolyte->SEI Electrolyte Reduction SEI->SEI Continuous Growth/ Dissolution Increased Impedance Increased Impedance SEI->Increased Impedance Dissolved_Bi->Capacity Fade BiOF->Capacity Fade

Caption: Degradation pathways of BiF₃ in a Li-ion battery.

Na_ion_Degradation cluster_electrode BiF₃ Anode cluster_electrolyte Electrolyte Interface BiF3_anode Pristine BiF₃ NaBi_phases NaₓBi Alloy Phases BiF3_anode->NaBi_phases Sodiation (Conversion/Alloying) NaBi_phases->BiF3_anode Desodiation Pulverized_Bi Pulverized/Inactive Bi NaBi_phases->Pulverized_Bi Large Volume Expansion Rapid Capacity Fade Rapid Capacity Fade Pulverized_Bi->Rapid Capacity Fade Na_Electrolyte Na⁺ + Electrolyte (Ether vs. Carbonate) SEI_Na SEI Layer Na_Electrolyte->SEI_Na Thick_Unstable_SEI Thick/Unstable SEI (Carbonate) SEI_Na->Thick_Unstable_SEI in Carbonate Electrolyte Thin_Stable_SEI Thin/Stable SEI (Ether) SEI_Na->Thin_Stable_SEI in Ether Electrolyte High Irreversible Capacity High Irreversible Capacity Thick_Unstable_SEI->High Irreversible Capacity Improved Stability Improved Stability Thin_Stable_SEI->Improved Stability

Caption: Key degradation factors for BiF₃ as a Na-ion battery anode.

References

Validation & Comparative

A Comparative Guide to Bismuth Fluoride and Iron Fluoride as High-Energy Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation lithium-ion batteries (LIBs) with higher energy densities has propelled research into conversion-type cathode materials. Among these, metal fluorides are prominent candidates due to their high theoretical capacities and operating voltages. This guide provides an objective comparison between two leading materials: Bismuth Fluoride (B91410) (BiF₃) and Iron Fluoride (FeF₃), supported by experimental data to inform materials selection and future research directions.

Comparative Performance Analysis

Bismuth Fluoride (BiF₃) and Iron Fluoride (FeF₃) both operate on a conversion reaction mechanism, which promises significantly higher energy storage potential compared to conventional intercalation cathodes. However, they exhibit distinct electrochemical characteristics that present different advantages and challenges.

Iron Fluoride (FeF₃) is widely investigated due to the high natural abundance and low cost of iron.[1] It boasts a remarkable theoretical specific capacity of 712 mAh/g, based on a three-electron transfer reaction.[1] The lithiation process of FeF₃ typically involves an initial intercalation step followed by a conversion reaction.[2] Despite its high theoretical energy density, FeF₃ faces significant hurdles. Its intrinsic electronic conductivity is extremely low (below 10⁻¹⁰ S/cm), necessitating the formation of nanocomposites with conductive materials like carbon to facilitate electrochemical reactions.[1][3] The most critical challenge is the large volume change during cycling, which can be as high as 26%.[4] This expansion and contraction leads to mechanical degradation of the electrode, loss of electrical contact, and rapid capacity fading.[1] Furthermore, FeF₃ typically exhibits a large voltage hysteresis of 1.5-2.0 V, indicating poor energy efficiency.[4][5]

This compound (BiF₃) has emerged as a compelling alternative, primarily due to its exceptionally low theoretical volume change of approximately 1.7% upon lithiation.[4][5] This structural stability is comparable to conventional intercalation cathodes and suggests the potential for much better cycling performance.[4] BiF₃ offers a high theoretical capacity of 302 mAh/g and operates at an average discharge voltage of about 3.0 V vs. Li⁺/Li.[4][5] Another significant advantage is its much lower voltage hysteresis (around 0.4 V) compared to FeF₃, which translates to higher energy efficiency.[4][5] However, BiF₃ is not without its own challenges. Its capacity retention can be poor, particularly in standard carbonate-based electrolytes, where side reactions can occur.[4] Research has shown that using alternative electrolytes, such as ionic liquids, can significantly improve its cycling stability.[4]

Quantitative Data Summary

The table below summarizes the key theoretical and experimental performance metrics for BiF₃ and FeF₃ cathodes.

PropertyThis compound (BiF₃)Iron Fluoride (FeF₃)
Theoretical Specific Capacity 302 mAh/g[4][5]712 mAh/g (3-electron transfer)[1]
Average Operating Voltage ~3.0 V vs. Li⁺/Li[4][5]~2.74 V vs. Li⁺/Li[1]
Theoretical Energy Density ~890 Wh/kg[5]~1947 Wh/kg[3]
Volume Change upon Lithiation ~1.7%[4][5]Up to 26%[4]
Voltage Hysteresis ~0.4 V[4][5]1.5 - 2.0 V[4]
Key Advantages Low volume change, low voltage hysteresis, high structural stability.[4][6]High theoretical capacity, low cost, abundant materials.[1][7]
Key Challenges Capacity retention in carbonate electrolytes, potential side reactions.[4]Poor intrinsic conductivity, large volume change, poor reversibility.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols for the synthesis and characterization of BiF₃ and FeF₃ cathodes.

1. Materials Synthesis

  • This compound (BiF₃): A facile and scalable synthesis method involves the thermal decomposition of a single-source precursor, bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃).[4][5]

    • Precursor Synthesis: Bismuth(III) trifluoroacetate is synthesized according to established procedures.[4]

    • Thermal Decomposition: The Bi(TFA)₃ precursor is heated to 300 °C under an inert nitrogen (N₂) atmosphere and held for approximately 12 hours.[4]

    • Product: This process yields phase-pure, highly crystalline orthorhombic BiF₃.[4][8]

    • Nanocomposite Formation: To improve conductivity, the synthesized BiF₃ powder is often combined with conductive carbon additives (like carbon black or CNTs) via ball-milling.[4][9]

  • Iron Fluoride (FeF₃): Various methods are used to synthesize FeF₃, often focusing on creating nanocomposites to overcome poor conductivity.

    • Precipitation Method: Hydrated iron fluorides (e.g., FeF₃·0.33H₂O) can be synthesized via a precipitation reaction from an ethanol (B145695) solution using precursors like Fe(NO₃)₃·9H₂O and NH₄F.[10]

    • Mechano-chemical Process: This method, also using precursors like Fe(NO₃)₃·9H₂O and NH₄F, can yield different hydrated forms of iron fluoride (e.g., β-FeF₃∙3H₂O).[10]

    • Composite Formation: The synthesized FeF₃ is typically ball-milled with a carbon source (e.g., acetylene (B1199291) black) to create a conductive FeF₃/C composite, which is crucial for electrochemical performance.[10][11]

2. Electrochemical Characterization

  • Electrode Preparation:

    • The active material (BiF₃/C or FeF₃/C composite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a typical weight ratio of 80:10:10.

    • The mixture is dispersed in a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry.

    • The slurry is cast onto a current collector (e.g., aluminum foil) and dried under vacuum at elevated temperatures (e.g., 120 °C) to remove the solvent.

  • Cell Assembly:

    • Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox.

    • Lithium metal foil is used as the counter and reference electrode.

    • A separator (e.g., Celgard microporous membrane) is placed between the cathode and the lithium anode.

    • An appropriate electrolyte is added. For BiF₃, studies have shown improved performance with ionic liquids like 4.3 M LiFSI-Pyr1,4TFSI, while standard carbonate electrolytes (e.g., 1 M LiPF₆ in EC/DMC) are also used for comparison.[4][5]

  • Electrochemical Measurements:

    • Galvanostatic Cycling: Cells are cycled at various current densities (e.g., 30 mA/g) within a specific voltage window (e.g., 2.0–4.0 V vs. Li⁺/Li) to determine specific capacity, cycling stability, and rate capability.[5]

    • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.2 mV/s) to identify the redox potentials associated with the conversion reactions.[12]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the charge transfer resistance and ion diffusion kinetics within the electrode.

Workflow for Comparative Cathode Study

The following diagram illustrates a logical workflow for a comprehensive comparative study of novel cathode materials like BiF₃ and FeF₃.

G cluster_0 Material Preparation cluster_1 Characterization & Assembly cluster_2 Performance Evaluation cluster_3 Analysis & Conclusion Synthesis Synthesis of BiF3 & FeF3 Composite Nanocomposite Formation (with Carbon) Synthesis->Composite PhysChem Physicochemical Characterization (XRD, SEM) Composite->PhysChem Electrode Electrode Preparation PhysChem->Electrode Assembly Cell Assembly Electrode->Assembly Testing Electrochemical Testing (Cycling, CV, EIS) Assembly->Testing Analysis Data Analysis & Comparison Testing->Analysis PostMortem Post-Mortem Analysis Testing->PostMortem Conclusion Conclusion & Outlook Analysis->Conclusion PostMortem->Conclusion

Caption: Logical workflow for a comparative study of cathode materials.

References

A Comparative Guide to the Validation of Bismuth Fluoride Crystal Structures: Rietveld Refinement and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of a material's crystal structure is paramount. This guide provides a comparative analysis of Rietveld refinement against other key techniques for the validation of bismuth fluoride (B91410) (BiF₃) crystal structures, supported by experimental data and detailed protocols.

Bismuth fluoride, a compound with applications ranging from solid-state batteries to optical coatings, exists in different polymorphic forms, primarily orthorhombic and cubic phases. Accurate determination of its crystal structure is crucial for understanding its properties and optimizing its performance in various applications. While Rietveld refinement of powder X-ray diffraction (XRD) data is a powerful and widely used method for crystal structure validation, a comprehensive evaluation necessitates comparison with alternative techniques such as single-crystal X-ray diffraction (SC-XRD) and neutron diffraction.

Performance Comparison: Rietveld Refinement vs. Alternative Methods

The choice of technique for crystal structure validation depends on several factors, including sample availability, the desired level of precision, and the specific structural features of interest. The following tables summarize the quantitative data obtained from Rietveld refinement and compare it with data from single-crystal XRD and neutron diffraction for both orthorhombic and cubic phases of this compound.

Orthorhombic BiF₃ (Pnma)
ParameterRietveld RefinementSingle-Crystal XRDNeutron Diffraction
Lattice Parameters
a (Å)6.5604[1]Data not found6.573
b (Å)7.0174[1]Data not found7.025
c (Å)4.8450[1]Data not found4.847
Cell Volume (ų)223.16Data not found224.23
R-factors
R(F)7%[1]Data not found-

Note: Specific single-crystal XRD data for orthorhombic BiF₃ was not available in the searched literature. Neutron diffraction data is sourced from historical studies.

Cubic BiF₃ (Fm-3m)
ParameterRietveld RefinementSingle-Crystal XRDNeutron Diffraction
Lattice Parameters
a (Å)Data not foundData not foundData not found
Cell Volume (ų)Data not foundData not foundData not found
R-factors
RwpData not foundData not found-
RexpData not foundData not found-

Note: A comprehensive experimental Rietveld refinement study specifically on the cubic phase of BiF₃ was not identified in the searched literature. The Materials Project database provides calculated lattice parameters for the cubic phase (a = 5.76 Å).[2][3]

Experimental Protocols

A clear understanding of the experimental methodologies is essential for interpreting the results and designing future experiments.

Rietveld Refinement of this compound

The Rietveld method involves the refinement of a theoretical crystal structure model to match the experimentally observed powder diffraction pattern.

1. Sample Preparation: The this compound powder is finely ground to ensure random orientation of the crystallites and minimize preferred orientation effects. The powder is then carefully packed into a sample holder.

2. Data Collection: Powder X-ray diffraction data is collected using a diffractometer, typically with Cu Kα radiation. A continuous scan is performed over a wide 2θ range to capture a sufficient number of reflections for the refinement.

3. Rietveld Refinement Procedure:

  • Initial Model: An initial structural model for the respective BiF₃ phase (orthorhombic or cubic) is used. This includes space group, approximate lattice parameters, and atomic positions.
  • Software: Specialized software such as GSAS-II or FullProf is used to perform the refinement.[1]
  • Refinement Steps: The refinement proceeds in a stepwise manner, starting with the scale factor and background parameters, followed by lattice parameters, peak shape parameters, and finally atomic coordinates and isotropic/anisotropic displacement parameters.
  • Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ²) indicator.

Single-Crystal X-ray Diffraction of this compound

Single-crystal XRD provides highly accurate structural information by analyzing the diffraction pattern from a single, well-ordered crystal.

1. Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

2. Data Collection: The crystal is placed in an X-ray beam, and the diffraction data are collected as a series of frames while the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected data is indexed to determine the unit cell parameters and Bravais lattice.
  • The intensities of the reflections are integrated and corrected for various experimental factors.
  • The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares techniques to obtain the final atomic coordinates and displacement parameters.

Neutron Diffraction of this compound

Neutron diffraction is particularly useful for locating light atoms, such as fluorine, in the presence of heavy atoms like bismuth, due to the different scattering cross-sections of neutrons compared to X-rays.

1. Sample Preparation: A powdered sample of this compound is loaded into a suitable container (e.g., a vanadium can) that is nearly transparent to neutrons.

2. Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles to obtain a diffraction pattern.

3. Data Analysis: The data is analyzed using the Rietveld method, similar to powder XRD, to refine the crystal structure. The ability of neutrons to distinguish between isotopes can also be leveraged in specific studies.

Methodological Comparison and Logical Workflow

The relationship between Rietveld refinement and the alternative methods can be visualized as a workflow where the choice of technique depends on the research goals and sample characteristics.

Rietveld_Comparison cluster_sample Sample cluster_techniques Characterization Techniques cluster_outcomes Primary Outcomes Powder Powdered BiF₃ Rietveld Rietveld Refinement (Powder XRD/Neutron) Powder->Rietveld Neutron Neutron Diffraction Powder->Neutron SingleCrystal Single Crystal of BiF₃ SC_XRD Single-Crystal XRD SingleCrystal->SC_XRD Rietveld_Outcome Refined Crystal Structure (Lattice Parameters, Atomic Positions) Rietveld->Rietveld_Outcome SC_XRD_Outcome Highly Accurate Crystal Structure (Bond Lengths, Angles) SC_XRD->SC_XRD_Outcome Neutron_Outcome Precise Light Atom Positions (Fluorine Location) Neutron->Neutron_Outcome Validation Validated Crystal Structure Rietveld_Outcome->Validation SC_XRD_Outcome->Validation Neutron_Outcome->Validation

Caption: Workflow for this compound crystal structure validation.

The diagram illustrates that for powdered samples, Rietveld refinement of either X-ray or neutron diffraction data is the primary method for structure validation. When single crystals are available, single-crystal XRD offers the most accurate determination of the crystal structure. Neutron diffraction provides complementary information, particularly regarding the positions of fluorine atoms. Ultimately, the data from these different techniques can be combined to achieve a comprehensive and robust validation of the this compound crystal structure.

Signaling Pathway of Structural Information

The process of deriving meaningful structural information from diffraction experiments can be conceptualized as a signaling pathway, where the initial diffraction signal is processed and refined to yield the final crystal structure.

Diffraction_Signaling cluster_experiment Experimental cluster_data Data Processing cluster_refinement Structure Refinement cluster_validation Validation Diffraction Diffraction Experiment (XRD or Neutron) RawData Raw Diffraction Pattern Diffraction->RawData PeakFitting Peak Profiling & Indexing RawData->PeakFitting InitialModel Initial Structural Model PeakFitting->InitialModel LeastSquares Least-Squares Refinement InitialModel->LeastSquares FinalStructure Refined Crystal Structure LeastSquares->FinalStructure GoodnessOfFit Goodness-of-Fit Parameters LeastSquares->GoodnessOfFit Validation Final Validated Structure

Caption: Pathway of structural information from diffraction to validation.

This diagram shows the logical flow from the initial diffraction experiment to the final validated crystal structure. The raw data undergoes processing to identify peak positions and intensities, which informs the initial structural model for refinement. Through an iterative least-squares process, the model is refined to best fit the experimental data, and the quality of the fit is assessed to validate the final structure.

References

A Comparative Guide to the Synthesis of Bismuth Trifluoride: Hydrothermal vs. Solid-State Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis method for key compounds like bismuth trifluoride (BiF3) is critical, directly impacting the material's properties and performance in applications ranging from biomedical imaging to energy storage. This guide provides an objective comparison of two common synthesis routes for BiF3: the hydrothermal method and the solid-state reaction method, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Outcomes

The selection between hydrothermal and solid-state synthesis of BiF3 hinges on the desired particle characteristics and the intended application. Hydrothermal synthesis typically yields well-defined, nano-sized crystalline particles with uniform morphology, while the solid-state method, a traditional ceramic technique, often results in larger, bulk polycrystalline materials. These differences in the final product significantly influence properties such as surface area, purity, and electrochemical performance.

FeatureHydrothermal SynthesisSolid-State Synthesis
Principle Chemical precipitation from a solution in a sealed, heated aqueous environment.Direct reaction of solid precursors at elevated temperatures.
Typical Temperature 120-250 °C300-1000 °C or higher
Particle Size Nanometers (e.g., ~380 nm)[1]Micrometers to bulk material
Morphology Uniform, well-defined shapes (e.g., spherical, octahedral)[1]Irregular, agglomerated particles
Crystallinity High, well-crystalline products[2]Highly crystalline, can be phase-pure[3][4]
Purity Can be high, but potential for solvent/precursor impurities.Prone to secondary phases (e.g., Bi2Fe4O9 in related syntheses) if not optimized[5]
Advantages Excellent control over particle size and morphology, lower reaction temperatures.Simple procedure, scalable.
Disadvantages Requires specialized autoclave equipment, longer reaction times.High temperatures required, limited control over particle morphology, potential for impurities.

In-Depth Analysis of Performance

The synthesis method has a profound impact on the material's performance, particularly in electrochemical applications such as lithium-ion batteries, where BiF3 is a promising cathode material due to its high theoretical capacity.

Electrochemical Performance

As a cathode material, the performance of BiF3 is intrinsically linked to its particle size and morphology, which dictate the kinetics of the electrochemical reactions.

Performance MetricHydrothermal/Wet-Chemical SynthesisSolid-State (Thermal Decomposition) Synthesis
Initial Discharge Capacity Not explicitly reported in direct comparison.208 mAh g⁻¹ (in ionic liquid electrolyte)[3][6]
Cycling Stability A BiF3-based device showed 96% capacity retention after 1000 cycles (supercapacitor application).[7]~50% capacity retention after 80 cycles (in ionic liquid electrolyte)[3][6]
Crystal Structure Cubic (Fm-3m)[8] or Orthorhombic, depending on conditions.Orthorhombic (Pnma)[3][9]
Particle Size Nanoparticles (e.g., ~380 nm)[1]Flake morphology with a mean particle size of 4.9 μm.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for both synthesis methods.

Hydrothermal Synthesis of BiF3 Nanoparticles

This protocol describes the synthesis of polyvinylpyrrolidone (B124986) (PVP)-coated BiF3 nanoparticles.

Materials:

Procedure:

  • Dissolve 1 mmol of Bi(NO₃)₃·5H₂O in a solution containing 5 mL of DI water and 30 mL of ethylene glycol to form a clear solution (Solution A).[1]

  • Add 0.5 g of PVP to Solution A and stir at room temperature for 10 minutes.[1]

  • Dissolve 20 mmol of NH₄F in 10 mL of DI water to form Solution B.[1]

  • Pour Solution B into Solution A and stir for 20 minutes to form a white mixture (Solution C).[1]

  • Transfer Solution C into a 50-mL Teflon-lined stainless-steel autoclave and heat at 180 °C for 24 hours.[1]

  • Allow the autoclave to cool to room temperature naturally.

  • Centrifuge the product at 8000 rpm for 3 minutes and wash with DI water and alcohol to remove unreacted substances.

  • Collect the final product by freeze-drying.[1]

Solid-State Synthesis of BiF3 (Thermal Decomposition Method)

This protocol outlines the synthesis of orthorhombic BiF3 via thermal decomposition of a precursor.

Materials:

Procedure:

  • Place the Bi(TFA)₃ precursor in a suitable crucible.

  • Heat the precursor under a nitrogen (N₂) atmosphere at 300 °C for 12 hours.[4]

  • The resulting product is highly crystalline orthorhombic BiF3.[4]

Note: The synthesis of the Bi(TFA)₃ precursor is a separate step and details can be found in the cited literature.

Visualizing the Synthesis Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both synthesis methods.

Hydrothermal_Synthesis cluster_hydrothermal Hydrothermal Synthesis Workflow start_h Start precursors_h Dissolve Bi(NO₃)₃·5H₂O and PVP in Ethylene Glycol/Water start_h->precursors_h add_nh4f Add NH₄F Solution precursors_h->add_nh4f autoclave Hydrothermal Reaction (180°C, 24h) add_nh4f->autoclave wash_dry Centrifuge, Wash, and Freeze-Dry autoclave->wash_dry product_h BiF₃ Nanoparticles wash_dry->product_h

Caption: Hydrothermal synthesis workflow for BiF3 nanoparticles.

Solid_State_Synthesis cluster_solid_state Solid-State Synthesis Workflow (Thermal Decomposition) start_ss Start precursor_ss Prepare Bi(TFA)₃ Precursor start_ss->precursor_ss heating Thermal Decomposition (300°C, 12h, N₂ atm) precursor_ss->heating product_ss Orthorhombic BiF₃ heating->product_ss

Caption: Solid-state synthesis workflow for BiF3 via thermal decomposition.

Conclusion

The choice between hydrothermal and solid-state synthesis for BiF3 is a critical decision that should be guided by the specific requirements of the end application.

  • For applications requiring precise control over particle size and morphology, such as in advanced battery cathodes or as contrast agents in biomedical imaging, the hydrothermal method is generally superior. The resulting nanoparticles offer high surface area and potentially enhanced reactivity.

  • For applications where bulk material is sufficient and simplicity and scalability are prioritized, the solid-state method remains a viable option. However, careful control of reaction conditions is necessary to avoid the formation of impurity phases.

Further research focusing on a direct, systematic comparison of BiF3 synthesized by these two methods under identical characterization and testing conditions would be invaluable to the scientific community for making more informed decisions on material synthesis strategies.

References

A Comparative Guide to the Electrochemical Performance of α-BiF₃ and β-BiF₃

Author: BenchChem Technical Support Team. Date: December 2025

Bismuth trifluoride (BiF₃) has emerged as a promising high-energy-density cathode material for lithium-ion batteries, owing to its high theoretical specific capacity. This guide provides a comparative analysis of the electrochemical performance of its two common polymorphs: the cubic α-phase and the orthorhombic β-phase. This objective comparison is supported by experimental data to assist researchers and professionals in the field of battery material development.

Key Performance Metrics: A Side-by-Side Comparison

The electrochemical properties of α-BiF₃ and β-BiF₃ have been investigated, revealing distinct performance characteristics. While direct comparative studies under identical conditions are limited, analysis of available data provides valuable insights into their potential as cathode materials.

Performance Metricα-BiF₃ (Cubic)β-BiF₃ (Orthorhombic)
Crystal Structure Face-centered cubicOrthorhombic
Initial Discharge Capacity 263.6 mAh/g (as a BiF₃/C/AlPO₄ composite)[1]208 mAh/g[2]
Cycling Stability Data for pure α-BiF₃ in Li-ion batteries is limited. A symmetric supercapacitor using α-BiF₃ nanoparticles showed 90% capacity retention after 1000 cycles.[3]~50% capacity retention after 80 cycles.[2]
Rate Capability Data for pure α-BiF₃ in Li-ion batteries is not readily available in direct comparison to β-BiF₃.A BiF₃/C composite (phase not specified but likely β-BiF₃) showed a decrease in discharge capacity from 314 mAh/g at 0.1C to 197 mAh/g at 10C.[4][5]
Ionic Conductivity Specific ionic conductivity data for α-BiF₃ is not detailed in the provided search results.The ionic conductivity of β-BiF₃ is a key factor influencing its electrochemical performance, though specific values in direct comparison to the alpha phase are not available.

Note: The provided data for α-BiF₃ is for a composite material, which may enhance its electrochemical performance compared to the pure form. Therefore, a direct comparison with pure β-BiF₃ should be interpreted with caution.

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of α-BiF₃ and β-BiF₃ are crucial for reproducible research and development.

Synthesis of β-BiF₃ (Orthorhombic)

A common method for synthesizing orthorhombic β-BiF₃ involves the thermal decomposition of bismuth(III) trifluoroacetate (B77799).

Procedure:

  • Bismuth(III) trifluoroacetate is used as a precursor.

  • The precursor undergoes thermal decomposition in an inert atmosphere (e.g., nitrogen).

  • The decomposition is typically carried out at a specific temperature and for a set duration to ensure the formation of the desired orthorhombic phase.

Synthesis of α-BiF₃ (Cubic)

Cubic α-BiF₃ can be synthesized through various methods, including wet-chemical routes for nanoparticles and as part of composite materials.

Procedure for BiF₃/C/AlPO₄ Composite:

  • A solid-state milling process is employed.

  • Precursors for BiF₃, a carbon source, and amorphous AlPO₄ are milled together.

  • This process yields a composite where the BiF₃ maintains its face-centered cubic structure.[1]

Procedure for α-BiF₃ Nanoparticles:

  • A facile laboratory-based wet-chemical method is used.

  • Organic molecules are used to stabilize the resulting BiF₃ nanoparticles.

  • This method produces a pure form of face-centered cubic BiF₃.[3]

Electrochemical Characterization

Standard electrochemical testing is employed to evaluate the performance of BiF₃ polymorphs as cathode materials.

Electrode Preparation:

  • The active material (α-BiF₃ or β-BiF₃) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent to form a slurry.

  • The slurry is then cast onto a current collector (e.g., aluminum foil) and dried under vacuum.

Cell Assembly:

  • Coin-type cells (e.g., 2032) are typically assembled in an argon-filled glovebox.

  • The prepared cathode is used as the working electrode, with lithium metal serving as both the counter and reference electrode.

  • A separator (e.g., Celgard) is soaked in an electrolyte (e.g., LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) and placed between the electrodes.

Electrochemical Measurements:

  • Galvanostatic Cycling: The cells are charged and discharged at various current densities (C-rates) within a specific voltage window to determine the specific capacity, cycling stability, and rate capability.

  • Cyclic Voltammetry (CV): CV is performed to study the redox reactions and electrochemical reversibility of the material.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic conductivity of the electrode-electrolyte interface.

Visualizing the Comparison and Experimental Workflow

To better illustrate the relationships and processes involved, the following diagrams are provided.

Electrochemical Performance Comparison: α-BiF₃ vs. β-BiF₃ cluster_alpha α-BiF₃ (Cubic) cluster_beta β-BiF₃ (Orthorhombic) cluster_shared Shared Properties a_capacity Initial Discharge Capacity (as composite)[1] a_stability Cycling Stability (in supercapacitor)[3] b_capacity Initial Discharge Capacity[2] b_stability Cycling Stability[2] b_rate Rate Capability[4][5] shared_theory High Theoretical Specific Capacity shared_theory->a_capacity influences shared_theory->b_capacity influences Experimental Workflow for Electrochemical Characterization synthesis Material Synthesis (α-BiF₃ or β-BiF₃) electrode Electrode Preparation (Slurry Casting) synthesis->electrode assembly Coin Cell Assembly (in Glovebox) electrode->assembly testing Electrochemical Testing assembly->testing galvanostatic Galvanostatic Cycling cv Cyclic Voltammetry eis Electrochemical Impedance Spectroscopy

References

Characterizing the Purity of Bismuth Fluoride: A Comparative Guide to XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of bismuth fluoride (B91410) (BiF₃), particularly in fields like drug development and advanced materials, ensuring high purity is paramount. Even trace impurities can significantly alter the material's chemical and physical properties. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for assessing the elemental composition and chemical state of bismuth fluoride. This guide provides a comprehensive comparison of XPS with other analytical techniques for purity characterization, supported by experimental data and detailed protocols.

Unveiling Surface Purity with XPS

XPS analysis of this compound provides critical information about the elemental composition and chemical states of the top few nanometers of the material. This is particularly important as surface contamination or oxidation can impact reactivity and performance.

A typical XPS survey scan of a high-purity this compound sample will primarily show peaks corresponding to bismuth (Bi) and fluorine (F). However, the presence of other elements can indicate impurities. Common contaminants include oxygen (O), often from surface oxidation to bismuth oxyfluoride or bismuth oxide, and adventitious carbon (C) from atmospheric exposure.

Table 1: Quantitative XPS Analysis of this compound Samples

The following table summarizes representative quantitative data from XPS analysis of two different batches of this compound, illustrating how the technique can be used to compare purity levels.

Sample IDBi (Atomic %)F (Atomic %)O (Atomic %)C (Atomic %)Inferred Purity
BiF₃ - Batch A24.873.11.50.6>98% (surface)
BiF₃ - Batch B23.568.95.22.4~93% (surface)

Note: This data is illustrative. Actual atomic percentages can vary based on synthesis method, handling, and storage.

High-resolution XPS spectra of the Bi 4f and F 1s regions provide more detailed chemical state information. For pure BiF₃, the Bi 4f₇/₂ peak is typically observed around 160.4 eV.[1] The presence of bismuth oxide (Bi₂O₃) would result in a shoulder or a distinct peak at a lower binding energy, around 159 eV.[2] Similarly, the F 1s peak for BiF₃ is expected around 685 eV.

A Comparative Look: XPS vs. Alternative Purity Analysis Methods

While XPS excels at surface characterization, a comprehensive purity assessment often requires complementary techniques that provide bulk information. The following table compares XPS with X-ray Diffraction (XRD) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Table 2: Comparison of Analytical Techniques for this compound Purity

FeatureX-ray Photoelectron Spectroscopy (XPS)X-ray Diffraction (XRD)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Analysis of core-level electron kinetic energy upon X-ray irradiation.Diffraction of X-rays by the crystalline lattice.Ionization of the sample in an argon plasma and mass-to-charge ratio analysis.
Information Provided Elemental composition, chemical state, and electronic state of the surface (top 1-10 nm).Crystalline phase identification and purity, lattice parameters, crystallite size.Ultra-trace elemental and isotopic composition of the bulk material.
Purity Assessment Semi-quantitative determination of surface purity and identification of surface contaminants (e.g., oxides, adventitious carbon).Identifies crystalline impurity phases. Quantitative phase analysis is possible with standards.Highly quantitative determination of trace and ultra-trace elemental impurities in the bulk.
Sample Type Solids (powders, thin films).Crystalline solids (powders).Solids and liquids (requires sample digestion).
Destructive? Non-destructive (with exceptions for soft materials or prolonged X-ray exposure).Non-destructive.Destructive.
Detection Limits ~0.1 atomic % (surface).[3]~1-5% for crystalline impurities.parts-per-billion (ppb) to parts-per-trillion (ppt) for most elements.[4][5]

Experimental Protocols

XPS Analysis of this compound Powder

A standardized protocol is crucial for obtaining reliable and reproducible XPS data.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis p1 Mount BiF₃ powder on sample holder (e.g., indium foil or conductive carbon tape) p2 Introduce sample into the XPS instrument's load-lock chamber p1->p2 p3 Pump down to ultra-high vacuum (UHV) p2->p3 a1 Transfer sample to the analysis chamber a2 Optional: Perform in-situ surface cleaning (e.g., Ar⁺ ion sputtering) a1->a2 a3 Acquire a survey spectrum to identify all elements present a2->a3 a4 Acquire high-resolution spectra for Bi 4f, F 1s, O 1s, and C 1s regions a3->a4 d1 Calibrate binding energy scale (e.g., to adventitious C 1s at 284.8 eV) d2 Perform peak fitting and deconvolution of high-resolution spectra d1->d2 d3 Calculate atomic concentrations from peak areas using sensitivity factors d2->d3 d4 Identify chemical states from binding energies and peak shapes d3->d4

Figure 1. Experimental workflow for the XPS analysis of this compound powder.

Detailed Steps:

  • Sample Mounting: this compound powder is mounted on a sample holder. For electrically insulating powders like BiF₃, pressing the powder into a high-purity indium foil is the preferred method to minimize charging effects.[6][7] Alternatively, the powder can be affixed to double-sided conductive carbon tape.[6][7]

  • Introduction to UHV: The mounted sample is introduced into the XPS instrument's load-lock chamber, which is then pumped down to ultra-high vacuum (UHV) conditions (typically <10⁻⁸ Torr) to prevent gas-phase molecules from interfering with the analysis.

  • Surface Cleaning (Optional but Recommended): To remove adventitious surface contamination (e.g., carbon and water), the sample surface can be gently sputtered with low-energy argon ions (Ar⁺). This step is crucial for analyzing the intrinsic composition of the this compound.

  • Data Acquisition:

    • A wide-energy range survey spectrum is first acquired to identify all elements present on the surface.

    • High-resolution spectra are then obtained for the specific elements of interest (Bi 4f, F 1s, O 1s, and C 1s) to determine their chemical states and to perform accurate quantification.

  • Data Analysis:

    • The binding energy scale is calibrated using the adventitious carbon C 1s peak, typically set to 284.8 eV.[6][7]

    • The high-resolution spectra are analyzed by fitting the peaks to known line shapes (e.g., Gaussian-Lorentzian). This allows for the deconvolution of overlapping peaks from different chemical states.

    • The atomic concentrations of the elements are calculated from the areas of the fitted peaks, corrected by their respective relative sensitivity factors (RSFs).

Logical Framework for Purity Assessment

The choice of analytical technique depends on the specific information required. The following diagram illustrates a logical approach to selecting the appropriate method for this compound purity characterization.

Purity_Assessment_Logic start Purity Assessment of BiF₃ q1 Is surface composition and chemical state critical? start->q1 xps Use XPS q1->xps Yes q2 Are crystalline impurities a concern? q1->q2 No xps->q2 xrd Use XRD q2->xrd Yes q3 Is bulk elemental purity at trace levels required? q2->q3 No xrd->q3 icpms Use ICP-MS q3->icpms Yes comprehensive Comprehensive Purity Profile: Combine XPS, XRD, and ICP-MS q3->comprehensive No icpms->comprehensive

Figure 2. Decision-making framework for selecting a purity analysis technique.

References

A Comparative Guide to Bismuth Fluoride and Antimony Trifluoride as Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bismuth trifluoride (BiF₃) and antimony trifluoride (SbF₃) as Lewis acids. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their relative strengths, supported by available experimental and computational data. This document outlines key metrics of Lewis acidity, experimental protocols for their determination, and examples of their catalytic applications.

Executive Summary

Bismuth trifluoride and antimony trifluoride are both p-block element trihalides that exhibit Lewis acidic properties. The Lewis acidity of these compounds is a critical factor in their application as catalysts in various organic transformations. While experimental data directly comparing the Lewis acidity of BiF₃ and SbF₃ using a single, consistent method is limited, computational data and experimental trends observed for their chloride analogues provide valuable insights. Computational studies indicate that bismuth trifluoride is a stronger Lewis acid than antimony trifluoride , as evidenced by its higher calculated Fluoride (B91410) Ion Affinity (FIA). This trend is consistent with experimental findings for their chloride counterparts, where BiCl₃ was found to be more Lewis acidic than SbCl₃.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of a compound can be quantified using several methods, most notably the Gutmann-Beckett method, which determines the Acceptor Number (AN), and computational methods that calculate the Fluoride Ion Affinity (FIA).

Lewis AcidMethodLewis Acidity MetricValue (kJ/mol)Reference
BiF₃Computational (DFT)Fluoride Ion Affinity (FIA)127.1[1]
SbF₃Computational (DFT)Fluoride Ion Affinity (FIA)162.2[1]
BiCl₃Experimental (NMR)Acceptor Number (AN)Higher than SbCl₃[2][3]
SbCl₃Experimental (NMR)Acceptor Number (AN)Lower than BiCl₃[2][3]

Note: A higher Fluoride Ion Affinity (FIA) value indicates stronger Lewis acidity. The Acceptor Number (AN) is a dimensionless quantity where a higher value also signifies stronger Lewis acidity.

The computational data clearly suggests that BiF₃ has a significantly higher affinity for fluoride ions compared to SbF₃, making it the stronger Lewis acid.[1] This is further supported by experimental studies on the corresponding chlorides, which show BiCl₃ to be more Lewis acidic than SbCl₃ based on the Gutmann-Beckett method.[2][3]

Experimental Protocols

Gutmann-Beckett Method for Determining Acceptor Number (AN)

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[4][5]

Protocol:

  • Preparation of the Probe Solution: A solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic, deuterated solvent (e.g., CD₂Cl₂) is prepared at a known concentration.

  • Reference Spectrum: A ³¹P NMR spectrum of the Et₃PO solution is recorded. The chemical shift of the free Et₃PO serves as the reference value.

  • Addition of the Lewis Acid: A stoichiometric amount of the Lewis acid to be tested (e.g., BiF₃ or SbF₃) is added to the Et₃PO solution under an inert atmosphere to prevent hydrolysis.

  • Measurement of the Complex: The ³¹P NMR spectrum of the resulting mixture is recorded. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the phosphorus signal.

  • Calculation of Acceptor Number: The change in the ³¹P NMR chemical shift (Δδ) is used to calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δₐ₋ₗₑₓ - δₑ₋₋₋) where δₐ₋ₗₑₓ is the chemical shift of the Lewis acid-Et₃PO adduct and δₑ₋₋₋ is the chemical shift of free Et₃PO in a non-coordinating solvent like hexane (B92381) (δ = 41.0 ppm).[4]

Gutmann_Beckett_Workflow cluster_preparation Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis Et3PO Et3PO Probe Et3PO_Solution Et3PO Solution Et3PO->Et3PO_Solution Solvent Inert Solvent (e.g., CD2Cl2) Solvent->Et3PO_Solution LewisAcid_Solution Lewis Acid Solution Solvent->LewisAcid_Solution LewisAcid Lewis Acid (BiF3 or SbF3) LewisAcid->LewisAcid_Solution NMR_Ref 31P NMR of Et3PO Solution Et3PO_Solution->NMR_Ref NMR_Sample 31P NMR of Mixture Et3PO_Solution->NMR_Sample LewisAcid_Solution->NMR_Sample Calc_Shift Calculate Δδ NMR_Ref->Calc_Shift NMR_Sample->Calc_Shift Calc_AN Calculate AN Calc_Shift->Calc_AN

Figure 1: Experimental workflow for the Gutmann-Beckett method.
Fluoride Ion Affinity (FIA) - Computational and Conceptual Experimental Approach

Fluoride Ion Affinity (FIA) is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. It is a theoretical measure of Lewis acidity, with higher values indicating stronger acidity.[6] While direct experimental determination is complex, the concept can be understood through potentiometric methods for fluoride ion concentration measurement.

Computational Protocol (Conceptual):

  • Geometry Optimization: The geometries of the Lewis acid (e.g., BiF₃ or SbF₃) and its corresponding fluoride adduct (e.g., [BiF₄]⁻ or [SbF₄]⁻) are optimized using density functional theory (DFT) or other high-level quantum chemical methods.

  • Energy Calculation: The electronic energies of the optimized structures are calculated.

  • FIA Calculation: The FIA is calculated as the difference in electronic energy between the Lewis acid and its fluoride adduct, often with corrections for zero-point vibrational energy and thermal effects.

Experimental Concept (Potentiometric Fluoride Ion Sensing):

An indirect experimental assessment of fluoride ion affinity can be conceptualized through the use of a fluoride ion-selective electrode (ISE).[7][8]

  • Calibration: The fluoride ISE is calibrated using standard solutions of known fluoride concentrations.

  • Measurement: The potential of a solution containing the Lewis acid is measured before and after the addition of a known amount of a fluoride salt.

  • Interpretation: A greater change in the free fluoride ion concentration upon addition to the Lewis acid solution would indicate a higher affinity of that Lewis acid for the fluoride ion.

FIA_Concept cluster_computational Computational FIA cluster_experimental Experimental FIA Concept Opt_LA Optimize Geometry (Lewis Acid) Calc_Energy Calculate Energies Opt_LA->Calc_Energy Measure_Initial Measure [F-] in Lewis Acid Solution Opt_LA->Measure_Initial informs Opt_Adduct Optimize Geometry (Fluoride Adduct) Opt_Adduct->Calc_Energy Calc_FIA Calculate FIA Calc_Energy->Calc_FIA ISE_Setup Fluoride ISE Setup Calibrate Calibrate with F- Standards ISE_Setup->Calibrate Calibrate->Measure_Initial Add_Fluoride Add Known [F-] Measure_Initial->Add_Fluoride Compare Compare Δ[F-] Measure_Initial->Compare Measure_Final Measure Final [F-] Add_Fluoride->Measure_Final Measure_Final->Compare

Figure 2: Logical relationship between computational and experimental concepts for FIA.

Catalytic Applications and Performance

Both BiF₃ and SbF₃ have been investigated as catalysts in various organic reactions, leveraging their ability to act as Lewis acids.

Bismuth Trifluoride (BiF₃):

Bismuth(III) compounds, in general, are attractive catalysts due to their low toxicity and cost.[9] While specific catalytic applications of BiF₃ are less documented compared to other bismuth salts like Bi(OTf)₃ and BiCl₃, its Lewis acidity suggests potential in reactions such as:

  • Friedel-Crafts reactions: Catalyzing the acylation and alkylation of aromatic compounds.

  • Aldol reactions: Promoting the condensation of enolates with carbonyl compounds.

  • Glycosylations: Activating glycosyl halides for the formation of glycosidic bonds.[1][10]

  • Fluorination Reactions: Bismuth catalysts have been developed for the synthesis of fluoroarenes.[11]

Antimony Trifluoride (SbF₃):

Antimony trifluoride is a well-known fluorinating agent, often referred to as Swarts' reagent, used to convert alkyl chlorides and bromides to the corresponding fluorides.[12][13] Its catalytic applications include:

  • Halogen Exchange Reactions (Swarts Reaction): A classic application where SbF₃ facilitates the replacement of chlorine or bromine with fluorine.[12][13]

  • Fluorination Catalyst: Used to catalyze fluorinations by hydrogen fluoride.[14][15]

  • Freon Production: Historically used in the industrial synthesis of chlorofluorocarbons.[13]

  • Ceramics and Dyeing: Employed in the manufacturing of pottery, porcelains, and in dyeing processes.[14][15]

Performance Comparison:

A direct, side-by-side comparison of the catalytic performance of BiF₃ and SbF₃ in the same reaction is not extensively reported in the literature. However, based on the established higher Lewis acidity of BiF₃, it can be inferred that for reactions where the rate-determining step involves the activation of a substrate by a Lewis acid, BiF₃ may exhibit higher catalytic activity than SbF₃, assuming similar reaction conditions and solubility. Conversely, for reactions specifically requiring a fluorinating agent, the established utility of SbF₃ in Swarts-type reactions makes it a primary choice.

Conclusion

The available evidence from computational studies and experimental trends of related compounds indicates that bismuth trifluoride is a stronger Lewis acid than antimony trifluoride . This is quantitatively supported by its higher calculated Fluoride Ion Affinity. While direct experimental validation for the fluorides using a consistent method is an area for further research, the data on their chloride analogues corroborates this trend.

For researchers selecting a Lewis acid catalyst, the choice between BiF₃ and SbF₃ will depend on the specific requirements of the reaction. BiF₃ may be a more potent catalyst for general Lewis acid-catalyzed transformations, while SbF₃ remains a well-established reagent for fluorination reactions. The detailed experimental protocols and comparative data presented in this guide are intended to aid in making an informed decision for catalyst selection and experimental design in chemical synthesis and drug development.

References

The Impact of Binders on the Electrochemical Performance of Bismuth Fluoride (BiF3) Electrodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical factor in the performance of bismuth fluoride (B91410) (BiF3) electrodes is the choice of binder, which plays a crucial role in maintaining the electrode's structural integrity and influencing its electrochemical behavior. This guide provides a comparative overview of three common binders—Polyvinylidene Fluoride (PVDF), Carboxymethyl Cellulose (CMC), and Sodium Alginate—and their effects on the performance of BiF3 electrodes, drawing upon available research data.

Performance Comparison of Binders for BiF3 Electrodes

The following table summarizes the electrochemical performance of BiF3 electrodes with different binders, based on data extracted from separate research articles.

BinderInitial Discharge CapacityCycling StabilityCoulombic EfficiencySource
PVDF ~284 mAh/g (at C/20)~61% capacity retention after 10 cyclesNot explicitly stated[1]
CMC ~110 mAh/g (initial discharge)Poor cycling, ~0 mAh/g after 5 cyclesNot explicitly stated[1]
Sodium Alginate Data not available for BiF3. However, for CuF2, another metal fluoride, it delivered a reversible capacity of 420.4 mAh/g.Showed enhanced reversibility for CuF2.Not explicitly stated[2]

Disclaimer: The data presented above is compiled from different studies and is not the result of a direct comparative experiment. Variations in experimental parameters such as electrode composition, electrolyte, and cycling conditions can significantly influence the results.

Experimental Protocols

The methodologies for preparing and testing BiF3 electrodes with different binders are detailed below, as described in the referenced literature.

Electrode Preparation with PVDF Binder

The fabrication of BiF3 electrodes using a PVDF binder typically involves a slurry casting method. The active material (BiF3), a conductive agent (e.g., carbon black), and the PVDF binder are mixed in a specific weight ratio, for instance, 60:25:15.[3] N-methyl-2-pyrrolidone (NMP) is used as the solvent to create a homogeneous slurry.[4] This slurry is then cast onto a current collector, such as aluminum foil, and subsequently dried in a vacuum oven to remove the solvent.[4]

Electrode Preparation with CMC Binder

For electrodes utilizing a CMC binder, a similar slurry-based approach is employed, but with water as the solvent. The BiF3 active material, a conductive carbon, and CMC are mixed in a defined ratio (e.g., 70:20:10).[5] The components are dispersed in water to form a slurry, which is then coated onto a current collector and dried.[5]

Electrode Preparation with Sodium Alginate Binder

While specific protocols for BiF3 with a sodium alginate binder are not detailed in the available search results, a study on CuF2 electrodes provides a relevant methodology. In this case, the active material (CuF2), conductive carbon, and sodium alginate binder are mixed.[2] The use of sodium alginate, a water-soluble binder, suggests that water would be the solvent of choice for creating the electrode slurry. The slurry would then be cast onto a current collector and dried. A notable aspect of using sodium alginate with certain metal fluorides is the potential for in-situ crosslinking with dissolved metal ions, which can enhance the binder's properties.[2]

Experimental Workflow

The general process for fabricating and evaluating BiF3 electrodes with different binders is illustrated in the following workflow diagram.

G cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing mixing Mixing of Active Material (BiF3), Conductive Agent, and Binder slurry Slurry Formation with Solvent (NMP for PVDF, Water for CMC/SA) mixing->slurry coating Coating Slurry onto Current Collector (e.g., Al foil) slurry->coating drying Drying of the Electrode (Vacuum Oven) coating->drying punching Punching Electrodes drying->punching assembly Assembly in Glovebox (e.g., Coin Cell with Li Metal Counter Electrode) punching->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) (Cycling Stability, Specific Capacity) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis

General experimental workflow for BiF3 electrode fabrication and testing.

Discussion and Conclusion

The choice of binder significantly impacts the electrochemical performance of BiF3 electrodes. Based on the limited available data, PVDF appears to offer a higher initial discharge capacity compared to CMC for BiF3 electrodes. However, the cycling stability with PVDF in the cited study was still limited. While no direct data was found for sodium alginate with BiF3, its successful application with another metal fluoride, CuF2, suggests its potential as a promising water-based binder that could enhance cycling stability through mechanisms like in-situ crosslinking.

Water-soluble binders like CMC and sodium alginate offer environmental and cost advantages over the NMP-based PVDF system.[6] However, their performance with BiF3 needs to be systematically investigated. The poor performance of CMC in the cited study highlights that a simple substitution of binder is not sufficient, and optimization of the electrode composition and structure is necessary.

Further research involving a direct comparative study of these binders under identical experimental conditions is essential for a conclusive evaluation of their suitability for high-performance BiF3 electrodes. Such studies would provide valuable insights for researchers and scientists in the development of next-generation lithium-ion and fluoride-ion batteries.

References

Doped vs. Undoped Bismuth Fluoride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, bismuth fluoride (B91410) (BiF₃) has garnered significant attention for its diverse applications, ranging from solid-state batteries to catalysis and antimicrobial agents. The intentional introduction of dopants into the BiF₃ crystal lattice can dramatically alter its intrinsic properties, leading to enhanced performance tailored for specific applications. This guide provides a comparative analysis of doped and undoped bismuth fluoride, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the key differences and potential applications of these materials.

Performance Comparison at a Glance

The following tables summarize the key performance differences between undoped and doped this compound based on currently available research. It is important to note that the properties of doped BiF₃ can vary significantly depending on the type and concentration of the dopant, as well as the synthesis method employed.

PropertyUndoped this compoundDoped this compound (Examples)Key Advantages of Doping
Ionic Conductivity LowAlkaline Earth Doped (e.g., BaBiF₅, SrBiF₅): Room temperature conductivity in the range of 1.2 x 10⁻⁵ to 2.4 x 10⁻⁵ S/m.[1][2][3][4][5]Enhanced fluoride-ion conductivity, making it suitable for solid-state electrolytes in fluoride-ion batteries.
Optical Properties Wide bandgap (approx. 3.7 eV for BiOF), transparent in a broad range.[6]Lanthanide Doped (e.g., Eu³⁺, Er³⁺, Yb³⁺): Exhibit characteristic luminescence (upconversion and downconversion). Doping can also tune the bandgap.[7][8][9]Enables applications in lighting, bio-imaging, and as anti-counterfeiting phosphors. Bandgap engineering can enhance photocatalytic activity.
Catalytic Activity Moderate catalytic activity in specific reactions.Doping can create active sites and modify the electronic structure, potentially enhancing catalytic efficiency and selectivity.[10][11][12][13]Improved performance in various catalytic applications, including photocatalysis for pollutant degradation and organic synthesis.
Antibacterial Performance Limited intrinsic antibacterial activity.Bismuth-doped materials: Show significant antibacterial efficacy against various bacterial strains.[14][15][16][17]Development of novel antimicrobial coatings and materials for medical devices and drug delivery systems to combat bacterial infections.

In-Depth Analysis

Ionic Conductivity: A Boon for Energy Storage

Undoped this compound is a poor ionic conductor at room temperature. However, doping with aliovalent cations, such as alkaline earth metals (e.g., Ba²⁺, Sr²⁺), can introduce fluoride ion vacancies in the crystal lattice. These vacancies act as charge carriers, significantly enhancing the fluoride-ion conductivity. For instance, BaBiF₅ and SrBiF₅ have been shown to exhibit room temperature ionic conductivities that are orders of magnitude higher than that of undoped BiF₃, making them promising candidates for solid-state electrolytes in next-generation fluoride-ion batteries.[1][2][3][4][5]

Optical Properties: Tailoring Light Emission

The wide bandgap of undoped this compound limits its absorption of visible light. Doping with lanthanide ions, such as europium (Eu³⁺), erbium (Er³⁺), and ytterbium (Yb³⁺), introduces new energy levels within the bandgap. This allows for the absorption of lower-energy photons and subsequent emission of light at specific wavelengths, a phenomenon known as luminescence. This property is the basis for applications in solid-state lighting, biological imaging, and anti-counterfeiting technologies.[7][8][9] Furthermore, doping can also modify the bandgap of bismuth oxyfluoride, which can be beneficial for photocatalytic applications by enabling the absorption of a broader spectrum of light.[6][10][11][12]

Catalytic Activity: Enhancing Chemical Transformations

Bismuth-based materials have shown promise as catalysts in various chemical reactions. Doping can further enhance their catalytic performance by creating more active sites, improving charge separation and transport, and modifying the surface chemistry. For example, in photocatalysis, doping can narrow the bandgap of bismuth oxyfluoride, allowing it to absorb visible light and generate electron-hole pairs for the degradation of pollutants.[10][11][12][18] While direct comparative studies on the catalytic activity of doped versus undoped BiF₃ are still emerging, the principles of catalyst design suggest that doping is a powerful strategy to boost its efficacy.

Antibacterial Performance: A Strategy Against Pathogens

While undoped bismuth compounds have some antimicrobial properties, doping or incorporating bismuth into other materials has been shown to significantly enhance their bactericidal effects.[14][17] Bismuth-doped materials can release bismuth ions that interfere with essential bacterial processes, leading to cell death. This makes them attractive for developing antimicrobial coatings for medical implants and surfaces, as well as for incorporation into wound dressings and other biomedical applications to combat bacterial infections.[14]

Experimental Protocols

Synthesis of Undoped this compound (Microwave-Assisted Method)

A typical synthesis of undoped this compound nanoparticles can be carried out using a microwave-assisted method.

  • Precursor Solution: Dissolve a stoichiometric amount of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in ethylene (B1197577) glycol.

  • Fluoride Source: In a separate vessel, dissolve ammonium (B1175870) fluoride (NH₄F) in ethylene glycol.

  • Reaction: Add the ammonium fluoride solution dropwise to the bismuth nitrate solution under vigorous stirring.

  • Microwave Irradiation: Transfer the resulting mixture to a microwave reactor and heat to a specified temperature (e.g., 140°C) for a designated time (e.g., 30 minutes).

  • Purification: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to collect the precipitate, wash it several times with ethanol (B145695) and deionized water, and finally dry it in a vacuum oven.

Synthesis of Lanthanide-Doped this compound (Co-precipitation Method)

To synthesize lanthanide-doped this compound, a co-precipitation method is commonly employed.

  • Precursor Solution: Dissolve bismuth nitrate pentahydrate and a stoichiometric amount of the desired lanthanide nitrate (e.g., europium nitrate, Eu(NO₃)₃·6H₂O) in deionized water or a suitable solvent.

  • Precipitating Agent: Prepare an aqueous solution of a fluoride source, such as sodium fluoride (NaF) or ammonium fluoride (NH₄F).

  • Reaction: Slowly add the fluoride solution to the metal nitrate solution under constant stirring. A precipitate will form immediately.

  • Aging: Continue stirring the mixture for a period to allow for the growth and crystallization of the doped nanoparticles.

  • Purification: Collect the precipitate by centrifugation or filtration, wash it thoroughly with deionized water and ethanol to remove any unreacted precursors, and dry it under vacuum.

Visualizing the Processes

To better understand the synthesis and functional advantages of doped this compound, the following diagrams illustrate a typical synthesis workflow and a proposed mechanism for enhanced ionic conductivity.

SynthesisWorkflow cluster_undoped Undoped BiF₃ Synthesis cluster_doped Doped BiF₃ Synthesis U_Precursors Bi(NO₃)₃·5H₂O + NH₄F in Ethylene Glycol U_Reaction Microwave Irradiation U_Precursors->U_Reaction U_Purification Centrifugation, Washing & Drying U_Reaction->U_Purification U_Product Undoped BiF₃ Nanoparticles U_Purification->U_Product D_Precursors Bi(NO₃)₃·5H₂O + Dopant Nitrate + NaF in Solution D_Reaction Co-precipitation & Aging D_Precursors->D_Reaction D_Purification Centrifugation, Washing & Drying D_Reaction->D_Purification D_Product Doped BiF₃ Nanoparticles D_Purification->D_Product

A simplified workflow for the synthesis of undoped and doped this compound.

Proposed mechanism of enhanced ionic conductivity in doped this compound.

Conclusion

The strategic doping of this compound offers a powerful avenue for tuning its intrinsic properties to meet the demands of a wide array of advanced applications. For researchers in materials science and drug development, understanding the fundamental differences between doped and undoped BiF₃ is crucial for designing next-generation materials with superior performance. While undoped this compound serves as a valuable baseline material, its doped counterparts unlock a significantly broader range of functionalities, from enhanced energy storage and tailored light emission to improved catalytic and antimicrobial activities. Future research should focus on exploring novel dopants, optimizing synthesis conditions, and conducting direct comparative studies to fully elucidate the structure-property relationships in this promising class of materials.

References

A Comparative Guide to Bismuth(III) Fluoride and Other Metal Fluorides for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for next-generation energy storage solutions, metal fluorides have emerged as a promising class of cathode materials for lithium-ion batteries. Their high theoretical energy densities, attributed to multi-electron conversion reactions, offer a significant advantage over conventional intercalation-based cathodes. Among these, Bismuth(III) Fluoride (B91410) (BiF3) has garnered considerable attention. This guide provides an objective comparison of BiF3 with other notable metal fluorides, namely Iron(III) Fluoride (FeF3) and Copper(II) Fluoride (CuF2), supported by experimental data to inform materials selection for advanced battery research and development.

Performance Comparison of Metal Fluoride Cathodes

The electrochemical performance of BiF3, FeF3, and CuF2 is summarized below. It is important to note that the experimental values can vary significantly based on factors such as nanoparticle size, carbon composite fabrication, electrolyte composition, and cycling conditions.

PropertyBismuth(III) Fluoride (BiF3)Iron(III) Fluoride (FeF3)Copper(II) Fluoride (CuF2)
Theoretical Specific Capacity (mAh/g) 302[1]712 (3e⁻ reaction) / 237 (1e⁻ reaction)[2]527
Average Discharge Voltage (V vs. Li/Li⁺) ~3.0[1]~3.0>3.0[2]
Theoretical Energy Density (Wh/kg) ~906~2136 (3e⁻) / ~711 (1e⁻)~1845
Volume Expansion upon Lithiation ~1.7%[1]HighHigh
Initial Experimental Discharge Capacity (mAh/g) 208 (in 4.3 M LiFSI-Pyr1,4TFSI)[3]579 (all-solid-state)[4]525.8 (0.01C)[2]
Cycling Stability ~50% capacity retention after 80 cycles[3]461 mAh/g retained after 10 cycles (all-solid-state)[4]; 88.4% retention after 100 cycles (nanocomposite)[2]Generally poor, often considered irreversible[2]

The Conversion Reaction Mechanism

Metal fluoride cathodes operate based on a conversion reaction, where the metal fluoride is reduced by lithium to form metal nanoparticles and lithium fluoride (LiF). The reversibility of this process is crucial for the cycling stability of the battery.

The general conversion reaction is as follows:

MFₓ + xLi⁺ + xe⁻ ↔ M + xLiF

This reaction pathway is a key determinant of the electrochemical characteristics of the battery, including voltage hysteresis and cycling life.

General Conversion Reaction of Metal Fluorides cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) MFx Metal Fluoride (MFx) Li_ion_e + xLi⁺ + xe⁻ MFx->Li_ion_e M_LiF Metal Nanoparticles (M) + Lithium Fluoride (LiF) Li_ion_e->M_LiF M_LiF_charge Metal Nanoparticles (M) + Lithium Fluoride (LiF) Li_ion_e_charge - xLi⁺ - xe⁻ M_LiF_charge->Li_ion_e_charge MFx_reformed Reformed Metal Fluoride (MFx) Li_ion_e_charge->MFx_reformed

Figure 1: Generalized conversion reaction pathway for metal fluoride cathodes during discharge and charge cycles.

Experimental Protocols

Reproducible and reliable data is paramount in materials research. Below are detailed methodologies for the synthesis of a BiF3/Carbon nanocomposite and the subsequent assembly and testing of a coin cell.

Synthesis of BiF3/Carbon Nanocomposite

This protocol describes a common method for preparing BiF3/Carbon nanocomposites to improve electronic conductivity.

G start Start: Precursor Materials precursors BiF3 powder Carbon source (e.g., acetylene (B1199291) black) start->precursors milling High-Energy Ball Milling (e.g., 4-24 hours in inert atmosphere) precursors->milling collection Collect Nanocomposite Powder milling->collection drying Vacuum Drying (e.g., 80-120°C for 12 hours) collection->drying characterization Material Characterization (XRD, SEM, TEM) drying->characterization end End: BiF3/C Nanocomposite characterization->end

Figure 2: Workflow for the synthesis of a BiF3/Carbon nanocomposite via high-energy ball milling.

Materials and Equipment:

  • Bismuth(III) Fluoride (BiF3) powder

  • Conductive carbon (e.g., acetylene black, graphene)

  • High-energy planetary ball mill with milling jars and balls (e.g., zirconia, stainless steel)

  • Inert gas (e.g., Argon)

  • Vacuum oven

  • Characterization equipment: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Transmission Electron Microscope (TEM)

Procedure:

  • Weighing: Accurately weigh the BiF3 powder and the carbon source in the desired ratio (e.g., 70:30 wt%).

  • Milling: Place the mixture into the milling jar along with the milling balls inside an argon-filled glovebox to prevent oxidation.

  • Milling Parameters: Perform high-energy ball milling for a specified duration (e.g., 4 to 24 hours) at a set rotational speed. The milling process reduces the particle size of BiF3 and intimately mixes it with the carbon matrix.

  • Collection: After milling, carefully collect the resulting BiF3/C nanocomposite powder inside the glovebox.

  • Drying: Dry the nanocomposite powder under vacuum at an elevated temperature (e.g., 80-120°C) for several hours (e.g., 12 hours) to remove any residual moisture.

  • Characterization: Analyze the morphology, crystal structure, and composition of the synthesized nanocomposite using SEM, TEM, and XRD.

Coin Cell Assembly and Electrochemical Testing

This protocol outlines the standard procedure for assembling a 2032-type coin cell for evaluating the electrochemical performance of the prepared cathode material.

G cluster_prep Electrode & Cell Preparation cluster_assembly Coin Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing slurry Prepare Cathode Slurry: BiF3/C, binder (PVDF), conductive agent (carbon black) in NMP solvent coating Coat slurry onto Al foil (current collector) slurry->coating drying_electrode Dry coated foil in vacuum oven coating->drying_electrode punching Punch circular cathode discs drying_electrode->punching stack Stack Components: 1. Cathode case 2. Cathode disc 3. Separator 4. Add electrolyte 5. Lithium anode 6. Spacer 7. Spring 8. Anode cap punching->stack crimping Seal the coin cell using a crimper stack->crimping aging Rest cell (e.g., 12 hours) crimping->aging cycling Galvanostatic Cycling: Charge/discharge at various C-rates aging->cycling analysis Data Analysis: Specific capacity, Coulombic efficiency, cycling stability, rate capability cycling->analysis

Figure 3: Step-by-step workflow for coin cell fabrication and electrochemical testing of metal fluoride cathodes.

Materials and Equipment:

  • BiF3/C nanocomposite (active material)

  • Conductive agent (e.g., Super P carbon)

  • Binder (e.g., Polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard microporous membrane)

  • Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

  • Coin cell components (2032-type cases, spacers, springs)

  • Glovebox with an argon atmosphere

  • Slurry mixer/stirrer

  • Coating machine or doctor blade

  • Vacuum oven

  • Electrode punching machine

  • Coin cell crimper

  • Battery cycler

Procedure:

  • Slurry Preparation: Prepare a homogeneous slurry by mixing the BiF3/C nanocomposite, conductive agent, and PVDF binder in NMP solvent in a specific weight ratio (e.g., 80:10:10).

  • Electrode Casting: Cast the slurry onto the aluminum foil using a doctor blade to a uniform thickness.

  • Drying: Dry the coated electrode in a vacuum oven to remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter from the dried sheet.

  • Coin Cell Assembly (inside a glovebox):

    • Place the punched cathode at the bottom of the coin cell case.

    • Add a few drops of electrolyte onto the cathode.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal anode on top of the separator.

    • Add the spacer and spring.

    • Place the cap on top and seal the coin cell using a crimping machine.

  • Aging: Let the assembled cell rest for a few hours to ensure proper wetting of the components with the electrolyte.

  • Electrochemical Testing: Perform galvanostatic charge-discharge cycling using a battery cycler at various current densities (C-rates) within a defined voltage window to evaluate the specific capacity, Coulombic efficiency, cycling stability, and rate capability.

Concluding Remarks

Bismuth(III) Fluoride presents a compelling profile for battery applications, characterized by a high theoretical capacity and a relatively stable discharge voltage. Its key advantage over some other metal fluorides, such as FeF3, is its significantly lower volume change upon lithiation, which can contribute to better mechanical stability and potentially longer cycle life. However, like other conversion-type materials, BiF3 cathodes can suffer from capacity fading.

In comparison, FeF3 offers a much higher theoretical capacity, making it an attractive candidate for high-energy-density applications. However, it experiences a large volume change during cycling, which can lead to pulverization of the electrode and loss of electrical contact, thereby degrading performance. Strategies such as nanostructuring and creating robust carbon composites are crucial to mitigate these issues. CuF2, while possessing a high theoretical capacity and voltage, generally exhibits poor reversibility, limiting its practical application in rechargeable batteries.

Future research should focus on optimizing the nanostructure of these metal fluorides and their composites to enhance electronic and ionic conductivity, accommodate volume changes, and improve the reversibility of the conversion reaction. The development of advanced electrolytes that form stable interfaces with these high-energy cathodes is also a critical area of investigation. This guide serves as a foundational resource for researchers navigating the selection and development of metal fluoride cathodes for next-generation lithium-ion batteries.

References

Assessing the Long-Term Stability of Fluoride Electrodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable measurement of fluoride (B91410) ion concentration is critical in a wide array of scientific disciplines, from pharmaceutical development and environmental monitoring to dental research. Ion-selective electrodes (ISEs) are a cornerstone technology for these measurements, offering a direct and convenient method for fluoride quantification. The long-term stability of these electrodes is a paramount concern, as it directly impacts the reproducibility and reliability of experimental data.

This guide provides a comprehensive comparison of the long-term stability of the industry-standard Lanthanum Fluoride (LaF₃) electrode and explores the potential, though currently undocumented, use of Bismuth Fluoride (BiF₃) as an alternative sensing material. The information presented is based on available experimental data and established testing protocols.

Performance Comparison: Lanthanum Fluoride vs. This compound Electrodes

The long-term stability of an ion-selective electrode is characterized by several key performance indicators, including potential drift, response time, and operational lifetime. While extensive data is available for commercially produced LaF₃ electrodes, there is a notable absence of published research on the use of BiF₃ as a primary sensing membrane for fluoride detection in analytical applications. The data for BiF₃ in this table is therefore hypothetical and represents a significant research gap.

Performance MetricLanthanum Fluoride (LaF₃) ElectrodeThis compound (BiF₃) Electrode
Sensing Principle Solid-state single crystal (LaF₃ doped with EuF₂) membrane.[1][2]Not established for fluoride ion-selective sensing.
Potential Drift 1-2 mV/day.[3]Data not available.
Response Time < 30 seconds to several minutes near the detection limit.[4]Data not available.
Operational Lifetime Several months to over 2 years with proper maintenance.[5][6]Data not available.
pH Range 4-9.[3]Data not available.
Interferences Hydroxide (OH⁻) ions at high pH.[1]Data not available.

Experimental Protocols for Long-Term Stability Assessment

To rigorously evaluate the long-term stability of fluoride ISEs, a standardized experimental protocol is essential. The following methodology outlines the key steps for such an assessment.

Electrode Preparation and Conditioning
  • Initial Inspection: Visually inspect the electrode for any physical damage to the membrane or body.

  • Filling Solution: For refillable electrodes, ensure the reference chamber is filled with the manufacturer-recommended filling solution.

  • Conditioning: Prior to the first use, and after prolonged storage, immerse the electrode in a mid-range fluoride standard solution (e.g., 100 ppm) for at least 30 minutes.[7]

Calibration and Initial Performance Characterization
  • Calibration Curve: Prepare a series of fluoride standards (e.g., 1, 10, 100, 1000 ppm) in deionized water. For each standard, mix equal volumes with a Total Ionic Strength Adjustment Buffer (TISAB) solution. The TISAB solution is crucial as it adjusts the pH to an optimal range (typically 5.0-5.5), complexes interfering ions, and provides a constant ionic strength background.[4]

  • Measurement: Measure the potential (in mV) of each standard solution, allowing the reading to stabilize.

  • Nernstian Slope: Plot the potential (mV) versus the logarithm of the fluoride concentration. The slope of the linear portion of the curve should be approximately -57 ± 2 mV per decade change in concentration at 25°C.[3]

  • Response Time: Measure the time required for the electrode to reach 99% of the final stable potential reading when moved from a low concentration standard to a high concentration standard.

Long-Term Stability Testing
  • Continuous Monitoring: Immerse the electrode in a fluoride standard solution of a fixed concentration (e.g., 10 ppm) for an extended period (weeks to months).

  • Potential Drift Measurement: Record the electrode potential at regular intervals (e.g., daily). The change in potential over time indicates the potential drift.

  • Periodic Recalibration: At set intervals (e.g., weekly), perform a full calibration to assess any changes in the Nernstian slope and the standard potential (E₀). A significant change in the slope may indicate membrane fouling or degradation.

  • Storage Conditions: Between measurements, store the electrode according to the manufacturer's instructions. Typically, this involves rinsing with deionized water and storing in a dilute fluoride standard solution. For long-term storage, some electrodes are best stored dry.[8]

Data Analysis and Reporting
  • Potential vs. Time Plot: Plot the recorded potential from the continuous monitoring experiment against time to visualize the potential drift.

  • Slope and E₀ vs. Time Plot: Plot the calculated Nernstian slope and standard potential from the periodic recalibrations against time to track the electrode's performance degradation.

  • Lifetime Determination: The operational lifetime is typically defined as the period during which the electrode's performance parameters (slope, drift, and response time) remain within acceptable limits for the intended application.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the long-term stability of a fluoride ion-selective electrode.

experimental_workflow Experimental Workflow for Long-Term Stability Assessment of Fluoride ISEs cluster_prep 1. Preparation & Conditioning cluster_initial_char 2. Initial Characterization cluster_stability_test 3. Long-Term Stability Testing cluster_analysis 4. Data Analysis & Reporting prep1 Initial Electrode Inspection prep2 Fill with Reference Solution prep1->prep2 prep3 Condition in Fluoride Standard prep2->prep3 char1 Prepare Fluoride Standards with TISAB prep3->char1 char2 Generate Initial Calibration Curve char1->char2 char3 Determine Nernstian Slope and E₀ char2->char3 char4 Measure Initial Response Time char3->char4 test1 Continuous Monitoring in Fixed Fluoride Standard char4->test1 test2 Record Potential Daily (Potential Drift) test1->test2 test3 Weekly Recalibration (Slope & E₀ Degradation) test1->test3 analysis1 Plot Potential vs. Time test2->analysis1 analysis2 Plot Slope & E₀ vs. Time test3->analysis2 analysis3 Determine Operational Lifetime analysis1->analysis3 analysis2->analysis3

Caption: Workflow for assessing fluoride ISE long-term stability.

Conclusion

The lanthanum fluoride (LaF₃) based ion-selective electrode remains the well-established and extensively documented standard for fluoride ion measurements. Its long-term stability characteristics are well understood, with quantifiable data on potential drift, response time, and operational lifetime readily available.

In contrast, the use of this compound (BiF₃) as a sensing membrane for fluoride ion-selective electrodes is not reported in the current scientific literature for analytical sensing applications. While BiF₃ is explored in the context of battery technologies, its performance and stability in aqueous solutions for potentiometric measurements are unknown. This represents a significant knowledge gap and an opportunity for future research to explore novel materials for fluoride sensing. For professionals in research and drug development, the LaF₃ electrode is the reliable and validated choice for long-term, stable fluoride measurements.

References

Cross-Validation of Theoretical and Experimental Data for Bismuth Trifluoride (BiF₃)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental data for Bismuth Trifluoride (BiF₃), a material of interest in various scientific fields, including materials science and potentially as a component in advanced therapeutic formulations. By cross-validating computational predictions with empirical results, we aim to offer a clearer understanding of BiF₃'s fundamental properties.

Data Presentation: Structural and Electronic Properties

Bismuth trifluoride primarily exists in two polymorphs: a cubic α-phase and an orthorhombic β-phase. The following tables summarize the available theoretical and experimental data for these structures.

Table 1: Comparison of Crystal Structure Parameters

The crystal lattice parameters determine the unit cell of a crystalline solid. Theoretical values are often derived from Density Functional Theory (DFT) calculations, while experimental values are typically determined using X-ray Diffraction (XRD).

Polymorph Parameter Theoretical Value (DFT) Experimental Value (XRD)
Cubic (α-BiF₃) Space GroupFm-3m (No. 225)[1]Fm-3m (No. 225)[2]
Lattice Constant (a)5.76 Å[1]5.853 Å (0.5853 nm)[2]
Orthorhombic (β-BiF₃) Space GroupPnma (No. 62)[3]Pnma (No. 62)[2]
Lattice Constant (a)4.67 Å[3]-
Lattice Constant (b)6.55 Å[3]-
Lattice Constant (c)7.07 Å[3]-

Note: Specific experimental lattice parameters for the orthorhombic phase were not detailed in the surveyed literature, though its existence is confirmed experimentally.

Table 2: Comparison of Electronic Band Gap

The band gap is a critical electronic property that defines the energy required to excite an electron from the valence band to the conduction band. Theoretical values are computed, while experimental values are often derived from optical spectroscopy.

Polymorph Theoretical Band Gap (DFT) Experimental Optical Band Gap
Cubic (α-BiF₃) 3.97 eV[1]~4.77 eV[4][5]
Orthorhombic (β-BiF₃) 4.68 eV[3]~4.77 eV[4][5]

Note: The experimental value is estimated from the UV transmission cutoff of ~2600 Å (260 nm) for BiF₃ thin films, which may not distinguish between the two phases.[4][5]

Table 3: Summary of Experimental Vibrational Frequencies

Vibrational spectroscopy (Infrared and Raman) probes the phonon modes of a material, which are related to its chemical bonds and crystal structure. A direct comparison with theoretical calculations was not possible as published DFT-calculated spectra for BiF₃ were not found in the surveyed literature. The available experimental data is presented below.

Technique Observed Frequencies (cm⁻¹) Sample Type Reference
Far-Infrared (IR)523, 258Nujol mulls / CsBr pellets[6]
Far-Infrared (IR)450-390 (broad), 350, 275, 150-65Thin Film on Polyethylene (B3416737)[4]
Infrared (IR)455, 381 (Bi-F stretching)InF₃-BiF₃-BaF₂ Glass[7]
Raman~73 (o-BiF₃)Microclusters[7]
RamanNot specified for pure c-BiF₃Microclusters[8]

Note: Variations in observed frequencies can be attributed to differences in sample preparation (e.g., crystalline powder, thin film, glass matrix) and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of experimental findings. Below are summarized protocols for the synthesis and characterization of BiF₃.

Synthesis of Bismuth Trifluoride

Method 1: Precipitation Reaction [6]

  • Dissolution: Dissolve Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) in nitric acid (HNO₃).

  • Precipitation: Add an aqueous solution of potassium fluoride (B91410) (KF) to the bismuth nitrate solution to precipitate bismuth trifluoride.

  • Washing & Drying: The resulting precipitate is washed with distilled water and dried to obtain the final BiF₃ powder.

Method 2: Reaction with Hydrofluoric Acid [2]

  • Reaction: React Bismuth(III) oxide (Bi₂O₃) with hydrofluoric acid (HF). The chemical equation is: Bi₂O₃ + 6HF → 2BiF₃ + 3H₂O.

  • Isolation: The resulting BiF₃ product is isolated from the reaction mixture.

Structural Characterization: Powder X-ray Diffraction (XRD)
  • Sample Preparation: A fine powder of the synthesized BiF₃ is prepared and mounted on a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The diffraction pattern is recorded by scanning a detector over a range of 2θ angles.

  • Lattice Parameter Determination:

    • The positions (2θ values) of the diffraction peaks are identified.

    • Each peak is assigned Miller indices (h, k, l) corresponding to the crystal planes.

    • Using Bragg's Law (nλ = 2d sinθ) and the geometric equations relating interplanar spacing (d) to the lattice parameters for the specific crystal system (cubic or orthorhombic), the lattice parameters are calculated.

    • For high precision, a least-squares refinement method is often employed using multiple diffraction peaks.

Optical and Electronic Characterization

Method 1: UV-Visible Spectroscopy for Optical Band Gap [4]

  • Sample Preparation: A thin film of BiF₃ is deposited on a UV-transparent substrate (e.g., quartz or KCl).

  • Measurement: The transmission spectrum of the film is measured using a double-beam UV-Vis spectrophotometer over a wavelength range (e.g., 200 nm to 800 nm).

  • Band Gap Estimation: The absorption edge, which is the wavelength at which the material begins to strongly absorb light, is identified from the transmission spectrum. The optical band gap (E_g) is then estimated using the formula:

    • E_g (eV) = 1240 / λ (nm)

    • Where λ is the cutoff wavelength. For BiF₃, a transmission range starting from 2600 Å (260 nm) was reported, yielding an estimated band gap of approximately 4.77 eV.[4]

Method 2: Infrared (IR) and Raman Spectroscopy for Vibrational Modes [4][6]

  • Sample Preparation:

    • IR Spectroscopy: The BiF₃ powder is mixed with a transparent medium like potassium bromide (KBr) and pressed into a pellet, or prepared as a Nujol mull. Thin films on IR-transparent substrates like polyethylene can also be used.[4][6]

    • Raman Spectroscopy: A small amount of the powder or a micro-cluster of the material is placed under the microscope objective of the Raman spectrometer.

  • Data Acquisition:

    • IR Spectroscopy: An FT-IR spectrometer is used to pass a broad range of infrared radiation through the sample, and the absorbance is measured as a function of wavenumber (cm⁻¹).

    • Raman Spectroscopy: The sample is illuminated with a monochromatic laser source. The scattered light is collected and analyzed to measure the shift in frequency (Raman shift) from the incident laser line, reported in wavenumbers (cm⁻¹).

Mandatory Visualizations

Diagram 1: General Experimental Workflow

This diagram illustrates a typical workflow for the synthesis and characterization of a material like BiF₃.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Analysis synthesis Synthesis of BiF₃ (e.g., Precipitation) purification Washing & Drying synthesis->purification xrd Structural Analysis (Powder XRD) purification->xrd uvvis Optical/Electronic Analysis (UV-Vis Spectroscopy) purification->uvvis vib Vibrational Analysis (FT-IR / Raman) purification->vib lattice Lattice Parameters xrd->lattice bandgap Band Gap Energy uvvis->bandgap modes Vibrational Modes vib->modes TheoryExperimentLoop cluster_theory Theoretical Prediction cluster_experiment Experimental Validation model Define Crystal Structure (e.g., α-BiF₃, β-BiF₃) dft Perform DFT Calculations model->dft predict Predict Properties: - Lattice Parameters - Band Structure - Vibrational Frequencies dft->predict compare Cross-Validation: Compare Theoretical & Experimental Data predict->compare synth Synthesize Material measure Measure Properties: - XRD - UV-Vis Spectroscopy - IR/Raman Spectroscopy synth->measure results Extract Experimental Data measure->results results->compare refine Refine Theoretical Model or Experimental Technique compare->refine refine->model Feedback refine->synth Feedback

References

A Comparative Toxicological Profile of Bismuth Fluoride (BiF3) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of Bismuth Fluoride (B91410) (BiF3) nanoparticles, contextualized with data from other relevant nanomaterials, including Bismuth Oxide (Bi2O3) and Lanthanum Fluoride (LaF3) nanoparticles. The objective is to offer a comprehensive overview for researchers and professionals in drug development and nanotoxicology. Due to the limited availability of in-depth toxicological studies specifically on BiF3 nanoparticles, this guide synthesizes existing data and draws comparisons based on related bismuth and fluoride-containing nanoparticles to highlight potential toxicological considerations.

Executive Summary

Current research suggests that Bismuth Fluoride (BiF3) nanoparticles, particularly when surface-coated, exhibit good biocompatibility. However, a thorough toxicological assessment is crucial for any biomedical application. In contrast, Bismuth Oxide (Bi2O3) nanoparticles have been more extensively studied and have demonstrated dose- and cell line-dependent cytotoxicity, primarily mediated through oxidative stress leading to apoptosis and necrosis. Lanthanum Fluoride (LaF3) nanoparticles are generally considered to be of low toxicity. This guide presents the available data to facilitate a comparative understanding and guide future research.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the quantitative data on the cytotoxicity of BiF3, Bi2O3, and LaF3 nanoparticles from various studies.

Table 1: In Vitro Cytotoxicity of Bismuth-Based and Fluoride-Containing Nanoparticles

NanoparticleCell LineAssayConcentrationIncubation TimeCell Viability (%)IC50Reference
BiF3:Ln@PVP HepG2CCK-8400 µg/mL24 h~100%> 400 µg/mL[1]
Bi2O3 HepG2MTT50 µg/mL48 hNot specified35.11 µg/mL[2]
Bi2O3 NRK-52EMTT50 µg/mL48 hNot specified96.55 µg/mL[2]
Bi2O3 A549MTT50 µg/mL48 hNot specified59.08 µg/mL[2]
Bi2O3 Caco-2MTT50 µg/mL48 hNot specified93.55 µg/mL[2]
Bi2O3 SH-SY5YMTTNot specifiedNot specifiedNot specified77.57 µg/mL[3][4]
Bi2O3 HUVENot specified6.7 µg/mL24 h50%6.7 µg/mL[5][6]
Biologically synthesized Bi HT-29Not specifiedNot specified24 hNot specified28.7 ± 1.4 µg/ml[7]
LaF3 Not specifiedNot specifiedNot specifiedNot specifiedGenerally considered non-toxicNot specified[8][9]

Table 2: In Vivo Toxicity of BiF3:Ln@PVP Nanoparticles

NanoparticleAnimal ModelDosageAdministration RouteTime PointObservationReference
BiF3:Ln@PVP Mice200 mg/kgTail vein injection24 hNo obvious pathological abnormalities in major organs (H&E staining)[1]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticle suspension for 24 or 48 hours.

  • MTT Incubation: After the treatment period, remove the nanoparticle-containing medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[10][11][12]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with nanoparticles as described for the MTT assay.

  • DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[13][14]

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with nanoparticles in a 6-well plate. After the desired incubation period, collect both the floating and adherent cells.

  • Cell Staining: Wash the collected cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[15][16][17]

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: After nanoparticle treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target signaling proteins overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18][19][20][21]

Mandatory Visualization

Proposed Signaling Pathway for Bismuth Oxide Nanoparticle-Induced Toxicity

Bismuth oxide nanoparticles have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), which can trigger downstream signaling pathways leading to apoptosis.[3] The following diagram illustrates a proposed pathway.

Bismuth_Oxide_Toxicity_Pathway Bi2O3 Bi2O3 Nanoparticles Cell Cellular Uptake Bi2O3->Cell ROS Increased ROS Production Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of Bi2O3 nanoparticle-induced apoptosis.

Experimental Workflow for Nanoparticle Cytotoxicity Assessment

The following diagram outlines the typical experimental workflow for evaluating the in vitro cytotoxicity of nanoparticles.

Cytotoxicity_Workflow Start Start: Nanoparticle Suspension Preparation CellCulture Cell Seeding and Culture Start->CellCulture Treatment Nanoparticle Exposure CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT ROS_Assay DCFH-DA Assay (ROS) Treatment->ROS_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Data Data Analysis MTT->Data ROS_Assay->Data Apoptosis_Assay->Data

Caption: Workflow for in vitro nanoparticle toxicity testing.

Discussion and Conclusion

The available data on BiF3 nanoparticles suggests a favorable biocompatibility profile, especially when surface-functionalized.[1] However, the lack of comprehensive toxicological studies warrants a cautious approach. The toxicity of nanoparticles is influenced by numerous factors including size, shape, surface charge, and coating, which must be considered in any assessment.

In comparison, the more extensive research on Bi2O3 nanoparticles reveals a clear potential for cytotoxicity mediated by oxidative stress.[2][5][22] The varying IC50 values across different cell lines highlight the importance of cell-specific toxicity assessments.

Lanthanum fluoride nanoparticles are generally reported as biocompatible, which may suggest that the fluoride component in a stable nanoparticle lattice does not necessarily confer high toxicity.[8][9]

For drug development professionals, these findings imply that while BiF3 nanoparticles are a promising platform, rigorous toxicological screening is essential. Future research should focus on elucidating the specific mechanisms of BiF3 nanoparticle-cell interactions, including detailed studies on ROS generation, apoptosis induction, and the activation of key signaling pathways. Such data will be critical for the safe and effective translation of BiF3-based nanomaterials into clinical applications.

References

A Comparative Guide to Conductive Additives for Bismuth Trifluoride (BiF3) Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of advanced battery materials, the development of high-energy-density cathodes is a critical endeavor. Bismuth trifluoride (BiF3) has emerged as a promising cathode material due to its high theoretical capacity. However, its practical application is often hindered by its low intrinsic electronic conductivity. The incorporation of conductive additives is a key strategy to overcome this limitation and unlock the full potential of BiF3 cathodes. This guide provides an objective comparison of the effects of different conductive additives on the electrochemical performance of BiF3, supported by experimental data and detailed protocols.

Performance Comparison of Conductive Additives in BiF3 Cathodes

The choice of conductive additive significantly impacts the specific capacity, cycling stability, and rate capability of BiF3 cathodes. While direct comparative studies on a wide range of additives for BiF3 are limited, the available data clearly demonstrates the substantial improvements achieved with carbonaceous additives over pristine BiF3.

Conductive AdditiveInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Capacity RetentionCurrent DensityReference
None10321Poor0.1C[1]
Acetylene (B1199291) Black (AB)260267-0.1C[1]
Carbon Black (CB) + Multi-Walled Carbon Nanotubes (MWCNTs)208-~50% after 80 cycles30 mA g⁻¹[2]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

The Role of Different Carbon Allotropes as Conductive Additives

While specific comparative data for BiF3 is nascent, research on other cathode materials provides valuable insights into the distinct advantages of different carbon-based conductive additives.

  • Carbon Black (e.g., Acetylene Black, Super P): As a zero-dimensional material, carbon black provides point-to-point contact between active material particles. It is a cost-effective and widely used additive that significantly enhances electronic conductivity compared to pristine active materials.[1][2]

  • Carbon Nanotubes (CNTs): These one-dimensional materials can form long-range conductive networks throughout the electrode. Their high aspect ratio allows for the creation of efficient electron pathways even at low concentrations, improving both conductivity and mechanical integrity of the electrode.[3]

  • Graphene: A two-dimensional material with a large surface area and exceptional electronic conductivity. Graphene sheets can wrap around the active material particles, creating a continuous conductive layer that facilitates efficient charge transfer.[4]

The combination of different carbon allotropes, such as carbon black and CNTs, can leverage the benefits of both point and long-range conductivity, leading to further performance enhancements.[2]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the accurate evaluation of conductive additives in BiF3 cathodes. The following sections outline a typical workflow for cathode preparation and electrochemical testing.

Cathode Slurry Preparation
  • Dry Mixing: The active material (BiF3), conductive additive(s), and a binder (e.g., polyvinylidene fluoride, PVDF) are typically mixed in a weight ratio of 80:10:10. For instance, to prepare a BiF3/Acetylene Black composite, BiF3 and acetylene black are mixed via ball milling to ensure a homogeneous composite.[1]

  • Slurry Formation: The dry mixture is then added to a solvent, such as N-methyl-2-pyrrolidone (NMP), to form a slurry. The viscosity of the slurry is critical for achieving a uniform coating and can be adjusted by controlling the solid-to-solvent ratio.

  • Homogenization: The slurry is thoroughly mixed using a planetary mixer or a magnetic stirrer for several hours to ensure a uniform dispersion of all components.

Electrode Fabrication and Coin Cell Assembly
  • Coating: The prepared slurry is uniformly cast onto a current collector (e.g., aluminum foil) using a doctor blade technique. The thickness of the coating should be carefully controlled to ensure consistent active material loading.

  • Drying: The coated electrode is initially dried in an oven at a moderate temperature (e.g., 80°C) to evaporate the bulk of the solvent. This is followed by vacuum drying at a higher temperature (e.g., 120°C) for several hours to remove any residual solvent and moisture.

  • Calendering: The dried electrode is then calendered (pressed) to a specific thickness to improve the particle-to-particle contact and increase the electrode density.

  • Coin Cell Assembly: Circular electrodes are punched from the calendered sheet and assembled into 2032-type coin cells inside an argon-filled glovebox. The cell consists of the BiF3 cathode, a separator, a lithium metal anode, and an appropriate electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

Visualizing the Workflow and Impact of Conductive Additives

The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating conductive additives and the logical relationship between their properties and the resulting cathode performance.

experimental_workflow cluster_prep Cathode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis start Start: Define BiF3 & Conductive Additive Ratio dry_mix Dry Mixing (e.g., Ball Milling) start->dry_mix slurry_prep Slurry Preparation with Binder and Solvent dry_mix->slurry_prep coating Coating on Current Collector slurry_prep->coating drying Drying and Calendering coating->drying punching Electrode Punching drying->punching glovebox Transfer to Glovebox punching->glovebox assembly Coin Cell Assembly (Cathode, Separator, Anode, Electrolyte) glovebox->assembly crimping Crimping assembly->crimping formation Formation Cycles crimping->formation gcd Galvanostatic Charge-Discharge (GCD) Cycling formation->gcd rate Rate Capability Testing gcd->rate capacity Specific Capacity & Coulombic Efficiency gcd->capacity stability Cycling Stability gcd->stability eis Electrochemical Impedance Spectroscopy (EIS) rate->eis kinetics Rate Performance & Impedance Analysis rate->kinetics eis->kinetics

Experimental workflow for evaluating conductive additives.

logical_relationship cluster_additive Conductive Additive Properties cluster_electrode Electrode Properties cluster_performance Electrochemical Performance additive_type Type (Carbon Black, CNT, Graphene) morphology Morphology (0D, 1D, 2D) additive_type->morphology network Conductive Network (Point vs. Line vs. Plane Contact) morphology->network determines conductivity Intrinsic Conductivity e_conductivity Electrode Electronic Conductivity conductivity->e_conductivity contributes to surface_area Specific Surface Area interface Active Material/Additive Interface surface_area->interface affects network->e_conductivity improves ion_path Ionic Pathways network->ion_path influences capacity Specific Capacity e_conductivity->capacity enhances rate_capability Rate Capability e_conductivity->rate_capability improves polarization Polarization e_conductivity->polarization reduces ion_path->rate_capability facilitates cycling_stability Cycling Stability interface->cycling_stability impacts

Impact of additive properties on cathode performance.

References

Bismuth(III) Fluoride: A Promising Host for Upconversion Luminescence Explored

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Bismuth(III) Fluoride (B91410) (BiF3) against established host materials, particularly Sodium Yttrium Fluoride (NaYF4), for upconversion luminescence applications reveals its potential as a highly efficient and safer alternative for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the performance of BiF3, supported by experimental data, detailed protocols, and visual workflows to aid in its validation as a suitable host material.

Performance Comparison: BiF3 vs. Alternative Host Materials

The efficiency of upconversion luminescence is critically dependent on the host material, which provides a crystalline matrix for the lanthanide dopant ions. An ideal host should possess low phonon energy to minimize non-radiative decay and enhance luminescence efficiency. BiF3 has emerged as a strong candidate due to its intrinsically low phonon energy and non-toxic nature, a significant advantage for biological applications.[1]

While NaYF4 is a widely recognized and efficient host for upconversion, BiF3 presents a compelling case. The following table summarizes key performance metrics for BiF3 and NaYF4 doped with various lanthanide ions, compiled from multiple studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions and dopants across different studies.

Host MaterialDopant IonsQuantum Yield (%)Decay Lifetime (ms)Synthesis MethodKey Advantages
BiF3 Eu³⁺7.20.66HydrothermalLow toxicity, low phonon energy
BiF3 Er³⁺, Yb³⁺Not specified in direct comparisonNot specified in direct comparisonPrecipitation, Hydrothermal, Microwave-assistedStrong upconversion and Stokes luminescence[1]
NaYF4 Er³⁺, Yb³⁺0.005 - >90.125 - several msHydrothermal, Solvothermal, Thermal decompositionHigh efficiency, well-established synthesis
LaF3 Er³⁺, Yb³⁺/Ho³⁺Not specifiedNot specifiedHydrothermalAlternative low phonon energy host
GdF3 Not specifiedNot specifiedNot specifiedNot specifiedParamagnetic properties for multimodal imaging

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the synthesis of lanthanide-doped nanoparticles and the characterization of their upconversion luminescence properties.

Synthesis of Lanthanide-Doped BiF3 Nanoparticles (Hydrothermal Method)

A typical hydrothermal synthesis of lanthanide-doped BiF3 nanoparticles involves the following steps:

  • Precursor Solution Preparation: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and the desired lanthanide nitrates (e.g., Yb(NO₃)₃·5H₂O and Er(NO₃)₃·5H₂O) are dissolved in ethylene (B1197577) glycol.

  • Fluoride Source Addition: An aqueous solution of sodium fluoride (NaF) is added dropwise to the precursor solution under vigorous stirring.

  • Hydrothermal Treatment: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180 °C) for a defined period (e.g., 12-24 hours).

  • Purification: After cooling to room temperature, the product is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.

Characterization of Upconversion Luminescence

Quantum Yield Measurement: The absolute upconversion quantum yield is determined using an integrating sphere coupled to a spectrofluorometer. The sample is placed inside the sphere and excited with a near-infrared (NIR) laser (e.g., 980 nm). The integrating sphere collects all the emitted and scattered light. By comparing the emission spectrum of the sample to that of a standard reference with a known quantum yield, or by using an absolute method that measures the ratio of emitted to absorbed photons, the quantum yield can be calculated.

Luminescence Decay Lifetime Measurement: The luminescence decay lifetime is measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed laser source with a high repetition rate. The time difference between the excitation pulse and the arrival of the first emitted photon is measured and recorded. This process is repeated millions of times to build a histogram of photon arrival times, which represents the decay curve. The lifetime is then determined by fitting the decay curve to an exponential function.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying photophysical mechanism, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation S1 Precursor Dissolution S2 Fluoride Addition S1->S2 S3 Hydrothermal Reaction S2->S3 S4 Purification & Drying S3->S4 C1 Structural Analysis (XRD, TEM) S4->C1 C2 Optical Spectroscopy C1->C2 P1 Quantum Yield Measurement C2->P1 P2 Decay Lifetime Measurement P1->P2

Caption: Experimental workflow for synthesis and evaluation of upconversion nanoparticles.

Caption: Energy transfer upconversion (ETU) mechanism in Yb³⁺/Er³⁺ co-doped host.

Conclusion

References

Safety Operating Guide

Safe Disposal of Bismuth Fluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of bismuth fluoride (B91410) (BiF₃), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Bismuth fluoride is a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3][4] It is classified as a corrosive solid.[1] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) and follow safe laboratory practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear approved safety glasses with side shields, safety goggles, or a face shield.[2][3]

  • Skin Protection: Wear nitrile or rubber gloves and a lab coat or apron to prevent skin contact.[3]

  • Respiratory Protection: Use an approved NIOSH dust respirator, especially when there is a risk of dust formation.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within an efficient chemical fume hood.[3]

Handling Procedures:

  • Avoid the formation of dust.[2][3]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash your face, hands, and any exposed skin thoroughly after handling.[1][3][4]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture.[1][2][3] this compound can release toxic and corrosive hydrogen fluoride fumes upon contact with moisture.[3]

Spill and Contamination Cleanup

In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.

Cleanup of Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, mix the spilled this compound with powdered sodium bicarbonate, lime, or calcium carbonate.[3]

  • Carefully sweep up the mixture, avoiding dust generation.[2][3]

  • Place the collected material into a suitable, sealed container for disposal.[2][5]

Cleanup of Large Spills:

  • Evacuate personnel from the immediate area if ventilation is inadequate.[3]

  • Wearing appropriate PPE, including respiratory protection, contain the spill.

  • Use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter to collect the spilled material.[5]

  • Place the collected material in a sealed container for disposal.[5]

  • Do not allow the spilled product to enter drains.[2]

This compound Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[1]

Step-by-Step Disposal Guide:

  • Containerization: Place the this compound waste in a suitable, closed, and properly labeled container for disposal.[2]

  • Professional Disposal Service: It is recommended to engage a licensed professional waste disposal service to handle the disposal of this material.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Approved Waste Disposal Plant: The contents and container must be disposed of at an approved waste disposal plant.[1]

  • Alternative Disposal Method: One suggested method, to be carried out by a licensed professional, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do Not Dispose in Drains: Do not empty this compound into drains.[1][2]

Summary of this compound Safety Data

Parameter Information References
CAS Number 7787-61-3[1][2][6]
Hazard Class Corrosive solid, acidic, inorganic, n.o.s.[1]
Primary Hazards Causes severe skin burns and eye damage[1][2][3][4]
Incompatibilities Water, moisture, strong oxidizing agents, alcohols, strong bases, active metals[1][3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container[1][2][3]

This compound Disposal Workflow

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Accidental Spill Occurs start->spill containerize Place Waste in a Labeled, Sealed Container ppe->containerize disposal_decision Select Disposal Route containerize->disposal_decision small_spill Small Spill: Neutralize and Sweep Up spill->small_spill  Small large_spill Large Spill: Use HEPA Vacuum spill->large_spill  Large small_spill->containerize large_spill->containerize prof_disposal Contact Licensed Professional Waste Disposal Service disposal_decision->prof_disposal approved_plant Transport to an Approved Waste Disposal Plant prof_disposal->approved_plant end Disposal Complete approved_plant->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bismuth Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Bismuth Fluoride (BiF₃), ensuring that your work can proceed with the highest degree of safety and integrity.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also a strong hydrogen fluoride-releaser, which presents a significant inhalation hazard.[1][4] Adherence to the following protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, which should be donned before handling the substance and only removed after safely completing the procedure and decontaminating.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldUse tightly sealed safety goggles that meet EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over the goggles to protect against splashes.[1]
Hands Chemical-Resistant GlovesNitrile or rubber gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Body Chemical-Resistant Suit or Lab Coat and ApronA complete suit protecting against chemicals is ideal.[1] At a minimum, a long-sleeved lab coat and a chemical-resistant apron should be worn.
Respiratory NIOSH-Approved RespiratorHandling should occur in a chemical fume hood.[6] If the risk of inhaling dust exists, a NIOSH-approved dust respirator is mandatory.[6] In case of a spill or inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[1][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as glass.[1]

  • The storage container must be tightly sealed.[6][7]

  • Keep a dedicated spill kit for this compound readily accessible.

2. Handling and Use:

  • All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation risk.[6]

  • Avoid the formation of dust and aerosols.[1]

  • Use dedicated, clearly labeled glassware and equipment. Do not use glass containers for long-term storage as it can react with the compound.[1]

  • Weighing and transferring should be done carefully to prevent spills.

3. Disposal Plan: Ensuring Environmental and Personal Safety

  • All this compound waste, including contaminated PPE and cleaning materials, is considered hazardous waste.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Never dispose of this compound down the drain.[1]

  • Contaminated packaging must be disposed of as unused product.[1]

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, immediate and correct action is crucial.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] After initial flushing, apply a 2.5% calcium gluconate gel to the affected area.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water and have them drink milk or chewable calcium carbonate tablets.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Wearing full PPE, cover the spill with a neutralizing agent such as powdered sodium bicarbonate, lime, or calcium carbonate.[6]

  • Clean-up: Carefully sweep up the neutralized mixture and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1]

  • Decontaminate: Thoroughly clean the spill area.

This compound Handling Workflow

The following diagram illustrates the logical progression of handling this compound from receipt to disposal, emphasizing the critical safety checkpoints.

BismuthFluorideWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Full PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Handle Weigh & Handle FumeHood->Handle Decontaminate Decontaminate Equipment Handle->Decontaminate Spill Spill Handle->Spill Exposure Exposure Handle->Exposure Waste Collect Hazardous Waste Decontaminate->Waste Dispose Dispose via Licensed Contractor Waste->Dispose FirstAid Follow Emergency Procedures Spill->FirstAid Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

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